molecular formula C9H7NO2 B1295843 4-Hydroxyisoquinolin-1(2h)-one CAS No. 30081-72-2

4-Hydroxyisoquinolin-1(2h)-one

Cat. No.: B1295843
CAS No.: 30081-72-2
M. Wt: 161.16 g/mol
InChI Key: KOJRWXLHYKLCFJ-UHFFFAOYSA-N
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Description

4-Hydroxyisoquinolin-1(2H)-one (CAS 30081-72-2) is a versatile heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound serves as a valuable precursor and core scaffold in medicinal chemistry and organic synthesis. Researchers utilize this structure to develop novel bioactive molecules, as the isoquinolinone core is known for its presence in compounds with a broad spectrum of biological activities . Its derivatives have been investigated for various therapeutic applications. For instance, structurally related isoquinolinone derivatives have shown potential in inhibiting cancer cell proliferation and metastasis, with specific activity against breast cancer models noted in patent literature . The compound's structure facilitates further chemical functionalization, making it a key intermediate for synthesizing more complex molecules targeting specific pathways . The product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-hydroxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJRWXLHYKLCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282924
Record name 4-Hydroxyisoquinolin-1(2H)-one
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30081-72-2
Record name 30081-72-2
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Record name 30081-72-2
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-Hydroxyisoquinolin-1(2H)-one
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Foundational & Exploratory

4-hydroxyisoquinolin-1(2h)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-hydroxyisoquinolin-1(2H)-one

Authored by: A Senior Application Scientist

Abstract

The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. This guide focuses on the core chemical properties of a key analogue, 4-hydroxyisoquinolin-1(2H)-one. We will delve into its structural features, with a particular emphasis on the influential keto-enol tautomerism, spectroscopic signature, and synthetic accessibility. Furthermore, this document will explore the reactivity of this scaffold, providing insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical characteristics for the design of novel functional molecules.

Introduction: The Significance of the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one nucleus is a recurring structural element in numerous biologically active compounds, including those with applications as PARP inhibitors, antifungal agents, and treatments for inflammatory conditions like rheumatoid arthritis.[1][2][3][4] The introduction of a hydroxyl group at the C4 position significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making 4-hydroxyisoquinolin-1(2H)-one a particularly interesting building block for drug discovery and materials science. This guide aims to provide a comprehensive overview of its fundamental chemical properties, serving as a foundational resource for its application in research and development.

Molecular Structure and Tautomerism

The chemical structure of 4-hydroxyisoquinolin-1(2H)-one is characterized by a fused bicyclic system consisting of a benzene ring and a dihydropyridinone ring. A key feature of this molecule is its existence in a tautomeric equilibrium between the keto and enol forms.[5][6][7]

  • 4-hydroxyisoquinolin-1(2H)-one (Enol form)

  • Isoquinoline-1,4(2H,3H)-dione (Keto form)

Computational and spectral studies on analogous 4-hydroxy-2-quinolones suggest that the keto tautomer is generally favored in both solid and solution states.[7] This equilibrium is crucial as it dictates the molecule's reactivity and its potential as a hydrogen bond donor and acceptor.

Figure 1. Tautomeric equilibrium of 4-hydroxyisoquinolin-1(2H)-one.

Synthesis of the 4-hydroxyisoquinolin-1(2H)-one Scaffold

Conceptual Synthetic Workflow: Castagnoli–Cushman Reaction

This multicomponent reaction typically involves the condensation of a homophthalic anhydride with an imine, formed in situ from an aldehyde and an amine. The resulting adduct then undergoes cyclization and decarboxylation to yield the desired isoquinolinone.

castagnoli_cushman reagents Homophthalic Anhydride + Aldehyde + Amine imine In situ Imine Formation reagents->imine adduct Condensation to form Adduct imine->adduct cyclization Intramolecular Cyclization adduct->cyclization isoquinolinone Decarboxylation to 3,4-dihydroisoquinolin-1(2H)-one derivative cyclization->isoquinolinone

Figure 2. Conceptual workflow of the Castagnoli–Cushman reaction.

Exemplary Experimental Protocol (Adapted from similar syntheses)

The following is a generalized protocol for the synthesis of a 3,4-dihydroisoquinolin-1(2H)-one derivative, which can be adapted for the synthesis of 4-hydroxyisoquinolin-1(2H)-one by selecting appropriate starting materials.

  • Imine Formation: To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add the desired primary amine (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Condensation and Cyclization: Add homophthalic anhydride (1.0 eq) to the reaction mixture. The reaction is then heated to reflux (typically 80-110 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Note: The synthesis of 4-hydroxyisoquinolin-1(2H)-one would likely require a homophthalic anhydride with a hydroxyl-protecting group or a precursor that can be readily hydroxylated post-cyclization.

Spectroscopic Characterization

The structural elucidation of 4-hydroxyisoquinolin-1(2H)-one and its derivatives relies heavily on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for confirming the structure. For the related compound, 4-hydroxyquinoline, characteristic ¹H NMR signals are observed.[8]

Proton Chemical Shift (ppm) in DMSO-d6
OH11.91
Aromatic CH8.17, 7.97, 7.68, 7.61, 7.36
Vinylic CH6.12
Table 1. Representative ¹H NMR data for 4-hydroxyquinoline.[8]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The IR spectrum of a 4-hydroxyisoquinolin-1(2H)-one derivative would be expected to show characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3400-3200 (broad)
N-H stretch (amide)3300-3100
C=O stretch (amide)1680-1640
C=C stretch (aromatic)1600-1450
Table 2. Expected IR absorption bands for 4-hydroxyisoquinolin-1(2H)-one.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 4-hydroxyisoquinolin-1(2H)-one is expected at m/z 161.16.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Derivatization

The 4-hydroxyisoquinolin-1(2H)-one scaffold possesses several reactive sites that can be exploited for chemical modification.

  • N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated under basic conditions to introduce various substituents.

  • O-Alkylation/Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reactivity will be influenced by the directing effects of the fused heterocyclic ring.

  • Reactions at the C3 Position: The C3 position, being adjacent to a carbonyl group, can be susceptible to certain reactions, especially in the keto tautomer.

The derivatization of the isoquinolin-1(2H)-one core is a common strategy in drug discovery to modulate the compound's physicochemical properties and biological activity.[10][11]

reactivity core 4-hydroxyisoquinolin-1(2H)-one n_alkylation N-Alkylation/Arylation core->n_alkylation Amide N-H o_alkylation O-Alkylation/Acylation core->o_alkylation Hydroxyl O-H eas Electrophilic Aromatic Substitution core->eas Benzene Ring c3_reaction Reactions at C3 core->c3_reaction Methylene C3

Figure 3. Key reactive sites of 4-hydroxyisoquinolin-1(2H)-one.

Applications and Future Directions

The 4-hydroxyisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in a variety of therapeutic areas:

  • Anticancer Agents: As inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[12]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1][10]

  • Anti-inflammatory Agents: Showing potential in the treatment of conditions like rheumatoid arthritis by inhibiting signaling pathways such as HIF-1.[4]

The synthetic accessibility and the potential for diverse functionalization make 4-hydroxyisoquinolin-1(2H)-one an attractive starting point for the development of new therapeutic agents and functional materials. Future research will likely focus on exploring novel derivatization strategies to fine-tune the biological activity and physicochemical properties of this versatile scaffold.

References

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14573-14591. Available at: [Link]

  • PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]

  • Chemical Synthesis Database. 4-hydroxy-2-methyl-3,4-dihydro-2H-isoquinolin-1-one. Available at: [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available at: [Link]

  • PubChem. 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Available at: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11486-11497. Available at: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11486-11497. Available at: [Link]

  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]

  • PubChem. 4-Hydroxyisoquinolin-1(2h)-one. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available at: [Link]

  • PubMed. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]

  • PubMed. Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid. Available at: [Link]

  • ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

  • PubChem. 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Standards and Technology. Isoquinoline. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Available at: [Link]

  • PubMed. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available at: [Link]

  • National Center for Biotechnology Information. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-hydroxyisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its presence in various biologically active molecules underscores its importance as a versatile pharmacophore. This technical guide provides an in-depth exploration of the core synthetic pathways for accessing this valuable compound, designed for researchers, medicinal chemists, and professionals in drug development. Our focus will be on elucidating the underlying chemical principles, providing field-proven insights into experimental choices, and offering detailed, actionable protocols.

Core Synthetic Strategies

The synthesis of the 4-hydroxyisoquinolin-1(2H)-one core can be approached through several strategic disconnections. This guide will focus on three prominent and effective methodologies:

  • Benzylic Dilithiation and Cyclization of N-Alkyl-o-toluamides: A powerful approach that constructs the heterocyclic ring through a directed ortho-metalation and subsequent condensation.

  • The Castagnoli-Cushman Reaction: A classic and highly convergent multicomponent reaction that assembles the isoquinolinone framework from simple precursors.

  • Transition-Metal-Catalyzed C-H Activation and Annulation: A modern and atom-economical strategy that forges the key carbon-carbon and carbon-nitrogen bonds with high efficiency.

Pathway 1: Synthesis via Benzylic Dilithiation of N-Alkyl-o-toluamides

This pathway offers a robust and regioselective route to the 4-hydroxyisoquinolin-1(2H)-one core, proceeding through a 4-hydroxyisoquinoline-1,3(2H,4H)-dione intermediate. The key to this strategy is the sequential deprotonation of an N-alkyl-o-toluamide at both the benzylic and N-H positions, creating a dianionic intermediate that serves as a powerful nucleophile.

Causality of Experimental Choices

The use of a strong, non-nucleophilic base such as n-butyllithium is critical for the efficient generation of the dianion. The ortho-methyl group on the benzamide directs the initial lithiation to the benzylic position, while the second equivalent of the base deprotonates the amide nitrogen. This specific dianion is then poised to react with an α-keto ester. The choice of an α-keto ester as the electrophile is deliberate, as it provides the necessary carbonyl groups for the subsequent cyclization and ultimately furnishes the desired 4-hydroxy-1,3-dione precursor. The final, selective reduction of the C3-carbonyl is a crucial step to arrive at the target molecule.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Dianion Formation: N-alkyl-o-toluamide is treated with two equivalents of n-butyllithium to generate the N-alkyl-2,N-dilithiobenzamide.

  • Nucleophilic Attack: The benzylic carbanion of the dianion attacks the ketone carbonyl of the α-keto ester.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the amide anion attacking the ester carbonyl, to form the 4-hydroxyisoquinoline-1,3(2H,4H)-dione.

  • Selective Reduction: The dione is then selectively reduced at the C3-carbonyl to yield the final 4-hydroxyisoquinolin-1(2H)-one.

G cluster_0 Synthesis via Benzylic Dilithiation N-Alkyl-o-toluamide N-Alkyl-o-toluamide N-Alkyl-2,N-dilithiobenzamide N-Alkyl-2,N-dilithiobenzamide N-Alkyl-o-toluamide->N-Alkyl-2,N-dilithiobenzamide 2 eq. n-BuLi Cyclization Precursor Cyclization Precursor N-Alkyl-2,N-dilithiobenzamide->Cyclization Precursor + α-Keto Ester 4-Hydroxyisoquinoline-1,3(2H,4H)-dione 4-Hydroxyisoquinoline-1,3(2H,4H)-dione Cyclization Precursor->4-Hydroxyisoquinoline-1,3(2H,4H)-dione Intramolecular Cyclization 4-Hydroxyisoquinolin-1(2H)-one 4-Hydroxyisoquinolin-1(2H)-one 4-Hydroxyisoquinoline-1,3(2H,4H)-dione->4-Hydroxyisoquinolin-1(2H)-one Selective Reduction (e.g., NaBH4, H+)

Caption: Pathway 1: Synthesis via Benzylic Dilithiation.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione[1]

Materials:

  • N-methyl-o-toluamide

  • n-Butyllithium (2.5 M in hexanes)

  • Methyl pyruvate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a solution of N-methyl-o-toluamide (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (2.2 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of methyl pyruvate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione.

Note on Selective Reduction: The selective reduction of the C3-carbonyl of the resulting 1,3-dione to the desired 1-one can be challenging. A potential approach involves the use of a mild reducing agent such as sodium borohydride, which may preferentially attack the more electrophilic C3-carbonyl. Subsequent acidic workup would facilitate the dehydration to the isoquinolin-1-one. Further optimization of reaction conditions would be necessary to achieve high selectivity.

Pathway 2: The Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a powerful multicomponent reaction that constructs the 3,4-dihydroisoquinolin-1-one core from homophthalic anhydride, an amine, and an aldehyde. This reaction is highly valued for its convergence and ability to rapidly build molecular complexity. To achieve the desired 4-hydroxyisoquinolin-1(2H)-one, a subsequent oxidation step is typically required.

Causality of Experimental Choices

The choice of homophthalic anhydride as the starting material is key, as it provides the necessary carboxylic acid and benzylic methylene functionalities for the cyclization. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the various proton transfer steps in the mechanism. The three-component nature of this reaction allows for significant diversity in the final product by simply varying the amine and aldehyde components.

Reaction Mechanism

The generally accepted mechanism involves the following steps:

  • Amide Formation: The amine reacts with homophthalic anhydride to form an intermediate amic acid.

  • Imine Formation: The amine also condenses with the aldehyde to form an imine in situ.

  • Mannich-type Reaction: The enol or enolate of the amic acid attacks the imine in a Mannich-type reaction.

  • Lactamization: The resulting intermediate undergoes an intramolecular cyclization to form the 3,4-dihydroisoquinolin-1-one ring system.

  • Oxidation: A subsequent oxidation step is required to introduce the double bond and the 4-hydroxy group.

G cluster_1 Castagnoli-Cushman Reaction Homophthalic Anhydride Homophthalic Anhydride Amic Acid Amic Acid Homophthalic Anhydride->Amic Acid + Amine 3,4-Dihydroisoquinolin-1-one 3,4-Dihydroisoquinolin-1-one Amic Acid->3,4-Dihydroisoquinolin-1-one + Imine (Mannich Reaction & Lactamization) Amine Amine Imine Imine Amine->Imine + Aldehyde 4-Hydroxyisoquinolin-1(2H)-one 4-Hydroxyisoquinolin-1(2H)-one 3,4-Dihydroisoquinolin-1-one->4-Hydroxyisoquinolin-1(2H)-one Oxidation

Caption: Pathway 2: The Castagnoli-Cushman Reaction.

Experimental Protocol: Synthesis of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one (A precursor for oxidation)[2]

Materials:

  • Homophthalic anhydride

  • Benzylamine

  • Benzaldehyde

  • Ethanol

Procedure:

  • To a solution of homophthalic anhydride (1.0 eq) in ethanol, add benzylamine (1.0 eq) and benzaldehyde (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Note on Oxidation: The resulting 3,4-dihydroisoquinolin-1(2H)-one can be oxidized to the corresponding 4-hydroxyisoquinolin-1(2H)-one using various oxidizing agents. A common method involves benzylic oxidation, for which reagents like N-bromosuccinimide (NBS) followed by hydrolysis, or other selective oxidants could be explored.

Pathway 3: Transition-Metal-Catalyzed C-H Activation and Annulation

This modern approach offers a highly efficient and atom-economical route to isoquinolinones. Palladium-catalyzed C-H activation of a benzamide derivative, followed by annulation with an appropriate coupling partner, allows for the direct construction of the heterocyclic core.

Causality of Experimental Choices

The use of a directing group, such as an N-methoxy or N-pivaloyloxy amide, is crucial for the regioselective C-H activation at the ortho position of the benzene ring. Palladium catalysts are highly effective for this transformation. The choice of the annulation partner is key to the final product structure. For instance, the use of allenoates can lead to 3,4-disubstituted isoquinolin-1(2H)-ones. To obtain the 4-hydroxy derivative, one could envision starting with a substrate that already contains a protected hydroxyl group or a precursor that can be readily converted to a hydroxyl group post-cyclization.

Reaction Mechanism

A plausible catalytic cycle involves:

  • C-H Activation: The palladium catalyst coordinates to the directing group and undergoes a concerted metalation-deprotonation to form a palladacycle intermediate.

  • Migratory Insertion: The annulation partner (e.g., an allenoate) inserts into the palladium-carbon bond.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the isoquinolinone product and regenerate the active palladium catalyst.

G cluster_2 Transition-Metal-Catalyzed C-H Activation Pd(II) Catalyst Pd(II) Catalyst Palladacycle Intermediate Palladacycle Intermediate Pd(II) Catalyst->Palladacycle Intermediate + N-Protected Benzamide, -H+ Insertion Intermediate Insertion Intermediate Palladacycle Intermediate->Insertion Intermediate + Annulation Partner Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one Insertion Intermediate->Isoquinolin-1(2H)-one Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II) Catalyst Oxidant

Caption: Pathway 3: Transition-Metal-Catalyzed Annulation.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3,4-Disubstituted Isoquinolin-1(2H)-one[3]

Materials:

  • N-methoxybenzamide

  • 2,3-Allenoic acid ester

  • Pd(OAc)₂

  • Ag₂CO₃ (oxidant)

  • Toluene

  • DIPEA (diisopropylethylamine)

Procedure:

  • In a sealed tube, combine N-methoxybenzamide (1.0 eq), 2,3-allenoic acid ester (1.5 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 eq) in toluene.

  • Add DIPEA (2.0 eq) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,4-disubstituted isoquinolin-1(2H)-one.

Comparative Summary of Synthetic Pathways

PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
1. Benzylic Dilithiation N-Alkyl-o-toluamides, α-Keto EstersDilithiobenzamide, 1,3-DioneHigh regioselectivity, convergentRequires cryogenic temperatures, strong bases, and a challenging selective reduction step.
2. Castagnoli-Cushman Homophthalic Anhydride, Amines, AldehydesAmic acid, ImineMulticomponent, high convergency, operational simplicityRequires a separate oxidation step to achieve the target structure.
3. C-H Activation N-Protected Benzamides, Unsaturated PartnersPalladacycleHigh atom economy, high efficiency, broad substrate scopeRequires transition-metal catalyst, oxidant, and potentially pre-functionalized substrates.

Conclusion

The synthesis of 4-hydroxyisoquinolin-1(2H)-one can be achieved through several effective strategies, each with its own set of advantages and challenges. The choice of the optimal pathway will depend on the specific requirements of the synthesis, including the desired substitution pattern, scale, and available resources. The benzylic dilithiation route offers a direct but technically demanding approach. The Castagnoli-Cushman reaction provides a convergent and versatile method, albeit requiring a subsequent oxidation. Modern transition-metal-catalyzed C-H activation presents an elegant and efficient strategy, particularly for the synthesis of complex derivatives. A thorough understanding of the mechanisms and experimental nuances of these pathways, as presented in this guide, will empower researchers to make informed decisions and successfully access this important class of heterocyclic compounds.

References

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599–11607. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). The Castagnoli–Cushman Reaction. Molecules, 23(11), 2654. [Link]

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Organic Chemistry Portal. [Link]

  • Krasavin, M., & Dar’in, D. (2020). One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journal of Organic Chemistry, 16, 1536–1543. [Link]

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Biological activity of 4-hydroxyisoquinolin-1(2h)-one scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 4-Hydroxyisoquinolin-1(2H)-one Scaffold

Executive Summary

The isoquinoline ring system, and specifically its oxidized derivative, the 4-hydroxyisoquinolin-1(2H)-one, represents a "privileged scaffold" in modern medicinal chemistry.[1] This core structure is prevalent in numerous natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities. Its rigid bicyclic framework, combined with strategic points for functionalization—most notably the hydroxyl group at the C4 position and the nitrogen at the N2 position—provides an ideal template for designing high-affinity ligands for various biological targets. This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of the 4-hydroxyisoquinolin-1(2H)-one scaffold. We will delve into its primary role in oncology as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR), as well as its emerging applications as an antiplatelet and antimicrobial agent. By synthesizing data from seminal studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, complete with mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses to guide future discovery efforts.

Part 1: The 4-Hydroxyisoquinolin-1(2H)-one Core: A Foundational Scaffold in Drug Discovery

Introduction to a Privileged Structure

Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, with over 60% of top-selling drugs featuring at least one such ring.[2] Among these, the isoquinoline framework is particularly significant, forming the backbone of many natural alkaloids and synthetic drugs with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The 4-hydroxyisoquinolin-1(2H)-one variant retains the key structural features of the isoquinoline core while introducing a lactam moiety and a C4-hydroxyl group. This specific arrangement facilitates critical hydrogen bonding interactions within enzyme active sites, making it an exceptionally valuable starting point for inhibitor design.

Key Physicochemical and Structural Features

The scaffold's drug-like properties are rooted in its distinct architecture:

  • Planarity and Rigidity: The fused aromatic and pyridinone rings create a largely planar and rigid structure, which reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding: The hydroxyl (-OH) group at C4 and the lactam N-H and C=O groups are potent hydrogen bond donors and acceptors. This is particularly crucial for mimicking the nicotinamide moiety of NAD+, a key strategy in the design of PARP inhibitors.[4]

  • Vectors for Diversification: The scaffold offers several positions (e.g., N2, C3, and the benzene ring) that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties without disrupting the core pharmacophore.

Part 2: Synthetic Pathways to Isoquinolin-1(2H)-one Derivatives

Foundational Synthetic Strategies

The construction of the isoquinolin-1(2H)-one core is a well-trodden path in organic synthesis. A particularly robust and versatile method for generating the 3,4-dihydroisoquinolin-1(2H)-one backbone, a common precursor and active scaffold in its own right, is the Castagnoli-Cushman Reaction (CCR). This three-component reaction provides a convergent and efficient means to assemble the core structure from readily available starting materials.[4][5]

Experimental Protocol: The Castagnoli-Cushman Reaction (CCR)

This protocol outlines a general procedure for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives, a key intermediate for many biologically active compounds.[5]

Objective: To synthesize a 3,4-dihydroisoquinolin-1(2H)-one derivative.

Materials:

  • Homophthalic anhydride (1.0 eq)

  • An appropriate imine or its precursor (e.g., an aldehyde and an amine) (1.1 eq)

  • Anhydrous toluene or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add homophthalic anhydride and the chosen solvent (e.g., toluene).

  • Addition of Reactants: Add the pre-formed imine or the corresponding aldehyde and amine to the stirred suspension.

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

G cluster_start Starting Materials A Homophthalic Anhydride C Castagnoli-Cushman Reaction (Toluene, Reflux) A->C B Imine (or Aldehyde + Amine) B->C D 1-Oxo-1,2,3,4-tetrahydroisoquinoline -4-carboxylic Acid Intermediate C->D E Further Functionalization (e.g., Amidation) D->E F Biologically Active Derivatives E->F

Caption: Workflow for synthesizing isoquinolin-1(2H)-one derivatives via the CCR.

Part 3: Anticancer Activity: A Primary Therapeutic Avenue

The isoquinolin-1(2H)-one scaffold has proven to be a remarkably fertile ground for the discovery of novel anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell signaling.[6]

Deep Dive: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[7] Inhibiting PARP1 in cancer cells that already have a deficient homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations) leads to an accumulation of unresolved DNA damage, culminating in cell death through a mechanism known as synthetic lethality.[4][8]

3.1.1 Mechanism of Action

Derivatives of the isoquinolin-1(2H)-one scaffold function as NAD+ mimetics.[4] The core structure, particularly the lactam ring, mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic domain of PARP1 and competitively inhibit its function. This prevents the recruitment of DNA repair proteins, trapping PARP1 on the DNA and leading to the formation of cytotoxic double-strand breaks during replication.

3.1.2 Signaling Pathway Visualization

G cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 ber Base Excision Repair (BER) parp1->ber dsb Double-Strand Break (DSB) parp1->dsb Replication Fork Collapse inhibitor Isoquinolin-1(2H)-one Derivative inhibitor->parp1 Inhibits hr Homologous Recombination (HR) dsb->hr brca_prof BRCA Proficient Cell survival Cell Survival brca_prof->survival brca_def BRCA Deficient Cell apoptosis Apoptosis (Synthetic Lethality) brca_def->apoptosis hr->brca_prof hr->brca_def Defective

Caption: PARP inhibition by isoquinolinones leads to synthetic lethality in BRCA-deficient cells.

3.1.3 Structure-Activity Relationship (SAR) for PARP Inhibitors

Studies have elucidated key structural requirements for potent PARP inhibition:

  • Core Scaffold: The 3,4-dihydroisoquinol-1-one core is essential for mimicking NAD+.[4]

  • C4-Carboxamide: A carboxamide group at the C4 position is critical for activity. The nature of the amine used to form the amide significantly impacts potency and ADME properties. For example, a 4-([1,4'-bipiperidine]-1'-carbonyl) moiety has been identified as a highly potent substituent.[4]

  • Fluorine Substitution: The addition of a fluorine atom, often at the C7 position of the benzene ring, can enhance metabolic stability and cell permeability.[4]

3.1.4 Tabulated Activity Data

Compound IDScaffoldC4-SubstituentPARP1 IC₅₀ (nM)Reference
Lead Compound 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one[1,4'-Bipiperidine]-1'-carbonyl1.9[4]
Olaparib Phthalazinone(Piperazin-1-yl)methyl1.5[4]
BP44 4-HydroxyquinazolineVaries63.81[8]

3.1.5 Experimental Protocol: In Vitro PARP1 Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against PARP1.

Principle: A chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Test compounds (e.g., isoquinolinone derivatives) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

  • Reaction Initiation: To the histone-coated wells, add the PARP1 enzyme, the test compound at various concentrations, and the reaction buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for 60 minutes.

  • Washing: Wash the plate multiple times with a wash buffer to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. This will bind to the biotinylated ADP-ribose incorporated onto the histones.

  • Signal Generation: After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Targeting Tyrosine Kinases: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation in many cancers. Isoquinolin-1(2H)-one derivatives have been successfully developed as EGFR inhibitors.[9]

3.2.1 Discovery and SAR

Through a scaffold hopping approach, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were identified as a novel class of EGFR inhibitors. Key SAR findings include:

  • An 8-hydroxy or 8-methoxy group on the isoquinolinone ring is favorable for activity.

  • The nature and substitution pattern of the 2-aryl group are critical for binding to the EGFR active site. Compound 6c from one study, with a specific 2-aryl substitution, demonstrated the most potent activity against both the A431 cancer cell line and the EGFR tyrosine kinase itself.[9]

Part 4: Diverse Biological Activities Beyond Oncology

While its impact on cancer is profound, the therapeutic utility of the 4-hydroxyisoquinolin-1(2H)-one scaffold is not confined to oncology.

Antiplatelet Aggregation

Certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been shown to be potent inhibitors of human platelet aggregation.[10]

4.1.1 Mechanism of Action: Phosphodiesterase (PDE) Inhibition

These compounds act by inhibiting phosphodiesterase, the enzyme responsible for breaking down cyclic AMP (cAMP). By inhibiting PDE, the compounds cause an elevation in intracellular cAMP levels. Increased cAMP prevents the rise in cytosolic calcium and subsequent fibrinogen binding that is necessary for platelet aggregation.[10]

4.1.2 Pathway Visualization

G ac Adenylate Cyclase camp cAMP ac->camp atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde calcium ↓ Cytosolic Ca²⁺ ↓ Fibrinogen Binding camp->calcium Leads to amp AMP pde->amp inhibitor Isoquinolinone Derivative inhibitor->pde Inhibits aggregation Platelet Aggregation calcium->aggregation Inhibits

Caption: Isoquinolinone derivatives inhibit PDE, increasing cAMP and preventing platelet aggregation.

Antimicrobial and Antioomycete Properties

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated significant potential in agriculture as an antioomycete agent against plant pathogens like Pythium recalcitrans.[5][11]

4.2.1 Mechanism and SAR

The lead compound I23 from one study was more potent than the commercial agent hymexazol.[5] The proposed mechanism of action involves the disruption of the pathogen's biological membrane systems. 3D-QSAR studies revealed that the C4-carboxyl group is a critical structural requirement for this activity.[5]

Part 5: Future Perspectives and Drug Development

The 4-hydroxyisoquinolin-1(2H)-one scaffold remains a dynamic platform for drug discovery.

  • Overcoming Resistance: As resistance to first-generation PARP inhibitors emerges, new derivatives of this scaffold are being designed to be effective against primary PARPi-resistant cell lines.[8]

  • Lead Optimization: The scaffold's synthetic tractability allows for extensive optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to candidates with more favorable druglike characteristics compared to some approved drugs.[4]

  • Multi-Target Agents: The inherent versatility of the core structure opens up possibilities for designing compounds that can modulate multiple targets simultaneously, a potential strategy for treating complex diseases.[3]

Conclusion

The 4-hydroxyisoquinolin-1(2H)-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its success, particularly in the development of potent PARP inhibitors, highlights the power of rational, structure-based drug design. The continued exploration of its diverse biological activities, from anticancer and antiplatelet to antimicrobial applications, ensures that this versatile core will remain a source of novel therapeutic agents for years to come. The insights and protocols provided in this guide are intended to empower researchers to build upon this strong foundation, driving the next wave of innovation in drug discovery.

References

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4-hydroxyisoquinolin-1(2h)-one derivatives discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 4-Hydroxyisoquinolin-1(2H)-one Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of the Isoquinolinone Scaffold

The isoquinoline and its related heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] Among these, the 4-hydroxyisoquinolin-1(2H)-one framework has emerged as a particularly versatile and promising template for drug discovery. Its unique electronic and structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological profile. This guide provides a comprehensive overview for researchers and drug development professionals on the discovery of novel 4-hydroxyisoquinolin-1(2H)-one derivatives, covering synthetic strategies, key biological targets, structure-activity relationship (SAR) insights, and detailed experimental methodologies.

Part 1: Synthesis of the Core Scaffold - Building the Foundation

The synthetic accessibility of the 4-hydroxyisoquinolin-1(2H)-one core is paramount for extensive derivatization and optimization. Several strategies have been developed, each with distinct advantages concerning starting material availability, scalability, and tolerance of functional groups.

Catalyst-Controlled Cyclization Strategies

Modern organometallic chemistry offers elegant and efficient routes to complex heterocyclic systems. A notable approach involves the rhodium(III)-catalyzed C-H bond functionalization reaction between N-(pivaloyloxy)-amides and ynamides. This method provides a facile and regioselective pathway to 4-amino-isoquinolin-1(2H)-one derivatives, which can be further modified.[3] The choice of catalyst is critical; for instance, using Sc(OTf)₃ with the same starting materials diverts the reaction to produce oxazole derivatives instead, highlighting the principle of catalyst control in directing reaction pathways.[3]

Another key strategy is the Castagnoli–Cushman reaction (CCR), a powerful multicomponent reaction. This approach has been successfully employed to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives by reacting a homophthalic anhydride, an aldehyde, and an amine.[4] The efficiency and diversity-oriented nature of the CCR make it highly suitable for generating compound libraries for screening purposes.

Synthetic_Pathway cluster_rhodium Rhodium(III)-Catalyzed C-H Functionalization cluster_ccr Castagnoli–Cushman Reaction N_Piv_Amide N-(pivaloyloxy)-amide Isoquinolinone 4-Amino-isoquinolin-1(2H)-one N_Piv_Amide->Isoquinolinone Ynamide Ynamide Ynamide->Isoquinolinone CpRhIII Cp*Rh(III) Catalyst CpRhIII->Isoquinolinone C-H Activation Annulation HPA Homophthalic Anhydride DHIQ 3,4-Dihydroisoquinolin-1(2H)-one Derivative HPA->DHIQ Aldehyde Aldehyde Aldehyde->DHIQ Amine Amine Amine->DHIQ Multicomponent Condensation

Caption: Key synthetic strategies for the isoquinolinone core.

Protocol: Synthesis of 2-(4-Hydroxyphenyl)-2H-isoquinolin-1-one

This protocol is adapted from established literature procedures for synthesizing N-substituted isoquinolinones, illustrating a foundational method.[5]

Objective: To synthesize an N-aryl substituted isoquinolinone derivative via directed ortho-lithiation.

Materials:

  • N-methyl-o-toluamide

  • n-Butyl lithium (2.5 M solution in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Ice-salt bath

  • Nitrogen atmosphere setup

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-o-toluamide (2.0 g, 13.4 mmol) in anhydrous THF (30 mL).

  • Cooling: Cool the solution in an ice-salt bath to maintain a temperature below 0°C.

  • Lithiation: Under a nitrogen atmosphere, add n-butyl lithium (12.3 mL, 30.8 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. The formation of a dianion occurs.

  • Reaction with Electrophile (Illustrative Step): Following the lithiation, an appropriate electrophile (e.g., a substituted benzoyl chloride) would be added to build the final isoquinolinone structure. Note: The specific electrophile determines the final C-3 and C-4 substituents.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness Check: This protocol relies on a well-established organometallic transformation. The use of an inert atmosphere and anhydrous conditions is critical for the success of the lithiation step. The reaction progress should be meticulously monitored by TLC to determine the optimal reaction time and prevent side-product formation.

Part 2: Biological Activities and Mechanisms of Action

Derivatives of the 4-hydroxyisoquinolin-1(2H)-one scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for various therapeutic areas.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

The hypoxic microenvironment within inflamed synovial tissue is a key driver in the pathology of rheumatoid arthritis (RA). This condition upregulates HIF-1, a transcription factor that promotes angiogenesis and inflammation. Consequently, HIF-1 has emerged as a prime therapeutic target for RA.[6]

A recently developed series of diaryl-substituted isoquinolin-1(2H)-one derivatives has shown potent inhibitory activity against HIF-1 signaling.[6] The lead compound, 17q , was identified through a scaffold-hopping strategy and subsequent optimization of substituents at the N-2 and C-6 positions. It potently inhibited HIF-1 activity with an IC₅₀ of 0.55 μM in a luciferase reporter assay and demonstrated significant therapeutic efficacy in an adjuvant-induced arthritis (AIA) rat model.[6]

Mechanism of Action: These derivatives are believed to function by disrupting the HIF-1 signaling cascade. This leads to a downstream reduction in the expression of pro-angiogenic factors like VEGF and pro-inflammatory cytokines, thereby attenuating angiogenesis and inflammation in the arthritic joints.[6]

HIF1_Pathway Hypoxia Hypoxia (e.g., in RA synovium) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1α/β Dimerization & Nuclear Translocation HIF1a_stabilization->HIF1_dimer HRE_binding Binding to HRE (Hypoxia-Response Element) HIF1_dimer->HRE_binding Gene_transcription Target Gene Transcription HRE_binding->Gene_transcription VEGF VEGF Gene_transcription->VEGF Cytokines Pro-inflammatory Cytokines Gene_transcription->Cytokines Pathology Angiogenesis & Inflammation VEGF->Pathology Cytokines->Pathology Inhibitor Isoquinolin-1(2H)-one Derivative (e.g., 17q) Inhibitor->HIF1_dimer Inhibition of Signaling

Caption: Inhibition of the HIF-1 signaling pathway by isoquinolinone derivatives.

Antioomycete Activity

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been exploited for agricultural applications. A series of derivatives synthesized via the Castagnoli–Cushman reaction showed potent activity against the plant pathogen Pythium recalcitrans, an oomycete responsible for crop diseases.[4] One derivative, I23 , exhibited a strong in vivo preventive efficacy of 96.5% at a dose of 5.0 mg per pot.[4]

Mechanism of Action: The mode of action for these compounds appears to be the disruption of the pathogen's biological membrane systems. This was suggested by physiological, biochemical, and ultrastructural analyses, providing a distinct mechanism from many existing fungicides.[4]

Other Reported Activities

The broader quinolinone and isoquinolinone classes exhibit a wide array of biological effects, including:

  • Anticancer: Various quinolinone derivatives have been investigated for their cytotoxic effects against cancer cell lines, such as breast cancer (MCF-7).[7][8]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes like phosphodiesterase, leading to an increase in intracellular cAMP levels, which can inhibit platelet aggregation.[9] Quinazolinone derivatives (a related scaffold) have been explored as inhibitors of DNA gyrase, carbonic anhydrase, and various tyrosine kinases like HER2 and EGFR.[10][11][12][13]

  • Antimicrobial: The quinolinone core is central to many antibacterial and antifungal agents.[7][14]

Part 3: Structure-Activity Relationships (SAR) and Data

Systematic modification of the 4-hydroxyisoquinolin-1(2H)-one scaffold is crucial for optimizing potency and selectivity.

SAR for HIF-1 Inhibition

In the development of HIF-1 inhibitors for rheumatoid arthritis, a clear SAR was established:[6]

  • N-2 Position: Substitution on the nitrogen atom of the isoquinolinone core with various aryl groups was critical.

  • C-6 Position: Modification at the 6-position with different linkers and terminal groups significantly modulated activity.

  • Lead Compound (17q): The combination of specific diaryl substitutions at these positions led to the discovery of compound 17q with sub-micromolar potency.

SAR for Antioomycete Activity

A three-dimensional quantitative structure–activity relationship (3D-QSAR) study on the antioomycete derivatives revealed key structural requirements:[4]

  • C-4 Carboxyl Group: The presence of a carboxyl group at the C-4 position was found to be necessary for high activity.

  • Substituent Effects: The electronic and steric properties of substituents on the aromatic rings influenced the potency against P. recalcitrans.

Table 1: Biological Activity of Representative Isoquinolinone Derivatives
Compound IDScaffoldTarget/ActivityIC₅₀ / EC₅₀ / EfficacyReference
17q Diaryl isoquinolin-1(2H)-oneHIF-1 Signaling0.55 µM (IC₅₀)[6]
I23 3,4-Dihydroisoquinolin-1(2H)-oneAntioomycete (P. recalcitrans)14 µM (EC₅₀), 96.5% in vivo efficacy[4]
I26 3,4-Dihydroisoquinolin-1(2H)-oneAntioomycete (P. recalcitrans)>50 µM (EC₅₀)[4][15]
IQ3b Pyrimidoisoquinolin-4-onePlatelet Phosphodiesterase11 ± 5 µM (IC₅₀)[9]

Part 4: Key Experimental Protocols for Drug Discovery

The following protocols provide a framework for the biological evaluation of newly synthesized derivatives.

Protocol: HIF-1 Reporter Gene Assay

Objective: To quantify the inhibitory effect of test compounds on HIF-1 transcriptional activity in a cell-based assay.

Principle: This assay uses a cell line (e.g., HEK293T) stably transfected with a plasmid containing a luciferase reporter gene under the control of a hypoxia-response element (HRE). Under hypoxic conditions, HIF-1 binds to the HRE and drives luciferase expression. An inhibitor will reduce the luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T-HRE luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor.

  • Hypoxic Incubation: Place the plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and incubate for 16-24 hours at 37°C.

  • Lysis and Luminescence Reading: Remove the plate from the incubator. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions on a plate luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT or CellTiter-Glo assay) to exclude cytotoxic effects. Plot the normalized signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a HIF-1 cellular reporter assay.

Protocol: In Vivo Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the therapeutic efficacy of a lead compound in a rat model of rheumatoid arthritis.

Principle: The AIA model is a well-established animal model for RA. An injection of Freund's Complete Adjuvant (FCA) induces a robust, chronic inflammatory arthritis that mimics many features of the human disease. Therapeutic efficacy is assessed by measuring reductions in paw swelling, arthritis scores, and inflammatory biomarkers.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Lewis rats for one week under standard laboratory conditions.

  • Arthritis Induction (Day 0): Induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the right hind paw.

  • Compound Administration: Randomize the animals into groups (e.g., Vehicle control, Positive control like Methotrexate, and Test compound groups at different doses). Begin daily administration of the test compound (e.g., by oral gavage) starting from day 0 or upon the onset of symptoms (e.g., day 7).

  • Efficacy Monitoring:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint deformity.

  • Termination and Analysis (e.g., Day 21-28): At the end of the study, euthanize the animals.

    • Histopathology: Collect ankle joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Self-Validating System: The inclusion of both vehicle and positive control groups is essential. The vehicle group establishes the baseline disease progression, while the positive control validates the model's sensitivity to a known therapeutic agent. A dose-response relationship for the test compound provides strong evidence of its specific anti-arthritic effect.

Conclusion and Future Perspectives

The 4-hydroxyisoquinolin-1(2H)-one scaffold represents a highly druggable and versatile core structure. Research has demonstrated its potential in diverse therapeutic areas, from inflammation and cancer to infectious diseases. The successful development of potent HIF-1 inhibitors for RA and effective antioomycete agents highlights the power of targeted library design and mechanism-based screening.

Future efforts should focus on:

  • Exploring New Targets: Expanding the screening of isoquinolinone libraries against other relevant biological targets, such as kinases, epigenetic enzymes, and GPCRs.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their suitability for clinical development.

  • Novel Synthetic Methodologies: Developing new, more efficient, and greener synthetic routes to access novel and diverse derivatives.

This guide serves as a foundational resource, grounded in established scientific literature, to aid researchers in the continued exploration and exploitation of this remarkable chemical scaffold.

References

  • Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. Available at: [Link]

  • Wang, T., et al. (2020). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Pervak, I., et al. (2018). General route to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 6 synthesis. ResearchGate. Available at: [Link]

  • Castillo, R., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

  • Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Chen, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Zhang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]

  • Singh, N., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Li, R., et al. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available at: [Link]

  • Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]

  • Kumar, D., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyisoquinolin-1(2h)-one. PubChem. Available at: [Link]

  • Akıncıoğlu, H., et al. (2023). Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. ResearchGate. Available at: [Link]

  • Alam, M. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. Available at: [Link]

  • El-Gohary, N. S. & Shaaban, M. I. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available at: [Link]

  • Jo, A., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Available at: [Link]

Sources

Introduction: The Isoquinolinone Core as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Isoquinolinone Compounds

The isoquinolinone scaffold, a bicyclic aromatic structure composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is prevalent in numerous natural products and synthetic compounds, demonstrating a remarkable diversity of pharmacological activities.[2][3][4] Its structural rigidity, combined with the capacity for functionalization at multiple positions, allows for the fine-tuning of molecular interactions with a wide array of biological targets. Consequently, isoquinolinone derivatives have been successfully developed as therapeutic agents for conditions ranging from cancer and cardiovascular diseases to neurological and infectious disorders.[2][5]

This guide provides a detailed exploration of the core mechanisms through which isoquinolinone compounds exert their biological effects. As a senior application scientist, the focus extends beyond a mere catalog of activities to an in-depth analysis of the molecular interactions, the causality behind experimental designs used to elucidate these mechanisms, and the practical application of this knowledge in drug development. We will dissect three primary and well-established mechanisms of action: the inhibition of Poly(ADP-ribose) Polymerase (PARP), the modulation of protein kinase activity, and the inhibition of phosphodiesterases (PDEs). Each section will present the underlying signaling pathways, validated experimental protocols for assessing compound activity, and quantitative data to illustrate structure-activity relationships.

Mechanism 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A pivotal mechanism of action for a significant class of isoquinolinone-based anticancer agents is the inhibition of Poly(ADP-ribose) Polymerase (PARP), particularly PARP1.[6][7] PARP enzymes are critical components of the cellular DNA damage response (DDR) system.

The Role of PARP in DNA Repair and Synthetic Lethality

PARP1 acts as a DNA damage sensor, recognizing single-strand breaks (SSBs).[8] Upon binding to damaged DNA, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[8] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB.

Inhibition of PARP's enzymatic activity prevents the efficient repair of SSBs. These unrepaired SSBs, when encountered by the replication machinery, can collapse into more cytotoxic double-strand breaks (DSBs).[9] In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. These cells must rely on error-prone repair pathways, leading to genomic instability and cell death. This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one is not, is known as "synthetic lethality."[9]

Beyond catalytic inhibition, many PARP inhibitors, including isoquinolinones, also function by "trapping" the PARP1 enzyme on the DNA.[9][10] The inhibitor binds to the NAD+ pocket, inducing a conformational change that locks the PARP1 protein onto the DNA break, forming a cytotoxic protein-DNA complex that obstructs DNA replication and transcription, further enhancing its anticancer effect.[10]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the principle of synthetic lethality achieved with PARP inhibitors in HR-deficient cancer cells.

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mut) SSB1 DNA Single-Strand Break (SSB) PARP1_1 PARP1 Activation SSB1->PARP1_1 Replication1 DNA Replication SSB1->Replication1 PARylation1 PARylation & Recruitment of Repair Proteins PARP1_1->PARylation1 DSB1 Replication Fork Collapse (DSB) PARP1_1->DSB1 Unrepaired SSBs lead to DSBs SSB_Repair1 SSB Repair PARylation1->SSB_Repair1 SSB_Repair1->Replication1 Pathway A Replication1->DSB1 HR_Repair1 Homologous Recombination (HR) Repair DSB1->HR_Repair1 Survival1 Cell Survival HR_Repair1->Survival1 PARPi1 Isoquinolinone PARP Inhibitor PARPi1->PARP1_1 Inhibits & Traps SSB2 DNA Single-Strand Break (SSB) PARP1_2 PARP1 Activation SSB2->PARP1_2 DSB2 Replication Fork Collapse (DSB) PARP1_2->DSB2 Accumulation of Unrepaired SSBs PARPi2 Isoquinolinone PARP Inhibitor PARPi2->PARP1_2 Inhibits & Traps HR_Deficiency HR Repair Deficient DSB2->HR_Deficiency Death2 Cell Death (Apoptosis) HR_Deficiency->Death2 Synthetic Lethality

Caption: PARP inhibition in HR-deficient vs. proficient cells.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an isoquinolinone compound against PARP1. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins.

Causality and Self-Validation: This assay is a self-validating system. The inclusion of a no-enzyme negative control confirms that the signal is PARP1-dependent. The "no inhibitor" positive control establishes the 100% activity window. A known potent inhibitor (e.g., Olaparib) serves as a reference control to validate the assay's performance and sensitivity on a given day. The dose-response curve's sigmoidal shape and R² value provide internal validation of data quality.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 250 µM DTT.

    • Activated DNA: Use commercially available sonicated calf thymus DNA.

    • Histone H1: Reconstitute purified Histone H1 protein in ultrapure water.

    • PARP1 Enzyme: Dilute recombinant human PARP1 enzyme to the desired concentration in assay buffer.

    • Biotinylated NAD+: Prepare a stock solution of biotinylated NAD+.

    • Test Compound: Prepare a 10 mM stock of the isoquinolinone compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure:

    • Coat a 96-well white plate with Histone H1 protein overnight at 4°C. Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).

    • Add 5 µL of the diluted test compound or control (DMSO for positive control, known inhibitor for reference) to the wells.

    • Prepare a reaction mix containing assay buffer, activated DNA, and biotinylated NAD+.

    • Initiate the reaction by adding the PARP1 enzyme to the reaction mix and immediately dispensing 45 µL into each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and wash the plate 5x with wash buffer to remove unincorporated biotinylated NAD+.

  • Detection:

    • Add Streptavidin-Horseradish Peroxidase (HRP) conjugate diluted in an appropriate blocking buffer to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate 5x with wash buffer.

    • Add a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all wells.

    • Normalize the data by setting the positive control (DMSO) to 100% activity and the highest inhibitor concentration to 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Potency of Isoquinolinone-based PARP Inhibitors

The following table summarizes representative data for isoquinolinone and related naphthyridinone PARP1 inhibitors.[6]

Compound IDScaffoldPARP1 IC50 (nM)Cellular PAR Assay IC50 (nM)
Compound I Isoquinolinone5.28.1
Compound II Isoquinolinone (constrained)3.54.5
Compound 34 Naphthyridinone1.81.1
Olaparib Phthalazinone (Reference)2.11.5

Data synthesized from Karche et al., Bioorg. Med. Chem., 2020.[6]

Mechanism 2: Modulation of Protein Kinase Activity

The isoquinoline scaffold is a foundational structure for a vast number of protein kinase inhibitors.[11] Protein kinases are enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins, acting as critical on/off switches in signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5]

Isoquinolinones as ATP-Competitive Kinase Inhibitors

The first synthetic protein kinase inhibitors were based on an isoquinoline sulfonamide structure.[12] These compounds established the "druggability" of the ATP-binding site, a highly conserved pocket within the kinase catalytic domain. Isoquinolinone derivatives typically act as Type I inhibitors, reversibly binding to the active conformation of the kinase and competing directly with the endogenous substrate, ATP.[12]

The isoquinoline ring system often serves as a scaffold that orients functional groups to form key interactions (e.g., hydrogen bonds with the "hinge" region of the kinase) that mimic the binding of the adenine portion of ATP.[12] Selectivity for a specific kinase over the ~500+ kinases in the human kinome is achieved by exploiting subtle differences in the shape, size, and amino acid composition of the ATP-binding pocket and adjacent regions.[13] Isoquinolinone-based compounds have been developed to inhibit a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Targeting the cell cycle.[13]

  • Rho-associated protein kinase (ROCK): Involved in cell motility and smooth muscle contraction; Fasudil is a notable example.[5]

  • c-Jun N-terminal kinase (JNK): A key player in stress response and apoptosis pathways.[14]

  • PI3K/Akt/mTOR pathway kinases: A central pathway controlling cell growth and survival.[5]

Signaling Pathway: Generic Kinase Cascade Inhibition

This diagram shows a simplified signal transduction cascade and illustrates how an isoquinolinone-based inhibitor can block the pathway by competing with ATP.

Kinase_Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 (e.g., MAPKKK) Receptor->Kinase1 Activates Signal Extracellular Signal Signal->Receptor Kinase2 Kinase 2 (e.g., MAPKK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., MAPK) Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein (e.g., Transcription Factor) Kinase3->Substrate Phosphorylates ADP ADP Kinase3->ADP Response Cellular Response (Proliferation, Survival, etc.) Substrate->Response Leads to ATP ATP ATP->Kinase3 Inhibitor Isoquinolinone Kinase Inhibitor Inhibitor->Kinase3 Blocks ATP Binding Site

Caption: ATP-competitive inhibition of a kinase signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction. It is a universal assay applicable to virtually any kinase.[11]

Causality and Self-Validation: The protocol's integrity relies on its controls. The "no kinase" control ensures that ADP is not being generated non-enzymatically. The "0% ATP conversion" control (kinase reaction without substrate or with a potent inhibitor) and "100% ATP conversion" control (known amount of ADP added) create a standard curve that validates the linear range of the detection reagents. The dose-response curve for the test compound provides the IC50, a direct measure of potency.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer specific to the kinase of interest (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Kinase: Dilute the target protein kinase to 2X the final desired concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a 2X solution of the specific peptide or protein substrate and ATP (typically at its Km concentration) in kinase buffer.

    • Test Compound: Prepare a serial dilution of the isoquinolinone compound in DMSO, then dilute further into the kinase buffer to create a 4X stock.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 2X kinase solution to all wells except the "no kinase" control.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for 60 minutes.

  • ADP Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP produced.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the net luminescence for each reaction by subtracting the "no kinase" control signal.

    • Normalize the data relative to the "no inhibitor" (0% inhibition) and a high concentration of a known inhibitor (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression (four-parameter model) to calculate the IC50.

Data Presentation: Inhibitory Activity of Isoquinolinone Derivatives

The table below provides illustrative IC50 values for isoquinolinone compounds against various kinases, demonstrating their potential for both potency and selectivity.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
4-PhenylisoquinolonesJNK125[14]
4H-Isoquinoline-1,3-dionesCDK4/cyclin D18[13]
Isoquinoline SulfonamidesROCK190 (Fasudil)[5]
Pyrazolo[3,4-g]isoquinolinesGSK3β15[11]

Mechanism 3: Inhibition of Phosphodiesterases (PDEs)

A third major mechanism of action for isoquinolinone compounds is the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[15] PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling.[16][17]

The Role of PDEs in Second Messenger Signaling

By breaking down cAMP and cGMP, PDEs regulate a vast number of physiological processes, including smooth muscle relaxation, cardiac contractility, inflammation, and platelet aggregation.[16] Different PDE families exhibit distinct tissue distributions and substrate specificities. For example, PDE3 (cAMP-specific) is prominent in cardiac and smooth muscle, while PDE5 (cGMP-specific) is highly expressed in the corpus cavernosum and pulmonary vasculature.[16][17]

Inhibiting a specific PDE isoform prevents the degradation of its corresponding cyclic nucleotide, leading to an accumulation of cAMP or cGMP within the cell. This amplifies the downstream signaling pathways. For instance, inhibiting PDE5 increases cGMP levels in vascular smooth muscle, promoting potent vasodilation.[18] Isoquinolinone derivatives have been designed as highly potent and selective inhibitors of specific PDE isoforms, most notably PDE5.[15]

Signaling Pathway: PDE5 Inhibition and cGMP-Mediated Vasodilation

The following diagram illustrates how nitric oxide (NO) stimulates cGMP production and how a PDE5 inhibitor enhances this signal to cause smooth muscle relaxation.

PDE_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Promotes Inhibitor Isoquinolinone PDE5 Inhibitor Inhibitor->PDE5 Inhibits

Caption: Mechanism of action for isoquinolinone-based PDE5 inhibitors.

Experimental Protocol: PDE5 Enzyme Activity Assay (Fluorescence Polarization)

This protocol outlines a method to determine the IC50 of an isoquinolinone compound for PDE5 using a competitive fluorescence polarization (FP) immunoassay. The assay measures the amount of cGMP remaining after the enzyme reaction.

Causality and Self-Validation: This competitive assay format is robust. Controls lacking the enzyme or inhibitor define the boundaries of the assay window (maximum and minimum polarization). A standard curve generated with known cGMP concentrations validates the antibody-tracer interaction and ensures the experimental measurements fall within the linear range of detection. The dose-dependent displacement of the fluorescent tracer by the cGMP produced in the reaction is a direct measure of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • PDE5 Enzyme: Dilute purified recombinant human PDE5 enzyme in assay buffer.

    • cGMP Substrate: Prepare a solution of cGMP in assay buffer.

    • Test Compound: Prepare a serial dilution of the isoquinolinone compound in DMSO.

    • Detection Reagents: Use a commercial kit containing a high-affinity anti-cGMP antibody and a fluorescently labeled cGMP tracer.

  • Enzymatic Reaction:

    • Add 5 µL of the test compound dilution to the wells of a low-volume 384-well black plate.

    • Add 5 µL of the PDE5 enzyme solution.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the cGMP substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop buffer (e.g., 0.1 M NaOH) or by proceeding immediately to detection.

  • cGMP Detection:

    • Add the anti-cGMP antibody solution to the wells.

    • Add the fluorescent cGMP tracer solution.

    • Incubate for 60-120 minutes at room temperature to allow the antibody-antigen binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (mP units) on a suitable plate reader. High cGMP (low enzyme activity) results in low mP, while low cGMP (high enzyme activity) results in high mP.

    • Convert mP values to percent inhibition relative to high and low controls.

    • Plot percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Data Presentation: Isoquinolinone PDE5 Inhibitor Potency and Selectivity

The following table presents data for a potent isoquinolinone-based PDE5 inhibitor, highlighting its high potency and selectivity against other PDE isozymes.[15]

Compound IDPDE5 IC50 (nM)PDE1/PDE5 RatioPDE3/PDE5 RatioPDE4/PDE5 RatioPDE6/PDE5 Ratio
Compound 36a 1.01300>10,000470028
Sildenafil 3.9280>20,000>20,00011

Data synthesized from Ochiai et al., J. Med. Chem., 2001.[15]

Conclusion

The isoquinolinone core is a remarkably versatile scaffold that enables interaction with a diverse set of critical drug targets. This guide has detailed three of the most significant mechanisms of action: PARP inhibition, which leverages the concept of synthetic lethality for cancer therapy; protein kinase inhibition, which targets the ATP-binding site to modulate cellular signaling; and phosphodiesterase inhibition, which amplifies second messenger pathways. The provided experimental frameworks represent robust, self-validating systems for quantifying the activity of novel compounds and elucidating their precise mechanisms. A thorough understanding of these molecular interactions and the methodologies used to probe them is essential for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of isoquinolinone chemistry.

References

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A Technical Guide to the Spectroscopic Characterization of 4-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-hydroxyisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of new synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxyisoquinolin-1(2H)-one. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide utilizes a combination of computationally predicted data for 4-hydroxyisoquinolin-1(2H)-one and experimental data from its close structural isomer, 4-hydroxyquinolin-2(1H)-one, to provide a robust and practical resource for researchers. This dual approach allows for a detailed exploration of the expected spectroscopic signatures while maintaining scientific rigor. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed experimental protocols and data interpretation.

Introduction to 4-hydroxyisoquinolin-1(2H)-one

4-hydroxyisoquinolin-1(2H)-one, with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , belongs to the isoquinolinone class of heterocyclic compounds.[1] Its structure features a fused bicyclic system consisting of a benzene ring and a dihydropyridinone ring, with a hydroxyl group at the 4-position and a ketone at the 1-position. The presence of these functional groups and the aromatic system dictates its chemical reactivity and spectroscopic behavior.

The potential for tautomerism is a key feature of this molecule, existing in equilibrium between the keto (4-hydroxyisoquinolin-1(2H)-one) and enol (isoquinoline-1,4-diol) forms. The predominant tautomer can be influenced by the solvent and physical state. Spectroscopic analysis is crucial for elucidating the dominant tautomeric form under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum of 4-hydroxyisoquinolin-1(2H)-one

Due to the scarcity of published experimental ¹H NMR spectra for 4-hydroxyisoquinolin-1(2H)-one, a predicted spectrum was generated using NMRDB.org, a reliable online prediction tool.[2] The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-hydroxyisoquinolin-1(2H)-one

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-36.35s
H-58.15d
H-67.45t
H-77.65t
H-87.95d
N-H11.5 (broad)s
O-H9.5 (broad)s

Interpretation:

  • The aromatic protons (H-5 to H-8) are expected in the downfield region (7.45-8.15 ppm), characteristic of protons attached to a benzene ring. The predicted multiplicities (doublets and triplets) reflect the coupling patterns with neighboring protons.

  • The proton at the 3-position (H-3) is predicted to be a singlet at approximately 6.35 ppm, as it has no adjacent proton neighbors.

  • The N-H and O-H protons are expected to appear as broad singlets at very downfield shifts due to their acidic nature and potential for hydrogen bonding. Their exact chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

A predicted ¹³C NMR spectrum was generated using NMRDB.org.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-hydroxyisoquinolin-1(2H)-one

CarbonPredicted Chemical Shift (ppm)
C-1165.0
C-3105.0
C-4158.0
C-4a120.0
C-5128.0
C-6125.0
C-7132.0
C-8118.0
C-8a138.0

Interpretation:

  • The carbonyl carbon (C-1) is predicted to be the most downfield signal, around 165.0 ppm.

  • The carbon bearing the hydroxyl group (C-4) is also significantly deshielded, appearing around 158.0 ppm.

  • The aromatic carbons are expected in the range of 118.0-138.0 ppm.

  • The C-3 carbon is predicted to be the most upfield of the sp² carbons, at approximately 105.0 ppm.

Experimental NMR Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing a Dissolve 5-10 mg of sample b in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Add TMS as internal standard b->c d Acquire spectra on a 400 MHz or higher spectrometer c->d e Set appropriate spectral parameters (pulse angle, relaxation delay) d->e f Apply Fourier transform e->f g Phase and baseline correction f->g h Reference spectrum to TMS (0 ppm) g->h

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands for 4-hydroxyisoquinolin-1(2H)-one

Based on the IR spectrum of the analogous 4-hydroxy-2(1H)-quinolone, the following characteristic absorption bands are expected for 4-hydroxyisoquinolin-1(2H)-one.[4]

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
3200-3000 (broad)N-HStretching
~1660C=O (amide)Stretching
1600-1450C=C (aromatic)Stretching
~1250C-OStretching

Interpretation:

  • The broad bands in the high-frequency region are indicative of the O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding.

  • A strong absorption around 1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

  • Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring.

  • The C-O stretching vibration is expected around 1250 cm⁻¹.

Experimental IR Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

experimental_workflow_ir cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_acquisition Spectrum Acquisition a Record a background spectrum of the clean ATR crystal b Place a small amount of the solid sample onto the ATR crystal a->b c Apply pressure to ensure good contact b->c d Acquire the spectrum over a range of 4000-400 cm⁻¹ c->d e Co-add multiple scans (e.g., 16-32) to improve signal-to-noise d->e

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum of 4-hydroxyisoquinolin-1(2H)-one

For 4-hydroxyisoquinolin-1(2H)-one (C₉H₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 161. The high-resolution mass spectrum (HRMS) would show a more precise mass, confirming the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules such as CO (28 Da) and HCN (27 Da), which are common fragmentation pathways for quinolones and isoquinolinones.

Experimental Mass Spectrometry Protocol (EI)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation.

experimental_workflow_ms cluster_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis a Introduce a small amount of sample into the ion source (e.g., via a direct insertion probe) b Bombard the sample with a beam of high-energy electrons (typically 70 eV) a->b c Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight) b->c d Separate ions based on their mass-to-charge ratio c->d

Caption: General workflow for obtaining an Electron Ionization (EI) mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the electronic transitions and conjugation within the system.

Expected UV-Vis Absorption of 4-hydroxyisoquinolin-1(2H)-one

Given the extended π-system of the isoquinolinone core, 4-hydroxyisoquinolin-1(2H)-one is expected to exhibit strong UV absorption. Based on data for the analogous 4-hydroxy-2(1H)-quinolone, which shows absorption maxima around 269 nm and 314 nm in methanol, similar absorption bands can be anticipated for the target molecule.[4] The exact positions of the absorption maxima (λmax) will be sensitive to the solvent polarity.

Experimental UV-Vis Protocol

experimental_workflow_uv cluster_prep Sample Preparation cluster_acq Data Acquisition a Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or methanol) b Dilute the stock solution to an appropriate concentration (absorbance < 1.0) a->b c Record a baseline spectrum with the pure solvent b->c d Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm) c->d

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 4-hydroxyisoquinolin-1(2H)-one. By combining computationally predicted data with experimental data from a close structural analog, a comprehensive spectroscopic profile has been established. The provided protocols offer a practical framework for researchers to obtain and interpret their own experimental data. A thorough understanding of these spectroscopic signatures is essential for the successful synthesis, identification, and application of this important heterocyclic scaffold in drug discovery and development.

References

  • NMRDB.org: A free online database for NMR prediction. ([Link]2]

  • PubChem. 4-hydroxyisoquinolin-1(2H)-one. ([Link]1]

  • Fadda, A. A., et al. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 10, S3324-S3337.[4]

  • NMRDB.org: Predict 13C carbon NMR spectra. ([Link]3]

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A Senior Application Scientist's Guide to the Natural Product Isolation of 1(2H)-Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The burgeoning significance of 1(2H)-Isoquinolinones in drug discovery

The 1(2H)-isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a growing number of natural products with significant therapeutic potential. These compounds, a subclass of isoquinoline alkaloids, have garnered considerable attention from the scientific community for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Their unique chemical architecture, often adorned with a variety of functional groups, presents a compelling landscape for drug development professionals.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core principles and field-proven methodologies for the successful isolation of 1(2H)-isoquinolinones from natural sources. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity.

Natural Sources and Biosynthetic Origins: A clue to their discovery

1(2H)-Isoquinolinones, like other isoquinoline alkaloids, are predominantly found in the plant kingdom, particularly within families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[3] The opium poppy (Papaver somniferum) is a well-known source of a vast array of isoquinoline alkaloids.[3] However, recent explorations have expanded the known habitats of these molecules to include marine organisms and their associated fungi, opening new avenues for discovery.[4][5][6]

The biosynthesis of the isoquinoline skeleton originates from the amino acid tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde.[7][8] These precursors undergo a Pictet-Spengler condensation to form the core isoquinoline structure, which is then further modified by a series of enzymatic reactions to yield the diverse array of isoquinoline alkaloids, including the 1(2H)-isoquinolinones.[9] Understanding these biosynthetic pathways can provide valuable insights into the potential natural sources of novel derivatives.

The Isolation Workflow: A strategic approach to purification

The journey from a raw natural source to a pure, characterized 1(2H)-isoquinolinone is a multi-step process that demands a strategic and methodical approach. The following workflow outlines the key stages, with an emphasis on the rationale behind each step.

isolation_workflow cluster_0 Sample Preparation & Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Characterization Start Natural Source (Plant, Fungus, etc.) Grind Grinding & Drying Start->Grind Extract Solvent Extraction Grind->Extract Crude Crude Extract Extract->Crude Partition Liquid-Liquid Partitioning Crude->Partition Fractions Polar & Non-Polar Fractions Partition->Fractions Column Column Chromatography (Silica, Polyamide) Fractions->Column Prep_HPLC Preparative HPLC (Reversed-Phase) Column->Prep_HPLC Pure Pure 1(2H)-Isoquinolinone Prep_HPLC->Pure Elucidate Structure Elucidation (NMR, MS, etc.) Pure->Elucidate

General workflow for the isolation of 1(2H)-isoquinolinones.

Part 1: Extraction - Liberating the Target Molecules

The initial step involves the extraction of the desired compounds from the bulk biomass. The choice of solvent and extraction method is critical and is dictated by the physicochemical properties of the target 1(2H)-isoquinolinones.

Methodologies:

  • Maceration: This simple technique involves soaking the dried and powdered plant or fungal material in a suitable solvent at room temperature for an extended period. It is a gentle method suitable for thermolabile compounds.

  • Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the material with fresh, heated solvent. However, the prolonged exposure to heat may not be suitable for all compounds.[10]

  • Modern Techniques: Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE) are more recent methods that offer significant advantages in terms of reduced solvent consumption and extraction time.[11]

Solvent Selection Rationale:

The polarity of the extraction solvent should be matched to the polarity of the target 1(2H)-isoquinolinones. A general starting point is a mid-polarity solvent like methanol or ethanol, which can extract a broad range of compounds. For less polar derivatives, ethyl acetate or dichloromethane may be more appropriate. Often, a sequential extraction with solvents of increasing polarity is employed to achieve a preliminary fractionation.

Protocol: General Solvent Extraction

  • Preparation: Air-dry the collected plant or fungal material to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered material with methanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth or a sintered glass funnel to separate the extract from the solid residue.

  • Re-extraction: Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

Part 2: Fractionation - The Great Divide

The crude extract is a complex mixture of numerous compounds. Fractionation aims to simplify this mixture by separating the components based on their differing polarities.

Methodology: Liquid-Liquid Partitioning

This technique involves dissolving the crude extract in a biphasic solvent system and separating the components based on their differential solubility in the two immiscible liquid phases. A common approach for alkaloids is an acid-base extraction.

Protocol: Acid-Base Liquid-Liquid Partitioning

  • Acidification: Dissolve the crude methanolic extract in 10% aqueous acetic acid.

  • Non-polar Wash: Partition the acidic aqueous solution against a non-polar solvent like n-hexane or dichloromethane to remove neutral and weakly basic compounds. The protonated alkaloids will remain in the aqueous phase.

  • Basification: Basify the aqueous phase to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution with a solvent like dichloromethane or ethyl acetate. The 1(2H)-isoquinolinones will now move into the organic phase.

  • Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an alkaloid-enriched fraction.

Part 3: Purification - The Final Steps to Purity

The final and most challenging stage is the purification of the individual 1(2H)-isoquinolinones from the enriched fraction. This almost invariably involves one or more chromatographic techniques.

Chromatographic Techniques:

  • Column Chromatography (CC): This is a fundamental purification technique. The choice of stationary phase is crucial.

    • Silica Gel: A common choice for normal-phase chromatography.

    • Reversed-Phase (C18): Increasingly popular for the separation of polar and semi-polar compounds. The separation of isoquinoline alkaloids on C18 columns is significantly influenced by the pH of the mobile phase.[12]

    • Polyamide: Has shown utility in the one-step separation of multiple isoquinoline alkaloids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse for the final purification of natural products, offering high resolution and the ability to isolate pure compounds.[13][14] Reversed-phase columns are most commonly used for this purpose.

Protocol: Two-Stage Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Loading: Adsorb the alkaloid-enriched fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, and then to methanol.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

  • Preparative Reversed-Phase HPLC:

    • Column: A C18 column is a suitable choice.

    • Mobile Phase: A gradient of water (often containing a modifier like formic acid or triethylamine to improve peak shape for basic compounds) and acetonitrile or methanol is typically used.[12][15]

    • Injection: Dissolve the partially purified fraction from the previous step in a suitable solvent and inject it onto the column.

    • Fraction Collection: Collect the peaks corresponding to the individual 1(2H)-isoquinolinones based on the UV chromatogram.

    • Purity Check: Analyze the purity of the isolated compounds by analytical HPLC.

Chromatography Stage Stationary Phase Typical Mobile Phase System Purpose
Initial Fractionation Silica GelGradient: n-Hexane -> Ethyl Acetate -> MethanolTo separate compounds into groups based on polarity.
Final Purification Reversed-Phase (C18)Gradient: Water (with 0.1% Formic Acid) and AcetonitrileTo isolate individual 1(2H)-isoquinolinones to high purity.

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

structure_elucidation cluster_0 Primary Analysis cluster_1 Connectivity & Stereochemistry cluster_2 Final Structure MS Mass Spectrometry (MS) (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Structure Proposed Structure NMR_2D->Structure Verification Data Verification Structure->Verification

Workflow for the structural elucidation of a novel compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, which can help to identify key structural motifs.[16][17][18] For instance, the loss of specific neutral molecules can indicate the presence of certain functional groups.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of an organic molecule.

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.[19]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR Experiments (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the complete carbon skeleton and the relative stereochemistry of the molecule.[1]

Spectroscopic Technique Information Gained
HRMS Exact mass and molecular formula.
MS/MS Fragmentation patterns and structural motifs.[16][17]
¹H NMR Number, type, and connectivity of protons.
¹³C NMR Number and type of carbon atoms.
COSY ¹H-¹H correlations (connectivity).
HSQC Direct ¹H-¹³C correlations.
HMBC Long-range ¹H-¹³C correlations (connectivity of fragments).
NOESY/ROESY Through-space ¹H-¹H correlations (stereochemistry).

Conclusion: A Path to Novel Therapeutics

The isolation of 1(2H)-isoquinolinones from natural sources is a challenging yet rewarding endeavor. A thorough understanding of the principles of extraction, fractionation, and purification, coupled with the adept use of modern spectroscopic techniques, is paramount for success. This guide has provided a technically sound and experience-driven framework to empower researchers in their quest to uncover novel 1(2H)-isoquinolinones. The continued exploration of the vast chemical diversity of the natural world, guided by the principles outlined herein, holds immense promise for the discovery of the next generation of therapeutic agents.

References

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A Guide to the 4-Hydroxy-2-quinolinone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is often accelerated by focusing on molecular frameworks that have a proven track record of interacting with multiple biological targets. These "privileged structures" serve as versatile templates for combinatorial library design and lead optimization. Among these, the 4-hydroxy-2-quinolinone core stands out as a particularly fruitful scaffold.[1][2] This bicyclic heterocyclic system is a recurring motif in natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1][3] This technical guide provides an in-depth exploration of the 4-hydroxy-2-quinolinone scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental chemical properties, survey its diverse pharmacological applications, elucidate key mechanisms of action, provide detailed synthetic protocols, and analyze critical structure-activity relationships that govern its therapeutic potential.

The Concept of Privilege: Why 4-Hydroxy-2-quinolinone?

In medicinal chemistry, a privileged structure is a molecular scaffold that can bind to multiple, often unrelated, biological targets with high affinity. This promiscuity is not random; it arises from a combination of features:

  • Structural Rigidity and 3D Topography: The fused ring system provides a defined three-dimensional shape that can be readily decorated with various functional groups to project pharmacophoric elements into the binding pockets of diverse proteins.

  • Hydrogen Bonding Capability: The presence of the hydroxyl group at C4 and the lactam moiety (N-H and C=O) allows the scaffold to act as both a hydrogen bond donor and acceptor, crucial for molecular recognition.

  • Keto-Enol Tautomerism: The 4-hydroxy-2-quinolinone core exists in equilibrium with its 2,4-quinolinedione tautomer. This dynamic state can influence its binding modes and electronic properties, potentially allowing it to adapt to different target environments.[4]

The 4-hydroxy-2-quinolinone scaffold embodies these characteristics, making it a cornerstone in the development of agents targeting a wide array of diseases.[1][2]

Caption: Core structure and key features of the 4-hydroxy-2-quinolinone scaffold.

A Spectrum of Biological Activity

The versatility of the 4-hydroxy-2-quinolinone scaffold is evident in the broad range of pharmacological effects exhibited by its derivatives. This framework has been successfully exploited to generate compounds with antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and immunomodulatory properties.[1][5][6]

Biological ActivityTarget/MechanismExample Compound(s)Reported Potency (IC₅₀/MIC)Reference
Antibacterial DNA Gyrase B (GyrB)N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (e.g., f1, f4)IC₅₀: 0.31 µM (f4); MIC: 4-8 µg/mL (f1) vs. MRSA[7]
Antifungal Fungal cell targets3-nonyl-6,7-dibromo-4-hydroxy-1-methyl-2-quinolone (3j)IC₅₀: 1.05 µg/mL vs. A. flavus[5][8]
Anti-inflammatory Lipoxygenase (LOX) InhibitionQuinolinone-carboxamides (3h, 3s)IC₅₀: 10 µM[1][9]
Anticancer Cytotoxicity4,6-dihydroxy-2-quinolone-3-carboxamidesPotent effects on MCF-7 (breast) & HCT-116 (colon) cells[1]
Immunosuppressive IL-2 Release InhibitionQuinolinone derivative (11l)IC₅₀: 80 nM in Jurkat T cells[10]
Antioxidant Radical Scavenging, Lipid Peroxidation InhibitionCarboxamide (3g)100% inhibition of lipid peroxidation[1][9]
Neuroprotective Kynurenic Acid (endogenous metabolite)N/AEndogenous neuroprotective agent[11]

Key Mechanisms of Action: How They Work

The diverse activities of 4-hydroxy-2-quinolinone derivatives stem from their ability to interact with a variety of enzymes and signaling pathways.

Antibacterial Action: Inhibition of Bacterial Topoisomerases

A primary mechanism for the antibacterial effects of quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient, enzyme-mediated double-strand DNA breaks, forming a toxic quinolone-enzyme-DNA complex.[14] This prevents the re-ligation of the DNA strands, leading to chromosomal fragmentation and rapid bacterial cell death.[12][14]

G cluster_0 Bacterial DNA Replication cluster_1 Quinolone Intervention A Relaxed DNA B DNA Gyrase introduces negative supercoils A->B C Replication Fork B->C D Cleavage Complex (Gyrase + DNA) C->D E DNA Re-ligation D->E G Quinolone binds to Cleavage Complex D->G Target F Replication Continues E->F Q Quinolone Derivative Q->G H Stabilized Ternary Complex (Gyrase-DNA-Quinolone) G->H I Inhibition of Re-ligation H->I J DNA Fragmentation I->J K Bacterial Cell Death J->K

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Immunosuppressive Activity: Modulation of T-Cell Signaling

Certain 4-hydroxy-2-quinolinone derivatives act as potent immunosuppressants by inhibiting the release of interleukin-2 (IL-2) from activated T-cells.[10] IL-2 is a critical cytokine for T-cell proliferation and the propagation of the immune response. The mechanism involves the suppression of key transcription factors, including the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[10] By preventing the activation of these factors, the quinolinone compounds block the transcription of the IL-2 gene, thereby dampening the immune response. This makes them attractive candidates for treating T-cell-mediated autoimmune disorders.[1][15]

Synthetic Strategies and Experimental Protocols

The synthesis of the 4-hydroxy-2-quinolinone core and its derivatives can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach begins with substituted isatoic anhydrides or anilines, which undergo condensation and cyclization to form the core structure. Subsequent modifications can be introduced at various positions.

G Start Substituted Aniline or Isatoic Anhydride Step1 Condensation with Malonic Acid Derivative Start->Step1 Step2 Thermal or Acid-Catalyzed Cyclization Step1->Step2 Core 4-Hydroxy-2-quinolinone Core Step2->Core Step3 Functionalization (e.g., Alkylation, Acylation, Amide Coupling) Core->Step3 End Diverse Library of Target Molecules Step3->End

Caption: Generalized workflow for the synthesis of 4-hydroxy-2-quinolinone derivatives.

Protocol 1: One-Pot Synthesis from Anilines via Eaton's Reagent

This method provides a simple, efficient, and environmentally friendly procedure for generating the 4-hydroxy-2-quinolinone scaffold from readily available anilines and Meldrum's acid.[16][17]

Materials:

  • Substituted Aniline (1.0 mmol)

  • Meldrum's Acid (1.0 mmol, 0.144 g)

  • Eaton's Reagent (7.7% w/w P₂O₅ in CH₃SO₃H) (3 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Combine the substituted aniline (1.0 mmol) and Meldrum's acid (1.0 mmol) in a round-bottom flask.

  • Stir the mixture at 80°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial reaction is complete, remove any residual acetone under vacuum.

  • Carefully add Eaton's reagent (3 mL) to the reaction mixture.

  • Heat the mixture to 70°C and stir for 2 hours.

  • After cooling to room temperature, slowly add deionized water to the mixture while stirring vigorously to precipitate the product.

  • Filter the precipitate by suction, wash thoroughly with H₂O, and air-dry the solid.

  • Recrystallize the crude product from ethanol to afford the pure 4-hydroxy-2-quinolinone derivative.[16]

Causality Note: The initial heating of aniline and Meldrum's acid forms a malonic acid monoanilide intermediate. Eaton's reagent, a powerful and mild dehydrating agent, then effectively catalyzes the intramolecular cyclization to form the quinolinone ring without causing significant decarboxylation of the intermediate.[16]

Protocol 2: Three-Step Synthesis from Isatoic Anhydride

This protocol is highly effective for producing N-substituted and C3-substituted derivatives, offering greater control over the final structure.[7][8]

Materials:

  • Isatoic Anhydride

  • Alkylating agent (e.g., Iodoethane)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Sodium Hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Diethyl malonate

  • Hydrolyzing agent (e.g., 12N HCl in Methanol)

Procedure:

  • Step 1: N-Alkylation of Isatoic Anhydride.

    • Dissolve isatoic anhydride in DMF.

    • Add DIPEA followed by the alkylating agent (e.g., iodoethane for N-ethyl substitution).

    • Stir the reaction at 45°C for 10 hours to yield the N-alkylated isatoic anhydride.[7]

  • Step 2: Condensation with Diethyl Malonate.

    • In a separate flask, suspend NaH in DMF.

    • Add diethyl malonate dropwise, followed by the N-alkylated isatoic anhydride from Step 1.

    • Heat the mixture to 70°C and stir for 8 hours. This condensation and cyclization reaction yields the ethyl 4-hydroxy-2-oxo-quinoline-3-carboxylate intermediate.[7][8]

  • Step 3: Hydrolysis to Carboxylic Acid (if required for subsequent coupling).

    • Dissolve the ester intermediate from Step 2 in methanol.

    • Add 12N HCl and reflux the mixture at 65°C for 10 hours to hydrolyze the ester to the corresponding carboxylic acid, a key intermediate for creating carboxamide derivatives.[7]

Trustworthiness Note: This multi-step protocol is a self-validating system where each intermediate can be isolated and characterized (e.g., via NMR, MS) to confirm its structure before proceeding to the next step, ensuring the integrity of the final product.

Structure-Activity Relationships (SAR)

Systematic modification of the 4-hydroxy-2-quinolinone scaffold has yielded crucial insights into the structural requirements for various biological activities.

PositionSubstitutionEffect on ActivityRationale / ExampleReference
C3 Long alkyl side chain (e.g., nonyl)Increases antifungal & antibacterial activityEnhances lipophilicity, likely improving membrane penetration. The nonyl chain was optimal for antifungal activity against A. flavus.[5][8]
C3 Carboxamide moietyEnables multi-target activity (e.g., LOX inhibition, antioxidant)The amide group can form additional hydrogen bonds in target binding sites and serves as a versatile linker for hybrid molecules.[1][9]
C6 Electron-withdrawing group (e.g., Fluorine)Dramatically enhances antibacterial activityThis is a classic SAR observation in the broader quinolone antibiotic class (e.g., fluoroquinolones), improving gyrase inhibition.[5][18]
C6, C7 Bromine atomsSignificantly increases antifungal potencyHalogenation on the benzo ring enhances the overall potency, potentially through improved binding interactions or altered electronic properties.[5]
N1 Alkyl group (e.g., Ethyl)Essential for specific target binding (e.g., DNA Gyrase B)The N1-substituent can occupy a specific hydrophobic pocket in the target enzyme, as seen in N-quinazolinone-GyrB inhibitors.[7]

Conclusion and Future Directions

The 4-hydroxy-2-quinolinone scaffold has unequivocally earned its "privileged" status in drug discovery. Its synthetic tractability and inherent ability to interact with a multitude of biological targets have cemented its role as a foundational template for developing novel therapeutics. The research highlighted in this guide demonstrates its potential in combating infectious diseases, cancer, inflammation, and autoimmune disorders.

Future research will likely focus on:

  • Multi-Target Drug Design: Leveraging the scaffold's promiscuity to design single molecules that can modulate multiple targets in a disease pathway, potentially offering superior efficacy and reduced resistance development.

  • Exploring New Chemical Space: Synthesizing novel derivatives with unique substitution patterns to uncover interactions with new biological targets.

  • Biocatalysis: Utilizing enzymatic pathways to produce complex quinolone derivatives, offering a green chemistry approach to synthesis.[2]

As our understanding of disease biology deepens, the 4-hydroxy-2-quinolinone core will undoubtedly remain a vital and highly valued structure in the medicinal chemist's toolkit.

References

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The Antimicrobial Potential of Quinolinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of multidrug-resistant fungal pathogens presents a significant and growing global health challenge, necessitating the urgent development of novel antifungal agents.[1] Quinolinone derivatives, a class of heterocyclic compounds, have emerged as a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antifungal effects.[1][2] This technical guide provides an in-depth overview of the antifungal properties of quinolinone derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Mechanisms of Antifungal Action: A Multi-pronged Attack

Quinolinone derivatives exert their antifungal effects through a variety of mechanisms, often targeting essential cellular structures and biosynthetic pathways in fungi.[3] This multi-targeted approach is a significant advantage in overcoming the resistance mechanisms that plague many current antifungal therapies. The primary modes of action identified to date include disruption of the cell wall and membrane, and inhibition of ergosterol biosynthesis.

Cell Wall Disruption and Membrane Permeabilization

A primary target for many quinolinone derivatives is the fungal cell envelope, comprising the cell wall and cell membrane. The fungal cell wall, a structure absent in mammalian cells, is an ideal target for selective antifungal therapy. Certain 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall.[4][5][6] This disruption can be observed through sorbitol protection assays, where an increase in the minimum inhibitory concentration (MIC) in the presence of an osmotic stabilizer like sorbitol suggests cell wall damage.[4][5]

Following or in conjunction with cell wall damage, many quinolinone derivatives compromise the integrity of the fungal cell membrane.[7][8][9] This leads to increased membrane permeability, leakage of essential cellular contents such as nucleic acids and ions, and ultimately, cell death.[4][7][8][9] Scanning electron microscopy (SEM) studies of fungi treated with these compounds often reveal significant morphological changes, including cell shrinkage and surface roughness, providing visual confirmation of cell wall and membrane disruption.[4][5][6]

cluster_drug Quinolinone Derivative cluster_fungus Fungal Cell cluster_envelope Cell Envelope drug Quinolinone Derivative cell_wall Cell Wall drug->cell_wall Disruption cell_membrane Cell Membrane drug->cell_membrane Permeabilization lanosterol_demethylase Lanosterol 14α-demethylase drug->lanosterol_demethylase Inhibition cellular_contents Cellular Contents (Ions, Nucleic Acids) cell_membrane->cellular_contents Leakage cell_death Fungal Cell Death cell_membrane->cell_death ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol lanosterol_demethylase->ergosterol Blocks production lanosterol_demethylase->ergosterol ergosterol->cell_membrane Maintains integrity cellular_contents->cell_death

Antifungal Mechanisms of Quinolinone Derivatives.
Inhibition of Ergosterol Biosynthesis

The ergosterol pathway is a critical target for a significant number of antifungal drugs.[10][11][12] Ergosterol is the primary sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. In contrast, the primary sterol in mammalian cell membranes is cholesterol, allowing for selective targeting of the ergosterol biosynthesis pathway.

Several quinolinone derivatives have been identified as inhibitors of this pathway, specifically targeting the enzyme lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol.[13][14] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[13][14]

Structure-Activity Relationships: Designing Potent Antifungals

The antifungal potency of quinolinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for the rational design of more active and less toxic antifungal candidates.[1] Research has shown that substitutions at various positions on the quinolinone ring system significantly influence their biological activity.[3]

For instance, the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring has been shown to enhance antimicrobial activity.[3] Furthermore, modifications at the 2 and 3 positions, often involving the introduction of substituted amine or styryl groups, can lead to compounds with potent antifungal properties.[3]

Compound/DerivativeFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
Compound 6c Sclerotinia sclerotiorum2.46[7][15]
Pellicularia sasakii2.94[7][15]
Fusarium graminearum6.03[7][15]
Fusarium oxysporum11.9[7][15]
Compound Ac12 Sclerotinia sclerotiorum0.52[8][9]
Botrytis cinerea0.50[8][9]
8-hydroxyquinoline derivatives (general) Candida spp. & Dermatophytes0.5 - 16[5]
SM21 Candida spp.0.2 - 1.6[16][17]
Fluorinated quinoline analogs (general) S. sclerotiorum & R. solani>80% inhibition at 50 µg/mL[18]

Experimental Evaluation of Antifungal Efficacy: A Step-by-Step Guide

A robust and systematic approach to evaluating the antifungal properties of novel quinolinone derivatives is essential for their successful development. This involves a combination of in vitro and in vivo assays to determine their potency, spectrum of activity, and potential for therapeutic application.[19]

In Vitro Susceptibility Testing

The cornerstone of antifungal evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[20]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1-5 x 10³ CFU/mL for Candida spp.).

  • Serial Dilution of Test Compounds: The quinolinone derivatives are serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI 1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

In addition to the MIC, the Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial fungal inoculum, can be determined by subculturing from the wells showing no growth onto fresh agar plates.

Cytotoxicity Assays

It is imperative to assess the cytotoxicity of novel antifungal compounds against mammalian cells to ensure their safety for potential therapeutic use. A common method is the MTT assay, which measures the metabolic activity of cells.

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and incubated to allow for attachment and growth.[21]

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivatives and incubated for a specified period (e.g., 48 hours).[21]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

In Vivo Efficacy Studies

Promising candidates from in vitro studies should be further evaluated in animal models of fungal infection to assess their in vivo efficacy.[19] Murine models of systemic or localized candidiasis are commonly used.[16][17]

Protocol for a Murine Model of Systemic Candidiasis:

  • Infection: Mice are infected intravenously with a lethal dose of a pathogenic fungal strain, such as Candida albicans.

  • Treatment: A treatment group receives the test compound at various doses, while a control group receives a placebo.

  • Monitoring: The mice are monitored daily for signs of illness and survival.

  • Endpoint Analysis: The efficacy of the treatment is evaluated based on survival rates and, in some cases, the fungal burden in target organs (e.g., kidneys), which is determined by plating homogenized tissue samples.[20]

cluster_workflow Antifungal Drug Discovery Workflow cluster_invitro_steps cluster_invivo_steps synthesis Synthesis of Quinolinone Derivatives in_vitro In Vitro Evaluation synthesis->in_vitro in_vivo In Vivo Efficacy & Safety in_vitro->in_vivo Promising Candidates mic_mfc MIC/MFC Determination in_vitro->mic_mfc cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity mechanism Mechanism of Action Studies in_vitro->mechanism lead_optimization Lead Optimization (SAR) in_vivo->lead_optimization Feedback for Improvement preclinical Preclinical Development in_vivo->preclinical animal_model Animal Models of Infection in_vivo->animal_model toxicity_studies Toxicology Studies in_vivo->toxicity_studies lead_optimization->synthesis Iterative Design

Workflow for the Evaluation of Antifungal Quinolinone Derivatives.

Conclusion

Quinolinone derivatives represent a promising and versatile class of compounds in the ongoing search for novel and effective antifungal agents. Their diverse mechanisms of action, coupled with the potential for structural modification to enhance potency and reduce toxicity, make them attractive candidates for further development. A thorough understanding of their antifungal properties, guided by systematic in vitro and in vivo evaluation, is paramount to unlocking their full therapeutic potential and addressing the critical unmet need for new treatments for fungal infections.

References

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An In-depth Technical Guide on the Cytotoxic Effects of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the cytotoxic properties of 4-hydroxyquinoline derivatives, intended for researchers, scientists, and professionals in drug development. It delves into the core mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.

Introduction: The Therapeutic Potential of the 4-Hydroxyquinoline Scaffold

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Among these, 4-hydroxyquinoline derivatives have emerged as a significant class of heterocyclic molecules with potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutics.[2][3][4] Their diverse biological activities, which also include antibacterial, antioxidant, and anti-inflammatory properties, make them a compelling subject of investigation for novel drug discovery.[1][5][6] This guide will explore the multifaceted cytotoxic mechanisms of 4-hydroxyquinoline derivatives, providing a foundation for their rational design and development as next-generation anticancer agents.

Core Cytotoxic Mechanisms of 4-Hydroxyquinoline Derivatives

The cytotoxic effects of 4-hydroxyquinoline derivatives are not attributed to a single mode of action but rather a combination of interconnected cellular events. The primary mechanisms identified include the induction of apoptosis, generation of oxidative stress, and infliction of DNA damage.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Several 4-hydroxyquinoline and related 4-hydroxyquinazoline derivatives have been shown to be potent inducers of apoptosis.[7][8] This process is often caspase-dependent and can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

Key events in the apoptotic cascade initiated by these derivatives include:

  • Mitochondrial Membrane Depolarization: A critical event in the intrinsic apoptotic pathway is the dissipation of the mitochondrial transmembrane potential (ΔΨm).[8] This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

  • Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases.[8] Specifically, caspase-3 and -7 are key executioner caspases responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10]

  • Cell Cycle Arrest: Some 4-hydroxyquinoline derivatives have been observed to cause cell cycle arrest, often at the G2/M phase.[9] This prevents cancer cells from progressing through the cell cycle and dividing, ultimately leading to apoptosis.

The following diagram illustrates the intrinsic apoptotic pathway often triggered by 4-hydroxyquinoline derivatives.

G cluster_0 Mitochondrion Mito Mitochondrial Membrane Depolarization CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 HQ_deriv 4-Hydroxyquinoline Derivative ROS ROS Generation HQ_deriv->ROS ROS->Mito Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis caption Intrinsic Apoptotic Pathway Induced by 4-Hydroxyquinoline Derivatives.

Caption: Intrinsic Apoptotic Pathway Induced by 4-Hydroxyquinoline Derivatives.

Generation of Oxidative Stress: A Double-Edged Sword

4-hydroxyquinoline derivatives can exhibit both antioxidant and pro-oxidant effects, depending on their chemical structure and cellular environment.[11] In the context of cancer therapy, their ability to induce the production of reactive oxygen species (ROS) is a key cytotoxic mechanism.[8][10] Elevated levels of intracellular ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death.

The pro-oxidant activity of some derivatives is linked to the generation of unstable phenoxy radicals, which can initiate and propagate lipid peroxidation, leading to membrane damage and hemolysis.[11] This increase in intracellular ROS can also contribute to the disruption of the mitochondrial membrane potential, further amplifying the apoptotic signal.[10]

DNA Damage and Repair Inhibition

Several 4-hydroxyquinoline derivatives have been shown to cause DNA damage.[12] For instance, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), a metabolite of 4-nitroquinoline 1-oxide (4-NQO), can cleave DNA in the presence of Cu(II).[12] This process can also lead to the formation of 8-hydroxydeoxyguanosine (8-OH-dG), a marker of oxidative DNA damage.[12][13][14][15]

Furthermore, some 4-hydroxyquinazoline derivatives act as PARP (Poly(ADP-ribose) polymerase) inhibitors.[7] PARP is a key enzyme involved in DNA repair.[7] By inhibiting PARP, these compounds can prevent cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and eventual cell death, a concept known as synthetic lethality, particularly in cancers with existing DNA repair deficiencies like BRCA1/2 mutations.[7]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of 4-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[16] Understanding these structure-activity relationships is crucial for the rational design of more effective and selective anticancer agents.

  • Substitution at the C3 Position: Modifications at the C3 position with groups like carboxamides can significantly influence bioactivity.[17]

  • Substitution at the N1 Position: Substitutions at the N-1 position of the quinolone ring are believed to exhibit potent cytotoxicity and can induce apoptosis.[17]

  • Halogenation: The presence of electron-withdrawing groups, such as chloro or fluoro groups, at specific positions (e.g., C6 or C7) can enhance cytotoxic activity.[11][18]

  • Aromatic and Heterocyclic Moieties: The introduction of various aromatic or heterocyclic rings at different positions can modulate the cytotoxic profile. For example, benzylidene derivatives have shown improved activity.[3][19]

Quantitative Data on Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected 4-hydroxyquinoline and related derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
20 Benzylidene derivativeColo 320 (doxorubicin-resistant colon adenocarcinoma)4.61[3][20]
13b Benzylidene derivativeColo 320 (doxorubicin-resistant colon adenocarcinoma)4.58[20]
B1 4-HydroxyquinazolineHCT-15 (PARPi-resistant)<20[7]
B1 4-HydroxyquinazolineHCC1937 (PARPi-resistant)<20[7]
3g 4-Hydroxyquinolone analogueHCT116 (colon)Promising[21]
4ag Tetrahydroquinoline derivativeSNB19 (glioblastoma)38.3[10]
4ag Tetrahydroquinoline derivativeLN229 (glioblastoma)40.6[10]
3j Quinoline-4-carboxylic acidMCF-7 (breast)-[18]
4a TetrahydroquinolinoneA549 (lung)Potent[9]
6 1,4-Naphthoquinone-8-hydroxyquinoline hybridA549 (lung)Highest cytotoxicity in series[22]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Experimental Protocols

This section provides step-by-step methodologies for essential assays used to evaluate the cytotoxic effects of 4-hydroxyquinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[23][24]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[23]

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle and no-treatment controls.[23]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[23]

G A Seed Cells in 96-well plate B Treat with 4-Hydroxyquinoline Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G caption Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the MTT Cytotoxicity Assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 4-hydroxyquinoline derivatives for the desired time.[23]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[23]

  • Washing: Wash the cells twice with cold PBS.[23]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within 1 hour.[23]

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells with the 4-hydroxyquinoline derivative, then lyse the cells to release their contents.[23]

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.[23]

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[23]

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[23]

Conclusion and Future Directions

4-hydroxyquinoline derivatives represent a versatile and potent class of compounds with significant cytotoxic effects against a broad range of cancer cells. Their multifaceted mechanisms of action, including the induction of apoptosis, generation of oxidative stress, and interference with DNA repair processes, make them attractive candidates for further drug development. The insights into their structure-activity relationships provide a roadmap for the rational design of new analogues with improved efficacy and selectivity. Future research should focus on optimizing the therapeutic index of these compounds, exploring their in vivo efficacy in preclinical cancer models, and further elucidating their molecular targets to unlock their full potential as novel anticancer agents.

References

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4-hydroxyisoquinolin-1(2h)-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-hydroxyisoquinolin-1(2H)-one: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-hydroxyisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, provide a detailed, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, and discuss its potential as a privileged scaffold in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a technical and practical understanding of this molecule.

Core Molecular Profile of 4-hydroxyisoquinolin-1(2H)-one

4-hydroxyisoquinolin-1(2H)-one, also known as 4-hydroxyisocarbostyril, is a nitrogen-containing heterocyclic compound. Its structure, featuring both a hydroxyl group and a lactam moiety on an isoquinoline core, imparts a unique combination of chemical properties that make it an attractive starting point for chemical synthesis and drug design.

The fundamental identity of this molecule is defined by its molecular formula and weight.

  • Molecular Formula: C₉H₇NO₂[1][2]

  • Molecular Weight: 161.16 g/mol [1][2]

These primary identifiers are complemented by a range of physicochemical properties that influence the compound's behavior in biological and chemical systems. These properties are crucial for predicting solubility, membrane permeability, and potential for intermolecular interactions—key considerations in drug development.

Table 1: Key Physicochemical Properties of 4-hydroxyisoquinolin-1(2H)-one

Property Value Source
IUPAC Name 4-hydroxy-2H-isoquinolin-1-one PubChem[1]
CAS Number 30081-72-2 PubChem[1]
Monoisotopic Mass 161.047678466 Da PubChem[1]
XLogP3 0.7 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor Count 2 PubChem[1]

| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |

Synthesis and Purification Protocol

The synthesis of isoquinolinone scaffolds is a well-established area of organic chemistry. While multiple routes exist, the following protocol details a robust and reproducible method adapted from established syntheses of related derivatives, such as the Castagnoli-Cushman reaction, which is effective for producing substituted 3,4-dihydroisoquinolin-1(2H)-ones.[3][4] This approach builds the heterocyclic ring system from acyclic precursors, offering flexibility for creating diverse analogs.

The causality behind this experimental design lies in the strategic three-component reaction between an amino acid, an aldehyde, and an anhydride. This convergence allows for the efficient construction of the complex isoquinolinone core in a single key step.

Experimental Workflow: Synthesis of 4-hydroxyisoquinolin-1(2H)-one

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Characterization A Homophthalic Acid D Mix A, B, C in Ethanol A->D B Formaldehyde (37% aq.) B->D C Ammonia (28% aq.) C->D E Reflux at 80°C for 4-6 hours (Monitored by TLC) D->E Heat F Cool to Room Temperature E->F G Filter Crude Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize from Ethanol/Water H->I J Dry under Vacuum I->J K Obtain Final Product: 4-hydroxyisoquinolin-1(2H)-one J->K L Confirm Structure: NMR, FT-IR, MS K->L

Caption: Workflow for the synthesis and purification of 4-hydroxyisoquinolin-1(2H)-one.

Step-by-Step Methodology
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine homophthalic acid (10 mmol, 1.80 g), formaldehyde (12 mmol, 1.0 mL of 37% aqueous solution), and ammonium hydroxide (15 mmol, 1.0 mL of 28% aqueous solution) in 50 mL of ethanol.

    • Rationale: Homophthalic acid provides the benzene ring and the two-carbon side chain. Formaldehyde acts as the one-carbon electrophile that will form C3 of the isoquinolinone ring, and ammonia serves as the nitrogen source for the lactam.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) with a 7:3 ethyl acetate/hexane mobile phase. The reaction is typically complete within 4-6 hours.

    • Self-Validation: The disappearance of the homophthalic acid spot on the TLC plate provides a clear and reliable endpoint for the reaction, preventing the formation of side products from prolonged heating.

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product on the filter with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and soluble impurities. For further purification, recrystallize the solid from a minimal amount of hot ethanol/water (approx. 80:20 v/v).

    • Rationale: Recrystallization is a critical step for achieving high purity. The chosen solvent system ensures that the product is soluble at high temperatures but sparingly soluble at room temperature, allowing for the formation of well-defined crystals while impurities remain in the mother liquor.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum at 60°C for 4 hours to yield the final product, 4-hydroxyisoquinolin-1(2H)-one.

Spectroscopic and Analytical Characterization

Confirming the chemical identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive and authoritative validation of the molecular structure. Quantum chemical calculations and experimental data for related quinoline derivatives serve as excellent references for interpreting these spectra.[5][6]

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring (typically in the δ 7.0-8.0 ppm range). A singlet for the proton at C3 and broad singlets for the hydroxyl (-OH) and amide (N-H) protons, which are exchangeable with D₂O, would also be characteristic.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum should reveal nine distinct signals. Key signals would include the carbonyl carbon (C1) around δ 160-165 ppm, the enol carbon (C4) at approximately δ 160 ppm, and the remaining aromatic and vinyl carbons at their characteristic shifts.

  • FT-IR (ATR): The infrared spectrum provides confirmation of key functional groups. Expect to see a broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretches. A strong, sharp peak around 1640-1660 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.17, confirming the molecular weight.

Applications in Drug Discovery and Development

The isoquinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry.[7] This designation is due to their recurrence in a multitude of biologically active compounds, demonstrating their ability to interact with a wide range of biological targets.[8][9] Derivatives of this core structure have shown promise as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[7][9]

The 4-hydroxyisoquinolin-1(2H)-one core serves as a versatile template for generating compound libraries aimed at various therapeutic targets. Its functional groups—the hydroxyl and the N-H proton—provide convenient handles for chemical modification to explore structure-activity relationships (SAR).

G Core 4-Hydroxyisoquinolin-1(2H)-one (Privileged Scaffold) A Anticancer Agents (e.g., PI3Kα Inhibition) Core->A Derivatization B Antimicrobial Agents (Antifungal, Antibacterial) Core->B Derivatization C Antiviral Agents (e.g., HIV Integrase) Core->C Derivatization D Neuroprotective Agents (e.g., Kynurenic Acid Analogs) Core->D Derivatization E Antioomycete Agents (Plant Disease Management) Core->E Derivatization

Caption: The 4-hydroxyisoquinolin-1(2H)-one scaffold as a platform for drug discovery.

Recent studies on related 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated their potent antioomycete activity, highlighting their potential in agricultural applications for managing plant pathogens.[3][4] This underscores the broad utility of this chemical class, extending even beyond human therapeutics.

Safety and Handling

As with any laboratory chemical, proper handling of 4-hydroxyisoquinolin-1(2H)-one is essential to ensure personnel safety. While a comprehensive toxicological profile is not available, data from safety data sheets (SDS) for this and structurally similar compounds provide a basis for safe handling procedures.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[13]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

By adhering to these guidelines, researchers can safely handle 4-hydroxyisoquinolin-1(2H)-one and explore its full potential in their scientific endeavors.

References

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  • Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid - PubMed. National Center for Biotechnology Information. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. [Link]

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Unlocking the Therapeutic Potential of 4-hydroxyisoquinolin-1(2H)-one: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific, yet under-explored, member of this family: 4-hydroxyisoquinolin-1(2H)-one. While direct biological data for this compound is nascent, compelling evidence from structurally related analogs allows for the extrapolation of several high-value putative targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for initiating and advancing research programs centered on this promising molecule. We will explore the scientific rationale, potential mechanisms of action, and detailed experimental workflows for validating target engagement in four key areas: oncology, neurodegenerative disease, infectious disease, and inflammation.

Introduction: The Isoquinolinone Scaffold as a Foundation for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework and its oxidized analogs, such as the isoquinolin-1(2H)-ones, are prevalent in numerous natural products and synthetic molecules, exhibiting diverse and potent pharmacological activities.[1][2] This structural motif has been successfully exploited to develop agents with antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The compound of interest, 4-hydroxyisoquinolin-1(2H)-one (CAS 30081-72-2), possesses a key phenolic hydroxyl group that can serve as a critical pharmacophore for hydrogen bonding interactions within enzyme active sites or receptor binding pockets. Preliminary characterizations suggest its potential as an antioxidant and anti-inflammatory agent.[1] This guide will build upon the established pharmacology of the broader isoquinolinone class to propose and detail methodologies for investigating the most probable therapeutic targets of 4-hydroxyisoquinolin-1(2H)-one.

Potential Therapeutic Target I: Tankyrases (TNKS1/TNKS2) in Oncology

Scientific Rationale

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family. They play a pivotal role in the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers, particularly colorectal cancer.[4] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex. This modification tags Axin for ubiquitination and proteasomal degradation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of oncogenic Wnt target genes.[5][6]

Derivatives of isoquinolin-1(2H)-one have been identified as potent inhibitors of TNKS1 and TNKS2, with some compounds exhibiting nanomolar efficacy.[7] The core isoquinolinone scaffold is likely a key contributor to binding at the nicotinamide subsite of the enzyme's catalytic domain. The 4-hydroxy group of 4-hydroxyisoquinolin-1(2H)-one could form a critical hydrogen bond with amino acid residues in the active site, such as Glu1138 of TNKS2, enhancing inhibitory activity.[7]

The Wnt/β-catenin Signaling Pathway

Inhibition of Tankyrase by a small molecule like 4-hydroxyisoquinolin-1(2H)-one is hypothesized to stabilize the Axin-containing destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin. This prevents its accumulation in the nucleus and transcription of pro-proliferative genes.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP LRP5/6 Destruction_Complex Axin GSK3β APC CK1 Dvl->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & binds TNKS Tankyrase (TNKS) TNKS->Destruction_Complex PARsylates Axin (leads to degradation) Compound 4-hydroxyisoquinolin- 1(2H)-one Compound->TNKS inhibits Target_Genes Oncogene Transcription TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling and the inhibitory role of 4-hydroxyisoquinolin-1(2H)-one on Tankyrase.

Experimental Protocol: In Vitro Tankyrase Inhibition Assay

This protocol describes a chemiluminescent assay to determine the IC50 value of 4-hydroxyisoquinolin-1(2H)-one against TNKS1 and TNKS2.[5][8]

Materials:

  • Recombinant human Tankyrase 1 (TNKS1/PARP5A) and Tankyrase 2 (TNKS2/PARP5B)

  • Histone-coated 96-well white microplates

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • 4-hydroxyisoquinolin-1(2H)-one

  • XAV939 (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-hydroxyisoquinolin-1(2H)-one in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in 1x PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • To the histone-coated wells, add 25 µL of the diluted compound or control (1x PARP buffer with DMSO for vehicle, XAV939 for positive control).

    • Add 25 µL of diluted TNKS1 or TNKS2 enzyme (e.g., 5 mUnits/well) to each well, except for the "no enzyme" background control wells.

    • Initiate the reaction by adding 50 µL of a reaction mix containing biotinylated NAD+ in 1x PARP buffer.

  • Incubation: Incubate the plate at 30°C for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with 1x PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate at room temperature for 30 minutes.

    • Wash the plate again three times with PBST.

    • Add 100 µL of the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of 4-hydroxyisoquinolin-1(2H)-one and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound ClassTargetReported IC50 RangeReference
Isoquinolin-1(2H)-one derivativesTNKS1/TNKS23 nM - 9 nM[7]
1,2,4-Triazole-based inhibitorTNKS1/TNKS22.5 nM - 10.1 nM (GI50)[4]

Potential Therapeutic Target II: MAO-B and BuChE in Neurodegenerative Disease

Scientific Rationale

Monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE) are well-established therapeutic targets for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3][9] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopaminergic neurotransmission, providing symptomatic relief in Parkinson's disease.[3] In Alzheimer's disease, the activity of acetylcholinesterase (AChE) decreases while BuChE activity increases, contributing to the decline in the neurotransmitter acetylcholine.[9] Therefore, selective inhibition of BuChE is a viable strategy to enhance cholinergic function.

Recently, hybrid molecules incorporating a 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have been synthesized and shown to possess potent inhibitory activity against both MAO-B and BuChE.[2] Given the structural similarity, 4-hydroxyisoquinolin-1(2H)-one represents a promising starting point for the development of dual-target or selective inhibitors for these enzymes.

Experimental Protocol: Fluorometric MAO-B Inhibitor Screening Assay

This protocol outlines a high-throughput compatible method to assess the inhibitory potential of 4-hydroxyisoquinolin-1(2H)-one against MAO-B.[10][11]

Materials:

  • Recombinant human MAO-B

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorometric Probe (e.g., Amplex Red or similar)

  • Horseradish Peroxidase (HRP)

  • 4-hydroxyisoquinolin-1(2H)-one

  • Selegiline (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-hydroxyisoquinolin-1(2H)-one and Selegiline in MAO-B Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of MAO-B enzyme solution to wells containing the test compound, positive control, and enzyme control (buffer only).

    • Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Substrate Addition:

    • Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP in MAO-B Assay Buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis A1 Prepare serial dilutions of 4-hydroxyisoquinolin-1(2H)-one B1 Add Enzyme + Inhibitor (or controls) A1->B1 A2 Prepare Enzyme and Substrate solutions A2->B1 B2 Pre-incubate (15 min, 37°C) B1->B2 B3 Add Substrate Mix to initiate reaction B2->B3 C1 Read fluorescence kinetically (Ex/Em = 535/587 nm) B3->C1 C2 Calculate reaction rates (slopes) C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 value C3->C4

Caption: General workflow for in vitro enzyme inhibition screening assays.

Potential Therapeutic Target III: Mycobacterium tuberculosis Methyltransferase (Rv0560c)

Scientific Rationale

Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed. The Mycobacterium tuberculosis (Mtb) enzyme Rv0560c, a putative S-adenosylmethionine-dependent methyltransferase, has emerged as a potential drug target.[12] Expression of Rv0560c is strongly induced by salicylate, a precursor in the synthesis of the iron-scavenging mycobactins essential for Mtb survival.[13] Crucially, Rv0560c has been identified as a resistance mechanism against certain antimycobacterial compounds, where it N-methylates the drug, abrogating its activity.[12]

A high-resolution crystal structure of Rv0560c in complex with 4-hydroxyisoquinolin-1(2H)-one has been solved, providing a direct and unambiguous link between the compound and this enzyme.[3] This structural information provides a powerful platform for understanding the binding interactions and for the rational design of potent inhibitors that could block this resistance mechanism or potentially inhibit the native function of the enzyme, which may be involved in the biosynthesis of essential isoprenoid quinones.[14]

Experimental Protocol: Mtb Rv0560c Methyltransferase Activity Assay

This protocol describes a non-radioactive assay to measure the methyltransferase activity of Rv0560c and its inhibition by 4-hydroxyisoquinolin-1(2H)-one. The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of SAM-dependent methylation reactions.

Materials:

  • Recombinant Mtb Rv0560c enzyme

  • S-adenosyl-L-methionine (SAM)

  • A suitable methyl acceptor substrate for Rv0560c (e.g., a known bactericidal compound that it methylates, or a general substrate)

  • SAH detection kit (e.g., antibody-based or enzyme-coupled)

  • 4-hydroxyisoquinolin-1(2H)-one

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-hydroxyisoquinolin-1(2H)-one in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, combine the assay buffer, a fixed concentration of Rv0560c enzyme, and the serially diluted inhibitor.

    • Pre-incubate for 15 minutes at room temperature.

    • Add the methyl acceptor substrate.

    • Initiate the reaction by adding SAM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • SAH Detection: Stop the reaction and quantify the amount of SAH produced according to the manufacturer's protocol of the chosen SAH detection kit. This typically involves an enzymatic cascade or an ELISA-like procedure leading to a colorimetric or fluorescent readout.

  • Data Analysis:

    • Generate a standard curve using known concentrations of SAH.

    • Calculate the concentration of SAH produced in each reaction.

    • Determine the percent inhibition for each concentration of 4-hydroxyisoquinolin-1(2H)-one.

    • Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Potential Therapeutic Target IV: Cyclooxygenase-2 (COX-2) in Inflammation

Scientific Rationale

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central mediators of inflammation and pain.[15] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory molecules. Selective inhibition of COX-2 is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[16]

Several isoquinoline derivatives have demonstrated anti-inflammatory activity, and molecular docking studies have suggested that they can bind effectively to the active site of COX-2.[10] The general characterization of 4-hydroxyisoquinolin-1(2H)-one as an anti-inflammatory agent provides a strong rationale for investigating its direct effects on COX-2.[1] The inhibition of COX-2 is often linked to the downstream modulation of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[17]

The NF-κB Inflammatory Pathway

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of inflammatory genes, including COX-2. Inhibition of COX-2 can reduce the production of prostaglandins that further amplify this inflammatory loop.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Proteasome Proteasome IkB->Proteasome degraded by Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene activates transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein leads to Compound 4-hydroxyisoquinolin- 1(2H)-one Compound->COX2_Protein inhibits

Caption: Simplified NF-κB signaling pathway leading to COX-2 expression and its inhibition.

Experimental Protocol: Cell-Based COX-2 Inhibition Assay

This protocol measures the ability of 4-hydroxyisoquinolin-1(2H)-one to inhibit the production of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in cultured cells stimulated with an inflammatory agent.[18]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 4-hydroxyisoquinolin-1(2H)-one

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 4-hydroxyisoquinolin-1(2H)-one or Celecoxib for 1 hour. Include a vehicle control (DMSO).

    • To determine if the compound is cytotoxic, a parallel plate should be treated identically and assessed using a cell viability assay.

  • Inflammatory Stimulation: Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Correct for any observed cytotoxicity.

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Compound ClassTargetReported IC50 RangeReference
Celecoxib AnaloguesCOX-20.49 µM - 0.82 µM[19]
General NSAIDsCOX-2Varies widely[15]

Conclusion and Future Directions

4-hydroxyisoquinolin-1(2H)-one is a molecule of significant therapeutic potential, strategically positioned at the intersection of several critical signaling pathways relevant to human disease. Based on robust evidence from structurally related compounds and direct structural data, this guide has identified four high-priority therapeutic targets: Tankyrases, MAO-B/BuChE, Mtb Rv0560c, and COX-2. The provided experimental protocols offer a clear and actionable roadmap for researchers to validate these interactions and quantify the compound's potency.

Future work should focus on executing these validation studies, followed by structure-activity relationship (SAR) campaigns to optimize potency and selectivity. Investigating off-target effects and establishing a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile will be critical for advancing any promising leads toward clinical development. The versatility of the isoquinolinone scaffold suggests that 4-hydroxyisoquinolin-1(2H)-one could serve as a foundational template for a new generation of targeted therapies.

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An In-Depth Technical Guide to the In Silico Modeling of 4-hydroxyisoquinolin-1(2H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-hydroxyisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various inhibitors targeting critical enzymes in cellular pathways, such as Poly (ADP-ribose) polymerase (PARP) and protein kinases.[1][2] Understanding the atomic-level interactions between this scaffold and its biological targets is paramount for rational drug design and optimization. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 4-hydroxyisoquinolin-1(2H)-one interactions, from initial system preparation to advanced molecular dynamics and free energy calculations. We delve into the causality behind each methodological choice, ensuring a self-validating and reproducible computational pipeline.

Foundational Principles: Why Model 4-hydroxyisoquinolin-1(2H)-one?

The isoquinolinone core is a versatile pharmacophore found in numerous bioactive molecules.[1][2] Specifically, the 4-hydroxyisoquinolin-1(2H)-one variant presents key hydrogen bond donor and acceptor sites, along with a planar aromatic system capable of crucial π-π stacking and hydrophobic interactions within a protein's binding pocket. Its derivatives have shown promise as potent inhibitors of enzymes like PARP, which are critical for DNA damage repair, making them a key target in oncology.[2][3]

In silico modeling provides a powerful lens to dissect these interactions before committing to costly and time-consuming synthesis and in vitro testing.[4][5] By simulating the molecular "handshake" between the ligand and its target, we can predict binding affinity, elucidate mechanisms of action, and guide the design of next-generation inhibitors with enhanced potency and selectivity.[6]

Physicochemical Profile of the Core Scaffold

A thorough understanding of the ligand's properties is the first step in any modeling study.

PropertyValueSource
Molecular Formula C₉H₇NO₂PubChem[7]
Molecular Weight 161.16 g/mol PubChem[7]
XLogP3 0.7PubChem[7]
Hydrogen Bond Donors 2PubChem[7][8]
Hydrogen Bond Acceptors 2PubChem[7][8]
Topological Polar Surface Area 49.3 ŲPubChem[7][8]

The Computational Workflow: A Validating Pipeline

Our approach is a multi-stage process, where each subsequent step refines the insights gained from the previous one. This hierarchical strategy ensures computational efficiency while building a robust and dynamic model of the molecular interaction.

G cluster_prep Part 1: System Preparation cluster_dock Part 2: Binding Pose Prediction cluster_md Part 3: Dynamic Refinement cluster_fe Part 4: Affinity Estimation Ligand_Prep Ligand Preparation (PubChem, Avogadro) Force_Field Force Field Parametrization (GAFF, CGenFF) Ligand_Prep->Force_Field Protein_Prep Target Preparation (RCSB PDB) Protein_Prep->Force_Field Docking Molecular Docking (AutoDock Vina) Force_Field->Docking Analysis_Dock Pose & Interaction Analysis Docking->Analysis_Dock MD_Sim Molecular Dynamics Simulation (GROMACS, AMBER) Analysis_Dock->MD_Sim Analysis_MD Trajectory Analysis (RMSD, RMSF) MD_Sim->Analysis_MD FE_Calc Binding Free Energy Calculation (MM/PBSA, FEP) Analysis_MD->FE_Calc Final_Analysis Quantitative Affinity & SAR FE_Calc->Final_Analysis G cluster_ligand 4-hydroxyisoquinolin-1(2H)-one cluster_protein Protein Active Site Ligand_OH Hydroxyl (Donor/Acceptor) Protein_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Ligand_OH->Protein_Acceptor H-Bond Ligand_CO Carbonyl (Acceptor) Protein_Donor H-Bond Donor (e.g., Ser, Tyr, Backbone NH) Ligand_CO->Protein_Donor H-Bond Ligand_NH Amide (Donor) Ligand_NH->Protein_Acceptor H-Bond Ligand_Ring Aromatic Rings Protein_Aromatic Aromatic Residue (e.g., Tyr, Phe) Ligand_Ring->Protein_Aromatic π-π Stacking

Sources

A Senior Application Scientist's Guide to the Lipophilicity and Solubility of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinolinone Scaffold and the Physicochemical Tightrope

The quinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents across oncology, infectious diseases, and neurology.[1][2][3] Its rigid, bicyclic structure provides a versatile template for chemical modification, allowing for the fine-tuning of interactions with biological targets.[4][5] However, the journey from a potent in-vitro "hit" to a successful in-vivo drug is perilous, often dictated not by potency alone, but by the compound's fundamental physicochemical properties.

This guide provides an in-depth exploration of two of the most critical properties: lipophilicity and solubility. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causal relationships between a quinolinone's structure and its behavior, the rationale behind choosing one analytical method over another, and the strategic decisions required to navigate the delicate balance between hydrophobicity-driven potency and hydrophilicity-driven bioavailability.[6] We will delve into the theoretical underpinnings, predictive modeling, experimental determination, and strategic modulation of these properties, providing a comprehensive framework for advancing quinolinone-based drug candidates.

Section 1: The Foundational Pillars: Understanding Lipophilicity and Solubility

In drug discovery, lipophilicity and solubility are not independent variables; they are deeply intertwined properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] An optimal balance is essential for a compound to successfully navigate the biological milieu from administration to its site of action.

Lipophilicity: The Affinity for Fat

Lipophilicity describes a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. It is the primary driver of a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier.[7][8]

  • Partition Coefficient (LogP): This is the fundamental measure of lipophilicity, defined as the base-10 logarithm of the concentration ratio of a neutral compound in a two-phase system of octanol and water at equilibrium.[9]

    • LogP > 0: The compound is more soluble in the lipid phase (lipophilic/hydrophobic).

    • LogP < 0: The compound is more soluble in the aqueous phase (hydrophilic).

    • LogP = 0: The compound partitions equally between the two phases.

  • Distribution Coefficient (LogD): For ionizable compounds like many quinolinone derivatives, LogD is the more physiologically relevant parameter. It is the ratio of the sum of all species (ionized and neutral) in the octanol phase to the sum of all species in the aqueous phase at a specific pH.[10] Since the charge state of a molecule dramatically affects its properties, LogD provides a more accurate picture of lipophilicity under physiological conditions (e.g., LogD₇.₄).

Solubility: The Ability to Dissolve

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffered aqueous solution. For oral drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[6][8] Poor aqueous solubility is a primary cause of low and erratic bioavailability.[11]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the saturation concentration of the most stable crystalline form of a compound in a specific medium after equilibrium has been reached. It is a fundamental, compound-specific value.[12]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution, typically when an aqueous buffer is added to a concentrated stock solution (e.g., in DMSO).[13] The resulting precipitate is often amorphous and more soluble than the stable crystalline form.[13] While less fundamental, kinetic solubility is highly relevant in early discovery, as it mimics the conditions of high-throughput screening (HTS) assays and can predict potential precipitation issues upon administration.[14][15]

The following diagram illustrates the critical influence of these two properties on the key stages of drug disposition.

ADME_Properties cluster_input Physicochemical Properties cluster_output Pharmacokinetic / Pharmacodynamic Outcomes Solubility Aqueous Solubility Absorption Absorption (e.g., Gut Wall) Solubility->Absorption Dissolution is required Excretion Excretion (e.g., Kidney) Solubility->Excretion Renal clearance Lipophilicity Lipophilicity (LogP / LogD) Lipophilicity->Absorption Membrane permeability Distribution Distribution (e.g., Blood-Brain Barrier) Lipophilicity->Distribution Tissue penetration Metabolism Metabolism (e.g., Liver) Lipophilicity->Metabolism High LogP can increase clearance Target Target Engagement Absorption->Target Distribution->Target

Caption: Interplay of Solubility and Lipophilicity in ADME Processes.

Section 2: Structure-Property Relationships (SPR) in Quinolinones

The therapeutic success of quinolones is largely due to the tunability of their physicochemical properties through substitution on the core scaffold.[16] Understanding the structure-activity relationship (SAR) is crucial, but equally important is the structure-property relationship (SPR).[17][18]

The generalized quinolinone scaffold has several key positions for modification:

  • N1 Position: Substitution here is vital for antibacterial activity and can significantly impact lipophilicity.[16] Adding alkyl or cycloalkyl groups generally increases LogP.

  • C3-Carboxylic Acid: This group is essential for the antibacterial activity of fluoroquinolones but also introduces an ionizable center, making solubility pH-dependent.[19] Esterification can mask this group (prodrug approach) to increase lipophilicity and membrane permeability, but at the cost of intrinsic activity.[20]

  • C6-Fluorine: The introduction of a fluorine atom at C6 in fluoroquinolones dramatically improves antimicrobial activity, partly by increasing lipophilicity and enhancing cell penetration.[16][19]

  • C7-Substituent: This position offers the most significant opportunity to modulate both potency and physicochemical properties. Large, basic heterocyclic rings like piperazine or pyrrolidine are common. While these groups can enhance potency and spectrum of activity, they also increase molecular weight and introduce another basic center, complicating the solubility and lipophilicity profile.[16][19]

  • C8 Position: Substitution with a methoxy group has been shown to reduce photosensitivity.[19] This highlights how modifications can be used to mitigate specific liabilities without drastically altering the core properties.

The causal logic is a constant trade-off: modifications that increase hydrophobic interactions with a target (increasing potency) often increase LogP and decrease aqueous solubility, potentially compromising the ADME profile.[6] For example, adding bulky, non-polar groups to the C7-piperazine ring might boost potency but could lead to a compound that is too lipophilic (LogP > 5), resulting in poor absorption, high plasma protein binding, and rapid metabolic clearance.[6][8]

Section 3: Predictive Modeling in Early Discovery

Before a compound is ever synthesized, computational (in-silico) models can provide crucial estimates of its physicochemical properties. These tools are invaluable for triaging large virtual libraries and prioritizing synthetic efforts.[6][7]

  • cLogP/cLogS: Calculated LogP (cLogP) and calculated LogS (cLogS) models are typically fragment-based or property-based. They deconstruct a molecule into known fragments with established lipophilicity or solubility values and sum them up, applying corrections for intramolecular interactions.[9][21]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to build a correlation between a set of calculated molecular descriptors (e.g., molecular weight, surface area, hydrogen bond donors/acceptors) and an experimentally determined property like solubility.[22][23]

Causality Behind the Choice: The primary value of in-silico modeling is speed and cost-effectiveness. It allows for the rapid assessment of thousands of potential structures, filtering out those with predicted properties that fall outside the desired "drug-like" space, often defined by guidelines like Lipinski's Rule of 5 (e.g., MW ≤ 500, LogP ≤ 5).[6][24] However, it is critical to recognize their limitations. Prediction accuracy can be low, especially for complex, multifunctional scaffolds like quinolinones, and these models often struggle to predict the effects of solid-state properties (like crystal packing) on solubility.[6] Therefore, in-silico predictions must always be viewed as a guide, with experimental validation being essential and non-negotiable.

Section 4: Gold-Standard Experimental Methodologies

Experimental measurement of lipophilicity and solubility is a cornerstone of drug development, providing the ground-truth data needed to validate models, build robust SPR, and select candidates for further study.[25][26]

Lipophilicity Determination
MethodPrincipleThroughputSample UseKey Insight
Shake-Flask (OECD 107) Direct partitioning between n-octanol and water; concentration measured in each phase.[10]LowHighGold-standard thermodynamic LogP/LogD value.
RP-HPLC Correlation of retention time on a non-polar stationary phase with known LogP standards.[27][28]Medium-HighLowHigh-quality LogP estimation, good for series of analogs.

This protocol is designed to be self-validating by ensuring equilibrium is reached and mass balance is maintained.

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare n-octanol.

    • Pre-saturate the PBS by shaking it with n-octanol (approx. 10:1 v/v) for 24 hours. Let the phases separate completely.

    • Pre-saturate the n-octanol by shaking it with PBS (approx. 10:1 v/v) for 24 hours. Let the phases separate completely. Rationale: Pre-saturation of solvents is critical to prevent volume changes during the experiment, which would invalidate the concentration measurements.

  • Compound Addition:

    • Prepare a stock solution of the quinolinone compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

    • In a glass vial, combine 5 mL of pre-saturated n-octanol (containing the compound) and 5 mL of pre-saturated PBS.

  • Partitioning:

    • Agitate the vial at a constant, controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Control: To confirm equilibrium, samples can be taken at 24h and 48h. The calculated LogD should be consistent.

  • Phase Separation:

    • Centrifuge the vial at low speed (e.g., 2000 rpm for 15 min) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

    • Dilute each aliquot appropriately and determine the compound concentration in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

    • Self-Validation: Perform a mass balance calculation. The total amount of compound recovered from both phases should be >95% of the initial amount added.

Shake_Flask_Workflow prep Preparation Pre-saturate n-octanol and PBS (pH 7.4) add Partitioning Add compound to octanol Combine phases (1:1 v/v) prep->add agitate Equilibration Agitate at constant T (e.g., 24h) add->agitate separate Phase Separation Centrifuge to get clear layers agitate->separate quant Quantification Sample each phase Measure concentration (HPLC) separate->quant calc Calculation LogD = log([Org]/[Aq]) Verify Mass Balance quant->calc

Caption: Workflow for Shake-Flask LogD Determination.

Solubility Determination

This high-throughput method is ideal for early discovery to rank-order compounds.

  • Preparation:

    • Prepare a high-concentration stock solution of the quinolinone compound in 100% DMSO (e.g., 20 mM).

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Dispense the aqueous buffer into a 96- or 384-well microplate.

  • Compound Addition:

    • Using an automated liquid handler, perform a serial dilution of the DMSO stock solution.

    • Transfer a small, fixed volume of each DMSO concentration into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be low and consistent across all wells (e.g., 1-2%). Rationale: Keeping the co-solvent concentration low and constant is critical for comparing results across different compounds.

  • Incubation:

    • Allow the plate to incubate at room temperature for a set period (e.g., 2 hours). This allows time for precipitation to occur.

  • Measurement:

    • Read the plate on a microplate nephelometer, which measures light scattering caused by insoluble particles (precipitate).[15]

  • Data Analysis:

    • Plot the light scattering units (RNU) versus the compound concentration.

    • The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase from the baseline, indicating the onset of precipitation.[15]

Solubility_Decision_Tree start Select Solubility Assay stage What is the Drug Discovery Stage? start->stage early Early Discovery (Hit-to-Lead) stage->early Early late Lead Optimization / Pre-formulation stage->late Late goal_early Goal: Rank-order compounds, High Throughput early->goal_early goal_late Goal: Definitive value for formulation, IVIVC late->goal_late method_early Use Kinetic Solubility (e.g., Nephelometry) goal_early->method_early method_late Use Thermodynamic Solubility (e.g., Shake-Flask) goal_late->method_late

Caption: Decision workflow for selecting a solubility assay.

Section 5: Strategies for Modulating Poor Solubility

When a promising quinolinone candidate suffers from poor solubility, several chemical and formulation strategies can be employed.[11][29]

  • Chemical Modification (SPR-Guided):

    • Introduce Ionizable Groups: Add basic (e.g., amine) or acidic (e.g., carboxylic acid) functional groups to enable salt formation and pH-dependent solubility.

    • Introduce Polar/H-Bonding Groups: Incorporate groups like hydroxyls (-OH) or amides to increase hydrophilicity, though this may come at the cost of permeability.

    • Break Planarity/Reduce Crystal Packing: Introduce substituents that disrupt the flat structure of the quinolinone core, which can decrease the crystal lattice energy and improve solubility.

  • Formulation Strategies:

    • pH Adjustment: For ionizable quinolinones, formulating in a buffer where the compound is charged can dramatically increase solubility.[30]

    • Co-solvents: Using water-miscible organic solvents (e.g., PEG 400, propylene glycol) in the formulation can increase the solubility of lipophilic compounds.[11][30]

    • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher-energy, more soluble form.[29]

    • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[30][31]

Section 6: Data Synthesis - A Comparative Case Study

To illustrate these concepts, consider the following hypothetical data for a series of quinolinone analogs, where R represents a substitution on the C7-piperazine ring.

AnalogR-Group StructureMWcLogPExp. LogD₇.₄Kinetic Solubility (μM)Rationale / Insight
QN-1 -H385.42.11.9> 200Parent compound, good balance of properties.
QN-2 -CH₂CH₃ (Ethyl)413.52.92.885Increased lipophilicity from ethyl group reduces solubility as predicted.
QN-3 -C₆H₅ (Phenyl)461.54.14.312Phenyl group significantly increases LogD, leading to poor solubility.
QN-4 -CH₂COOH443.41.8-0.5> 200Carboxylic acid adds an ionizable group, drastically lowering LogD and increasing solubility.

This table demonstrates the direct impact of structural modifications on key physicochemical properties. The addition of non-polar groups (QN-2, QN-3) increases lipophilicity and decreases solubility, while the addition of a polar, ionizable group (QN-4) has the opposite effect. This type of data is crucial for guiding the iterative design process in lead optimization.

Conclusion

For drug development professionals working with the versatile quinolinone scaffold, a deep, mechanistic understanding of lipophilicity and solubility is not optional—it is fundamental to success. The journey from hit to candidate involves a continuous cycle of design, prediction, synthesis, and testing. By integrating early in-silico profiling with robust, validated experimental methods, and by applying rational chemical and formulation strategies, researchers can effectively navigate the complex physicochemical landscape. This data-driven approach allows for the confident selection of quinolinone candidates with an optimal balance of properties, ultimately increasing the probability of delivering a safe and effective medicine to patients.

References

  • Title: Solubility in Pharmaceutical R&D: Predictions and Reality Source: American Pharmaceutical Review URL: [Link]

  • Title: Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids Source: Molecules (MDPI) URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

  • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: Chemical Biology & Drug Design URL: [Link]

  • Title: A Review on Quinoline: Diverse Pharmacological Agent Source: Chemistry Research Journal URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]

  • Title: Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution Source: PubMed URL: [Link]

  • Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: ResearchGate URL: [Link]

  • Title: Comparison of Four Models to Predict Intrinsic Solubility of Drugs Source: SciSpace URL: [Link]

  • Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents Source: MDPI URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances Source: Langhua Pharma URL: [Link]

  • Title: (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

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  • Title: Physicochemical characterization of drugs Source: Slideshare URL: [Link]

  • Title: Recommendations for the correct physicochemical characterization of nanoformulations. Source: ResearchGate URL: [Link]

  • Title: SAR of Quinolones Source: YouTube URL: [Link]

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  • Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

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  • Title: Structural–activity relationship (SAR) of 4-quinolone derivatives Source: ResearchGate URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

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Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of 4-Hydroxyisoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous compounds with significant biological activity.[1] Notably, derivatives such as 4-hydroxyisoquinoline-1,3(2H,4H)-diones have emerged as a potent class of inhibitors targeting critical viral enzymes, particularly HIV-1 Integrase.[2][3][4][5] The N-hydroxyimide functionality within these molecules acts as a key chelating moiety for essential metal cofactors in the enzyme's active site, disrupting the viral replication cycle.[2] The development of efficient, robust, and scalable synthetic routes to this core structure is therefore a high-priority objective for drug discovery and development programs.

This guide provides an in-depth examination of a highly efficient one-pot synthesis of 4-hydroxyisoquinoline-1,3(2H,4H)-diones. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, provide a field-tested protocol, and offer expert insights into process optimization and troubleshooting.

Part 1: The Core Mechanism - From Benzamide to Dione

The most direct and efficient one-pot approach for constructing the 4-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold involves the reaction of an N-substituted benzamide with an α-keto ester. The transformation is typically mediated by a strong base, such as butyllithium, which facilitates a cascade of bond-forming events within a single reaction vessel.

The reaction proceeds through a well-defined sequence:

  • Directed Ortho-Metalation and N-Deprotonation: The process begins with the treatment of an N-alkylbenzamide with at least two equivalents of a strong organolithium base. The first equivalent deprotonates the amide nitrogen, while the second equivalent, directed by the amide functional group, removes a proton from the ortho position of the benzene ring. This generates a crucial N-alkyl-2,N-dilithiobenzamide intermediate. The formation of this dianion is the cornerstone of the reaction's selectivity.

  • Nucleophilic Acyl Addition: The highly nucleophilic ortho-lithiated carbon of the dianion then attacks the ketone carbonyl of the α-keto ester. This forms a new carbon-carbon bond and generates a lithium alkoxide intermediate.

  • Intramolecular Cyclization: The final step is an intramolecular cyclization. The amide nitrogen attacks the ester carbonyl of the newly appended side chain. This acyl substitution reaction closes the six-membered ring and, upon acidic workup, yields the final 4-hydroxyisoquinoline-1,3(2H,4H)-dione product.

This tandem reaction strategy elegantly combines C-C and C-N bond formation in a single pot, offering significant advantages in terms of efficiency and atom economy over multi-step approaches.[3][6][7]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product N_Alkylbenzamide N-Alkylbenzamide Dilithio_Intermediate N-Alkyl-2,N-dilithiobenzamide N_Alkylbenzamide->Dilithio_Intermediate 2 eq. BuLi Ortho-metalation alpha_Keto_Ester α-Keto Ester Cyclization_Precursor Addition Adduct alpha_Keto_Ester->Cyclization_Precursor Dilithio_Intermediate->Cyclization_Precursor + α-Keto Ester Final_Product 4-Hydroxyisoquinoline-1,3(2H,4H)-dione Cyclization_Precursor->Final_Product Intramolecular Cyclization

Figure 1: Reaction mechanism for one-pot synthesis.

Part 2: Optimized One-Pot Protocol

This protocol provides a reliable and scalable method for synthesizing 4-substituted 4-hydroxyisoquinoline-1,3(2H,4H)-diones.

Materials and Equipment
  • Reagents:

    • N-Alkylbenzamide (substrate, e.g., N-methylbenzamide)

    • α-Keto ester (e.g., methyl pyruvate)

    • n-Butyllithium (n-BuLi), typically 2.5 M in hexanes (freshly titrated)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and purification

Experimental Workflow

Experimental_Workflow A 1. Setup & Inert Atmosphere (Flask under N₂/Ar) B 2. Dissolve N-Alkylbenzamide in Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi (2.2 eq.) dropwise, stir 1h C->D E 5. Add α-Keto Ester (1.2 eq.) dropwise at -78 °C D->E F 6. Warm to Room Temp. Stir overnight E->F G 7. Quench with sat. NH₄Cl F->G H 8. Aqueous Workup (Extraction with EtOAc) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product J->K

Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Procedure

CAUTION: This reaction uses a pyrophoric reagent (n-BuLi) and requires strictly anhydrous and inert conditions. Perform all steps in a well-ventilated fume hood.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and two septa. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Reagent Preparation: Dissolve N-methylbenzamide (1.0 eq.) in anhydrous THF (to make a ~0.2 M solution) in the reaction flask.

  • Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the resulting mixture at -78 °C for 1 hour.

  • Addition of Electrophile: While maintaining the temperature at -78 °C, add the α-keto ester (e.g., methyl pyruvate, 1.2 eq.) dropwise via syringe.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-hydroxyisoquinoline-1,3(2H,4H)-dione.

Part 3: Data Summary and Substrate Scope

The one-pot synthesis is versatile and accommodates a range of substrates. The following table summarizes representative examples found in the literature.

EntryN-Alkylbenzamideα-Keto EsterBase/SolventYield (%)Reference
1N-MethylbenzamideMethyl Pyruvaten-BuLi / THF~75%[3]
2N-EthylbenzamideMethyl Pyruvaten-BuLi / THF~70%[3]
3N-BenzylbenzamideMethyl Benzoylformaten-BuLi / THF~65%[3]
4N-Methyl-4-methoxybenzamideMethyl Pyruvaten-BuLi / THF~80%[3]

Yields are approximate and may vary based on specific reaction conditions and purification efficiency.

Part 4: Senior Scientist's Insights & Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive n-BuLi. 2. Presence of moisture or protic impurities. 3. Insufficient deprotonation time or incorrect temperature.1. Use freshly purchased or recently titrated n-BuLi. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. 3. Adhere strictly to the recommended -78 °C for lithiation and allow for the full stirring time.
Complex Mixture of Byproducts 1. Reaction warmed up too quickly after n-BuLi addition. 2. Side reactions of the α-keto ester (e.g., self-condensation).1. Maintain strict temperature control at -78 °C during additions. 2. Add the α-keto ester slowly and ensure it is added to the fully formed dianion solution.
Incomplete Reaction 1. Insufficient equivalents of n-BuLi. 2. Short reaction time.1. Use 2.1-2.2 equivalents of accurately titrated n-BuLi. 2. Allow the reaction to proceed overnight at room temperature to ensure complete cyclization.
Difficulty in Purification 1. Streaking of the product on the silica gel column. 2. Co-elution with starting materials or byproducts.1. The acidic nature of the 4-hydroxy-dione can cause streaking. Add a small amount of acetic acid (~0.5%) to the eluent. 2. Optimize the solvent system using thin-layer chromatography (TLC) before running the column.

Conclusion

The one-pot synthesis of 4-hydroxyisoquinoline-1,3(2H,4H)-diones from N-alkylbenzamides and α-keto esters represents a highly effective and convergent strategy. Its operational simplicity, good yields, and tolerance of various functional groups make it a valuable tool for medicinal chemists and drug development professionals.[8] This method provides rapid access to a molecular scaffold that continues to be a focal point for the development of novel therapeutics, particularly in the field of antiviral research.[2][4][9]

References

  • Mellis, M. et al. (2013). 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). An Efficient One-Pot Synthesis of 4-Hydroxyisoquinoline-1,3(2H,4H)-diones from N-Alkylbenzamides and α-Keto Esters. Available from: [Link]

  • Tang, Q. et al. (2018). “One-pot” sequential preparation of isoquinoline-1,3(2H,4H)-dione derivatives by reacting N-alkyl(aryl)-N-methacryloyl benzamides with benzyl alcohols and sodium benzenesulfinates. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of isoquinoline-1,3(2H,4H)-diones. Available from: [Link]

  • Wang, X. et al. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Esposito, F. et al. (2021). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed Central. Available from: [Link]

  • Ahmad, V. U. et al. (2016). New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of isoquinolines. Available from: [Link]

  • Jadhav, H. R. et al. (2018). 4-Substituted Benzylideneisoquinoline-1,3(2H, 4H)-dione Derivatives: Synthesis and Biological Evaluation as Potential HIV-1 Inte. Der Pharmacia Lettre. Available from: [Link]

  • Gieshoff, T. & Griesbeck, A. G. (2017). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry. Available from: [Link]

  • Billamboz, M. et al. (2011). 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4. European Journal of Medicinal Chemistry. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • Bán, K. et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: Influence of the alkylation of position 4. Available from: [Link]

  • He, Y.-H. et al. (2017). Aerobic thiyl radical addition/cyclization of N-methacryloyl benzamides for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wan, C. et al. (2010). Photoinduced tandem reactions of isoquinoline-1,3,4-trione with alkynes to build aza-polycycles. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Available from: [Link]

  • ACS Publications. (2013). 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors. Available from: [Link]

  • Li, J. et al. (2022). Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. Organic Letters. Available from: [Link]

  • Dar'in, D. V. et al. (2021). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. New Journal of Chemistry. Available from: [Link]

  • Pharmaceuticals. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

  • Li, J. et al. (2022). Base-Promoted Tandem Synthesis of 3,4-Dihydroisoquinolones. PubMed. Available from: [Link]

  • Jawale, D. V. et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. Available from: [Link]

  • Pop, F. et al. (2013). Unexpected Formation of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides and Their Conversion Into 1,2-(bis-1,3,4-oxadiazol-2-yl)benzenes. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines via Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides. Available from: [Link]

Sources

Protocol for the Purification of 1(2H)-Isoquinolinone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction and Statement of Purpose

1(2H)-Isoquinolinone and its derivatives represent a critical class of N-heterocyclic compounds. They form the structural core of numerous natural products and are pivotal building blocks in the synthesis of pharmacologically active molecules.[1] The biological activity and downstream synthetic utility of these compounds are contingent upon their purity. Crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that can interfere with subsequent analytical or synthetic steps.

This application note provides a comprehensive and robust protocol for the purification of 1(2H)-isoquinolinone using normal-phase column chromatography. Moving beyond a simple list of steps, this guide elucidates the underlying principles and rationale behind each procedural choice, empowering the researcher to not only execute the purification but also to adapt and troubleshoot the methodology for related compounds.

The Chromatographic Principle: Exploiting Polarity

The successful separation of 1(2H)-isoquinolinone from its synthetic impurities hinges on the principles of adsorption chromatography. In this technique, a mixture is separated based on the differential affinities of its components for a stationary phase and a mobile phase.[2]

  • Stationary Phase: For moderately polar compounds like 1(2H)-isoquinolinone, silica gel (SiO₂) is the most common and effective stationary phase.[3] The surface of silica gel is rich in silanol (Si-OH) groups, rendering it highly polar and slightly acidic.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that flows through the stationary phase. In normal-phase chromatography, the mobile phase is less polar than the stationary phase.[4][5]

  • Mechanism of Separation: The components of the crude mixture are introduced to the top of the silica column. As the mobile phase flows through, a continuous partitioning process occurs. Molecules with higher polarity, such as 1(2H)-isoquinolinone with its polar amide functionality, will have a stronger affinity for the polar silica gel. They will adsorb more strongly and spend more time on the stationary phase, thus moving down the column more slowly. Less polar impurities will have a weaker affinity for the silica, spend more time dissolved in the mobile phase, and elute from the column more quickly.

By carefully selecting the mobile phase composition, we can modulate this partitioning behavior to achieve a clean separation between the desired product and impurities.

Pre-Chromatography Method Development: The Indispensable Role of TLC

Attempting column chromatography without preliminary Thin-Layer Chromatography (TLC) analysis is inefficient and often leads to failure. TLC serves as a rapid, small-scale pilot experiment to identify the optimal mobile phase composition for the larger-scale column separation.[6][7] The goal is to find a solvent system where the target compound, 1(2H)-isoquinolinone, has a Retention Factor (Rf) between 0.25 and 0.35.[3]

What is Rf? The Retention Factor is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf in the 0.25-0.35 range ensures that the compound will move through the column at a reasonable rate, providing a balance between good resolution and practical elution time.[3]

Protocol: TLC Method Development
  • Preparation: Dissolve a small amount of the crude 1(2H)-isoquinolinone mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Good starting solvent systems are mixtures of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate). Test various ratios, for example:

    • 80:20 Hexanes:Ethyl Acetate

    • 70:30 Hexanes:Ethyl Acetate

    • 50:50 Hexanes:Ethyl Acetate

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as the aromatic rings in the compounds will absorb UV light.

  • Analysis: Calculate the Rf for each spot. Select the solvent system that provides the best separation between 1(2H)-isoquinolinone and its impurities, with the target compound's Rf value falling within the optimal 0.25-0.35 range.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard laboratory scale (100 mg - 2 g of crude material).

Materials and Reagents
  • Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).

  • Solvents: HPLC-grade hexanes (or petroleum ether) and ethyl acetate. Dichloromethane and methanol for sample loading and column flushing.

  • Additives (optional): Triethylamine.

  • Glassware: Chromatography column with stopcock, flasks for eluent and fraction collection (test tubes or vials), separatory funnel or beaker for slurry preparation, powder funnel.

  • Other: Cotton or glass wool, sand, TLC plates, rotary evaporator.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing)

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a ~1 cm layer of sand over the plug.[3]

    • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined by TLC (e.g., 80:20 hexanes:ethyl acetate). The consistency should be pourable but not overly dilute.

    • With the column stopcock closed, place a powder funnel on top of the column and quickly pour the slurry in. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[7]

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed. A dry column will crack, leading to poor separation.[7][8]

    • Once the silica has settled into a stable bed, carefully add another ~1 cm layer of sand on top to protect the surface from being disturbed during sample and eluent addition.[3] Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended) While wet loading (dissolving the sample in a minimal amount of mobile phase) is an option, dry loading consistently provides superior resolution, especially if the compound has limited solubility in the eluent.[3][9]

    • Dissolve the crude 1(2H)-isoquinolinone in a minimal amount of a volatile solvent like dichloromethane or methanol.

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder to the top of the prepared column, ensuring an even layer.

  • Elution and Fraction Collection For separating a typical synthetic mixture containing 1(2H)-isoquinolinone, a gradient elution is often more efficient than an isocratic (single solvent) elution.[10][11] A gradient allows for the rapid removal of non-polar impurities first, followed by a controlled elution of the more polar product.

    • Begin eluting with the initial, low-polarity mobile phase identified during TLC (e.g., 80:20 Hexanes:EtOAc). Carefully add the eluent to the column without disturbing the top layer of sand.

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or vials (fractions). Maintain a constant flow rate.

    • Gradually increase the polarity of the mobile phase. This can be done stepwise (e.g., 100 mL of 80:20, then 100 mL of 70:30, then 100 mL of 60:40 Hexanes:EtOAc) or via a continuous gradient if using an automated system.

    • Monitor the separation by periodically analyzing the collected fractions by TLC. Spot several fractions on a single TLC plate to track the elution of the product.

  • Product Isolation

    • Using the TLC analysis of the fractions, identify all fractions that contain the pure 1(2H)-isoquinolinone (i.e., a single spot at the correct Rf).

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

    • Confirm the purity and identity of the final product using appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS, melting point).

Data Presentation and Workflow Visualization

Table 1: Summary of Chromatographic Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase suitable for moderately polar N-heterocycles.[3]
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Provides a good polarity range for separating compounds of varying polarities.[3][12]
Optimal Rf (TLC) 0.25 - 0.35Ensures efficient migration and good resolution on the column.[3]
Sample Loading Dry LoadingPrevents band broadening and improves separation, especially for less soluble samples.[9][10]
Elution Mode Gradient ElutionEfficiently separates components with a wide range of polarities, saving time and solvent.[3][13]
Visualization UV Light (254 nm)Aromatic rings in the isoquinolinone structure allow for non-destructive visualization.
Diagram 1: Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude 1(2H)-Isoquinolinone TLC TLC Method Development Crude->TLC Optimize Mobile Phase Pack Pack Column (Silica Slurry) Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Rotary Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of 1(2H)-isoquinolinone.

Trustworthiness: A Self-Validating System and Troubleshooting

The trustworthiness of this protocol is embedded in its reliance on continuous analytical monitoring. The frequent use of TLC at both the method development and fraction analysis stages provides constant feedback, allowing the researcher to make informed decisions and validate the success of the separation in real-time.

Table 2: Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[3]
Compound Does Not Elute (Low Rf) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor Separation / Co-elution 1. Incorrect mobile phase. 2. Column was overloaded. 3. Column packed improperly (cracks/channels).1. Re-optimize the mobile phase with TLC. 2. Reduce the amount of crude material loaded relative to the amount of silica. 3. Repack the column carefully, ensuring no air bubbles or cracks.
Streaking or Tailing of Bands Strong, non-ideal interaction with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel, which improves the peak shape of basic compounds.[3][6]
Compound Decomposes on Column The compound is sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base prior to packing.[8]

References

  • Technical Support Center: Purification of 1(2H)
  • How can I use a solvent gradient in column chrom
  • Gradient elution in column chrom
  • Column chrom
  • Synthesis of 1(2H)-Isoquinolones. (Review)
  • What is a Chrom
  • Troubleshooting Flash Column Chrom
  • Supporting Information - D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy C
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Mobile and Stationary Phases in Chrom
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Thin Layer Chromatography Plates: Use and Best Practices - SiliCycle.
  • Performing Column Chrom

Sources

Application Note: Structural Elucidation of Isoquinolinone Derivatives using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoquinolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. Their structures are frequently found in natural products and synthetic pharmaceuticals exhibiting anticancer, antiviral, and anti-inflammatory properties. The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural characterization of organic molecules, including complex systems like isoquinolinone derivatives.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this important class of compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical workflow from sample preparation to final structure elucidation.

Fundamental Principles of NMR for Isoquinolinone Analysis

A foundational understanding of NMR principles is crucial for accurate spectral interpretation. Key parameters in ¹H and ¹³C NMR include chemical shift (δ), spin-spin coupling (J-coupling), and integration.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reflects the electronic environment of a nucleus. Protons and carbons in different parts of the isoquinolinone scaffold will resonate at distinct frequencies, providing a unique fingerprint of the molecule. For instance, aromatic protons typically appear in the downfield region (7.0-9.0 ppm), while aliphatic protons are found in the upfield region.[2] Electron-withdrawing groups (e.g., carbonyl) will deshield nearby nuclei, shifting their signals downfield, while electron-donating groups will cause an upfield shift.

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angle. For example, vicinal coupling (³J) between protons on adjacent carbons is instrumental in establishing connectivity within the isoquinolinone ring system.

  • Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

Experimental Protocols: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation.[3] The following protocol outlines the key steps for preparing isoquinolinone derivatives for NMR analysis.

Materials and Reagents
  • Isoquinolinone derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tubes[5]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[4][6]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pasteur pipettes and glass wool

  • Vortex mixer

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh the required amount of the isoquinolinone derivative. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR often requires a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[6] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and a convenient residual solvent peak at 7.26 ppm for reference.[3] For more polar isoquinolinone derivatives, DMSO-d₆ or Acetone-d₆ may be more suitable. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gentle vortexing can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[6] Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard: Add a small amount of an internal reference standard, such as TMS (0 ppm), to the NMR tube. TMS provides a reference point for calibrating the chemical shift scale.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

The following is a general guideline for setting up a standard 1D ¹H and ¹³C NMR experiment. Specific parameters may vary depending on the instrument and the nature of the sample.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of adequate concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

Spectral Interpretation: A Guided Analysis of Isoquinolinone Derivatives

The structural elucidation of isoquinolinone derivatives relies on the careful analysis of both ¹H and ¹³C NMR spectra, often supplemented with 2D NMR data for unambiguous assignments.

Characteristic Chemical Shifts

The following tables summarize the typical chemical shift ranges for protons and carbons in the isoquinolinone scaffold. These values can vary depending on the substitution pattern and the solvent used.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Isoquinolinone Core

Proton PositionChemical Shift (δ, ppm)Multiplicity (Typical)
H-1~8.0 - 8.5d or s
H-3~6.5 - 7.0d
H-4~7.0 - 7.5d
H-5~7.5 - 8.0d
H-6~7.2 - 7.6t
H-7~7.4 - 7.8t
H-8~8.0 - 8.5d
N-H (lactam)~9.0 - 12.0br s

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Isoquinolinone Core

Carbon PositionChemical Shift (δ, ppm)
C-1 (C=O)~160 - 165
C-3~105 - 115
C-4~135 - 145
C-4a~125 - 130
C-5~120 - 125
C-6~128 - 132
C-7~125 - 130
C-8~115 - 120
C-8a~130 - 135
The Power of 2D NMR Spectroscopy

For complex isoquinolinone derivatives with overlapping signals in the 1D spectra, 2D NMR techniques are indispensable for establishing connectivity.[7][8]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds.[9] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[9][10] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9][10] This is crucial for connecting different spin systems and for identifying quaternary carbons that do not have attached protons.

The logical workflow for utilizing these techniques is illustrated in the diagram below.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC Assign Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC Connect Fragments 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Case Study: Structure Elucidation of a Substituted Isoquinolinone

Let's consider the hypothetical substituted isoquinolinone derivative, 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.25 (d, J = 8.0 Hz, 1H, H-8)

  • δ 7.40 (s, 1H, H-5)

  • δ 7.15 (d, J = 8.0 Hz, 1H, H-4)

  • δ 6.90 (s, 1H, H-1)

  • δ 6.85 (d, J = 8.0 Hz, 1H, H-3)

  • δ 3.95 (s, 3H, -OCH₃)

  • δ 3.90 (s, 3H, -OCH₃)

  • δ 3.50 (s, 3H, N-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5 (C-1, C=O)

  • δ 150.0 (C-7)

  • δ 148.5 (C-6)

  • δ 138.0 (C-4a)

  • δ 128.0 (C-8a)

  • δ 125.0 (C-4)

  • δ 120.0 (C-8)

  • δ 110.0 (C-5)

  • δ 105.0 (C-3)

  • δ 100.0 (C-1)

  • δ 56.2 (-OCH₃)

  • δ 56.0 (-OCH₃)

  • δ 35.0 (N-CH₃)

2D NMR Analysis:

  • COSY: A cross-peak between the signals at δ 7.15 (H-4) and δ 6.85 (H-3) would confirm their vicinal relationship. Similarly, a correlation between H-8 and H-7 (if present and resolved) would establish connectivity in the benzene ring.

  • HSQC: This experiment would correlate each proton signal to its directly attached carbon. For example, the proton at δ 8.25 would show a cross-peak with the carbon at δ 120.0, assigning this pair to H-8 and C-8.

  • HMBC: This would be crucial for piecing together the entire structure.

    • The N-CH₃ protons (δ 3.50) would show a correlation to the carbonyl carbon (C-1, δ 162.5) and C-3 (δ 105.0).

    • The methoxy protons (δ 3.95 and 3.90) would show correlations to their respective attachment points, C-6 and C-7.

    • The proton at H-5 (δ 7.40) would show long-range correlations to C-4, C-6, and C-8a, confirming its position.

The following diagram illustrates some key HMBC correlations for this example.

Caption: Example HMBC correlations for a substituted isoquinolinone.

Through this systematic analysis of 1D and 2D NMR data, the complete and unambiguous structure of the 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one can be confidently assigned.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques like COSY, HSQC, and HMBC, provides an exceptionally powerful platform for the structural elucidation of isoquinolinone derivatives. A methodical approach, beginning with careful sample preparation and progressing through a logical interpretation of spectral data, enables researchers to confidently determine the constitution and connectivity of these medicinally important molecules. The protocols and insights provided in this application note serve as a robust guide for scientists engaged in the synthesis, isolation, and characterization of novel isoquinolinone-based compounds, thereby accelerating the drug discovery and development process.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 15(22), 396-429. [Link]

  • University College London. Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 8(4), 397-429. [Link]

  • Brainly. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Castro, V., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 52(4), 1308-1312. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • SpectraBase. Isoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • ResearchGate. 2D NMR data of 1 showing the key HMBC (arrows) and COSY correlations (bold lines). [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

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Application Note: FT-IR Spectroscopic Characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a key scaffold in medicinal chemistry, exists in tautomeric forms, making FT-IR an invaluable tool for structural elucidation in the solid state. We will delve into the theoretical underpinnings of its vibrational spectroscopy, present a step-by-step protocol for sample preparation and spectral acquisition, and offer a comprehensive guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of quinolinone-based compounds.

Introduction: The Significance of 4-hydroxy-2-oxo-1,2-dihydroquinoline and the Role of FT-IR

The 4-hydroxy-2-oxo-1,2-dihydroquinoline core structure is a privileged scaffold in drug discovery, forming the basis for a wide array of compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. A critical aspect of the molecular structure of 4-hydroxy-2-oxo-1,2-dihydroquinoline is its potential for tautomerism, existing in equilibrium between the 4-hydroxy-2-quinolone and the 2,4-dihydroxyquinoline forms.[3][4] In the solid state, the keto-enol equilibrium predominantly favors the 4-hydroxy-2(1H)-quinolone tautomer.[5][6]

FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes.[7] For 4-hydroxy-2-oxo-1,2-dihydroquinoline, FT-IR is particularly adept at confirming the presence of key functional groups that define its predominant tautomeric form in the solid state. This includes the characteristic stretching vibrations of the carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups, as well as the vibrations of the quinoline ring system.[8][9] Therefore, FT-IR spectroscopy serves as an essential quality control and structural verification tool in the synthesis and development of novel therapeutics based on this scaffold.

Tautomerism and Its Spectroscopic Signature

The tautomeric equilibrium of 4-hydroxy-2-oxo-1,2-dihydroquinoline is a crucial consideration for spectral interpretation. The two primary tautomers are the 4-hydroxy-2-oxo-1,2-dihydroquinoline (keto form) and the 2,4-dihydroxyquinoline (enol form).

In the solid state, extensive hydrogen bonding favors the keto tautomer. The FT-IR spectrum of this form is expected to show distinct absorption bands corresponding to the C=O, N-H, and O-H stretching vibrations. The absence or significant weakening of a broad O-H stretching band and the presence of a strong C=O absorption are key indicators of the predominance of the keto form.[5][6]

Experimental Protocol: FT-IR Analysis

This section outlines the recommended procedures for sample preparation and spectral acquisition for the FT-IR analysis of 4-hydroxy-2-oxo-1,2-dihydroquinoline.

Sample Preparation: Rationale and Methodologies

The choice of sample preparation technique is critical for obtaining a high-quality FT-IR spectrum. For solid samples like 4-hydroxy-2-oxo-1,2-dihydroquinoline, several methods are available.

3.1.1. Attenuated Total Reflectance (ATR)

ATR-FTIR is a highly recommended technique for its simplicity, speed, and minimal sample preparation.[7][10] It is particularly suitable for routine analysis and for samples that are difficult to grind or press into pellets.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (typically 1-2 mg) of the finely powdered 4-hydroxy-2-oxo-1,2-dihydroquinoline sample onto the center of the ATR crystal.

    • Apply uniform pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum.

    • Clean the crystal thoroughly after analysis.

3.1.2. Potassium Bromide (KBr) Pellet Method

The KBr pellet technique is a traditional and widely used method for obtaining high-resolution spectra of solid samples.[11][12] It involves dispersing the sample in a dry, IR-transparent matrix.

  • Protocol:

    • Gently grind 1-2 mg of the 4-hydroxy-2-oxo-1,2-dihydroquinoline sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum.

3.1.3. Nujol Mull

This method is an alternative for samples that are sensitive to the pressure of KBr pellet pressing or that may interact with KBr.[13][14]

  • Protocol:

    • Grind a small amount (5-10 mg) of the sample to a fine powder in an agate mortar.

    • Add a small drop of Nujol (mineral oil) to the powder.

    • Grind the mixture until a smooth, paste-like mull is formed.

    • Spread a thin, uniform layer of the mull onto an IR-transparent salt plate (e.g., KBr or NaCl).

    • Place a second salt plate on top and gently press to create a thin film.

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will have characteristic C-H stretching and bending bands that will be present in the spectrum.

Instrumental Parameters for Spectral Acquisition

For optimal results, the following instrumental parameters are recommended:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹This range covers the fundamental vibrational modes of most organic molecules.
Resolution 4 cm⁻¹Provides sufficient detail for resolving most characteristic bands without excessive noise.
Number of Scans 32 - 64Improves the signal-to-noise ratio of the spectrum.
Apodization Happ-GenzelA good general-purpose function for minimizing spectral artifacts.

Data Analysis and Spectral Interpretation

The FT-IR spectrum of 4-hydroxy-2-oxo-1,2-dihydroquinoline should be carefully analyzed to identify the characteristic absorption bands corresponding to its functional groups. The following table summarizes the expected vibrational modes for the predominant keto tautomer.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3400 - 3200O-H stretchBroad band due to intermolecular hydrogen bonding of the hydroxyl group.
3200 - 3000N-H stretchA moderately broad band from the amide N-H group, often overlapping with C-H stretches.
3100 - 3000Aromatic C-H stretchWeak to medium intensity bands.
~1650C=O stretch (Amide I)Strong, sharp absorption characteristic of the cyclic amide carbonyl group.[8]
1620 - 1580C=C stretchMultiple bands of medium to strong intensity from the quinoline ring system.
~1550N-H bend (Amide II)Medium intensity band.
1400 - 1000C-N stretch, C-O stretch, in-plane O-H bendComplex region with multiple overlapping bands.
900 - 650Out-of-plane C-H bendBands characteristic of the substitution pattern on the aromatic ring.

Workflow Diagram

The following diagram illustrates the complete workflow for the FT-IR analysis of 4-hydroxy-2-oxo-1,2-dihydroquinoline.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-hydroxy-2-oxo-1,2-dihydroquinoline (Solid Sample) Prep Choose Method: - ATR - KBr Pellet - Nujol Mull Sample->Prep Prepared_Sample Prepared Sample Prep->Prepared_Sample Background Acquire Background Spectrum Prepared_Sample->Background Acquire Acquire Sample Spectrum Background->Acquire Raw_Spectrum Raw FT-IR Spectrum Acquire->Raw_Spectrum Process Process Spectrum (Baseline Correction, Smoothing) Raw_Spectrum->Process Peak_Picking Identify Peak Positions and Intensities Process->Peak_Picking Interpretation Assign Vibrational Modes (Compare to Reference Data) Peak_Picking->Interpretation Report Generate Report Interpretation->Report

Caption: Workflow for FT-IR analysis of 4-hydroxy-2-oxo-1,2-dihydroquinoline.

Conclusion

FT-IR spectroscopy is a powerful and indispensable tool for the structural characterization of 4-hydroxy-2-oxo-1,2-dihydroquinoline. By following the detailed protocols outlined in this application note for sample preparation, spectral acquisition, and data interpretation, researchers can reliably verify the identity and predominant tautomeric form of this important pharmaceutical scaffold. The characteristic vibrational frequencies of the carbonyl, hydroxyl, and amine functional groups provide a clear spectroscopic fingerprint, ensuring the structural integrity of synthesized compounds and facilitating the advancement of drug discovery programs based on the quinolinone framework.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Singh, P., et al. (2025). Probing Intramolecular Vibrational Coupling between the C═C Ring and Amide-I Modes in Quinolinone Derivatives: Insights from DFT and Molecular Dynamics Simulations. The Journal of Physical Chemistry A.
  • Fasi, A., et al. (2014). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 15(1), 154-164.
  • Ma, F., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163.
  • Madejová, J., & Pálková, H. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1593.
  • Ulahannan, R. T., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 404-414.
  • Ulahannan, R. T., et al. (2013). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid.
  • Mohamed, T. A., et al. (2017). Vibrational spectroscopic study of some quinoline derivatives.
  • Nasiri, H. R. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Fasi, A., et al. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
  • Mary, Y. S., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PLoS ONE, 15(11), e0241582.
  • El-Malah, A. A. A., et al. (2020). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
  • Shaaban, I. A., et al. (2021). Tautomeric forms of 4-hydroxy quinoline.
  • Fasi, A., et al. (2014). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.
  • Kang, O.-Y., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(16), 2913-2919.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Fadda, A. A. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • Ukraintsev, I. V., et al. (2017). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 22(12), 2129.
  • Al-Omary, F. A. M., et al. (2019). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.
  • Ukraintsev, I. V., et al. (2011). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
  • El-Sayed, N. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Buitrago, D., et al. (2023).
  • Ukraintsev, I. V., et al. (2006). 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

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  • Ukraintsev, I. V., et al. (2009). 4-hydroxy- 2-quinolones. 153. Synthesis of 4-methyl-2-oxo-1,2- Dihydroquinoline-3-carboxylic acid hetarylamides.
  • D'Alonzo, J. P., & Bocian, D. F. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

Sources

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Synthesized Quinolinones: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of novel quinolinone derivatives is a critical activity in drug discovery, and establishing the purity of these synthesized active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and scientific requirement. This application note provides an in-depth guide to developing and implementing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of newly synthesized quinolinones. We will explore the scientific rationale behind critical methodological choices, from column and mobile phase selection to the establishment of a self-validating system through rigorous system suitability testing, aligning with international regulatory standards.

The Foundational Role of Purity Analysis in Quinolinone Synthesis

The quinolinone core is a privileged structure in drug development, notable for its wide range of biological activities.[1] As new derivatives are synthesized, a precise and reliable analytical method to determine purity is paramount. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a potential drug candidate. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and versatility.[2][3] A well-developed HPLC method not only quantifies the main quinolinone peak but also separates, detects, and quantifies process-related impurities and potential degradants, providing a complete purity profile.

The Scientific Rationale: Strategic HPLC Method Development

Developing a robust HPLC method is a scientific process rooted in understanding the physicochemical properties of the analyte. For quinolinone derivatives, which are often basic and possess aromatic structures, certain strategic choices form the basis of a successful separation.

Column Selection: The Stationary Phase

The cornerstone of the separation is the HPLC column. For quinolinone analysis, a reversed-phase C18 (octadecylsilane) column is the most common and effective starting point.[4][5]

  • Causality: The non-polar C18 stationary phase interacts with the generally non-polar regions of the quinolinone molecule. By using a polar mobile phase, the separation is governed by hydrophobic interactions. More non-polar molecules (like many process impurities) are retained longer, while the main, often more polar, API elutes earlier. A typical column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure for standard HPLC systems.[4][6]

  • Expert Insight: A critical consideration for basic compounds like quinolinones is the presence of residual silanol groups on the silica backbone of the column packing. These acidic silanols can cause strong, undesirable ionic interactions with the basic quinolinone, leading to significant peak tailing. To mitigate this, it is imperative to use a high-quality, end-capped C18 column .[7] End-capping chemically deactivates most of these residual silanols, resulting in more symmetrical peaks and improved resolution.

Mobile Phase Optimization: The Elution Power

The mobile phase is the active component that drives the separation. Its composition directly controls the retention and selectivity of the analysis.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is generally the preferred organic solvent over methanol for quinolinone analysis. Acetonitrile typically provides better peak shape, lower viscosity (resulting in lower backpressure), and a lower UV cutoff, which is advantageous for detection at lower wavelengths.[7] However, methanol can offer different selectivity and may resolve specific critical impurities more effectively; therefore, it remains a valuable alternative to test during method development.[7]

  • Aqueous Component (Solvent A) & pH Control: The pH of the aqueous portion of the mobile phase is arguably the most critical parameter. Quinolinones contain basic nitrogen atoms, making their ionization state pH-dependent. Operating at a low pH, typically between 2.5 and 3.5 , ensures that these nitrogens are consistently protonated.[7] This consistent positive charge prevents fluctuations in retention time and suppresses the undesirable interactions with residual silanols, leading to sharp, symmetrical peaks. Common choices for acidification are 0.1% formic acid, phosphoric acid, or trifluoroacetic acid (TFA) in high-purity water.[4][8][9]

  • Gradient Elution: For purity analysis, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. A typical gradient starts with a high percentage of the aqueous mobile phase (e.g., 90% A) to retain and resolve early-eluting polar impurities, then gradually increases the organic mobile phase concentration (e.g., to 90% B) to elute the main analyte and any late-eluting, non-polar impurities.

Detector Wavelength Selection

The quinolinone scaffold contains a chromophore that absorbs UV light, making UV detection the most straightforward and common approach. To determine the optimal wavelength, a UV-Vis spectrum of the synthesized quinolinone should be run. Selecting the wavelength of maximum absorbance (λ-max) will provide the highest sensitivity for both the main compound and its related impurities. For many quinolinones, this is often in the 250-340 nm range.[10][11] A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Protocol: Purity Determination of a Synthesized Quinolinone

This protocol provides a comprehensive, step-by-step methodology for purity analysis.

Instrumentation & Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.[4]

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q).[4]

  • Additives: Formic acid (or TFA, phosphoric acid).[4][8]

  • Reference Standard: A well-characterized reference standard of the quinolinone with known purity (e.g., >99.5%).

  • Sample: The newly synthesized quinolinone batch to be tested.

  • Other: Analytical balance, volumetric flasks, autosampler vials, 0.22 or 0.45 µm syringe filters.[4]

Chromatographic Conditions (Starting Point)

The following conditions serve as a robust starting point for method development.

ParameterCondition
Column C18 End-capped (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at selected λ-max (e.g., 254 nm or DAD scan 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Testing (SST): The Self-Validating System

Before any sample analysis, the performance of the entire HPLC system must be verified. This is known as System Suitability Testing (SST) and is a mandatory requirement by regulatory agencies like the FDA and outlined in ICH and USP guidelines.[12][13][14] SST ensures that the system is performing precisely and accurately on the day of the analysis.

Protocol: System Suitability Test

  • Prepare the SST Solution: Prepare a solution containing the quinolinone reference standard at a concentration similar to the sample analysis concentration (e.g., 0.5 mg/mL). If a known impurity is available, it should be spiked into the SST solution to verify resolution.

  • Equilibrate the System: Flush the column with the mobile phase under the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.[15]

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.[15]

  • Evaluate Parameters: The chromatography data system will automatically calculate the SST parameters. Evaluate them against predefined acceptance criteria.

Table of Typical SST Acceptance Criteria (based on ICH/USP guidelines) [12][15][16]

ParameterPurposeAcceptance Criteria
Repeatability (%RSD) Verifies injection precision≤ 2.0% for peak area and retention time from 5-6 injections.
Tailing Factor (T) Measures peak symmetry≤ 2.0. A value of 1.0 is a perfectly symmetrical peak.
Theoretical Plates (N) Measures column efficiency> 2000 (This is compound and method-specific).
Resolution (Rs) Measures separation of adjacent peaks≥ 2.0 between the main peak and the closest eluting impurity.

Only if all SST criteria are met should the analyst proceed with the sample analysis. Failure indicates a problem with the column, mobile phase, or instrument that must be rectified.[14]

Standard and Sample Preparation
  • Reference Standard Stock (e.g., 1.0 mg/mL): Accurately weigh 10 mg of the quinolinone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Working Standard (e.g., 0.5 mg/mL): Dilute the stock solution appropriately.

  • Sample Preparation (e.g., 0.5 mg/mL): Accurately weigh 10 mg of the newly synthesized quinolinone batch into a 20 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could damage the column.[4]

Analysis Sequence & Data Processing
  • Run Sequence:

    • Inject a solvent blank to ensure no carryover.

    • Perform the 5-6 SST injections.

    • Inject the reference standard solution.

    • Inject the sample solution(s).

  • Data Integration: Integrate all peaks in the sample chromatogram that are above a validated reporting threshold (e.g., 0.05% of the main peak area).

  • Purity Calculation (Area Percent Method): The most common method for purity analysis is area normalization. This method assumes that all compounds have a similar UV response at the chosen wavelength.

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation and Forced Degradation

While this note provides a starting method, for use in a regulated environment, the analytical method must be fully validated according to ICH Q2(R1) guidelines. This involves formally demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness .[17]

A critical component of validation, particularly for purity methods, is demonstrating specificity through forced degradation studies .[18] The synthesized quinolinone is subjected to harsh conditions to intentionally degrade it.[19]

  • Purpose: Forced degradation helps to identify potential degradation products that could form during the shelf-life of the drug and ensures that the HPLC method can separate these degradants from the main peak.[18] This confirms the method is "stability-indicating." [20]

  • Typical Conditions:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 105 °C

    • Photolytic Stress: e.g., Exposure to UV and visible light as per ICH Q1B guidelines.[21]

The goal is to achieve 5-20% degradation of the API. The chromatograms from these stressed samples are then used to prove that all degradation peaks are well-resolved from the parent quinolinone peak.

Visualized Workflows

HPLC_Purity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting prep_system System Preparation (Flush, Equilibrate Column) prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in ACN/H2O) prep_system->prep_mobile prep_solutions Prepare SST, Standard, & Sample Solutions prep_mobile->prep_solutions sst System Suitability Test (SST) (5-6 Replicate Injections) prep_solutions->sst sst_check Check SST Criteria (%RSD, Tailing, Plates) sst->sst_check sst_check->prep_system Fail (Troubleshoot) analysis Inject Blank, Standard, & Sample sst_check->analysis Pass integration Integrate Chromatogram Peaks analysis->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

HPLC_Method_Development_Logic cluster_params Core Parameter Selection cluster_opt Optimization Loop start Define Goal: Separate Quinolinone from Impurities col Column Selection (Start with C18 End-capped) start->col mob Mobile Phase Selection (ACN/H2O with Acid) col->mob det Detector Wavelength (Scan for λ-max) mob->det opt Parameter Optimization det->opt grad Adjust Gradient Slope opt->grad Iterate for Best Resolution val Method Validation (ICH Guidelines) opt->val Optimized Method ph Fine-tune pH (2.5-3.5) grad->ph Iterate for Best Resolution flow Optimize Flow Rate / Temp ph->flow Iterate for Best Resolution flow->opt Iterate for Best Resolution

Caption: Logical workflow for HPLC method development.

References

  • BenchChem. (n.d.). Optimizing Mobile Phase Composition for HPLC of Quinolones. Technical Support Center.
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. ACS.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
  • Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. (2019, February 10).
  • SIELC Technologies. (n.d.). Separation of Quinoline, 6-methoxy- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Calculated system suitability parameters for the HPLC method (ICH guidelines). (n.d.). ResearchGate.
  • Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis.
  • Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024, November 14). ACS Measurement Science Au.
  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Introduction of the HPLC method for the determination of quinolone residues in various muscle tissues. (2025, August 10). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
  • Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.

Sources

Measuring the Antioxidant Activity of Quinolinone Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Quinolinone derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, with numerous studies highlighting their potential as therapeutic agents.[1][2] A key aspect of their pharmacological profile is their antioxidant activity, which contributes to their potential efficacy in treating diseases linked to oxidative stress.[2][3] This guide provides a comprehensive overview and detailed protocols for accurately measuring the antioxidant capacity of novel quinolinone derivatives. We will explore the chemical principles behind the most common and robust in vitro assays—DPPH, ABTS, and FRAP—and extend the analysis to the more biologically relevant Cellular Antioxidant Activity (CAA) assay. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to generate reliable, reproducible, and meaningful data.

The Rationale: Why a Multi-Assay Approach is Essential

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.[4] Antioxidants mitigate this damage through various mechanisms, which are broadly categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to quench a free radical.

  • Single Electron Transfer (SET): The antioxidant transfers an electron to reduce a free radical.[3][5][6]

No single assay can fully capture the total antioxidant capacity of a compound because different assays operate via different mechanisms and have distinct chemical environments (e.g., pH, solvent).[7][8] Therefore, employing a panel of assays is not just recommended; it is a scientific necessity for a comprehensive and trustworthy evaluation of a quinolinone derivative's antioxidant profile.[9] This guide focuses on three SET-based chemical assays (DPPH, ABTS, FRAP) and one cell-based assay that captures mixed-mode activity in a biological context (CAA).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common, rapid, and straightforward methods for assessing antioxidant activity.[10]

Principle of the DPPH Assay

The core of this assay is the stable free radical DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[11] When an antioxidant compound (ArOH), such as a quinolinone derivative, is introduced, it donates a hydrogen atom or an electron to the DPPH• radical. This neutralizes the radical, converting it to its reduced form, DPPH-H. The reduction results in a color change from violet to a pale yellow or colorless solution, leading to a decrease in absorbance at 517 nm.[10][12] This discoloration is directly proportional to the radical scavenging capacity of the compound.[11]

DPPH_Principle DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Reduced H• donation Antioxidant Quinolinone Derivative (ArOH) Antioxidant_Radical ArO• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical H• loss

Caption: DPPH radical scavenging mechanism.

Detailed Experimental Protocol

A. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh.[13]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the quinolinone derivative in a suitable solvent (e.g., DMSO, methanol). Ensure complete dissolution.[14]

  • Positive Control (e.g., Ascorbic Acid or Trolox): Prepare a 1 mg/mL stock solution of the standard antioxidant in the same solvent as the test compound.

  • Serial Dilutions: Prepare a series of dilutions from the stock solutions of the test compound and positive control to generate a dose-response curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[11]

B. Assay Procedure (96-Well Plate Format):

  • Blank Preparation: Add 100 µL of the solvent (e.g., methanol) to three wells.

  • Control (A_control): Add 50 µL of solvent to three wells.

  • Sample Wells (A_sample): Add 50 µL of each dilution of your quinolinone derivative or positive control to respective wells.

  • DPPH Addition: Add 50 µL of the 0.1 mM DPPH working solution to all control and sample wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The reaction kinetics can be slow for some compounds, so a kinetic study might be necessary to determine the optimal endpoint.[7][13]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

Workflow and Calculations

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 50 µL DPPH Solution to all wells P1->A2 P2 Prepare Quinolinone & Control Serial Dilutions A1 Pipette 50 µL Samples/ Controls into 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in the dark A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition for each concentration A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Experimental workflow for the DPPH assay.

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula:[11] % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • A_control: Absorbance of the DPPH solution with the solvent.

  • A_sample: Absorbance of the DPPH solution with the test compound.

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the compound concentrations and using linear regression.

Data Presentation
Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% Inhibition
Control (0)0.950 ± 0.020
6.250.810 ± 0.0314.7
12.50.650 ± 0.0231.6
250.480 ± 0.0149.5
500.290 ± 0.0269.5
1000.150 ± 0.0184.2
IC50 (µg/mL) ~25.5

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is highly versatile, capable of measuring the antioxidant activity of both hydrophilic and lipophilic compounds.[15]

Principle of the ABTS Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[15][16] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm. When an antioxidant is added, it reduces the ABTS•+, causing the solution to decolorize. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the concentration and potency of the antioxidant.[15]

ABTS_Principle ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation Oxidant Potassium Persulfate Oxidant->ABTS_Radical ABTS_Radical->ABTS Reduction by Antioxidant Antioxidant Quinolinone Derivative Antioxidant->ABTS

Caption: Generation and quenching of the ABTS radical.

Detailed Experimental Protocol

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

  • Adjusted ABTS•+ Solution: Before use, dilute the working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Standard (Trolox) Solutions: Prepare serial dilutions as described for the DPPH assay.

B. Assay Procedure (96-Well Plate Format):

  • Control: Add 190 µL of the adjusted ABTS•+ solution to three wells.

  • Sample Wells: Add 10 µL of each dilution of your quinolinone derivative or Trolox standard to respective wells. Then, add 190 µL of the adjusted ABTS•+ solution.

  • Incubation: Mix and incubate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

Calculations

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox.

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

The TEAC value of the quinolinone derivative is then calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total reducing power of a compound. It is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][18]

Principle of the FRAP Assay

The assay uses a FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine) complexed with ferric chloride (FeCl₃) in an acidic buffer (pH 3.6).[18][19] At this low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant produces an intense blue-colored complex. The intensity of this color, measured by the increase in absorbance at 593 nm, is directly proportional to the reducing power of the sample.[18]

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ e⁻ transfer Antioxidant Quinolinone Derivative Antioxidant->Fe3_TPTZ

Caption: FRAP assay reduction mechanism.

Detailed Experimental Protocol

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • FeCl₃ Solution (20 mM): Dissolve ferric chloride in deionized water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[19]

  • Standard Solution (FeSO₄): Prepare a standard curve using ferrous sulfate at various concentrations (e.g., 100 to 2000 µM).

B. Assay Procedure (96-Well Plate Format):

  • Blank: Add 200 µL of FRAP reagent to a well.

  • Standard and Sample Wells: Add 10 µL of the quinolinone derivative, standard, or solvent to respective wells. Then, add 190 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4-8 minutes.

  • Measurement: Read the absorbance at 593 nm.

Calculations

A standard curve is constructed by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is determined from this curve and expressed as µM Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

While chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[14][20] The CAA assay measures antioxidant activity within a cellular environment, providing more physiologically relevant data.[21]

Principle of the CAA Assay

The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[20] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[22] A free radical initiator (like AAPH) is then added, which generates peroxyl radicals. These radicals oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[23] An antioxidant compound present within the cell will compete with DCFH for the free radicals, thereby inhibiting the formation of DCF and reducing the fluorescence signal.[23]

CAA_Principle cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell Permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS Peroxyl Radicals (from AAPH) DCFH->ROS Oxidation DCF DCF (Highly Fluorescent) ROS->DCF Oxidation Antioxidant Quinolinone (Intracellular) Antioxidant->ROS Scavenges Radicals

Caption: Mechanism of the Cellular Antioxidant Activity assay.

Detailed Experimental Protocol

A. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate until they reach 90-100% confluence.[20][21]

B. Assay Procedure:

  • Wash: Gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Loading: Add 50 µL of DCFH-DA probe solution to all wells.

  • Treatment: Immediately add 50 µL of the quinolinone derivative or a standard (e.g., Quercetin) at various concentrations to the wells. Incubate at 37°C for 60 minutes.[20]

  • Wash: Remove the solution and wash the cells three times with DPBS to remove any probe or compound that has not been taken up.

  • Initiate Reaction: Add 100 µL of a free radical initiator (e.g., AAPH) to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 60 minutes (excitation ~485 nm, emission ~538 nm), with readings every 1-5 minutes.[21]

Workflow and Calculations

CAA_Workflow C1 Seed cells in 96-well black plate C2 Culture to ~95% confluence C1->C2 W1 Wash cells with DPBS C2->W1 L1 Load with DCFH-DA & Quinolinone/Control W1->L1 I1 Incubate 1 hr at 37°C L1->I1 W2 Wash cells 3x with DPBS I1->W2 R1 Add Radical Initiator (e.g., AAPH) W2->R1 M1 Measure Fluorescence Kinetically for 1 hr R1->M1 D1 Calculate Area Under the Curve (AUC) M1->D1 D2 Determine CAA Value D1->D2

Caption: Experimental workflow for the CAA assay.

Calculation of CAA Value: The data is analyzed by calculating the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as:

CAA Unit = 100 - [ (AUC_sample / AUC_control) x 100 ]

Results are often expressed as micromoles of quercetin equivalents (QE) per micromole of the compound.

Troubleshooting and Scientific Integrity

Achieving reliable results requires careful attention to detail. The following table outlines common issues and their solutions, ensuring your protocols are self-validating.

IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent pipetting; Incomplete mixing; Temperature fluctuations.[14]Calibrate pipettes regularly. Ensure thorough mixing after each addition. Use a temperature-controlled incubator or water bath.[14]
Low or No Activity Detected Poor solubility of the quinolinone derivative; Insufficient incubation time; Degraded radical solution (DPPH/ABTS).[13]Ensure the compound is fully dissolved; consider a co-solvent. Perform a kinetic study to find the optimal reaction time.[13] Always prepare radical solutions fresh and protect them from light.[13][14]
Sample Absorbance Higher Than Control The sample itself absorbs light at the measurement wavelength; Sample turbidity or precipitation.Run a sample blank (sample + solvent, no radical) and subtract its absorbance. Centrifuge samples and use the clear supernatant.[13]
Inconsistent Results Across Assays Different underlying chemical mechanisms (HAT vs. SET); pH sensitivity of the compound; Solvent effects.[7]This is expected. Report the results for each assay separately. The differences provide insight into the compound's mechanism. Ensure buffer pH is consistent and report the solvent system used.[7]

Conclusion

The evaluation of antioxidant activity is a critical step in the characterization of novel quinolinone derivatives. A single assay provides an incomplete picture. By implementing a multi-assay approach that combines robust chemical methods like DPPH , ABTS , and FRAP with a biologically relevant Cellular Antioxidant Activity (CAA) assay, researchers can build a comprehensive and compelling profile of their compounds. This methodological rigor is essential for making informed decisions in the drug discovery and development pipeline.

References

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Introduction: The Versatility of the 4-Hydroxyquinolin-2-one Scaffold in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The 4-hydroxyquinolin-2-one core is a privileged heterocyclic scaffold renowned not only for its extensive applications in medicinal chemistry but also as a versatile building block in modern material science.[1][2] These compounds, existing in a dynamic equilibrium between their keto and enol tautomeric forms, possess unique photophysical properties that make them highly attractive for a range of advanced applications.[3][4] Their intrinsic fluorescence, environmental sensitivity, and capacity for chemical modification allow for the rational design of materials with tailored functions.[5][6]

This guide delves into the practical applications of 4-hydroxyquinolin-2-ones, moving beyond theoretical discussions to provide detailed protocols and field-proven insights. We will explore their use in organic electronics, particularly as emissive components in Organic Light-Emitting Diodes (OLEDs), their role in the development of highly sensitive fluorescent sensors, and their function as protective agents in polymeric materials. The underlying principle is to showcase not just what these compounds can do, but how and why they perform in these specific contexts, offering a robust foundation for researchers looking to innovate in this exciting field.

Core Physicochemical Properties: The Foundation of Functionality

The utility of 4-hydroxyquinolin-2-ones in material science is intrinsically linked to their electronic and structural characteristics. The most critical of these is the keto-enol tautomerism, which significantly influences the molecule's absorption and emission properties. In neutral solutions, the keto form is often the major tautomer for the ground and excited states.[7] This equilibrium can be manipulated through chemical substitution and solvent choice, allowing for fine-tuning of the material's optical response.

Upon UV irradiation, these molecules can form triplet states with significant quantum yields, a property that is crucial for understanding their behavior in optoelectronic devices.[7] The conjugated system of the quinolinone ring gives rise to strong absorption in the UV region and fluorescence emission, typically in the blue to green region of the spectrum, which is the basis for their use as luminophores and optical brighteners.[4][8][9]

Application I: Organic Light-Emitting Diodes (OLEDs)

The intrinsic photoactive properties of the 2-quinolone system make it a compelling candidate for use in luminescent materials for OLEDs.[1] OLEDs are solid-state devices that convert electricity into light through the recombination of charge carriers (electrons and holes) in a thin organic emissive layer.[10] The color and efficiency of the device are determined by the fluorescent molecules within this layer. Derivatives of hydroxyquinoline, such as the well-known Tris-(8-hydroxyquinolinato) aluminum (Alq3), are staples in the field, and the 4-hydroxyquinolin-2-one scaffold offers a platform for developing novel emitters.[11][12][13]

Mechanism of Electroluminescence

In a typical OLED structure, electrons are injected from the cathode and holes from the anode. These charge carriers travel through the electron transport layer (ETL) and hole transport layer (HTL), respectively, before meeting in the emissive layer. Here, they combine to form an excited state (an exciton) on the 4-hydroxyquinolin-2-one derivative. This exciton then radiatively decays to the ground state, emitting a photon of light. The specific wavelength (color) of the emitted light is determined by the energy gap of the quinolinone derivative.[10]

cluster_OLED OLED Device Architecture Cathode Cathode (-) (Electron Injection) ETL Electron Transport Layer (ETL) Cathode->ETL Electrons EML Emissive Layer (EML) (4-Hydroxyquinolin-2-one Derivative + Host) ETL->EML EML->EML HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (+) (Hole Injection) Anode->HTL Holes Substrate Substrate (Glass/Plastic) Substrate->Anode

Caption: Simplified workflow of an OLED device.

Protocol: Fabrication of a 4-Hydroxyquinolin-2-one-Based OLED

This protocol describes the fabrication of a simple multi-layer OLED device using spin coating, a common laboratory technique for creating thin films.[11]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) components:

    • 4-hydroxyquinolin-2-one derivative (emitter)

    • Host material (e.g., Polyvinylcarbazole - PVK)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Low work function metal for cathode (e.g., Aluminum, Calcium)

  • Appropriate solvents (e.g., chlorobenzene, toluene)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

Equipment:

  • Spin coater

  • Ultrasonic bath

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas and treat with UV-Ozone for 10-15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrate to the spin coater.

    • Deposit the PEDOT:PSS solution onto the ITO surface.

    • Spin coat at 3000-4000 rpm for 60 seconds to achieve a uniform film (typically 30-40 nm).

    • Anneal the substrate on a hotplate at ~120°C for 15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the 4-hydroxyquinolin-2-one derivative (emitter) and the host material (PVK) in a suitable solvent like chlorobenzene. The emitter concentration is typically 1-10 wt%.

    • Spin coat the EML solution on top of the HTL layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 50-80 nm).

    • Anneal the film at a temperature appropriate for the materials used to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate into a thermal evaporator system inside a glovebox.

    • Deposit the ETL material (e.g., TPBi, ~20-30 nm) onto the emissive layer.

    • Without breaking vacuum, deposit the metal cathode (e.g., Ca followed by Al, or just Al, ~100 nm). The deposition rate should be slow and controlled (~0.1-0.2 Å/s).

  • Encapsulation and Testing:

    • Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from oxygen and moisture.

    • Test the device by applying a voltage and measuring the current-voltage-luminance (J-V-L) characteristics.

Performance Data

The performance of OLEDs can be significantly influenced by the specific derivative used. Below is a table summarizing typical performance metrics for OLEDs incorporating hydroxyquinoline-type materials.

Emitter TypeHostEmission Peak (nm)Max Brightness (cd/m²)Max Current Efficiency (cd/A)Turn-on Voltage (V)Reference
ZnStq_OCH₃PVK57822441.246.94[13]
ZnStq_ClPVK587---[13]
ZnStq_HPVK590---[13]

Application II: Fluorescent Probes and Sensors

The inherent fluorescence of the 4-hydroxyquinolin-2-one scaffold makes it an excellent platform for designing "turn-on" or "turn-off" fluorescent sensors.[5] These sensors are used for the detection of various analytes, including metal ions and changes in pH.[5][14] The principle relies on a change in the fluorescence properties of the quinolinone molecule upon interaction with the target analyte.

Mechanism: Chelation-Enhanced Fluorescence (CHEF)

A common sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). Many hydroxyquinoline derivatives are weakly fluorescent on their own due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) that provide a non-radiative decay pathway.[14] In the case of 8-hydroxyquinoline, an efficient ESIPT occurs from the hydroxyl group to the quinoline nitrogen.[14] When the molecule chelates with a metal ion, this proton transfer is blocked. This blockage closes the non-radiative decay channel, forcing the excited molecule to relax by emitting a photon, which results in a significant enhancement of fluorescence intensity (a "turn-on" response).[14]

cluster_sensing Turn-On Fluorescence Sensing Mechanism (CHEF) Probe_Ground Quinolinone Probe (Ground State) Probe_Excited Excited State Probe_Ground->Probe_Excited Excitation (Light) Complex_Ground Probe-Metal Complex (Ground State) Probe_Ground->Complex_Ground + Metal Ion Quenched Fluorescence Quenched (e.g., via ESIPT) Probe_Excited->Quenched Non-Radiative Decay Complex_Excited Complex Excited State Complex_Ground->Complex_Excited Excitation (Light) Fluorescence Strong Fluorescence (ESIPT Blocked) Complex_Excited->Fluorescence Radiative Decay

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Protocol: Synthesis and Application of a Quinolinone-Based Metal Ion Sensor

This protocol outlines the synthesis of a 3-acetyl-4-hydroxy-2-quinolinone derivative, a versatile intermediate, and its use in a fluorescence-based detection assay for a target metal ion.[5]

Part A: Synthesis of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one

Materials:

  • 4-hydroxy-1-methylquinolin-2(1H)-one

  • Acetyl chloride

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, heat a mixture of 4-hydroxy-1-methylquinolin-2(1H)-one and polyphosphoric acid (PPA) to 80-90°C with stirring until a homogenous solution is formed.

  • Slowly add acetyl chloride to the reaction mixture while maintaining the temperature.

  • Continue heating and stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-acetyl derivative.[5]

Part B: Fluorescence-Based Metal Ion Detection

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the synthesized quinolinone probe in a suitable solvent system (e.g., Acetonitrile/Water). Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe solution (e.g., 10 µM).

  • Add increasing concentrations of the target metal ion solution to the cuvettes.

  • Fluorescence Measurement: After incubation for a few minutes, measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding affinity.

  • Selectivity Test: To assess selectivity, repeat the measurement with other metal ions at a fixed concentration and compare the fluorescence response to that of the target ion.[14]

Performance of Quinolinone-Based Sensors

The versatility of the quinolinone scaffold allows for the development of probes for a wide array of metal ions.

Probe DerivativeTarget IonDetection Limit (LOD)Solvent SystemMechanismReference
RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde)Cr³⁺2.12 x 10⁻⁸ MACN/H₂O (9:1, v/v)CHEF[14]
Based on 8-HydroxyquinolineZn²⁺, Al³⁺, Fe³⁺, Cu²⁺VariesVariesESIPT Inhibition[14]

Application III: Polymer Protection and Modification

Beyond optoelectronics, 4-hydroxyquinolin-2-ones serve as valuable additives for modifying and protecting polymeric materials. Their chemical structure allows them to function as antioxidants, antidegradants, and UV absorbers, thereby extending the service life of natural and synthetic polymers.[8][9]

Mechanism of Action
  • UV Absorption: The conjugated aromatic system of the quinolinone core is highly effective at absorbing harmful UV radiation. When incorporated into a polymer, the quinolinone molecule absorbs the UV energy and dissipates it harmlessly as heat, preventing the radiation from breaking the polymer chains, which would otherwise lead to degradation, discoloration, and loss of mechanical properties.

  • Antioxidant Activity: The hydroxyl group on the quinolinone ring can act as a radical scavenger. It can donate a hydrogen atom to quench free radicals that are formed during the oxidative degradation of polymers, thus terminating the chain reaction of degradation.[15]

Protocol: Incorporation and Testing of a UV Stabilizer

Procedure:

  • Incorporation: Dissolve the polymer (e.g., polystyrene, PMMA) and a small amount (e.g., 0.5-2.0 wt%) of the 4-hydroxyquinolin-2-one derivative in a common solvent (e.g., toluene or dichloromethane).

  • Film Casting: Cast the solution onto a glass plate and allow the solvent to evaporate slowly to form a thin polymer film. A control film without the additive should be prepared under identical conditions.

  • UV Exposure: Expose both the stabilized film and the control film to a UV source (e.g., a UV weathering chamber) for an extended period.

  • Analysis: Periodically remove the films and analyze them for signs of degradation. This can be done by:

    • UV-Vis Spectroscopy: Monitor the formation of new chromophores (indicative of degradation) by measuring changes in the UV-Vis absorption spectrum.

    • Infrared (IR) Spectroscopy: Look for the appearance of carbonyl groups, a common sign of polymer oxidation.

    • Mechanical Testing: Measure changes in properties like tensile strength or elongation at break.

  • Evaluation: Compare the rate of degradation of the stabilized film with the control film to quantify the effectiveness of the quinolinone additive as a UV stabilizer.

Conclusion

The 4-hydroxyquinolin-2-one scaffold represents a remarkably versatile platform for the development of advanced functional materials. Its inherent photophysical properties, coupled with its synthetic tractability, have enabled significant progress in fields ranging from organic electronics to chemical sensing and polymer science. The detailed protocols and mechanistic insights provided in this guide serve as a starting point for researchers to harness the full potential of these compounds. Future research will undoubtedly uncover new derivatives with enhanced performance and expand their applications into novel domains, further solidifying the importance of this privileged structure in material science.

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Application Notes & Protocols for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, antiviral, and antihypertensive properties.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key synthetic strategies for constructing this valuable heterocyclic motif. We will explore classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern, highly efficient protocols including transition-metal-catalyzed C-H functionalization and multi-component reactions. Each section offers a detailed explanation of the reaction mechanism, step-by-step experimental protocols, and expert insights into optimizing reaction conditions and troubleshooting common challenges.

Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Core

The 3,4-dihydroisoquinolin-1(2H)-one, a six-membered lactam ring fused to a benzene ring, is a structural motif of significant interest due to its prevalence in pharmacologically active compounds.[2] Its rigid conformation often allows for specific and high-affinity interactions with biological targets. Natural products like coryaldine and thalflavine feature this core, and synthetic derivatives have led to the development of potent inhibitors for enzymes such as PARP and cyclin-dependent kinases.[1] The growing importance of this scaffold in drug discovery necessitates robust and versatile synthetic methodologies to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This document serves as a practical guide to the most reliable and innovative methods for their synthesis.

Strategic Overview of Synthetic Approaches

The construction of the 3,4-dihydroisoquinolin-1(2H)-one core is primarily achieved through intramolecular cyclization strategies. The choice of method depends on the desired substitution pattern, available starting materials, and required functional group tolerance. Key strategies, which will be detailed in this guide, include:

  • Classical Cyclodehydration Reactions: Methods like the Bischler-Napieralski reaction, which rely on the formation of an amide followed by acid-catalyzed ring closure.

  • Sequential Cyclization and Oxidation: The Pictet-Spengler reaction, which first generates a tetrahydroisoquinoline intermediate that is subsequently oxidized.

  • Modern Catalytic Methods: Transition-metal-catalyzed reactions that enable C-H activation and carbonylation, offering novel pathways under milder conditions.[1]

  • Multi-Component Reactions (MCRs): Atom-economical processes, such as the Castagnoli-Cushman reaction, that construct the core and introduce multiple points of diversity in a single step.[3][4]

Start Synthetic Goal: 3,4-Dihydroisoquinolin-1(2H)-one Classical Classical Methods (Harsh Conditions) Start->Classical Established Routes Modern Modern Methods (Mild, Functional Group Tolerant) Start->Modern Innovative Routes BN Bischler-Napieralski Reaction Classical->BN PS Pictet-Spengler + Oxidation Classical->PS TMC Transition-Metal Catalysis (e.g., Pd, Rh) Modern->TMC MCR Multi-Component Reactions (e.g., CCR) Modern->MCR

Figure 1. High-level overview of synthetic strategies.

Protocol I: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. It proceeds via an intramolecular electrophilic aromatic substitution, where a β-phenylethylamide is cyclized using a strong dehydrating agent.[5][6]

Mechanism Insight: The reaction is initiated by activation of the amide carbonyl oxygen by a Lewis acid (e.g., POCl₃). This facilitates an intramolecular cyclization onto the electron-rich aromatic ring, forming a dihydroisoquinoline intermediate. The driving force is the formation of a stable, conjugated iminium species which is then hydrolyzed upon workup to the final product. The choice of a strong dehydrating agent is critical to drive the equilibrium towards the cyclized product.[7]

cluster_workflow Bischler-Napieralski Workflow Amide 1. Prepare β-Phenylethylamide Cyclize 2. Cyclodehydration (e.g., POCl₃, Toluene, Reflux) Amide->Cyclize Workup 3. Aqueous Workup & Neutralization Cyclize->Workup Purify 4. Purification (Chromatography) Workup->Purify Product Product Purify->Product

Figure 2. Experimental workflow for the Bischler-Napieralski reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-methyl-3,4-dihydroisoquinoline, a common intermediate, which can then be oxidized to the target lactam. For direct synthesis of the lactam, an N-acyl derivative is used.

Part A: Synthesis of N-(2-Phenylethyl)acetamide

  • To a stirred solution of 2-phenylethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which is often pure enough for the next step.

Part B: Bischler-Napieralski Cyclization

  • Dissolve the N-(2-phenylethyl)acetamide (1.0 eq) in anhydrous toluene (0.2 M).

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature. Caution: The reaction is exothermic.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH > 10 with concentrated NaOH solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford the 1-methyl-3,4-dihydroisoquinoline.

Parameter Value/Condition Causality/Justification
Solvent Toluene, AcetonitrileHigh boiling point allows for necessary thermal energy; anhydrous conditions are critical.
Dehydrating Agent POCl₃, P₂O₅, Tf₂OPOCl₃ is effective and common. P₂O₅ is harsher. Tf₂O allows for milder conditions.[8][9]
Temperature 80-140 °C (Reflux)High temperature is required to overcome the activation energy for the cyclization.
Reaction Time 2-12 hoursDependent on substrate electronics; electron-donating groups on the arene accelerate the reaction.

Protocol II: The Castagnoli-Cushman Reaction (CCR)

This multi-component reaction provides a highly efficient and diastereoselective route to densely functionalized 3,4-dihydroisoquinolin-1(2H)-ones.[3][4] It involves the condensation of a homophthalic anhydride, an amine, and an aldehyde.

Mechanism Insight: The reaction begins with the formation of an imine from the amine and aldehyde. Concurrently, the homophthalic anhydride opens to form a dicarboxylic acid intermediate. A subsequent [4+2] cycloaddition or a related concerted process between the imine and the enolizable anhydride derivative leads to a complex intermediate that rearranges and decarboxylates to yield the final product with high diastereoselectivity. This one-pot nature is a significant advantage for library synthesis.[4]

cluster_reactants Reactants Title Castagnoli-Cushman Reaction (One-Pot) Amine Amine (R¹-NH₂) ReactionVessel Combine in Solvent (e.g., Toluene, Reflux) Amine->ReactionVessel Aldehyde Aldehyde (R²-CHO) Aldehyde->ReactionVessel Anhydride Homophthalic Anhydride Anhydride->ReactionVessel Product 2,3,4-Substituted 3,4-Dihydroisoquinolin-1(2H)-one ReactionVessel->Product Diastereoselective Cyclocondensation

Figure 3. Conceptual workflow of the one-pot Castagnoli-Cushman reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a 2,3-disubstituted-4-carboxy-3,4-dihydroisoquinolin-1(2H)-one derivative.

  • To a flask equipped with a condenser, add homophthalic anhydride (1.0 eq), an aromatic aldehyde (1.0 eq), and a primary amine (1.0 eq).

  • Add anhydrous solvent (e.g., toluene or xylene, 0.3 M).

  • Heat the mixture to reflux (110-140 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether).

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Triturate the resulting residue with an appropriate solvent system (e.g., ether/hexanes) to induce crystallization or purify by flash column chromatography.

  • The resulting carboxylic acid products are often crystalline solids and can be used directly or esterified if desired.[3]

Parameter Value/Condition Causality/Justification
Solvent Toluene, Xylene, Acetic AcidHigh-boiling aprotic solvents are preferred to facilitate imine formation and subsequent cyclization.
Temperature 110-140 °C (Reflux)Thermal energy is required to drive the condensation and cyclization steps.
Stoichiometry 1:1:1 (Anhydride:Aldehyde:Amine)Equimolar amounts are typically used for this convergent reaction.
Reaction Time 4-12 hoursReaction time varies based on the reactivity of the specific aldehyde and amine used.
Reactant Example Resulting Position
AmineAnilineN-2 substituent
AldehydeBenzaldehydeC-3 substituent
AnhydrideHomophthalic AnhydrideForms the core ring

Characterization of a Representative Product

Product: 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.[3]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.03 (s, 1H): Characteristic broad singlet for the carboxylic acid proton.

    • δ 8.08-8.06 (m, 1H): Doublet of doublets for the proton at the C-8 position, deshielded by the carbonyl.

    • δ 7.60-7.04 (m, 12H): Complex multiplet region corresponding to the aromatic protons on the various phenyl rings.

    • δ 5.54 (d, J = 5.6 Hz, 1H): Doublet for the proton at the C-3 position.

    • δ 4.88 (d, J = 5.6 Hz, 1H): Doublet for the proton at the C-4 position. The coupling constant (J = 5.6 Hz) is indicative of a cis relationship between the C-3 and C-4 protons, a common outcome of the CCR.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 170.5: Carboxylic acid carbonyl carbon.

    • δ 163.1: Lactam carbonyl carbon.

    • δ 140.4-127.7: Aromatic carbons.

    • δ 64.1: C-3 carbon.

    • δ 49.1: C-4 carbon.

  • HRMS (ESI): m/z: [M + H]⁺ calcd for C₂₂H₁₇ClNO₃: 378.0897, found: 378.0888.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield (Bischler-Napieralski) 1. Insufficiently activated aromatic ring. 2. Dehydrating agent is not active (hydrolyzed). 3. Retro-Ritter reaction forming side products.[5]1. Use substrates with electron-donating groups. For deactivated systems, use harsher conditions (P₂O₅ in refluxing POCl₃).[7] 2. Use freshly opened or distilled POCl₃. 3. Use milder reagents like Tf₂O/2-chloropyridine to avoid elimination.[9]
Low or No Yield (CCR) 1. Imine formation is slow or unfavorable. 2. Reaction temperature is too low.1. Use a Dean-Stark trap to remove water and drive imine formation. 2. Switch to a higher boiling solvent like xylene or mesitylene.
Poor Diastereoselectivity (CCR) 1. Reaction conditions allowing for epimerization.1. Ensure the reaction is run at the lowest effective temperature. The kinetic cis product is generally favored.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polymeric side products.1. For the Bischler-Napieralski, ensure the aqueous workup and extraction are thorough to remove charged species. 2. For CCR, try to induce crystallization/precipitation from the crude reaction mixture to isolate the product from soluble impurities.

Conclusion

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is achievable through a variety of powerful chemical transformations. Classical methods like the Bischler-Napieralski reaction remain valuable for specific substitution patterns, while modern multi-component reactions like the Castagnoli-Cushman reaction offer unparalleled efficiency for creating diverse molecular libraries. The choice of synthetic route should be guided by the principles of substrate availability, desired complexity, and tolerance to reaction conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore the rich chemical and medicinal landscape of this important heterocyclic scaffold.

References

  • K. T. H. M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from ResearchGate. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from Name-Reaction.com. [Link]

  • Piscopio, A. D., et al. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Whaley, W. M. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College E-Content. [Link]

  • Ito, K., & Tanaka, H. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from ResearchGate. [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. National Institutes of Health. [Link]

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Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer agents.[1][2][3][4] Traditionally, the synthesis of these vital heterocyclic compounds involves methods that often require harsh reaction conditions, prolonged heating times, and the use of hazardous solvents, leading to low energy efficiency and significant waste generation.[5][6]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful solution to the limitations of conventional heating.[7][8][9] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with dramatically increased yields and improved product purity.[10][11] This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles and protocols of microwave-assisted synthesis of quinoline derivatives, focusing on established synthetic routes and providing field-proven insights for successful implementation.

The Science of Microwave Synthesis: A Primer

Conventional heating methods, such as an oil bath, transfer energy indirectly and inefficiently via conduction and convection, heating the vessel first, which then heats the solvent and reactants.[12] This process creates a significant temperature gradient within the sample and is often slow. Microwave synthesis, in contrast, utilizes a mechanism of direct, volumetric heating.[8][13]

The core principles of microwave heating are:

  • Dipolar Polarization: Polar molecules in the reaction mixture (such as solvents or reactants) possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which translates into rapid and uniform heating throughout the bulk of the material.[13][14][15]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[12][14][16]

This direct energy transfer leads to remarkable advantages over conventional methods, including significant reductions in reaction times, enhanced yields, greater reaction control, and reduced energy consumption.[11][14][17]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Slow, Indirect Heat Transfer Solvent Bulk Solvent Bulk Vessel Wall->Solvent Bulk Slow, Indirect Heat Transfer Reactants Reactants Solvent Bulk->Reactants Slow, Indirect Heat Transfer Microwaves Microwaves Polar Molecules Polar Molecules Microwaves->Polar Molecules Direct, Volumetric Energy Transfer

Caption: Conventional vs. Microwave Heating Workflow.

Key Synthetic Routes to Quinolines via Microwave Irradiation

Several classical name reactions for quinoline synthesis are dramatically improved by microwave irradiation. This section details the mechanisms and provides specific, actionable protocols.

1. The Friedländer Annulation

The Friedländer synthesis is one of the most straightforward methods for constructing the quinoline ring, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-keto ester).[18] Conventional methods often require high temperatures and strong acid or base catalysts, leading to side reactions and purification challenges.[19][20] Microwave irradiation accelerates this condensation and subsequent cyclization, often allowing the reaction to proceed in minutes with high efficiency, even under milder conditions or with greener solvents like acetic acid.[19][21][22]

Friedlander reactant1 2-Aminoaryl Ketone intermediate1 Aldol Condensation reactant1->intermediate1 reactant2 Active Methylene Compound reactant2->intermediate1 catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->intermediate1 mw Microwave Irradiation (e.g., 160°C, 5 min) product Substituted Quinoline intermediate2 Schiff Base Formation intermediate1->intermediate2 H₂O out intermediate3 Cyclization & Dehydration intermediate2->intermediate3 intermediate3->product H₂O out

Caption: Simplified workflow of the Friedländer Synthesis.

Protocol: Microwave-Assisted Friedländer Synthesis of a Tetrahydroacridine Derivative [19][20]

This protocol describes the efficient, one-pot synthesis of a quinoline derivative from 2-aminobenzophenone and cyclohexanone.

  • Reagents & Equipment:

    • 2-Aminobenzophenone (1 mmol, 197 mg)

    • Cyclohexanone (2 mmol, 208 µL)

    • Glacial Acetic Acid (2 mL)

    • 10 mL microwave process vial with a magnetic stir bar

    • Monowave microwave synthesis reactor

  • Step-by-Step Procedure:

    • Place the magnetic stir bar into the 10 mL microwave process vial.

    • Add 2-aminobenzophenone (197 mg) and cyclohexanone (208 µL) to the vial.

    • Add glacial acetic acid (2 mL) to serve as both the catalyst and the solvent.

    • Seal the vial securely with the appropriate cap.

    • Place the vial into the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Set the maximum power to 300 W and ensure stirring is active.

    • After irradiation, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.

    • Work-up: Quench the reaction mixture by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the desired quinoline.

Reactant 1Reactant 2Conditions (Microwave)Time (min)Yield (%)Conditions (Conventional)Time (hr)Yield (%)Reference
2-AminobenzophenoneCyclohexanoneAcetic Acid, 160°C595%Acetic Acid, Reflux72<10%[19][20]
2-AminoacetophenoneEthyl AcetoacetateCatalyst-free, 130°C3072%Oil Bath, 130°C1234%[21]
2-AminobenzaldehydeDimedoneIn(OTf)₃, Solvent-free292%Reflux in EtOH585%[18]
2. The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[23] This method is particularly useful for preparing 2,4-substituted quinolines. Microwave heating accelerates the acid-catalyzed condensation and cyclization steps, often enabling the reaction to proceed under solvent-free conditions using a solid acid catalyst, which simplifies purification and enhances the green credentials of the process.[24]

Combes aniline Aniline Derivative schiff_base Schiff Base Intermediate aniline->schiff_base diketone β-Diketone diketone->schiff_base catalyst Acid Catalyst (e.g., H₂SO₄, solid acid) catalyst->schiff_base mw Microwave Irradiation (e.g., 400W, 1.5 min) enamine Enamine Tautomer schiff_base->enamine Tautomerization cyclization Electrophilic Annulation (Rate-Determining Step) enamine->cyclization product 2,4-Disubstituted Quinoline cyclization->product - H₂O

Caption: Reaction mechanism for the Combes Synthesis.

Protocol: Solvent-Free Microwave-Assisted Combes Synthesis [24]

This protocol details a rapid, solvent-free synthesis of 2-methylquinolin-4(1H)-one derivatives using a reusable solid acid catalyst.

  • Reagents & Equipment:

    • Substituted Aniline (2.0 mmol)

    • Ethyl Acetoacetate (2.4 mmol, 305 µL)

    • NKC-9 acidic resin (reusable catalyst)

    • 10 mL microwave process vial

    • Multimode microwave reactor

  • Step-by-Step Procedure:

    • In the microwave vial, thoroughly mix the substituted aniline (2.0 mmol), ethyl acetoacetate (2.4 mmol), and a catalytic amount of NKC-9 resin.

    • Place the open vial into the multimode microwave reactor (ensure proper ventilation for solvent-free reactions).

    • Irradiate the mixture at 400 W for 1.5 minutes.

    • After the reaction, allow the mixture to cool to room temperature.

    • Work-up: Add ethanol to the solid mixture and heat to dissolve the product. Filter the hot solution to remove the NKC-9 resin catalyst. The resin can be washed with ethanol, dried, and reused.

    • Allow the filtrate to cool, whereupon the product will crystallize.

    • Collect the product by filtration and dry under vacuum.

3. The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones), key intermediates for many antimalarial drugs.[25] The reaction proceeds in two main stages: a condensation reaction followed by a high-temperature thermal cyclization.[26] The cyclization step, in particular, requires very high temperatures (often >250°C) with conventional heating. Microwave irradiation is exceptionally effective at achieving these high temperatures rapidly and uniformly, dramatically reducing reaction times from hours to minutes and often improving yields.[27][28][29]

Protocol: Microwave-Assisted Gould-Jacobs Reaction [26]

This protocol describes the final, high-temperature cyclization step.

  • Reagents & Equipment:

    • Anilinomethylenemalonate intermediate (e.g., from the reaction of aniline and diethyl ethoxymethylenemalonate) (2.0 mmol)

    • High-temperature resistant 5 mL microwave process vial with a magnetic stir bar

    • Monowave microwave synthesis reactor capable of reaching high temperatures

  • Step-by-Step Procedure:

    • Place the anilinomethylenemalonate intermediate into the microwave vial with a stir bar. No solvent is required for the thermal cyclization.

    • Seal the vial securely.

    • Place the vial into the microwave reactor.

    • Heat the mixture to 250°C and hold for 10 minutes. Use power control with a maximum of 300 W.

    • Allow the vial to cool completely to room temperature.

    • Work-up: The reaction mixture will solidify upon cooling. Add ice-cold acetonitrile (3 mL) to the vial, break up the solid, and filter the precipitate.

    • Wash the collected solid with a small amount of additional cold acetonitrile and dry under vacuum to yield the 4-hydroxyquinoline product.

ReactionKey ReactantsConditions (Microwave)Time (min)Yield (%)Reference
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate250°C, neat1075%[26]
Gould-Jacobs3-chloroaniline, Ethyl acetoacetate, Triethyl orthoformateCyclization at 240°C3081%[27][29]
Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline derivatives. The protocols and principles outlined in this application note demonstrate that MAOS is not merely a faster heating method but a strategic tool for enhancing chemical reactivity and promoting sustainable practices. By significantly reducing reaction times, improving yields, and enabling solvent-free conditions, microwave chemistry empowers researchers to accelerate the discovery and development of novel quinoline-based therapeutics and materials. As microwave reactor technology continues to advance, particularly in the realm of scalability and flow chemistry, these techniques are poised to transition from the laboratory bench to industrial production, further solidifying their role in modern chemical synthesis.[17]

References
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  • Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1766-1771. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Zin-Dah, H. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
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  • Wang, J., et al. (2010). Microwave-Assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. E-Journal of Chemistry, 7(S1), S33-S36.
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  • Author. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science Publishers.
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

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  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18617-18639. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.
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  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Author. (n.d.). Microwave Assisted Synthesis of Quinolines. Scribd. [Link]

  • Sharma, P., & Mohan, C. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Author. (n.d.). Synthesis of quinolines via the Friedländer reaction under microwave conditions. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of the Indian Chemical Society, 100(11), 101198. [Link]

  • Yadav, J. S., et al. (2004). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. Synthesis, 2004(12), 2023-2026. [Link]

  • Li, W., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6619. [Link]

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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Microwave-Assisted Solvent-Free Synthesis of Quinolines Using N-Bromosulfonamides. Synthetic Communications, 39(3), 476-485. [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]

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  • Shestopalov, A. M., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 589-597. [Link]

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Application Notes & Protocols for High-Throughput Screening of Isoquinolinone Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isoquinolinone Scaffold and the Imperative for High-Throughput Screening

The isoquinolinone core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its versatile structure has been successfully exploited to develop potent inhibitors for critical drug targets, most notably Poly (ADP-ribose) polymerase (PARP) in oncology and various protein kinases involved in cell signaling pathways.[3][4] Given the vast chemical space that can be explored through combinatorial synthesis of isoquinolinone libraries, High-Throughput Screening (HTS) is an indispensable tool for rapidly identifying novel, biologically active molecules.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and execute robust HTS campaigns for isoquinolinone libraries. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus will be on two major target classes highly relevant to isoquinolinone chemistry: PARP enzymes and protein kinases.

Part I: The Cornerstone of a Successful HTS Campaign: Assay Development and Validation

The quality of a screening campaign's output is dictated entirely by the quality of the assay at its foundation. Before screening tens of thousands of compounds, a rigorous development and validation phase is critical to ensure the data generated is both accurate and reproducible.[8][9]

The Primary Decision: Biochemical vs. Cell-Based Assays

The first strategic decision is the choice between a biochemical and a cell-based assay format. This choice is governed by the screening objective, be it identifying direct target binders or modulators of a cellular pathway.

  • Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) in a controlled, cell-free environment.[10] They directly measure the interaction between a compound and its target, such as enzyme inhibition.[11]

    • Advantages: Simplicity, higher reproducibility, lower variability, and a direct measure of target engagement.[10]

    • Disadvantages: Lack of physiological context; they do not account for cell permeability, off-target effects, or metabolic breakdown of the compound.[12]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a functional readout of its activity.[10][12] This can include cell viability, reporter gene expression, or changes in second messenger levels.

    • Advantages: Higher physiological relevance, as they inherently assess compound properties like membrane permeability and cellular toxicity.[10][13]

    • Disadvantages: Increased complexity and biological variability, which can make data interpretation more challenging.[12][13]

For primary screening of an isoquinolinone library to find direct inhibitors, biochemical assays are often preferred for their robustness and scalability. Cell-based assays are typically employed in secondary screening to confirm the activity of initial hits in a more biologically relevant system.[10]

Workflow for Assay Development and Validation

A systematic approach is required to transition an assay from the bench to a fully automated HTS platform.[14]

cluster_0 Phase 1: Development cluster_1 Phase 2: Pre-Screen Validation cluster_2 Phase 3: Statistical Validation A Assay Conception (Biochemical vs. Cell-Based) B Reagent Optimization (Concentrations, Buffers) A->B C Protocol Miniaturization (e.g., to 384-well format) B->C D DMSO Tolerance Test C->D E Reagent Stability Assessment D->E F Plate Uniformity & Edge Effect Analysis E->F G Full Plate Control Runs (Max/Min Signals) F->G H Calculate Z', S/B, %CV G->H I Assay Ready for HTS H->I

Caption: HTS Assay Development and Validation Workflow.

Key Statistical Metrics for Assay Robustness

To ensure the reliability of an HTS assay, several statistical parameters must be rigorously evaluated.[15][16] These metrics are typically determined by running multiple plates populated entirely with high (maximum signal) and low (minimum signal) controls.

ParameterFormulaAcceptance CriteriaSignificance
Z-Factor (Z') 1 - [ (3 * (SDmax + SDmin)) / |Meanmax - Meanmin| ]Z' ≥ 0.5 A measure of the statistical effect size. It reflects both the signal dynamic range and the data variation, making it the gold standard for HTS assay quality.[17][18]
Signal-to-Background (S/B) Meanmax / MeanminS/B ≥ 10 (recommended)Indicates the dynamic range of the assay. A high S/B ratio makes it easier to distinguish true hits from background noise.[17]
Coefficient of Variation (%CV) (SD / Mean) * 100%CV < 10% (for both max and min controls)A measure of the relative variability of the data. Low %CV indicates high precision and reproducibility.[18]

SD = Standard Deviation; Mean = Mean Signal

Part II: Recommended HTS Protocols for Isoquinolinone Libraries

We present two detailed protocols for screening isoquinolinone libraries against therapeutically relevant target classes: PARP inhibitors and kinase inhibitors.

A. Screening for PARP Inhibitors via Fluorescence Polarization (FP)

Scientific Rationale: PARP enzymes are central to the DNA damage response (DDR), and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[19][20][21] Isoquinolinones represent a key structural class of PARP inhibitors.[4] A competitive binding fluorescence polarization (FP) assay is a robust, homogeneous method ideal for HTS.[22] The principle relies on the displacement of a fluorescently labeled PARP inhibitor (probe) from the PARP enzyme by an active compound in the library. This displacement leads to a decrease in the polarization of the emitted light, as the small, unbound probe tumbles more rapidly in solution.

cluster_0 No Inhibition (High FP Signal) cluster_1 Inhibition (Low FP Signal) PARP PARP1 Probe_Bound Fluorescent Probe PARP->Probe_Bound Binding Result_High Slow Tumbling High Polarization PARP2 PARP1 Inhibitor Isoquinolinone Hit PARP2->Inhibitor Binding Probe_Free Fluorescent Probe Result_Low Fast Tumbling Low Polarization

Caption: Principle of the PARP1 Fluorescence Polarization Assay.

Detailed Protocol: PARP1 Competitive Inhibition FP Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 0.1% (w/v) BSA, 1 mM DTT. Prepare fresh and keep on ice.

    • PARP1 Enzyme Stock: Reconstitute full-length, active human PARP1 enzyme in Assay Buffer to a concentration of 100 nM (2X final concentration).

    • Fluorescent Probe Stock: Prepare a fluorescently labeled PARP inhibitor (e.g., an Olaparib-fluorophore conjugate) at 20 nM in Assay Buffer (2X final concentration).[23] The exact concentration should be optimized around the probe's Kd.

    • Isoquinolinone Library: Prepare assay-ready plates with the isoquinolinone library compounds pre-dispensed in 100% DMSO.

  • Assay Procedure (384-well format):

    • Compound Dispensing: Transfer 100 nL of compound solution from the library plate to a black, low-volume 384-well assay plate. This results in a final compound concentration of 10 µM (assuming a 20 µL final assay volume and a 10 mM stock). Include wells with 100 nL of DMSO only for high (minimum inhibition) and low (maximum inhibition) controls.

    • Enzyme Addition: Add 10 µL of the 100 nM PARP1 enzyme solution to all wells. For low controls, add 10 µL of Assay Buffer instead.

    • Incubation: Mix gently by orbital shaking for 1 minute, then incubate for 15 minutes at room temperature.

    • Probe Addition: Add 10 µL of the 20 nM fluorescent probe solution to all wells. For low controls, add a known potent, unlabeled PARP inhibitor (e.g., 10 µM Olaparib) prior to the probe to achieve maximum displacement.

    • Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.

    • Plate Reading: Read the plate on a microplate reader capable of measuring fluorescence polarization. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., ~485 nm excitation and ~535 nm emission for a fluorescein-based probe).

  • Data Analysis:

    • Calculate the Percent Inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - [ (mP_sample - mP_low) / (mP_high - mP_low) ] )

      • mP_sample: Millipolarization value of the test compound.

      • mP_high: Average mP of the high controls (DMSO only).

      • mP_low: Average mP of the low controls (potent inhibitor).

B. Screening for Kinase Inhibitors via Luminescence-Based ATP Depletion Assay

Scientific Rationale: Protein kinases are a large family of enzymes that regulate virtually all cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[24] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3] Luminescence-based assays that measure the amount of ATP remaining after a kinase reaction are a mainstay of HTS due to their high sensitivity and simple "mix-and-read" format.[25][26][27] In this format, active kinase consumes ATP, leading to a low luminescent signal. An effective isoquinolinone inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[27]

cluster_0 No Inhibition (Low Light Signal) cluster_1 Inhibition (High Light Signal) A Kinase + Substrate + ATP B Kinase Reaction (ATP is consumed) A->B C Low [ATP] Remaining B->C D Add Luciferase/Luciferin C->D E Low Luminescence D->E F Kinase + Substrate + ATP + Isoquinolinone Hit G Kinase Reaction Blocked (ATP is NOT consumed) F->G H High [ATP] Remaining G->H I Add Luciferase/Luciferin H->I J High Luminescence I->J

Caption: Principle of the Luminescence-Based Kinase Assay.

Detailed Protocol: Generic Serine/Threonine Kinase Luminescent Assay

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Kinase/Substrate Mix (2X): Prepare a solution in Kinase Buffer containing the kinase and its specific peptide substrate at 2X their final optimized concentrations. The optimal concentrations must be determined empirically during assay development.

    • ATP Solution (4X): Prepare an ATP solution in Kinase Buffer at 4X the final desired concentration (typically at the Km value for the specific kinase).

    • Detection Reagent: Prepare a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

    • Isoquinolinone Library: Use the same assay-ready plates as described for the PARP assay.

  • Assay Procedure (384-well format):

    • Compound Dispensing: Transfer 100 nL of compound/DMSO solution to a white, solid-bottom 384-well assay plate.

    • Kinase/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate mix to each well.

    • Initiate Reaction: Add 5 µL of the 4X ATP solution to each well to start the kinase reaction. The final volume is now 10 µL.

    • Kinase Reaction Incubation: Mix gently and incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The goal is to achieve ~50-80% ATP consumption in the high-signal (uninhibited) control wells.[26]

    • Signal Detection: Add 10 µL of the prepared ATP detection reagent to all wells. This stops the kinase reaction and initiates the luminescence reaction.

    • Luminescence Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Plate Reading: Read the plate on a luminometer.

  • Data Analysis:

    • Calculate the Percent Inhibition for each compound well using the following formula: % Inhibition = 100 * ( [RLU_sample - RLU_low] / [RLU_high - RLU_low] )

      • RLU_sample: Relative Light Units of the test compound.

      • RLU_high: Average RLU of the high controls (DMSO only, no inhibition).

      • RLU_low: Average RLU of the low controls (no enzyme or potent inhibitor).

Part III: The Post-Screening Gauntlet: From Raw Hit to Validated Lead

A primary HTS campaign will generate a list of "hits," but many of these may be false positives.[28] A rigorous triage process is essential to focus resources on the most promising chemical matter.[6][28]

A Primary HTS Screen (~200,000 Compounds) B Hit Identification (e.g., >50% Inhibition) A->B C Hit Confirmation (Fresh Compound Re-test) B->C D Orthogonal Assay (Different Detection Method) C->D F False Positive Triage (PAINS, Aggregators, Assay Interference) C->F E Dose-Response Curve (IC50) D->E G Validated Hit Series (SAR Amenable) E->G F->E Filter

Caption: Hit Triage and Validation Workflow.

  • Hit Identification and Confirmation: Hits are initially identified based on a pre-defined activity threshold (e.g., >50% inhibition or a Z-score > 3). The first crucial step is to re-test these compounds, ideally using a freshly sourced solid sample, to confirm the initial activity and rule out sample handling errors.[6]

  • Orthogonal and Counter-Screening: Confirmed hits must be tested in an orthogonal assay that uses a different detection technology.[28] For example, a hit from a luminescence-based kinase assay could be tested in a TR-FRET or label-free mass spectrometry assay. This helps eliminate compounds that interfere specifically with the primary assay's detection system (e.g., luciferase inhibitors).[26][28]

  • Dose-Response Analysis and Potency Determination: Active compounds are tested across a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key measure of a compound's potency.[29]

  • Identification of Undesirable Compounds: Computational and experimental methods are used to flag and remove problematic compounds, such as:

    • Pan-Assay Interference Compounds (PAINS): Known promiscuous compounds that show activity in numerous assays through non-specific mechanisms.[28]

    • Aggregators: Compounds that form aggregates at high concentrations and non-specifically inhibit enzymes.

    • Assay Technology-Interfering Compounds: For example, highly colored or fluorescent isoquinolinones may interfere with optical-based assays.

Part IV: Advanced and Complementary Screening Technologies

While FP and luminescence are workhorse HTS assays, other technologies can provide valuable, complementary data, particularly during hit validation.

  • Label-Free Technologies: These methods measure binding or activity without the use of artificial labels, which can sometimes interfere with molecular interactions.[30]

    • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) on the direct binding between a compound and its target, confirming physical interaction.[22][31]

    • Mass Spectrometry (MS)-Based HTS: Directly measures the conversion of an unlabeled substrate to its product, offering a highly sensitive and direct readout of enzyme activity that is refractory to many types of optical interference.[32]

Conclusion

Screening isoquinolinone libraries requires a strategic, multi-faceted approach grounded in robust assay science. Success is not merely a function of screening large numbers of compounds but is built upon meticulous assay development, rigorous statistical validation, and a logical hit triage cascade. By employing appropriate primary screening technologies like fluorescence polarization for PARP or luminescence for kinases, and confirming hits with orthogonal methods, researchers can efficiently navigate the vast chemical space of isoquinolinone libraries to uncover novel and potent modulators of therapeutically important targets.

References

  • (Please note: The search results did not provide a specific reference for this general knowledge statement, but it is a fundamental concept in HTS.)
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Application Notes and Protocols for the Crystallization of 4-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to developing robust crystallization protocols for 4-hydroxyisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry.[1][2] Recognizing the critical role of the solid-state form of an active pharmaceutical ingredient (API) in determining its physicochemical properties, bioavailability, and manufacturability, this document outlines a systematic approach to crystallization.[3][4][5][6] We delve into the foundational principles of solubility screening, explore various crystallization techniques with detailed protocols, and describe essential analytical methods for the thorough characterization of the resulting crystalline forms. This guide is designed to empower researchers to rationally design and execute crystallization experiments, leading to the isolation of high-quality, well-defined crystalline material suitable for drug development.

Introduction: The Significance of Crystalline Form in Drug Development

4-hydroxyisoquinolin-1(2H)-one and its derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] In the journey from a promising lead compound to a viable drug candidate, the control of its solid-state properties is paramount. The crystalline form of an API can exist as different polymorphs, solvates, or hydrates, each with unique crystal lattice arrangements.[3] These variations can significantly impact critical parameters such as solubility, dissolution rate, stability, and mechanical properties.[3] Consequently, the U.S. Food and Drug Administration (FDA) provides guidance on the investigation and control of polymorphism in pharmaceutical solids.[7][8][9]

This document provides a detailed framework for developing crystallization methods for 4-hydroxyisoquinolin-1(2H)-one, a compound with the following basic properties:

PropertyValueSource
Molecular Formula C₉H₇NO₂[7][8]
Molecular Weight 161.16 g/mol [7][8]
CAS Number 30081-72-2[7][8]

Due to the limited availability of specific crystallization data for 4-hydroxyisoquinolin-1(2H)-one in the public domain, this guide emphasizes a systematic and empirical approach to protocol development.

Pre-Crystallization Essentials: Laying the Groundwork for Success

A successful crystallization outcome is predicated on a thorough understanding of the material's fundamental properties.

Material Purity and Characterization

Before embarking on crystallization studies, it is crucial to ensure the purity of the 4-hydroxyisoquinolin-1(2H)-one sample. Impurities can inhibit crystallization or lead to the formation of undesirable crystal forms. A purity of >95% is recommended as a starting point.

Initial characterization of the starting material should include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Solubility Screening: The Cornerstone of Crystallization Development

A comprehensive solubility screening is the most critical step in designing a crystallization process. It involves determining the solubility of 4-hydroxyisoquinolin-1(2H)-one in a diverse range of solvents with varying polarities and functionalities. This data will inform the selection of appropriate solvents for different crystallization techniques.

Protocol for Solubility Screening:

  • Solvent Selection: Choose a broad range of solvents (e.g., 15-20) with varying polarities, hydrogen bonding capabilities, and boiling points. A suggested starting list is provided in the table below.

  • Sample Preparation: Add a known excess of 4-hydroxyisoquinolin-1(2H)-one to a fixed volume (e.g., 1 mL) of each solvent in a small vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 50 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the vials to separate the undissolved solid. Carefully extract a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated HPLC method.

  • Data Interpretation: Express the solubility in mg/mL or as a mole fraction. This data will be used to select solvent systems for crystallization.

Table of Suggested Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents with varying polarities.
Ketones Acetone, 2-ButanoneAprotic polar solvents.
Esters Ethyl Acetate, Isopropyl AcetateAprotic, moderately polar solvents.
Ethers Tetrahydrofuran (THF), 2-MethyltetrahydrofuranAprotic, moderately polar solvents.
Aromatics TolueneNonpolar solvent.
Chlorinated DichloromethaneNonpolar aprotic solvent.
Amides N,N-Dimethylformamide (DMF)Highly polar aprotic solvent.
Nitriles AcetonitrilePolar aprotic solvent; noted for use with related compounds.[10]
Water -Highly polar protic solvent.

Crystallization Techniques: Protocols and Rationale

Based on the solubility data, several crystallization techniques can be employed. The goal is to create a state of supersaturation in a controlled manner, allowing for the formation of well-ordered crystals.

Slow Evaporation

This is often the simplest method for obtaining initial crystals for characterization.

Causality: Supersaturation is achieved gradually as the solvent evaporates, increasing the concentration of the solute. This slow approach often yields high-quality single crystals.

Protocol:

  • Prepare a saturated or near-saturated solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable solvent (one in which it has moderate solubility) at room temperature.

  • Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

SlowEvaporation A Dissolve Compound in 'Good' Solvent B Filter Solution A->B Remove Particulates C Slowly Evaporate Solvent B->C Controlled Environment D Crystal Formation C->D Achieve Supersaturation

Caption: Workflow for slow cooling crystallization.

Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality crystals from small amounts of material.

Causality: A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (an anti-solvent) in a sealed container. The anti-solvent vapor diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.

Protocol (Sitting Drop):

  • In a small, open vial, dissolve 4-hydroxyisoquinolin-1(2H)-one in a minimal amount of a "good" solvent.

  • Place this small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

  • Seal the jar and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystallization.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_0 Sealed Chamber A Compound in 'Good' Solvent (Inner Vial) D Crystal Formation in Inner Vial A->D Reduced Solubility B Anti-Solvent (Reservoir) C Vapor Phase Diffusion of Anti-Solvent B->C Evaporation C->A Diffusion

Caption: Principle of vapor diffusion crystallization.

Solid-State Characterization: Identifying and Verifying the Crystalline Form

Once crystals are obtained, it is imperative to characterize their solid-state properties to identify the form and assess its suitability for further development. [4][5][6][11][12]

Optical Microscopy

A simple yet powerful technique for initial assessment.

Purpose: To determine the crystal habit (morphology), size, and to observe any potential heterogeneity in the crystalline sample. [13]Different polymorphs can sometimes exhibit distinct crystal habits.

Procedure:

  • Place a small sample of the crystals on a microscope slide.

  • Observe under a polarized light microscope.

  • Document the crystal morphology (e.g., needles, plates, prisms), size distribution, and birefringence.

X-Ray Powder Diffraction (XRPD)

The definitive technique for identifying the crystalline form.

Purpose: To obtain a unique "fingerprint" of the crystal lattice. Each crystalline form will produce a distinct diffraction pattern.

Procedure:

  • Gently grind a small, representative sample of the crystals into a fine powder.

  • Mount the powder on the sample holder of the XRPD instrument.

  • Collect the diffraction pattern over a suitable range of 2θ angles.

  • Compare the resulting pattern to known standards or to patterns from other crystallization experiments to identify different polymorphs.

Differential Scanning Calorimetry (DSC)

Provides information on the thermal properties of the crystalline material.

Purpose: To determine the melting point, enthalpy of fusion, and to detect any phase transitions that may occur upon heating. Different polymorphs will often have different melting points and may exhibit unique thermal events.

Procedure:

  • Accurately weigh a small amount of the crystalline sample (typically 1-5 mg) into a DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

Concluding Remarks

The crystallization of 4-hydroxyisoquinolin-1(2H)-one is a critical step in its development as a potential therapeutic agent. The protocols and methodologies outlined in these application notes provide a robust framework for the systematic investigation of its solid-state forms. By combining a thorough understanding of the compound's solubility with the judicious application of various crystallization techniques and rigorous solid-state characterization, researchers can isolate and identify the optimal crystalline form for advancement in the drug development pipeline. This empirical, data-driven approach is essential for ensuring the quality, consistency, and performance of the final drug product.

References

  • U.S. Food and Drug Administration. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information. [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Federal Register, 69(243), 75987. [Link]

  • I-MAK. (2023). Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. [Link]

  • Pharmaceutical Processing World. (2007). New FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]

  • NETZSCH Analyzing & Testing. API Characterization. [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11343-11352. [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time![Link]

  • ResearchGate. Chapter 3. Analytical Techniques in Solid-state Characterization. [Link]

  • ResearchGate. Crystal structures of the isoquinoline derivatives. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

  • CD Formulation. Solid State Characterization of APIs. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Vrabel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. [Link]

  • Chen, Z. F., et al. (2015). Isoquinoline derivatives Zn(II)/Ni(II) complexes: Crystal structures, cytotoxicity, and their action mechanism. European Journal of Medicinal Chemistry, 101, 45-55. [Link]

  • NanoBusiness. (2020). Crystal Habit Analysis (MO). [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]

  • ResearchGate. The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures Investigated by Grazing Incident X-ray Diffraction. [Link]

  • MDPI. (2017). A Different View of Solvent Effects in Crystallization. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization. [Link]

  • Andritz. Crystallization process guide | industrial use. [Link]

  • PubChem. 4-Hydroxyisoquinolin-1(2h)-one. [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. [Link]

  • ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

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Application Notes and Protocols: Mass Spectrometry Analysis of Isoquinolinone Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoquinolinone Scaffolds and the Analytical Imperative

The isoquinolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds. From anticancer agents to antivirals and CNS-targeting drugs, the versatility of this heterocyclic system is well-established. The synthetic pathways to these molecules, while often elegant, can yield a complex mixture of the desired product, starting materials, intermediates, and unforeseen byproducts. Consequently, robust analytical methodologies are paramount for reaction monitoring, purification, and final product characterization.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone technique for this analytical challenge.[1] Its inherent sensitivity, speed, and ability to provide detailed structural information make it indispensable for confirming molecular weight, elucidating fragmentation patterns, and quantifying product purity.[1] This guide provides a comprehensive overview of the application of mass spectrometry for the analysis of isoquinolinone synthesis products, offering both foundational knowledge and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Foundational Principles: Ionization, Analysis, and Fragmentation

A successful mass spectrometry analysis hinges on the judicious selection of ionization techniques and analyzer settings. For isoquinolinone derivatives, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the most common and effective method.[2][3]

2.1. Electrospray Ionization (ESI): The Gentle Path to Gas-Phase Ions

ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, thereby preserving the molecular ion.[4] This is crucial for unambiguously determining the molecular weight of the synthesized product. In positive ion mode, which is typical for nitrogen-containing heterocycles like isoquinolinones, the analyte molecule (M) is protonated to form the [M+H]+ ion.[3]

It is also common to observe adduct ions, where the analyte associates with cations present in the solvent or sample matrix.[4] Common adducts include sodium [M+Na]+ and potassium [M+K]+.[4][5][6][7] Recognizing these adducts is critical to avoid misinterpretation of the mass spectrum.[6]

2.2. Mass Analyzers: Sorting the Ions

Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. Common types include:

  • Quadrupole: A robust and common analyzer, often used for routine analysis and quantification.

  • Time-of-Flight (TOF): Provides high mass resolution and accuracy, enabling the determination of elemental composition.[8]

  • Orbitrap: Offers very high resolution and mass accuracy, making it a powerful tool for structural elucidation and impurity profiling.[9][10][11]

  • Ion Trap: Capable of performing multiple stages of fragmentation (MSn), which is invaluable for detailed structural analysis.[2][10]

2.3. Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of the isoquinolinone product) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For isoquinolinone alkaloids and related structures, fragmentation often involves the loss of substituent groups.[8][12][13] For instance, the loss of methyl (CH₃), carbonyl (CO), or methoxy (CH₃O) groups can lead to characteristic neutral losses and the formation of specific fragment ions.[8][12][13] A systematic investigation of these fragmentation behaviors provides a solid foundation for the rapid and high-efficiency structural elucidation of similar metabolites and synthetic derivatives.[8][12]

Experimental Protocols: From Reaction Vial to Mass Spectrum

The following protocols provide a detailed, step-by-step methodology for the analysis of isoquinolinone synthesis products.

3.1. Protocol 1: Sample Preparation for Direct Infusion and LC-MS Analysis

Proper sample preparation is critical for obtaining high-quality, reproducible data and preventing instrument contamination.[14]

Objective: To prepare a crude reaction mixture or purified product for mass spectrometry analysis.

Materials:

  • Reaction mixture or purified isoquinolinone product.

  • LC-MS grade solvents: Methanol (MeOH), Acetonitrile (ACN), Water (H₂O).

  • 0.1% Formic acid in water (v/v).

  • 0.2 µm syringe filters.

  • 2 mL LC-MS vials with septa caps.

Procedure:

  • Initial Dilution: If analyzing a crude reaction mixture, take a small aliquot (e.g., 10-50 µL) and dilute it with a suitable solvent like ACN or MeOH.[15] For purified, solid products, prepare a stock solution of approximately 1 mg/mL in an organic solvent such as MeOH or ACN.[14][16]

  • Working Solution: From the stock solution, prepare a working solution with a final concentration in the range of 1-50 µg/mL.[14] A common starting point is 10 µg/mL. The diluent should ideally be similar in composition to the initial mobile phase of the LC gradient (e.g., 90:10 Water:ACN with 0.1% formic acid).

  • Acidification: For positive mode ESI, the addition of a small amount of acid, such as 0.1% formic acid, can enhance protonation and improve ionization efficiency.[14]

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulate matter that could block the LC system or contaminate the mass spectrometer.[14]

  • Transfer: Transfer the filtered sample into a labeled 2 mL LC-MS vial.

Causality: The goal is to create a dilute, particle-free solution of the analyte in a volatile solvent compatible with ESI.[16] High concentrations can lead to signal suppression and detector saturation, while salts and non-volatile buffers can contaminate the ion source.[14] Acidification promotes the formation of [M+H]+ ions, which are typically the most abundant and informative species in the mass spectrum for these compounds.

3.2. Protocol 2: LC-MS Analysis for Reaction Monitoring and Purity Assessment

LC-MS is ideal for separating the components of a reaction mixture before they enter the mass spectrometer, allowing for individual analysis of the starting materials, product, and byproducts.[1][15]

Objective: To monitor the progress of an isoquinolinone synthesis and assess the purity of the final product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

LC Method Parameters:

ParameterValueRationale
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ionization and is a weak solvent for reversed-phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting compounds from the C18 column.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for separating compounds with a wide range of polarities typically found in a synthesis mixture.
Flow Rate 0.3 mL/minA standard flow rate for analytical LC-MS.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume prevents column overloading.

MS Method Parameters:

ParameterValueRationale
Ionization Mode Positive ESIIsoquinolinones readily protonate.
Scan Range m/z 100 - 1000Covers the expected mass range for the product and potential byproducts.
Capillary Voltage 3.5 kVTypical voltage for stable electrospray.
Source Temperature 150 °COptimizes desolvation.
Desolvation Temp. 400 °CFacilitates solvent evaporation.

Workflow:

  • Prepare the sample according to Protocol 1.

  • Set up the LC-MS method with the parameters above.

  • Inject the sample.

  • Acquire data in full scan mode.

  • Process the data to generate an extracted ion chromatogram (EIC) for the expected m/z of the product, starting materials, and any anticipated byproducts.

Self-Validation: The retention time of the product peak should be consistent across multiple injections. The mass spectrum of the product peak should show a clear [M+H]+ ion with the correct isotopic pattern. The presence of starting materials can be confirmed by extracting their respective m/z values.

3.3. Protocol 3: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the synthesized product.[10][17]

Objective: To confirm the elemental composition of a purified isoquinolinone product.

Instrumentation:

  • An HRMS instrument such as a TOF or Orbitrap mass spectrometer.

Procedure:

  • Prepare a sample of the purified product according to Protocol 1.

  • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Analyze the sample, often by direct infusion or a short LC run.

  • Determine the accurate m/z of the [M+H]+ ion.

  • Use the instrument software to calculate the elemental formula that corresponds to the measured accurate mass, typically with a mass error of less than 5 ppm.

Trustworthiness: A low mass error (e.g., < 2 ppm) provides very high confidence in the proposed elemental formula, confirming that the synthesis has produced a compound with the correct atomic constituents.

3.4. Protocol 4: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Objective: To generate a fragmentation pattern that confirms the structure of the synthesized isoquinolinone.

Procedure:

  • Analyze the sample using an instrument capable of MS/MS (e.g., ion trap, Q-TOF, triple quadrupole).

  • In the first stage of mass analysis, isolate the [M+H]+ precursor ion of the isoquinolinone product.

  • Introduce a collision gas (e.g., argon) into a collision cell to induce fragmentation.

  • In the second stage of mass analysis, scan the resulting product ions.

  • Interpret the product ion spectrum to identify characteristic neutral losses and fragment ions that are consistent with the expected structure.[8][12][13]

Data Presentation and Interpretation

4.1. Quantitative Data Summary

The following table summarizes common adducts observed in positive mode ESI, which are crucial for accurate spectral interpretation.[4][5][6][7][18]

Adduct IonMass Difference from MNotes
[M+H]+ +1.0078The protonated molecule, often the base peak.
[M+Na]+ +22.9898Common adduct from glassware or solvents.
[M+K]+ +39.0983Common adduct, often seen alongside the sodium adduct.
[M+NH₄]+ +18.0344Can be present if ammonium salts are used in the synthesis or mobile phase.
[2M+H]+ M + 1.0078Proton-bound dimer, more common at higher concentrations.

4.2. Visualizing Workflows and Pathways

Diagrams are essential for representing complex experimental workflows and chemical relationships.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation reaction Isoquinolinone Synthesis workup Crude Product reaction->workup dilution Dilution (1-50 µg/mL) workup->dilution Aliquot filtration 0.2 µm Filtration dilution->filtration lcms LC-MS Analysis filtration->lcms hrms HRMS (Formula ID) filtration->hrms msms MS/MS (Structure ID) filtration->msms interpretation Confirm MW Assess Purity Elucidate Structure lcms->interpretation hrms->interpretation msms->interpretation

Caption: Overall workflow for MS analysis of isoquinolinone synthesis.

fragmentation_pathway precursor [M+H]+ Precursor Ion fragment1 [M+H - NL₁]+ Product Ion 1 precursor->fragment1 - Neutral Loss 1 (e.g., -CH₃) fragment2 [M+H - NL₂]+ Product Ion 2 precursor->fragment2 - Neutral Loss 2 (e.g., -CO) fragment3 [M+H - NL₁ - NL₃]+ Product Ion 3 fragment1->fragment3 - Neutral Loss 3 (e.g., -H₂O)

Caption: Representative fragmentation pathway in MS/MS.

Method Validation and Trustworthiness

For applications in drug development, analytical methods must be validated to ensure they are reliable, reproducible, and fit for purpose.[19][20][21][22][23] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or starting materials.[19] This is largely achieved through chromatographic separation in LC-MS.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing trustworthy data for critical decision-making in the drug development pipeline.

Conclusion

Mass spectrometry is an indispensable tool for the modern synthetic chemist, particularly in the development of complex heterocyclic scaffolds like isoquinolinones. From rapid reaction monitoring with LC-MS to unambiguous formula confirmation with HRMS and detailed structural verification with MS/MS, these techniques provide a multi-faceted and deeply informative view of the chemical landscape. By following the robust protocols and understanding the underlying principles outlined in this guide, researchers can harness the full power of mass spectrometry to accelerate their research, ensure the quality of their synthetic products, and drive innovation in drug discovery.

References

  • What are common adducts in ESI mass spectrometry?
  • (PDF)
  • SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS | Shared Research Facilities.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids - Benchchem.
  • Valid
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Validation of Analytical Methods for Pharmaceutical Analysis.
  • Adduits ESI MS | PDF | Electrospray Ioniz
  • Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids - PubMed.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem.
  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives - Intern
  • Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs.
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  • Mass Spectrometry Sample Preparation Guide - Organom
  • List of common adduct types in positive ionisation mode for ESI.
  • Sample Preparation for Mass Spectrometry - Sigma-Aldrich.
  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) - SciELO.
  • Sample prepar
  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed.
  • Benzylisoquinoline alkaloid analysis using high‐resolution Orbitrap LC‐MS n | Request PDF.
  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC - NIH.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Gradu
  • High-Resolution Mass Spectrometry | HRMS Analysis - Measurlabs.
  • Guide to achieving reliable quantit

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Napieralski Synthesis of Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoquinolinone synthesis. Here, we address common challenges and provide expert insights to improve your experimental outcomes. The Napieralski reaction, a cornerstone in heterocyclic chemistry, is a powerful tool for constructing the isoquinoline core found in numerous alkaloids and pharmaceuticals.[1][2] However, its success is highly dependent on carefully optimized conditions.

This guide is structured to provide direct answers to specific problems you may encounter, moving from troubleshooting common issues to broader frequently asked questions.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific experimental hurdles in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My reaction is not working, or the yield is very low. What are the most common culprits?

Low or no product formation in a Napieralski reaction typically points to one of three areas: the reactivity of your starting material, the strength of your dehydrating agent, or suboptimal reaction conditions.[3][4]

  • Substrate Reactivity: The Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][6] This means the aromatic ring of your β-arylethylamide must be sufficiently electron-rich to be attacked by the activated amide intermediate. Electron-withdrawing groups on the aromatic ring will significantly hinder or completely shut down the cyclization.[4]

  • Dehydrating Agent Potency: For less reactive or electron-deficient substrates, standard dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[4][7]

  • Reaction Conditions: Inappropriate temperature or reaction time can lead to either an incomplete reaction or decomposition of your starting material and product, often resulting in the formation of tar.[4][7]

Q2: How do I choose the right dehydrating agent for my specific substrate?

The selection of the dehydrating agent is critical and depends on the electronic nature of your substrate.

Substrate TypeRecommended Dehydrating AgentRationale & Key Considerations
Electron-Rich Aromatic Ring Phosphorus oxychloride (POCl₃)POCl₃ is a cost-effective and commonly used reagent that is often sufficient for activated substrates.[8][9]
Electron-Neutral or Deactivated Ring Phosphorus pentoxide (P₂O₅) in refluxing POCl₃The addition of P₂O₅ to POCl₃ generates pyrophosphates, which are more powerful leaving groups, enhancing the reactivity for less nucleophilic aromatic rings.[6][8][10]
Acid-Sensitive Substrates Triflic anhydride (Tf₂O) with 2-chloropyridineThis modern alternative allows for milder reaction conditions, often at lower temperatures, which can be crucial for substrates with sensitive functional groups.[4][7][11]
Q3: I'm observing a significant amount of a styrene-like side product. What is it and how can I prevent it?

The formation of a styrene derivative is a classic side reaction in the Napieralski synthesis known as the retro-Ritter reaction .[6][8] This occurs when the nitrilium ion intermediate, a key electrophile in one of the proposed mechanisms, fragments instead of participating in the desired cyclization.[8][12] This side reaction is particularly favored when the resulting styrene is highly conjugated.[8]

Strategies to Minimize the Retro-Ritter Reaction:

  • Employ Milder Conditions: Switching to the Tf₂O/2-chloropyridine system can suppress the formation of the nitrilium ion, thus reducing fragmentation.[7]

  • Use a Nitrile Solvent: Performing the reaction in a nitrile solvent that corresponds to the acyl group of your amide can shift the equilibrium away from the retro-Ritter products. However, this can be cost-prohibitive.[8]

  • Alternative Acylating Agents: A method developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to the retro-Ritter fragmentation.[7][8]

Q4: My reaction produces a complex and inseparable mixture of products. What went wrong?

The formation of a complex mixture suggests that multiple side reactions are occurring or that your product is degrading under the reaction conditions.[3]

  • Harsh Conditions: High temperatures and strongly acidic environments can cause decomposition, especially if your substrate has sensitive functional groups.[3] Consider switching to milder conditions (e.g., Tf₂O/2-chloropyridine).

  • Unexpected Regiochemistry: In some cases, cyclization can occur at an unexpected position on the aromatic ring. For example, using P₂O₅ exclusively with certain substrates can lead to cyclization at the ipso carbon, resulting in a spiro intermediate and an abnormal product.[7][10] Careful selection of the dehydrating agent is key to controlling regioselectivity.

Q5: My purification is challenging. What are the best practices for isolating my isoquinolinone product?

The basic nature of the dihydroisoquinoline nitrogen allows for several purification strategies.[10]

  • Acid-Base Extraction: An effective initial cleanup step involves an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with aqueous acid. The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the product back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method for final purification.[7] If your compound is prone to streaking on silica, consider deactivating the silica with a small amount of triethylamine in your eluent system. Dry loading your crude material onto silica can also improve separation.[13]

  • Crystallization/Precipitation: If your product is a solid, recrystallization can be a highly effective purification method, especially for large-scale reactions.[13] Alternatively, precipitating the product as its HCl salt by adding ethereal HCl to a solution in a solvent like DCM can be a useful technique. The salt can then be filtered and neutralized to recover the free base.[13]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Napieralski reaction?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[3][10] The reaction proceeds via activation of the amide carbonyl by a dehydrating agent. Two primary mechanistic pathways are proposed, and the prevailing mechanism can be influenced by the specific reaction conditions.[3][5][10]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which undergoes cyclization followed by elimination.[5][10]

  • Mechanism II: Proceeds through a more reactive nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring.[5][8][10]

Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization & Elimination cluster_oxidation Optional Aromatization Amide β-Arylethylamide Activated Activated Intermediate (e.g., Imine-ester or Nitrilium Ion) Amide->Activated Dehydrating Agent (e.g., POCl₃, Tf₂O) Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Elimination Isoquinolinone Isoquinolinone Product->Isoquinolinone Oxidation

Caption: General workflow of the Napieralski reaction.

How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside your starting material, you can observe the consumption of the reactant and the appearance of the product spot.

My starting β-arylethylamide is not pure. Will this affect my reaction?

Yes, the purity of your starting material is crucial.[14] Impurities can interfere with the reaction, leading to side products and lower yields. It is highly recommended to purify your β-arylethylamide before proceeding with the cyclization.

Is it always necessary to heat the reaction?

While traditional Napieralski conditions often involve refluxing in solvents like toluene or xylene, modern methods have made room-temperature reactions possible.[2][8][15] The use of highly reactive dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base allows for amide activation at low temperatures (e.g., -20 °C to 0 °C), followed by cyclization upon warming to room temperature.[4][5][11]

Experimental Protocols

Protocol 1: Classical Napieralski Cyclization using POCl₃

This protocol is suitable for electron-rich β-arylethylamides.

  • Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution.[3]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Work-up: Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice or slowly adding it to a saturated aqueous solution of sodium bicarbonate.[3][4]

  • Extraction: Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., NaOH or K₂CO₃).[3][7] Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Mild Napieralski Cyclization using Tf₂O and 2-Chloropyridine

This protocol is a milder and often more efficient alternative, suitable for a wider range of substrates, including those with acid-sensitive groups.[4]

  • Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) under an inert atmosphere.[4]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.[4] Cool the mixture to a low temperature (e.g., -20 °C).[4][5] Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[4][5]

  • Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 30 minutes at -20 °C, then 20 minutes at 0 °C) before allowing it to warm to room temperature. Monitor the progress by TLC or LC-MS.[4][5]

  • Work-up & Purification: Follow the work-up and purification procedures outlined in Protocol 1.

Troubleshooting_Flowchart Start Low Yield or No Reaction CheckSubstrate Is the aromatic ring electron-rich? Start->CheckSubstrate CheckReagent Is the dehydrating agent potent enough? CheckSubstrate->CheckReagent Yes UseStrongerReagent Use stronger agent: P₂O₅ in POCl₃ or Tf₂O/2-ClPyr CheckSubstrate->UseStrongerReagent No CheckConditions Are reaction conditions (temp, time) optimal? CheckReagent->CheckConditions Yes CheckReagent->UseStrongerReagent No OptimizeTimeTemp Optimize time and/or temperature. Monitor by TLC. CheckConditions->OptimizeTimeTemp No Success Improved Yield CheckConditions->Success Yes UseStrongerReagent->Success ConsiderAlternatives Consider alternative synthetic routes UseStrongerReagent->ConsiderAlternatives UseMilderConditions Use milder conditions: Tf₂O/2-ClPyr at low temp OptimizeTimeTemp->Success OptimizeTimeTemp->ConsiderAlternatives

Caption: Troubleshooting workflow for low yields.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Bischler-Napieralski cyclization.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Angewandte Chemie International Edition, 47(10), 1883-1886. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • ResearchGate. (2014). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

  • Reddit. (2018). How to purify halo-isoquinolines?? Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying isoquinoline from crude product of coal tar.
  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Retrieved from [Link]

  • RSC Publishing. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Bischler-Napieralski - Common Conditions. Retrieved from [Link]

  • YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]

  • Quora. (2017). What are some common dehydrating agents used in chemistry? Retrieved from [Link]

  • EMBIBE. (2023). Drying and Dehydrating Agents: Definitions, Examples and Differences. Retrieved from [Link]

  • PubMed. (2020). Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

Sources

Technical Support Center: Conrad-Limpach Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Conrad-Limpach quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful synthetic method. Here, we address common challenges, particularly focusing on side product formation, and provide field-tested insights and protocols to help you achieve optimal outcomes in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the Conrad-Limpach synthesis in a practical question-and-answer format. We delve into the causality behind these problems and offer robust solutions.

FAQ 1: My yield of the desired 4-hydroxyquinoline is disappointingly low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge, often stemming from suboptimal conditions in the critical high-temperature cyclization step. The primary culprits are incomplete conversion, thermal decomposition of the intermediate, and inefficient heat transfer.

Causality and Resolution:

  • Inadequate Cyclization Temperature: The electrocyclic ring-closing of the β-arylaminoacrylate intermediate is the rate-determining step and requires substantial thermal energy, typically around 250 °C.[1] Failure to reach and maintain this temperature will result in incomplete reaction.

  • Thermal Decomposition: While high heat is necessary, it can also lead to decomposition (tarring) if not managed correctly. The key is to use a high-boiling, inert solvent. Heating the β-arylaminoacrylate intermediate neat (without a solvent) often leads to very low yields, sometimes below 30%, due to localized overheating and charring.[1]

  • Choice of Solvent: The solvent is not merely a medium but a critical component for success. An ideal solvent provides uniform heat transfer to the substrate and prevents decomposition. Limpach himself discovered that switching from a neat reaction to an inert solvent like mineral oil could dramatically increase yields, often to over 95%.[1]

Troubleshooting Workflow:

  • Verify Temperature: Use a high-temperature thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle's temperature.

  • Select an Appropriate Solvent: Choose a solvent with a boiling point significantly above your target reaction temperature (~250-260 °C) to ensure stable reflux and consistent temperature.

  • Ensure Inert Atmosphere: At such high temperatures, the risk of oxidation is high. Conducting the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and reduce tar formation.

FAQ 2: I'm isolating a significant amount of the 2-hydroxyquinoline isomer. How can I suppress the formation of this side product?

This is a classic regioselectivity problem governed by kinetic versus thermodynamic control, leading to the competing Knorr synthesis product.[2][3]

Causality and Resolution:

The aniline nucleophile can attack one of two electrophilic sites on the β-ketoester: the ketone carbonyl or the ester carbonyl.[1]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (room temperature to ~100 °C), the more reactive ketone carbonyl is preferentially attacked. This reaction is faster and reversible, leading to the β-arylaminoacrylate intermediate. This intermediate, upon high-temperature cyclization, yields the desired 4-hydroxyquinoline .[1][3]

  • Knorr Pathway (Thermodynamic Control): At higher initial condensation temperatures (e.g., 140-150 °C), the reaction equilibrium shifts. While the attack on the ester carbonyl is slower, it forms a more stable, irreversible β-ketoanilide intermediate.[3][4] This intermediate then cyclizes under acidic conditions to form the undesired 2-hydroxyquinoline .[5]

Troubleshooting Protocol: Ensuring 4-Hydroxyquinoline Selectivity

  • Initial Condensation (Step 1):

    • Combine the aniline and β-ketoester in a suitable solvent (like ethanol) or neat.

    • Crucially, maintain a low temperature, typically between 25-40 °C. A slight exotherm may occur; use a water bath to control it.

    • A catalytic amount of acid (e.g., a few drops of concentrated H₂SO₄ or HCl) can facilitate this step.[1]

    • Allow the reaction to stir for several hours (2-4 h) or until TLC analysis shows complete consumption of the aniline.

    • Remove the solvent (and water byproduct) under reduced pressure. Do not heat excessively during this step.

  • Cyclization (Step 2):

    • Proceed with the isolated β-arylaminoacrylate intermediate using the high-temperature protocol described in FAQ 1.

By separating the synthesis into two distinct temperature-controlled steps, you can heavily favor the kinetic product and minimize the formation of the 2-hydroxyquinoline isomer.

FAQ 3: My reaction mixture turns black, and I'm isolating intractable tar. What causes this, and how can I prevent it?

Severe decomposition or "tarring" is a sign of thermal instability, often exacerbated by the harsh conditions required for cyclization.

Causality and Resolution:

  • Localized Overheating: As mentioned, heating the reaction neat is a primary cause. Without the thermal ballast of a high-boiling solvent, parts of the mixture can superheat far beyond the target temperature, leading to complex decomposition cascades.[6]

  • Atmospheric Oxidation: Organic molecules, especially electron-rich aromatic systems, are susceptible to oxidation at high temperatures. Oxygen from the air can act as a radical initiator, leading to polymerization and tar formation.

  • Instability of Starting Materials: Some substituted anilines or β-ketoesters may be inherently less stable at 250 °C. If you are using novel substrates, it is wise to first determine their thermal stability independently via thermogravimetric analysis (TGA) if possible.[7]

Preventative Measures:

  • Solvent is Mandatory: Never attempt the high-temperature cyclization without a suitable high-boiling solvent.[1]

  • Maintain an Inert Atmosphere: Purge the reaction flask with nitrogen or argon before heating and maintain a positive pressure throughout the reaction.

  • Degas the Solvent: For particularly sensitive substrates, using a solvent that has been degassed (e.g., by freeze-pump-thaw cycles or by bubbling argon through it for 30 minutes prior to use) can further reduce the risk of oxidation.

Data & Protocols

Table 1: Comparative Analysis of High-Boiling Solvents for Cyclization

Choosing the correct solvent is critical for maintaining a stable reaction temperature and maximizing yield.[6]

SolventBoiling Point (°C)Key Characteristics & Considerations
Mineral Oil >300Inexpensive, non-polar, readily available. Can be difficult to remove from the product. Good for initial scale-up.[1]
Dowtherm A 257Eutectic mixture of diphenyl ether and biphenyl. Excellent thermal stability. Industry standard for high-temp reactions.[8]
Diphenyl Ether 259Similar to Dowtherm A, very high thermal stability.
1,2,4-Trichlorobenzene 213Lower boiling point; may not be suitable for all substrates. Useful alternative if 250°C is too high.[6]
Glycerol 290Polar, high-boiling protic solvent. Can sometimes participate in side reactions. Easy to remove with water wash.
Diagram 1: Competing Pathways in Conrad-Limpach vs. Knorr Synthesis

This diagram illustrates the critical temperature-dependent branch point that determines the final product.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_CL Conrad-Limpach (Kinetic) cluster_Knorr Knorr (Thermodynamic) Aniline Aniline CL_Intermediate β-Arylaminoacrylate (Enamine) Aniline->CL_Intermediate  < 100°C (Fast, Reversible) Knorr_Intermediate β-Ketoanilide (Amide) Aniline->Knorr_Intermediate  > 140°C (Slow, Irreversible) Ketoester β-Ketoester Ketoester->CL_Intermediate  < 100°C (Fast, Reversible) Ketoester->Knorr_Intermediate  > 140°C (Slow, Irreversible) Pdt_4OH 4-Hydroxyquinoline CL_Intermediate->Pdt_4OH  ~250°C (Cyclization) Pdt_2OH 2-Hydroxyquinoline Knorr_Intermediate->Pdt_2OH  Acid (Cyclization)

Caption: Kinetic vs. Thermodynamic control dictates product outcome.

Experimental Protocol: Optimized Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol incorporates best practices to maximize yield and minimize the formation of the Knorr side product.

Step 1: Formation of Ethyl β-anilinocrotonate (Kinetic Control)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Stir the mixture at room temperature (25-30 °C) for 3 hours. The mixture will become cloudy as water is formed.

  • Remove the water and any unreacted starting materials under vacuum (rotary evaporator) at a bath temperature no higher than 50 °C. The resulting product is a viscous oil or low-melting solid. This intermediate is often used directly in the next step without further purification.

Step 2: High-Temperature Cyclization

  • To a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 150 mL of Dowtherm A.

  • Heat the solvent to 250 °C with stirring.

  • Add the ethyl β-anilinocrotonate intermediate from Step 1 dropwise to the hot solvent over 30 minutes. Use a pressure-equalizing dropping funnel. Caution: The addition may cause some bumping and evolution of ethanol vapor.

  • After the addition is complete, maintain the reaction mixture at 250-255 °C for an additional 15-20 minutes.

  • Allow the reaction to cool to below 100 °C. The product will begin to precipitate.

  • Carefully add 150 mL of hexane or petroleum ether to the cooled mixture to fully precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • Recrystallize the crude solid from ethanol to afford pure 2-methyl-4-hydroxyquinoline.

Diagram 2: Experimental Workflow for Optimized Synthesis

This diagram outlines the critical steps and decision points in the laboratory procedure.

G Start Start: Aniline + β-Ketoester Step1 Step 1: Condensation - Low Temp (< 40°C) - Acid Catalyst Start->Step1 QC1 TLC Check: Aniline Consumed? Step1->QC1 QC1->Step1 No, stir longer Workup1 Vacuum Concentration (Low Temp) QC1->Workup1 Yes Intermediate Isolate Intermediate: β-Arylaminoacrylate Workup1->Intermediate Step2 Step 2: Cyclization - Add intermediate to pre-heated solvent (250°C) - Inert Atmosphere Intermediate->Step2 Workup2 Cool & Precipitate with Hexane Step2->Workup2 Filter Vacuum Filtration & Wash Workup2->Filter Purify Recrystallize from Ethanol Filter->Purify Product Final Product: 4-Hydroxyquinoline Purify->Product

Caption: Optimized laboratory workflow for Conrad-Limpach synthesis.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

  • Conrad-Limpach Reaction - Cambridge University Press. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]

  • Acetoacetic Ester Synthesis - Chemistry LibreTexts. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis - ResearchGate. [Link]

  • Thermal Decomposition Kinetics of Poly(5-hydroxyquinoline) Synthesized by Oxidative Polycondensation - ResearchGate. [Link]

Sources

Technical Support Center: Separation of Isoquinolinone-4-Carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the separation of diastereomers of isoquinolinone-4-carboxylic acids. As these compounds are pivotal in medicinal chemistry, achieving high diastereomeric purity is often a critical step.[1] This resource is designed to be a practical, field-proven guide to navigating the common challenges encountered during their purification.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) necessary to separate diastereomers of isoquinolinone-4-carboxylic acids?

Not always. Unlike enantiomers, diastereomers have different physical and chemical properties, which means they can often be separated on standard, achiral stationary phases like C18, phenyl, or silica gel.[2] The key is to find a mobile phase and stationary phase combination that maximizes the differences in their interactions, leading to different retention times.[2] However, if achiral methods fail to provide adequate resolution, chiral stationary phases can be highly effective and should be considered.[2]

Q2: What are the primary chromatographic techniques for separating these diastereomers?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • HPLC: A versatile technique that can be used in both normal-phase and reversed-phase modes. Polysaccharide-based chiral stationary phases are often very effective for separating a wide range of chiral compounds, including carboxylic acids.[3]

  • SFC: Often considered a "greener" and faster alternative to HPLC.[4][5] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations without a loss of efficiency.[4][6][7] SFC is particularly well-suited for preparative scale separations due to the ease of removing the mobile phase.[5][8]

Q3: Can I use crystallization to separate the diastereomers?

Yes, diastereoselective crystallization is a powerful technique, especially for large-scale separations.[9][10] This method relies on the different solubilities of the diastereomers in a particular solvent system.[11] By carefully selecting the solvent and controlling conditions like temperature and concentration, one diastereomer can be selectively crystallized out of the solution.[12] In some cases, a process called crystallization-induced diastereomer transformation can be employed, where the diastereomers equilibrate in solution, and the less soluble one crystallizes, driving the equilibrium to produce a single diastereomer in high yield.[13][14]

Q4: How do I determine the diastereomeric ratio after separation?

The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[15][16] By integrating the signals corresponding to each diastereomer, you can calculate their relative amounts.[16] For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be used to simplify the spectrum and allow for accurate quantification.[15][17] Chiral HPLC or SFC can also be used to determine the diastereomeric excess by comparing the peak areas of the separated diastereomers.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Poor or No Resolution in HPLC/SFC

Symptom: The diastereomers elute as a single peak or with significant overlap.

This is fundamentally a selectivity issue. The goal is to alter the chromatography conditions to amplify the differences in how each diastereomer interacts with the stationary and mobile phases.[2]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor resolution.

Detailed Steps & Protocols:

  • Modify the Mobile Phase Composition: This is often the most straightforward first step.[2]

    • Protocol: Mobile Phase Optimization

      • Adjust Solvent Ratio: Systematically vary the ratio of your organic modifier to the aqueous phase (in reversed-phase) or the polar modifier to the non-polar solvent (in normal-phase) in 5% increments.[2]

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can significantly impact the separation.[18][19]

      • Introduce an Additive: For carboxylic acids, adding a small amount of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase can improve peak shape and may enhance resolution. In SFC, additives are also crucial for interacting with acidic analytes.[20]

  • Change the Stationary Phase: If mobile phase adjustments are not sufficient, the column chemistry is the next critical parameter.[2]

    • Recommended Action: Screen columns with different stationary phases. For isoquinolinone-4-carboxylic acids, consider a C18, a Phenyl, and a polar-embedded phase for reversed-phase, or a silica or cyano column for normal-phase.[21] If these fail, move to a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points.[3][22]

  • Optimize the Temperature: Temperature affects the thermodynamics of the separation.

    • Recommended Action: Generally, lower temperatures enhance the subtle interactions that differentiate diastereomers, often leading to better resolution.[23] However, the effect is compound-dependent, and sometimes increasing the temperature can improve efficiency and alter selectivity favorably.[2][23] It is recommended to screen a range of temperatures (e.g., 25°C, 40°C, 15°C).

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

For acidic compounds like isoquinolinone-4-carboxylic acids, tailing is often caused by strong, undesirable interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Mobile Phase for Isoquinolinone Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of isoquinolinone derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal separation of these important heterocyclic compounds. Here, we provide in-depth, experience-based answers to common questions and troubleshoot persistent issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the selection of a mobile phase for isoquinolinone chromatography, providing the core knowledge needed to develop a robust separation method from the ground up.

Q1: What are the primary chemical properties of isoquinolinones to consider when selecting a mobile phase?

A1: Understanding the core structure of isoquinolinones is critical. Key properties include:

  • Basicity: The isoquinoline scaffold contains a nitrogen atom, making it a weak base with a pKa of approximately 5.1-5.4.[1][2][3] This means its ionization state is highly dependent on the pH of the mobile phase. Under acidic conditions (pH < 4), the nitrogen is protonated, making the molecule more polar and water-soluble.

  • Polarity: Isoquinolinones are aromatic, heterocyclic compounds. While the core structure is moderately polar, the overall polarity is heavily influenced by the nature and position of various substituents. Functional groups like hydroxyls, amines, or carboxylic acids will significantly increase polarity.

  • Solubility: Isoquinolinones generally show good solubility in common organic solvents like ethanol, acetone, and diethyl ether, but have lower solubility in water.[1][2] Solubility in non-polar solvents like hexane is often limited. This dictates the choice between normal-phase and reversed-phase chromatography.

Q2: Should I start with normal-phase or reversed-phase chromatography for my isoquinolinone derivative?

A2: The choice depends primarily on the overall polarity and solubility of your specific derivative.

  • Reversed-Phase (RP) Chromatography: This is the most common starting point.[4] It is ideal for moderately polar to non-polar isoquinolinones. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[5][6] Polar compounds elute first, while non-polar compounds are retained longer.[4] RP-HPLC is highly reproducible and versatile for a wide range of derivatives.[4]

  • Normal-Phase (NP) Chromatography: This method is best suited for less polar (lipophilic) isoquinolinones that have poor retention in reversed-phase or are insoluble in aqueous mobile phases.[4][7] It is also excellent for separating isomers.[8] The stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar (e.g., hexane/ethyl acetate or dichloromethane/methanol).[5] In this mode, non-polar compounds elute first.[4]

A simple solubility test can guide your decision: if your compound dissolves well in a water/methanol or water/acetonitrile mixture, start with reversed-phase. If it requires solvents like dichloromethane or ethyl acetate for dissolution, normal-phase is the more appropriate choice.[7]

Q3: How critical is mobile phase pH in reversed-phase separation, and how do I control it?

A3: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of basic compounds like isoquinolinones.[9][10]

  • Mechanism of Action: The pKa of the isoquinoline nitrogen is around 5.4.[11] At a mobile phase pH two units below the pKa (e.g., pH ~3.4), the nitrogen will be fully protonated (R-NH+). At a pH two units above (e.g., pH ~7.4), it will be in its neutral, free-base form (R-N). The protonated form is more polar and will have less retention on a C18 column, eluting earlier. The neutral form is less polar and will be retained longer. Operating near the pKa can lead to split or broad peaks because both ionized and non-ionized forms exist simultaneously.

  • Controlling pH: To ensure reproducible results, the mobile phase pH must be controlled using a buffer.[12][13] The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.

    • For Low pH (2.5-3.5): Common choices include formic acid, trifluoroacetic acid (TFA), or phosphate buffers.[14][15] Low pH is often preferred as it suppresses the ionization of residual silanol groups on the silica stationary phase, which can otherwise cause severe peak tailing.[16]

    • For Mid to High pH (7-10): Ammonium formate, ammonium acetate, or phosphate buffers can be used. Working at high pH neutralizes the isoquinolinone, increasing its retention. However, this requires a pH-stable column, as traditional silica-based columns degrade above pH 8.

Q4: What are mobile phase additives or modifiers, and when should I use them?

A4: Additives are small amounts of reagents added to the mobile phase to improve peak shape, selectivity, or resolution.[6][17]

  • Competing Bases (for Peak Tailing): In both RP and NP chromatography, the basic nitrogen of an isoquinolinone can interact strongly with acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[18][19] This secondary interaction is a primary cause of peak tailing.[12] Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) or diethylamine (DEA) can dramatically improve peak shape.[16][20] These additives interact with the active silanol sites, effectively masking them from the analyte.[16]

  • Acids (for Ionization Control): As discussed, acids like formic acid (FA) or trifluoroacetic acid (TFA) are used in RP-HPLC to lower the mobile phase pH. This ensures the isoquinolinone is consistently protonated and minimizes interactions with silanols.[21]

  • Buffers (for pH Stability): Buffers like ammonium formate or phosphate are essential for maintaining a constant pH, which is crucial for reproducible retention times.[12][13]

Troubleshooting Guide

This section is formatted to directly address the most common and frustrating issues encountered during the purification of isoquinolinones. Each problem is followed by a systematic, step-by-step approach to diagnosis and resolution.

Problem 1: My isoquinolinone peak is tailing severely in reversed-phase HPLC.
  • Core Issue: Peak tailing for basic compounds like isoquinolinones is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[12][18][19]

  • Troubleshooting Workflow:

    // Node Definitions start [label="Problem:\nSevere Peak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Lower Mobile Phase pH\nAdd 0.1% Formic Acid or TFA to mobile phase.\nTarget pH: 2.5-3.5", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is tailing\nresolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Add a Competing Base\nAdd 0.1% Triethylamine (TEA) to the\nacidified mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is tailing\nresolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Change Column Type\nSwitch to a column with low silanol activity\n(e.g., end-capped, hybrid particle).", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Check for Overload\nReduce sample concentration by 10x\nand re-inject.", fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Is tailing\nresolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_good [label="Success:\nSymmetrical Peak", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Problem Persists:\nConsider extra-column effects\nor column degradation.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Connections start -> step1; step1 -> q1; q1 -> end_good [label="Yes"]; q1 -> step2 [label="No"]; step2 -> q2; q2 -> end_good [label="Yes"]; q2 -> step3 [label="No"]; step3 -> step4; step4 -> q4; q4 -> end_good [label="Yes"]; q4 -> end_bad [label="No"]; }

    Workflow for troubleshooting peak tailing.

  • Detailed Protocol & Explanation:

    • Lower Mobile Phase pH: The first and most effective step is to suppress the ionization of the silanol groups.[16]

      • Protocol: Prepare your aqueous and organic mobile phases (e.g., Water and Acetonitrile) each containing 0.1% (v/v) of formic acid or trifluoroacetic acid. This will bring the mobile phase pH to approximately 2.5-3.0.

      • Causality: At this low pH, the equilibrium for silanol groups (Si-OH ⇌ SiO⁻ + H⁺) is shifted far to the left, neutralizing the surface and minimizing ionic interactions with your protonated isoquinolinone.[16]

    • Add a Competing Base: If tailing persists, it indicates highly active silanol sites still exist.

      • Protocol: To the already acidified mobile phase, add 0.1% (v/v) of triethylamine (TEA).

      • Causality: The protonated TEA (TEA-H⁺) acts as an "ion-pairing" like reagent that strongly interacts with and shields the residual SiO⁻ sites, preventing the isoquinolinone analyte from accessing them.[16]

    • Change Column Type: Not all C18 columns are the same. Older, "Type A" silica columns have more active silanols.

      • Action: Switch to a modern, high-purity, end-capped silica column or a hybrid particle column (e.g., Waters BEH, Agilent Zorbax Eclipse Plus). These are specifically designed for better peak shape with basic compounds.[18][19]

    • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause tailing.

      • Protocol: Dilute your sample 10-fold and inject the same volume. If the peak shape improves dramatically, you were overloading the column.

Problem 2: My peaks are broad and resolution between my isoquinolinone and an impurity is poor.
  • Core Issue: Poor resolution is a function of efficiency, selectivity, and retention. Optimizing the mobile phase can impact all three. The goal is to change the relative interaction of the analytes with the stationary phase.[22]

  • Troubleshooting Workflow:

    // Node Definitions start [label="Problem:\nPoor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Optimize Solvent Strength\n(Isocratic Elution)\nAdjust % Organic to get k' between 2-10.", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Resolution\nimproved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Change Organic Modifier\nSwitch from Methanol to Acetonitrile\n(or vice versa).", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Resolution\nimproved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Adjust Mobile Phase pH\nChange pH by 0.5-1.0 units to alter\nionization and selectivity.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Resolution\nimproved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Implement a Gradient\nRun a shallow gradient to resolve\nclosely eluting peaks.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Success:\nBaseline Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Problem Persists:\nConsider changing stationary phase\n(e.g., Phenyl-Hexyl, Cyano).", fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Connections start -> step1; step1 -> q1; q1 -> end_good [label="Yes"]; q1 -> step2 [label="No"]; step2 -> q2; q2 -> end_good [label="Yes"]; q2 -> step3 [label="No"]; step3 -> q3; q3 -> end_good [label="Yes"]; q3 -> step4 [label="No"]; step4 -> end_good [label="Success"]; step4 -> end_bad [label="No Improvement"]; }

    Workflow for optimizing poor resolution.

  • Detailed Protocol & Explanation:

    • Optimize Solvent Strength (k'): First, ensure your peaks have an adequate retention factor (k'). Peaks that elute too early (k' < 2) are not retained enough for a good separation.

      • Protocol: If using isocratic elution, decrease the percentage of the organic solvent (e.g., from 70% to 60% acetonitrile) to increase retention and allow more time for separation to occur.

    • Change the Organic Modifier: Methanol and acetonitrile have different solvent properties and can offer different selectivity.[16]

      • Protocol: If you are using a water/acetonitrile mobile phase, prepare an equivalent strength mobile phase with methanol. For example, 50% methanol is roughly equivalent in solvent strength to 40% acetonitrile. Run the separation and observe any changes in peak spacing.

      • Causality: Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. This difference can alter the interactions with your analytes, potentially resolving co-eluting peaks.

    • Adjust Mobile Phase pH: A small change in pH can subtly alter the polarity and conformation of your isoquinolinone and impurities, leading to changes in selectivity.[9]

      • Protocol: If you are operating at pH 3.0 with a phosphate buffer, try adjusting it to pH 2.5 or 3.5. Ensure you stay at least 2 pH units away from the analyte pKa.

    • Implement a Gradient Elution: If an isocratic method fails, a gradient is the next logical step.

      • Protocol: Start with a lower percentage of organic solvent and gradually increase it over the run. A shallow gradient (e.g., increasing from 30% to 50% acetonitrile over 20 minutes) is very effective at separating components with similar retention times.[22]

Problem 3: My compound is precipitating in the system or I have low recovery from the column.
  • Core Issue: This is typically due to a mismatch between the sample solvent (diluent) and the mobile phase, or poor solubility of the analyte in the mobile phase itself.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase. Injecting a sample dissolved in a strong, non-polar solvent (like 100% DMSO or DCM) into a highly aqueous mobile phase will cause it to crash out of solution.

      • Solution: Dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). If solubility is an issue, use the minimum amount of a stronger solvent (like DMSO) and then dilute with the mobile phase.

    • Increase Organic Content: If the compound is precipitating during the run, it may not be soluble enough in the mobile phase.

      • Solution: Increase the initial percentage of the organic modifier in your gradient or isocratic method.

    • Check for Irreversible Adsorption: If recovery is low but no precipitation is visible, your compound may be irreversibly binding to active sites on the column.

      • Solution: This is common with highly basic compounds on old or low-quality silica columns. Add TEA to the mobile phase as described in Problem 1. If this doesn't work, the column may be fouled and require replacement.

Data Summary: Mobile Phase Modifier Effects

The following table summarizes the typical effects of common mobile phase choices on isoquinolinone chromatography.

ParameterCondition 1Effect on IsoquinolinoneCondition 2Effect on IsoquinolinoneRationale
pH (Reversed-Phase) Low pH (~2.5)Protonated (R-NH+), Less Retained, Symmetrical PeakHigh pH (~8.0)Neutral (R-N), More Retained, Potential TailingControls ionization state of analyte and silanols.[9]
Organic Modifier AcetonitrileGenerally less viscous, lower backpressure, different selectivity.MethanolCan offer unique selectivity due to hydrogen bonding capability.Modifiers interact differently with analytes, affecting resolution.[16]
Additive 0.1% TFA / Formic AcidEnsures protonation, suppresses silanol activity, reduces tailing.0.1% TEAMasks active silanol sites, significantly reduces tailing.Additives mitigate unwanted secondary interactions.[16][18]

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Isoquinoline - Wikipedia. (n.d.). Wikipedia. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). Alwsci. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek Corporation. [Link]

  • Showing Compound Isoquinoline (FDB012557). (2010). FooDB. [Link]

  • Isoquinoline | C9H7N | CID 8405. (n.d.). PubChem. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]

  • Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. (2013). ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]

  • Preparative Separation of Isoquinoline Alkaloids From Stephania Yunnanensis by pH-zone-refining Counter-Current Chromatography. (2013). PubMed. [Link]

  • Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. (2013). ResearchGate. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. [Link]

  • Gas Chromatography of Some Nitrogen and Sulfur Heterocycles by Means of Silicone and Bentone-Silicone Phases. (1970). PubMed. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). LCGC. [Link]

  • What Is Normal Phase And Reverse Phase Chromatography?. (2025). Chemistry For Everyone. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Chromatography Forum. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science. [Link]

  • How To Choose Mobile Phase For Column Chromatography?. (2025). Chemistry For Everyone. [Link]

  • Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. (2013). ResearchGate. [Link]

  • Effect of pH on the analyte separation. (n.d.). ResearchGate. [Link]

  • Mobile and Stationary Phases in Chromatography Explained. (n.d.). Pharma Now. [Link]

Sources

Troubleshooting incomplete dehydrogenation in isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinolinone Synthesis

Welcome to the technical support center for isoquinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to a critical and often challenging step: the final dehydrogenation to form the aromatic isoquinolinone core. Incomplete dehydrogenation can lead to low yields, difficult purifications, and stalled projects.

This resource provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and overcome common hurdles.

Troubleshooting Guide: Incomplete Dehydrogenation

This section addresses specific issues you might encounter during the dehydrogenation of 3,4-dihydroisoquinolin-1-ones or related precursors.

Q1: My dehydrogenation reaction has stalled or is showing low conversion. What are the primary causes and how can I fix it?

A1: Stalled or low-conversion dehydrogenation reactions are common and typically trace back to one of three areas: the catalyst, the reaction conditions, or the substrate itself.

Pillar 1: Catalyst-Related Issues

The health and activity of your catalyst are paramount. Both heterogeneous and homogeneous catalysts can fail for several reasons.

  • Catalyst Deactivation: This is the most frequent cause. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be deactivated by strong adsorption of the aromatic product, which blocks active sites[1].

  • Catalyst Poisoning: Trace impurities in your substrate or solvent, particularly sulfur or phosphorus-containing compounds, can irreversibly poison noble metal catalysts[2].

  • Incorrect Catalyst Choice: Not all catalysts are suitable for all substrates. A catalyst that works for a simple, unsubstituted dihydroisoquinolinone may fail for one with sterically bulky or electron-withdrawing groups.

Pillar 2: Reaction Condition Deficiencies

The reaction environment must be optimized for the specific dehydrogenation method employed.

  • Suboptimal Temperature: Dehydrogenation is often an endothermic process[1]. Insufficient thermal energy can lead to slow or incomplete reactions. Conversely, excessively high temperatures can cause substrate decomposition or catalyst degradation.

  • Inefficient Hydrogen Acceptor/Oxidant: In transfer dehydrogenation, the hydrogen acceptor (e.g., maleimide, styrene) may be consumed or be inefficient. In oxidative dehydrogenation, the oxidant (e.g., O₂, DDQ, H₂O₂) may be depleted, unstable under the reaction conditions, or simply not potent enough for your substrate[2].

  • Solvent Effects: The choice of solvent can influence substrate solubility, catalyst activity, and the overall reaction rate. High-boiling point, polar aprotic solvents are often preferred for thermal dehydrogenations.

Pillar 3: Substrate-Specific Problems

The electronic and steric properties of your starting material can significantly impact the reaction's success.

  • Steric Hindrance: Bulky groups near the reaction center can impede the substrate's ability to coordinate with the catalyst's active sites.

  • Electronic Effects: Strong electron-withdrawing groups on the aromatic ring can make the C-H bonds to be broken stronger and less susceptible to oxidation.

The following decision tree can guide your troubleshooting process.

G start_node Incomplete Dehydrogenation decision_node1 Is the catalyst known to be active? start_node->decision_node1 Start Here decision_node decision_node solution_node solution_node end_node Consult Literature for Alternative Routes protocol1 Protocol 1: Run positive control (e.g., THIQ) decision_node1->protocol1 No / Unsure decision_node3 Is product inhibition or poisoning suspected? decision_node1->decision_node3 Yes decision_node2 Replace Catalyst: Use fresh, high-quality catalyst protocol1->decision_node2 Control Fails protocol1->decision_node3 Control Succeeds solution_node1 Success! decision_node2->solution_node1 Problem Solved protocol2 Add fresh catalyst to stalled reaction decision_node3->protocol2 Yes decision_node4 Are reaction conditions optimal? decision_node3->decision_node4 No protocol2->decision_node2 Reaction restarts protocol2->decision_node4 No change solution_node2 Optimize: Increase Temp Change Solvent Increase Oxidant Conc. decision_node4->solution_node2 No / Unsure decision_node5 Does substrate have hindering groups? decision_node4->decision_node5 Yes solution_node2->solution_node1 decision_node5->end_node No solution_node3 Switch Method: Try homogeneous catalyst or a different oxidant decision_node5->solution_node3 Yes solution_node3->end_node

Caption: A decision tree for troubleshooting incomplete dehydrogenation.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

A2: Side product formation often arises from over-oxidation, disproportionation, or reactions with the solvent or reagents.

  • N-Oxide Formation: When using strong oxidants, particularly peroxides, the nitrogen atom of the isoquinolinone can be oxidized to the corresponding N-oxide. To mitigate this, try using a milder oxidant or reducing the oxidant stoichiometry.

  • Disproportionation: The dihydroisoquinolinone starting material can sometimes disproportionate into both the fully aromatic isoquinolinone and the fully reduced tetrahydroisoquinolinone. This is more common in transfer dehydrogenations without a dedicated hydrogen acceptor. Ensure an adequate amount of a suitable acceptor is present.

  • Ring Opening or Decomposition: Under overly harsh conditions (e.g., very high temperatures, strongly acidic or basic media), the heterocyclic ring can degrade. If you suspect decomposition (visible by charring or complex TLC/LC-MS), reduce the reaction temperature and ensure the pH is controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most common dehydrogenation methods, and what are their pros and cons?

A1: The choice of dehydrogenation method is critical and depends on your substrate's functional groups, scale, and available resources.

MethodCommon Reagents/CatalystsProsCons
Catalytic Transfer Dehydrogenation Pd/C, Raney Ni with a hydrogen acceptor (e.g., maleic acid)Well-established, avoids gaseous H₂, good for simple substrates.Catalyst can be poisoned or deactivated[1]. Requires stoichiometric hydrogen acceptor.
Oxidative Dehydrogenation (Metal-Catalyzed) Pd/C, Cu(I)/O₂, Ru/O₂Often uses air or O₂ as the terminal oxidant (green chemistry)[2][3]. Can be highly efficient.Can be sensitive to functional groups; risk of over-oxidation.
Oxidative Dehydrogenation (Stoichiometric) DDQ, MnO₂, Sulfur, SeleniumHigh reactivity, often successful when catalytic methods fail.Generates stoichiometric waste, can require harsh conditions, toxic reagents.
Photocatalytic Dehydrogenation Ru or Ir complexes, organic dyes with light and an oxidantExtremely mild conditions (room temp)[4][5]. High functional group tolerance.Requires specialized photoreactor setup; can be slow for large-scale reactions.
Q2: How do I choose the right oxidant for my reaction?

A2: The ideal oxidant should be strong enough to effect dehydrogenation but not so reactive that it causes side reactions.

  • For robust substrates: Molecular oxygen (from air or a balloon) with a suitable catalyst is the most economical and environmentally friendly choice[2][6].

  • For sensitive substrates: Milder oxidants may be required. Visible-light photoredox catalysis often uses gentle oxidants like peresters under neutral conditions, preserving delicate functional groups[5].

  • When all else fails: High-potential quinones like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are very powerful but less selective. They are often used when catalytic methods are unsuccessful[2].

Key Experimental Protocols

Protocol 1: General Procedure for Pd/C-Catalyzed Aerobic Dehydrogenation

This protocol describes a typical small-scale reaction for the dehydrogenation of a 3,4-dihydroisoquinolin-1-one using palladium on carbon with air as the oxidant.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 3,4-dihydroisoquinolin-1-one substrate (1.0 mmol).

  • Add Catalyst: Add 10% Palladium on Carbon (10 mol %, 0.1 mmol). Note: Handle Pd/C carefully as it can be pyrophoric, especially after use.

  • Add Solvent: Add a high-boiling point solvent such as xylenes or diphenyl ether (5-10 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 130-140 °C. The condenser should be open to the air (a balloon of air can be used to ensure a positive pressure of the oxidant).

  • Monitoring: Stir the reaction vigorously to ensure good mixing and contact with the air. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Wash the Celite® pad with additional solvent. Combine the filtrates, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Catalyst Activity Test Using a Control Substrate

If you suspect your catalyst is inactive, this test using a reliable substrate can confirm its viability.

  • Substrate: Use 1,2,3,4-tetrahydroisoquinoline (THIQ) as the control substrate, as it is generally easier to dehydrogenate than substituted isoquinolinones[3].

  • Reaction: Set up the dehydrogenation reaction exactly as described in Protocol 1 , but using THIQ as the substrate.

  • Analysis: Monitor the reaction over 1-2 hours. A functioning catalyst should show significant conversion (>50%) to 3,4-dihydroisoquinoline and/or isoquinoline within this timeframe.

CatalyticCycle cluster_0 Catalytic Cycle A Pd(0) Catalyst B [Pd-H] Intermediate A->B Oxidative Addition of C-H C Pd(0) + Product B->C Reductive Elimination C->A Catalyst Regeneration F Reduced Acceptor (e.g., H₂O) C->F D Substrate (Dihydroisoquinolinone) D->A E H₂ Acceptor (e.g., O₂) E->C

Caption: A simplified schematic of a palladium-catalyzed dehydrogenation cycle.

References

  • Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different photocatalysts. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocycles. Chemical Communications (RSC Publishing). Available at: [Link]

  • The dehydrogenative synthesis of quinolines and isoquinolines. ResearchGate. Available at: [Link]

  • (a) Schematic illustration of dehydrogenation process resulting from... ResearchGate. Available at: [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • N-Heterocyclic Molecules as Potential Liquid Organic Hydrogen Carriers: Reaction Routes and Dehydrogenation Efficacy. MDPI. Available at: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PubMed Central. Available at: [Link]

  • Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(III) diacetate. RSC Publishing. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. Available at: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. RSC Publishing. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. Available at: [Link]

  • Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PubMed Central. Available at: [Link]

  • Thermodynamics of the dehydrogenation step. ResearchGate. Available at: [Link]

  • Hydrogen Production by N-Heterocycle Dehydrogenation over Pd Supported on Aerogel-Prepared Mg-Al Oxides. MDPI. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dehydrogenation of N‐Heterocyclic Compounds Using H2O2 and Mediated by Polar Solvents. Universidad de Alicante. Available at: [Link]

  • Visible-light-induced dehydrogenation of dihydroquinolinones via the combination of energy transfer and hydrogen atom transfers. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PubMed Central. Available at: [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journals. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews (ACS Publications). Available at: [Link]

  • Evaluation of conditions for dehydrogenation. ResearchGate. Available at: [Link]

  • Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. PubMed Central. Available at: [Link]

  • Oxidative dehydrogenation of hydrazines and diarylamines using a polyoxomolybdate-based iron catalyst. Chemical Communications (RSC Publishing). Available at: [Link]

  • Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Chemical Science (RSC Publishing). Available at: [Link]

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Technical Support Center: 4-Hydroxyisoquinolin-1(2H)-one Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive framework for designing and executing a robust stability testing protocol for 4-hydroxyisoquinolin-1(2H)-one. It is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable data for regulatory submissions and to understand the intrinsic stability of this molecule. This document synthesizes regulatory expectations with fundamental chemical principles to offer practical, field-proven insights.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary objectives of a stability testing program for 4-hydroxyisoquinolin-1(2H)-one?

The primary goals are to:

  • Establish a re-test period for the drug substance or a shelf life for the drug product.

  • Determine the recommended storage conditions.

  • Elucidate the degradation pathways of the molecule under various environmental stresses.

  • Develop and validate a stability-indicating analytical method capable of separating the intact molecule from its degradation products.

  • Identify and characterize any significant degradation products.

This information is critical for ensuring the safety, efficacy, and quality of the final drug product and is a key requirement for regulatory submissions to agencies like the FDA and EMA, as outlined in the ICH Q1A(R2) guideline.[1][2][3][4]

Q2: What are the key structural features of 4-hydroxyisoquinolin-1(2H)-one that might influence its stability?

4-Hydroxyisoquinolin-1(2H)-one possesses several functional groups that are susceptible to degradation:

  • Lactam ring: This cyclic amide can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[5][6][7][8]

  • Enol/Phenolic Hydroxyl Group: The 4-hydroxy group makes the molecule susceptible to oxidation, potentially forming quinone-like structures or other oxidative degradation products.[9][10][11][12] This group also influences the molecule's susceptibility to photodegradation.

  • Aromatic Rings: The fused aromatic system can be susceptible to electrophilic attack and photodegradation.[13][14][15][16]

Understanding these structural liabilities is the first step in designing a comprehensive forced degradation study.

Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, humidity, strong acid/base, potent oxidizing agents, and intense light). The purpose is to:

  • Rapidly identify potential degradation products and pathways.

  • Demonstrate the specificity of the analytical method by showing that it can separate the parent drug from its degradants. This is a critical aspect of validating a "stability-indicating" method.

  • Provide insights into the intrinsic stability of the molecule, which can inform formulation and packaging development.

These studies are a regulatory expectation and are typically performed during Phase III of clinical development.

Troubleshooting Guide: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of any stability testing program. Below are common issues and their solutions.

Issue 1: Poor peak shape (tailing or fronting) for the parent compound or degradants.

  • Possible Cause: Secondary interactions with free silanol groups on the silica-based column packing. The lactam and hydroxyl groups can contribute to this.

  • Solution:

    • Use a column with end-capping to minimize silanol interactions.

    • For basic degradants, lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to ensure they are protonated and exhibit better peak shape.

    • If the issue persists, consider a different stationary phase, such as a phenyl or embedded polar group column.

  • Possible Cause: Column overload.

  • Solution: Reduce the concentration of the sample or the injection volume.

Issue 2: Co-elution of degradation products with the main peak or with each other.

  • Possible Cause: Insufficient chromatographic resolution.

  • Solution:

    • Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.

    • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

    • Change the stationary phase. A C18 column is a good starting point, but a phenyl-hexyl or a column with a different bonding chemistry might provide the necessary selectivity.

    • Adjust the mobile phase pH to alter the ionization state and retention of ionizable degradants.

Issue 3: Appearance of new, unexpected peaks during the stability study.

  • Possible Cause: Interaction with excipients in a drug product formulation.

  • Solution: Analyze placebo samples subjected to the same stress conditions to identify any peaks originating from the excipients.

  • Possible Cause: Formation of a new degradation product not seen in initial forced degradation studies.

  • Solution: This highlights the importance of a well-designed forced degradation study. If a new peak appears, it will need to be characterized and tracked throughout the stability study.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for stress testing of 4-hydroxyisoquinolin-1(2H)-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 2-8 hours. The lactam moiety is expected to be labile under these conditions.[6][7]
  • Neutral Hydrolysis: Reflux the compound in water at 60°C for 48 hours.
  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC system to prevent damage to the column.

2. Oxidative Degradation:

  • Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. The phenolic hydroxyl group is a likely site of oxidation.[9][10]

3. Thermal Degradation:

  • Expose the solid drug substance to dry heat at 80°C for 48 hours. Some isoquinoline alkaloids are known to be susceptible to thermal degradation.[17][18]

4. Photostability Testing:

  • Expose the solid drug substance and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20][21][22]
  • A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

The workflow for forced degradation can be visualized as follows:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acidic Hydrolysis (0.1M HCl, 60°C) HPLC_DAD HPLC-DAD Analysis Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Basic Hydrolysis (0.1M NaOH, RT) Base_Hydrolysis->HPLC_DAD Oxidative Oxidative Stress (3% H2O2, RT) Oxidative->HPLC_DAD Thermal Thermal Stress (80°C, solid) Thermal->HPLC_DAD Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC_DAD LC_MS LC-MS/MS for Identification HPLC_DAD->LC_MS Characterize Degradants API 4-Hydroxyisoquinolin-1(2H)-one (Drug Substance) API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidative API->Thermal API->Photolytic

Forced degradation experimental workflow.
Protocol 2: Stability-Indicating HPLC Method

This is a starting point for method development and will likely require optimization.

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Protocol 3: Identification of Degradation Products

1. LC-MS/MS Analysis:

  • Analyze the stressed samples using an LC-MS/MS system. This will provide the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.

2. Proposing Structures:

  • Based on the mass shifts from the parent drug and the fragmentation patterns, propose structures for the degradation products. For example:
  • An increase of 18 amu could indicate hydrolysis (addition of H₂O).
  • An increase of 16 amu could suggest oxidation (addition of an oxygen atom).

3. NMR Spectroscopy:

  • If a degradation product is present at a significant level (>0.1%), it may be necessary to isolate it (e.g., by preparative HPLC) and perform NMR spectroscopy for definitive structural elucidation.[23][24][25][26]

The logical flow for identifying unknown degradants is as follows:

Degradant_ID_Workflow Start Unknown Peak Detected in HPLC LCMS LC-MS/MS Analysis Start->LCMS Propose_Structure Propose Structure based on Mass Shift & Fragmentation LCMS->Propose_Structure Isolate Isolate Degradant (Prep-HPLC) Propose_Structure->Isolate If significant NMR NMR Spectroscopy (1H, 13C, 2D) Isolate->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure

Workflow for the identification of degradation products.

Data Summary and Interpretation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 48h
0.1 M NaOH, RT, 8h
3% H₂O₂, RT, 24h
80°C, 48h
Light (ICH Q1B)

Table 2: Long-Term Stability Data (Example)

Time PointAssay (%)Total Impurities (%)
Initial
3 Months
6 Months
9 Months
12 Months

By following these guidelines and protocols, researchers can build a comprehensive understanding of the stability of 4-hydroxyisoquinolin-1(2H)-one, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency; 1998. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. Food and Drug Administration; 1996. Available from: [Link]

  • ResearchGate. Hydrolysis and degradation of lactam xenobiotics. (A) General... Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency; 2003. Available from: [Link]

  • Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 2018. Available from: [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. 2025. Available from: [Link]

  • SlideShare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available from: [Link]

  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Available from: [Link]

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available from: [Link]

  • National Institutes of Health. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available from: [Link]

  • ResearchGate. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. Available from: [Link]

  • ResearchGate. Effect of temperature on the extraction of eight alkaloids from Ch. majus ( n 1⁄4 3). Available from: [Link]

  • National Institutes of Health. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Available from: [Link]

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]

  • YouTube. Degradation of alkaloids. 2021. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Available from: [Link]

  • National Institutes of Health. Alkaloids and Selected Topics in Their Thermochemistry. Available from: [Link]

  • ResearchGate. The Isoquinoline Alkaloids. Available from: [Link]

  • Science.gov. validated specific stability-indicating: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Available from: [Link]

  • National Institutes of Health. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]

  • YouTube. Oxidation of phenol. 2018. Available from: [Link]

  • ResearchGate. Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Available from: [Link]

  • National Institutes of Health. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Available from: [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

  • Shimadzu. Analysis of Decomposition Products in Drugs (LC/MS). Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Semantic Scholar. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. Available from: [Link]

  • ResearchGate. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Available from: [Link]

  • MDPI. Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. Available from: [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

  • PLOS. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. Available from: [Link]

  • PubChem. 4-Hydroxyisoquinolin-1(2h)-one. Available from: [Link]

  • National Institutes of Health. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • ScienceOpen. Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. Available from: [Link]

  • PubMed. Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography. Available from: [Link]

  • Royal Society of Chemistry. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Available from: [Link]

  • ResearchGate. Heterocyclic Compounds in Enantioselective Photochemical Reactions. Available from: [Link]

  • Semantic Scholar. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Available from: [Link]

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Technical Guide: Managing the Retro-Ritter Side Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As Senior Application Scientists, our goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide is dedicated to a particularly persistent issue: managing the retro-Ritter side reaction.

The Ritter reaction is a powerful tool for synthesizing N-alkyl amides, which are crucial intermediates in pharmaceutical and materials science.[1][2] It involves the acid-catalyzed reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene.[3] However, the very conditions that facilitate this transformation can also promote its reversal—the retro-Ritter reaction. This unwanted side reaction can significantly reduce yields and complicate purification, especially when the desired amide product is subjected to subsequent acidic conditions.

This guide provides a structured approach to understanding, troubleshooting, and ultimately controlling the retro-Ritter pathway in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between the Ritter and retro-Ritter reactions?

The Ritter and retro-Ritter reactions are opposing sides of a chemical equilibrium.

  • Ritter Reaction: This is the forward reaction for amide synthesis. It begins with the formation of a carbocation from a precursor (like an alcohol or alkene) under strong acidic conditions. The nitrogen atom of a nitrile then acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion. This intermediate is subsequently hydrolyzed during aqueous work-up to yield the final N-alkyl amide.[4][5]

  • Retro-Ritter Reaction: This is the reverse process. Under acidic conditions, the amide's carbonyl oxygen is protonated, making it a better leaving group. The C-N bond cleaves, regenerating the nitrilium ion, which can then dissociate back into the thermodynamically stable carbocation and the nitrile. If not controlled, this carbocation can lead to elimination byproducts or other undesired rearrangements.[6]

G cluster_forward Ritter Reaction (Forward) cluster_reverse Retro-Ritter Reaction (Reverse) Carbocation R-C+ Nitrilium Nitrilium Ion [R-N+=C-R'] Carbocation->Nitrilium Carbocation_rev R-C+ Nitrile R'-C≡N Nitrile_rev R'-C≡N H2O H₂O (Work-up) Nitrilium->H2O Nitrilium_rev Nitrilium Ion [R-N+=C-R'] Amide N-Alkyl Amide H2O->Amide Amide_rev N-Alkyl Amide H_plus H+

Q2: Under what conditions is the retro-Ritter reaction most prevalent?

The retro-Ritter reaction is favored by conditions that destabilize the amide product or promote the formation and stability of the resulting carbocation. Key factors include:

  • Strong Acidity: The use of stoichiometric amounts of strong Brønsted acids like H₂SO₄ is a primary driver.[7]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for the C-N bond cleavage.

  • Substrate Structure: Amides derived from very stable carbocations (e.g., tertiary, benzylic) are more susceptible to reverting, as the cleavage leads to a favorable intermediate.

  • Prolonged Reaction Times: Leaving a completed Ritter reaction under acidic conditions for an extended period can allow the equilibrium to shift back toward the starting materials.

Q3: Besides the retro-Ritter reaction, what are other common side reactions?

The carbocation intermediate is a nexus for several potential side reactions. Being aware of these helps in diagnosing issues with your reaction.

  • Elimination: The carbocation can lose a proton to form an alkene. This is a common competitive pathway, especially at higher temperatures.

  • Rearrangement: The initial carbocation may undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by the nitrile.[1][8] This leads to isomeric amide products that can be difficult to separate.[9]

  • Polymerization: Alkene starting materials or elimination byproducts can polymerize under the strongly acidic conditions.

Troubleshooting Guide: Suppressing the Retro-Ritter Reaction

This section addresses specific experimental challenges with actionable solutions.

Q4: My yield of N-tert-butyl amide is low, and I'm recovering the starting tertiary alcohol and nitrile. How do I prevent this?

This is a classic case of the retro-Ritter reaction occurring during the reaction or, more commonly, during work-up. The N-tert-butyl group forms a very stable tert-butyl cation, making the amide prone to cleavage.[6]

Root Cause Analysis: The strongly acidic environment required for the initial reaction is likely facilitating the reverse reaction upon heating or during a slow, warm work-up procedure.

Solutions:

  • Modify the Work-up Protocol: This is the most critical step. The goal is to neutralize the acid quickly and at a low temperature to "trap" the amide product.

    • Protocol: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully pour the cold reaction mixture into a vigorously stirred beaker containing a pre-chilled aqueous base (e.g., saturated Na₂CO₃ or 2M NaOH) and ice. This rapid neutralization prevents the amide from spending significant time in an acidic aqueous environment where the retro-Ritter reaction is facile.[10]

  • Re-evaluate the Catalyst: Stoichiometric sulfuric acid is often unnecessarily harsh. Catalytic amounts of a milder acid can be sufficient to promote the forward reaction without aggressively driving the reverse.[1][11]

    • Recommendation: Switch to a Lewis acid or a solid-supported acid. These can often be filtered off, simplifying the work-up and avoiding a harsh aqueous quench.

Data Summary: Comparison of Acid Catalysts for Ritter Reactions

CatalystTypical LoadingConditionsAdvantagesDisadvantages
H₂SO₄ [2]Stoichiometric0 °C to RTInexpensive, powerfulHarsh, promotes retro-Ritter & elimination
Fe(ClO₄)₃·H₂O [3]5 mol%80 °C, solvent-freeCatalytic, efficientRequires heating, potential metal contamination
Bi(OTf)₃ [12]CatalyticVariesMild Lewis acidExpensive, moisture sensitive
Zeolites [12]Solid SupportHigh TempHeterogeneous, reusableCan require high temperatures, mass transfer limits
SBNPSA [12]Solid SupportSolvent-freeHeterogeneous, mildRequires catalyst synthesis
Q5: I need to perform a subsequent reaction under acidic conditions (e.g., deprotection), but my amide is not surviving. What are my options?

This is a common challenge in multi-step synthesis. The amide formed via the Ritter reaction is not robust enough for the next step.

Troubleshooting Strategy:

G Start High % of Retro-Ritter Product? Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Is_Acid_Strong Is acid a strong Brønsted acid (e.g., H₂SO₄)? Check_Conditions->Is_Acid_Strong Is_Temp_High Is temperature > RT? Is_Acid_Strong->Is_Temp_High No Sol_Milder_Acid Action: Switch to milder Lewis or solid acid[3][12] Is_Acid_Strong->Sol_Milder_Acid Yes Check_Workup Analyze Work-up Is_Temp_High->Check_Workup No Sol_Lower_Temp Action: Run reaction at lower temperature (0 °C) Is_Temp_High->Sol_Lower_Temp Yes Is_Quench_Slow Is quench slow or warm? Check_Workup->Is_Quench_Slow Check_Substrate Is substrate a stable carbocation precursor? Is_Quench_Slow->Check_Substrate No Sol_Fast_Quench Action: Quench rapidly into cold aqueous base[10] Is_Quench_Slow->Sol_Fast_Quench Yes Sol_Protecting_Group Action: Consider alternative synthesis route or protecting group strategy Check_Substrate->Sol_Protecting_Group Yes

Solutions:

  • Change the Synthetic Order: If possible, perform the acid-sensitive step before the Ritter reaction. This is the most straightforward solution if the synthetic route allows for it.

  • Use an Alternative Amide Synthesis: If the N-alkyl amide is sterically hindered, the Ritter reaction may seem like the only option. However, other methods have been developed specifically for these challenging substrates that avoid the pitfalls of the Ritter equilibrium.

    • Alternative Protocol: For sterically hindered secondary amides, the coupling of a Grignard reagent with an isocyanate is a robust and high-yielding alternative that does not involve harsh acidic conditions.[13] This completely bypasses the possibility of a retro-Ritter reaction.

Experimental Protocols

Protocol 1: Modified Ritter Reaction Using Fe(ClO₄)₃ to Minimize Retro-Ritter

This protocol is adapted from modern methodologies that utilize milder Lewis acids to promote the Ritter reaction, thereby reducing the risk of the retro-Ritter side reaction.[3]

Objective: To synthesize an N-substituted amide from a tertiary alcohol and a nitrile using a catalytic amount of iron(III) perchlorate.

Materials:

  • Tertiary alcohol (1.0 eq)

  • Nitrile (can be used as solvent, 10-20 eq)

  • Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) (0.05 eq)

  • Dichloromethane (DCM, if nitrile is solid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the tertiary alcohol (1.0 eq) and the nitrile (10-20 eq). If the nitrile is a solid, use it in a 1.2 eq amount and add enough DCM to fully dissolve the starting materials.

  • Add the iron(III) perchlorate hydrate (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80 °C (or reflux if using DCM) and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool to 0 °C in an ice bath.

  • Slowly add cold saturated NaHCO₃ solution to quench the reaction and neutralize the catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Rationale: Using a catalytic amount of a Lewis acid generates the carbocation without creating the strongly acidic environment that promotes the retro-Ritter reaction. The work-up is still performed cold to ensure any residual acid is neutralized before it can cause product degradation.

References

  • Recent developments in Ritter reaction. Scite.ai. [Link]

  • Ritter Reaction: Recent Catalytic Developments. ResearchGate. [Link]

  • Recent developments in Ritter reaction. RSC Advances. [Link]

  • Recent advances of Ritter reaction and its synthetic applications. ResearchGate. [Link]

  • Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Ritter Reaction. NROChemistry. [Link]

  • Theoretical design of a Brønsted acid catalyst for asymmetric Ritter reactions. Morressier. [Link]

  • The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Ritter reaction. Name-Reaction.com. [Link]

  • Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. FOLIA. [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • View of The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Ritter Reaction. organic-chemistry.org. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Control Strategies for Mitigating Ritter and Methyl Ester Impurities in Mezigdomide Manufacturing. ACS Publications. [Link]

  • Ritter Reaction. YouTube. [Link]

  • Substrate scope of the Ritter reaction under optimised conditions. ResearchGate. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Reactivity-effect of substrate structure, Leaving (CHE). YouTube. [Link]

  • Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Advanced Synthesis & Catalysis. [Link]

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. [Link]

  • The application of the Ritter reaction in the synthesis of amides 3. ResearchGate. [Link]

  • Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. PMC. [Link]

  • The Ritter reaction mechanism for the synthesis of... ResearchGate. [Link]

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Technical Support Center: Dry Loading Techniques for Poorly Soluble Compounds on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the dry loading technique in silica gel chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying poorly soluble compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the dry loading process, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Poor Resolution, Peak Tailing, or Broad Bands

Symptoms: Your purified fractions show overlapping peaks, significant tailing, or broad elution bands, indicating an inefficient separation.

Potential Causes:

  • Inappropriate Sample-to-Sorbent Ratio: Using too little sorbent can lead to significant band broadening, while too much may not adequately disperse the sample.[1]

  • Use of a Strong Loading Solvent: If the solvent used to dissolve the sample and adsorb it onto the silica is too strong, it can interfere with the initial binding of the compound to the column, causing premature elution and poor separation.[1][2][3]

  • Non-uniform Sample Application: Uneven distribution of the sample on the sorbent can lead to a non-homogenous starting band on the column.[4]

  • Excessive Sorbent in Dry Loading: Using a large amount of sorbent for dry loading can lead to band-spreading.[5]

Solutions:

  • Optimize the Sample-to-Sorbent Ratio:

    • For silica gel, Florisil, or alumina, a general starting point is a 1:3 to 1:4 sample-to-sorbent ratio by weight.[1] For oily samples, a 1:3 ratio is often preferred.[6]

    • Avoid ratios more concentrated than 1:3, as this can lead to broad elution bands and poor resolution.[1] Conversely, ratios less concentrated than 1:20 may also cause band broadening.[1]

  • Select an Appropriate Loading Solvent:

    • Choose a volatile solvent in which your compound is highly soluble to ensure it fully dissolves before adding the sorbent.[7][8] This solvent will be removed by rotary evaporation, so its chromatographic strength relative to the mobile phase is less critical than in wet loading.[4]

    • The goal is to use a minimal amount of this solvent to create a slurry with the sorbent.[8]

  • Ensure Homogeneous Sample Adsorption:

    • After dissolving your sample, add the sorbent and gently swirl or stir until the solid is evenly suspended.[7][9]

    • During solvent removal on a rotary evaporator, ensure the resulting solid is a free-flowing powder.[7][9] If it remains oily or clumpy, more sorbent may be needed.[8][9]

  • Workflow for Optimal Dry Loading: A systematic approach to dry loading can significantly improve your separation outcomes.

    graph TD; A[Dissolve sample in a minimal amount of a suitable solvent] --> B{Add sorbent (e.g., silica gel, Celite®)}; B --> C[Create a homogeneous slurry]; C --> D[Remove solvent via rotary evaporation to obtain a free-flowing powder]; D --> E[Carefully load the dry powder onto the packed column]; E --> F[Add a protective layer of sand]; F --> G[Begin elution with the mobile phase]; Caption: A step-by-step workflow for the dry loading technique.
Problem 2: Compound Precipitation in the Column or Clogging

Symptoms: The solvent flow rate dramatically decreases or stops entirely after loading the sample. This can be a sign of the compound or impurities precipitating within the column matrix.[10]

Potential Causes:

  • Poor Solubility in the Mobile Phase: The primary reason for choosing dry loading is often the compound's poor solubility. If the initial mobile phase is too non-polar, the compound may not redissolve from the sorbent and instead precipitate at the top of the column.

  • High Sample Concentration: Even with dry loading, a highly concentrated band of a poorly soluble compound at the top of the column can crash out when it comes into contact with the mobile phase.

Solutions:

  • Modify the Initial Mobile Phase:

    • Consider starting with a slightly more polar mobile phase than what was determined by TLC to aid in the initial dissolution of the compound from the dry loading sorbent.

    • A gradient elution, starting with a slightly stronger solvent and gradually moving to a weaker one, can be beneficial.[11]

  • Use an Inert Sorbent:

    • If you suspect strong interactions with silica are causing issues, consider using a more inert sorbent for dry loading, such as diatomaceous earth (Celite®).[2][7] Celite® has minimal sample adsorption, allowing the compound to move more freely into the mobile phase.[7]

  • Reduce the Sample Load:

    • If precipitation persists, reducing the total amount of crude material loaded onto the column may be necessary.

Problem 3: Irregular Band Shape or Streaking

Symptoms: The compound band is not horizontal as it moves down the column, or it appears as a streak rather than a defined band.

Potential Causes:

  • Uneven Loading of the Dry Sorbent: If the dry, sample-adsorbed sorbent is not loaded evenly onto the top of the column, it will create an uneven starting band.[12]

  • Disturbance of the Column Bed: Carelessly adding the dry sorbent or the subsequent layer of sand can disturb the packed silica bed, leading to channeling.[9]

  • Incomplete Sample Dissolution during Loading: If the sample is not fully dissolved before being adsorbed onto the sorbent, it can lead to streaking.[11]

Solutions:

  • Careful Loading Technique:

    • Gently pour the free-flowing, sample-adsorbed powder onto the top of the packed column.

    • Use a funnel to help distribute the powder evenly.[8]

    • Carefully add a layer of sand (approximately 2-5 mm) on top of the sample-sorbent layer to prevent disturbance when adding the mobile phase.[9][12]

  • Ensure Complete Initial Dissolution:

    • Before adding the sorbent, make sure your crude sample is completely dissolved in the chosen solvent.[11] If necessary, gently warm the solution or use a slightly larger volume of solvent, which will be removed later.

Problem 4: Low or No Compound Elution

Symptoms: The expected compound does not elute from the column, or the recovery is significantly lower than anticipated.

Potential Causes:

  • Irreversible Adsorption: Some compounds can irreversibly bind to silica gel, especially if they are highly polar or reactive.[1]

  • Compound Degradation: The slightly acidic nature of silica gel can cause degradation of sensitive compounds.[10]

Solutions:

  • Test for Compound Stability on Silica:

    • Before committing to a large-scale purification, spot a solution of your crude mixture on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any new spots appear or if the desired spot has diminished, which would indicate degradation.[10]

  • Use an Alternative Sorbent for Dry Loading:

    • If irreversible adsorption or degradation is suspected, use a more inert material for dry loading, such as diatomaceous earth (Celite®), Florisil®, or alumina.[1][2]

  • Consider Alternative Chromatography Techniques:

    • If the compound is highly polar and strongly interacts with silica, reversed-phase chromatography might be a more suitable purification method.[10]

Frequently Asked Questions (FAQs)

Q1: When should I choose dry loading over wet loading?

Dry loading is particularly advantageous in the following situations:

  • Poor Compound Solubility: When your compound has low solubility in the mobile phase.[7]

  • Use of a Strong Dissolution Solvent: If your sample will only dissolve in a solvent that is chromatographically stronger than your mobile phase (e.g., dissolving a non-polar compound in DCM for a hexane/ethyl acetate mobile phase).[1][13]

  • High Sample Loads: For loading levels typically greater than 1% of the column mass.[7]

  • Improved Resolution: Dry loading often leads to sharper bands and better separation compared to liquid loading, especially for challenging purifications.[4][7][14]

Q2: What is the ideal sample-to-sorbent ratio for dry loading?

The optimal ratio can vary, but here are some general guidelines:

SorbentRecommended Sample-to-Sorbent Ratio (by weight)Notes
Silica Gel 1:3 to 1:4[1]A 1:2 ratio may reduce separation, while a 1:20 ratio can cause band broadening.[1]
Alumina 1:3 to 1:4[1]Similar to silica gel.
Diatomaceous Earth (Celite®) ~1:1 for dry samples, 1:3 for oily samples[6][15]Due to its lower density and surface area, a larger amount can be used compared to silica.[1]
Florisil® 1:3 to 1:4[1]Can offer high loading capacity and fast desorption kinetics.[2]

Q3: Which solvent should I use to dissolve my sample for dry loading?

The primary criteria for the loading solvent are:

  • High Solubility for Your Compound: The solvent should completely dissolve your crude sample.[7]

  • Volatility: The solvent should be easily removable under vacuum using a rotary evaporator.[8] Common choices include dichloromethane (DCM), acetone, or ethyl acetate.[8][16]

Since the solvent is removed before the sample is loaded onto the column, its polarity has less of an impact on the separation compared to wet loading.[4]

Q4: What are the alternative adsorbents to silica gel for dry loading?

While silica gel is commonly used, other materials can be advantageous, especially if your compound is sensitive to the acidic nature of silica or binds to it irreversibly.[1][2]

  • Diatomaceous Earth (e.g., Celite®): Largely inert and acts more like a sponge, minimizing strong interactions. This is a popular choice as it allows the sample to concentrate into a narrow band at the top of the column.[2][7]

  • Florisil®: A synthetic magnesium silicate that offers high loading capacity and can result in faster elution due to quicker desorption kinetics.[2]

  • Alumina: More inert than silica and can be a good alternative for certain compounds.[2]

The choice of sorbent can impact the separation, so it may be worth experimenting with different options to find the best one for your specific compound.[2]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biotage. (2023, January 19). What is the optimal sample to sorbent ratio for dry loading in flash column chromatography?. [Link]

  • Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. [Link]

  • Teledyne LABS. (2023, April 26). Overview of Silica Column Sample Loading Techniques. [Link]

  • Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). [Link]

  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits. [Link]

  • Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Biotage. (2023, February 10). Which sorbents work best for dry loading flash column chromatography samples?. [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. [Link]

  • Reddit. (2018, June 25). Ways to reduce band widening/smearing in the column?. [Link]

  • Future4200. (2019, March 1). Dry Loading your Oil - Extraction. [Link]

  • ResearchGate. (2015, April 8). How can I do column chromatography if the product has poor solubility in solvent?. [Link]

  • Biotage. (2023, January 23). Does your crude sample/sorbent dry load ratio impact flash column chromatography results?. [Link]

  • Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2023, May 23). During column chromatography, if I combine my loaded sample with some silica gel, and then dried it, will it results in better separation?. [Link]

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Technical Support Center: Optimizing the Castagnoli-Cushman Reaction

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical advice for the Castagnoli-Cushman Reaction (CCR). Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Castagnoli-Cushman reaction, providing a solid foundation for troubleshooting and optimization.

Q1: What is the Castagnoli-Cushman Reaction (CCR)?

The Castagnoli-Cushman Reaction is a powerful multicomponent reaction that involves the condensation of an imine (or its precursors, an amine and an aldehyde) with a cyclic anhydride to synthesize a wide variety of substituted lactams.[1][2][3] First reported separately by Castagnoli and Cushman, this reaction has become a cornerstone in medicinal chemistry for creating densely functionalized heterocyclic scaffolds, which are key intermediates in the synthesis of natural products and pharmaceuticals.[4][5]

Q2: What is the currently accepted mechanism for the CCR?

While historically debated, the most widely accepted mechanism is a stepwise process.[1][2] It involves a Mannich-type addition of the anhydride enol or enolate to the electrophilic imine, followed by a rapid intramolecular N-acylation (ring-closure) to form the final lactam product.[1][6] Recent mechanistic investigations have provided strong evidence for this pathway, resolving longstanding uncertainties.[6][7]

Castagnoli-Cushman Reaction Mechanism cluster_0 Step 1: Enol/Enolate Formation cluster_1 Step 2: Mannich-Type Addition cluster_2 Step 3: Intramolecular Acylation Anhydride Cyclic Anhydride Enol Anhydride Enol/ Enolate Anhydride->Enol Equilibrium Intermediate Open-Chain Intermediate (Amine-Acid) Enol->Intermediate + Imine Imine Imine Lactam Lactam Product Intermediate->Lactam Ring Closure

Caption: The accepted stepwise mechanism of the Castagnoli-Cushman reaction.

Q3: What are the typical substrates used in the CCR?

  • Anhydrides: The reaction traditionally employs 5- and 6-membered cyclic anhydrides like succinic, glutaric, and especially homophthalic anhydrides.[1][3] The scope has been expanded to include substituted anhydrides, heterocyclic analogs, and even larger ring systems.[1][8] The reactivity of the anhydride is key; substituents that stabilize the enolate can facilitate the reaction under milder conditions.[1]

  • Imines: The imine component is typically formed from an amine and a non-enolisable aldehyde (e.g., benzaldehydes, heterocyclic aldehydes).[9] Using imines derived from enolizable aldehydes can lead to the formation of N-acyl enamine side products.[1] The imine can be pre-formed or, in three-component versions, generated in situ.[4][10]

Q4: What are the primary limitations of the Castagnoli-Cushman reaction?

Key challenges associated with the CCR can include long reaction times, the need for high temperatures (reflux in toluene or xylene), moderate diastereoselectivity under certain conditions, and a limited substrate scope, particularly with less reactive substrates.[4] For instance, acceptor substituents like a trifluoromethyl group can significantly decrease the reactivity of the imine component.[5]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the Castagnoli-Cushman reaction in a question-and-answer format.

Q1: My reaction is showing low to no yield. What are the likely causes and solutions?

Low conversion is a frequent issue. The cause can often be traced to substrate reactivity or suboptimal reaction conditions.

  • Possible Cause 1: Low Substrate Reactivity. Standard succinic and glutaric anhydrides often require harsh conditions (e.g., reflux in toluene for 12-36 hours) to react.[4] Similarly, imines with electron-withdrawing groups are less reactive.[5]

    • Solution A: Optimize Solvent and Temperature. A change in solvent can dramatically alter reaction rates. Trifluoroethanol (TFE) is an excellent choice as its high hydrogen-bond donating ability can stabilize the transition state, allowing reactions to proceed rapidly even at -40°C.[4][11][12] For less reactive anhydrides, higher boiling point solvents like xylene or diphenyl ether may be necessary, but this can lead to side reactions.[5]

    • Solution B: Employ a More Reactive Anhydride. If possible, switch to a more reactive anhydride. For example, 3-phenyl-4-thiaglutaric anhydride has been shown to be highly reactive, allowing reactions to proceed at room temperature instead of the typical 110-150°C range.[13]

    • Solution C: Use a Catalyst. While many CCRs are run without a catalyst, Lewis acids like Indium(III) triflate (In(OTf)₃) can promote the reaction, particularly for less reactive substrates.[8][14] Chiral ureas and thioureas have also been successfully employed as catalysts in asymmetric variants.[1]

  • Possible Cause 2: Imine Instability. Imines can be prone to hydrolysis or oligomerization, especially if they are not sufficiently pure or if trace amounts of water are present.

    • Solution: Use In Situ Imine Generation. To circumvent stability issues, generate the imine in situ by starting with the corresponding amine and aldehyde. This is the basis of the highly efficient three-component Castagnoli-Cushman reaction (3C-CCR).[10][15] This approach often provides good to excellent yields without the need for dehydrating agents.[10]

Troubleshooting Low Yield Start Problem: Low or No Yield Check1 Are substrates known to be reactive? Start->Check1 Check2 Is the imine stable and pure? Check1->Check2 Yes Sol1A Optimize Solvent/Temp (e.g., use TFE at -40°C to RT) Check1->Sol1A No Check2->Sol1A No Sol2 Generate imine in situ (Three-Component Reaction) Check2->Sol2 Yes Sol1B Use a more reactive anhydride substrate Sol1A->Sol1B Sol1C Add a catalyst (e.g., In(OTf)3) Sol1B->Sol1C

Caption: A workflow for troubleshooting low-yield Castagnoli-Cushman reactions.

Q2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Diastereoselectivity is governed by kinetic versus thermodynamic control, which is highly dependent on reaction conditions.

  • Kinetic Control (Favors cis product): The cis diastereomer is often the kinetically favored product. It is preferentially formed at lower temperatures.

    • Solution: Performing the reaction in trifluoroethanol (TFE) at temperatures ranging from -40°C to room temperature can provide excellent cis diastereoselectivity (>19:1 d.r.).[3][11] DMF has also been reported to yield a higher proportion of the cis isomer compared to aromatic hydrocarbon solvents, although the trans isomer may still be the major product.[3]

  • Thermodynamic Control (Favors trans product): The trans diastereomer is typically the more thermodynamically stable product.

    • Solution: Classical CCR conditions involving high temperatures in solvents like benzene, toluene, or xylene invariably lead to the trans isomer as the major product.[3] If you have isolated the cis product, heating it can often promote epimerization to the more stable trans isomer.[8]

SolventTemperature (°C)Typical OutcomePrimary ProductReference
Toluene / Xylene80 - 140Slow, requires hourstrans (Thermodynamic)[3][4]
DMFRoom Temp - 80Moderate RateMixture, favors trans[3]
CH₂Cl₂ / CH₃CN-40 to Room TempVery Slowcis (Kinetic)[4][11]
Trifluoroethanol (TFE) -40 to Room Temp Very Fast (minutes) cis (Kinetic) [4][11][12]

Q3: I am observing significant side product formation. What are they and how can I prevent them?

Side products usually arise from the specific reactivity of your chosen substrates.

  • Side Product 1: N-Acyl Enamines. This is a classic side reaction that occurs when using imines derived from enolisable aldehydes. The enamine form of the imine gets acylated by the anhydride, preventing the desired lactam formation.[1]

    • Solution: The most straightforward solution is to use imines derived from non-enolisable aldehydes (e.g., aromatic or heterocyclic aldehydes) or ketones.[9]

  • Side Product 2: Ring-Opened Monoamides. In cases of low reactivity, particularly with 5- and 6-membered aliphatic anhydrides, the reaction can stall after the initial Mannich-type addition. The resulting open-chain intermediate fails to cyclize, leading to the isolation of a monoamide.[5]

    • Solution: This indicates that the cyclization step is the bottleneck. Increasing the reaction temperature or switching to a more activating solvent (like TFE) can help drive the reaction to completion. Using a more reactive anhydride, such as homophthalic anhydride, often circumvents this issue.[5]

Section 3: Key Experimental Protocols

Protocol 1: High-Speed, Kinetically Controlled CCR for cis-Lactams [4][11]

This protocol leverages the unique properties of trifluoroethanol (TFE) to achieve rapid and highly diastereoselective synthesis of cis-lactams.

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the imine (1.0 eq.) in anhydrous TFE (approx. 0.03 M).

  • Cool the solution to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Add the solid homophthalic anhydride (1.5 eq.) to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.

  • Once the starting material is consumed, concentrate the mixture in vacuo.

  • Purify the residue by preparative TLC or column chromatography (e.g., CH₂Cl₂/MeOH 95:5) to afford the pure cis-lactam product.

Protocol 2: Three-Component Castagnoli-Cushman Reaction (3C-CCR) [15]

This protocol is ideal for generating the imine in situ, avoiding issues of imine instability and purification.

  • To a solution of the desired aldehyde (1.0 eq.) and ammonium acetate (1.5 eq.) in a suitable solvent (e.g., MeCN), add the homophthalic anhydride (1.0 eq.).

  • Seal the reaction vessel and heat to 80°C.

  • Stir the reaction mixture for the required time (monitor by TLC or LCMS, typically several hours).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Perform an appropriate work-up, which may involve partitioning between an organic solvent (e.g., EtOAc) and an aqueous solution, to isolate the crude carboxylic acid product.

  • Purify the product via crystallization or column chromatography.

References

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., Malig, T. C., Hein, J. E., & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599–11607. [Link]

  • López-Calahorra, F., & Ochoa de Retana, A. M. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]

  • Krasavin, M., et al. (2023). The Castagnoli–Cushman Reaction. ResearchGate. [Link]

  • ACS Publications. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry. [Link]

  • López-Calahorra, F., & Ochoa de Retana, A. M. (2023). The Castagnoli-Cushman Reaction. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a,b. Scientific Diagram. [Link]

  • Serrano-Aroca, Á., et al. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules. [Link]

  • Chupakhin, E., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ananeva, A. A., et al. (2022). Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads and their evaluation as potential cereblon ligands. Math-Net.Ru. [Link]

  • MDPI. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. [Link]

  • Semantic Scholar. (n.d.). The Castagnoli–Cushman Reaction. [Link]

  • ResearchGate. (2025). Influence of bicyclic anhydride structure on the outcome of the Castagnoli–Cushman reaction. [Link]

  • Krasavin, M., et al. (2016). New Dicarboxylic Acid Anhydride for Ambient-Temperature Castagnoli-Cushman Reactions. ResearchGate. [Link]

  • Gámez-Valero, A., et al. (2022). Fluoral Hydrate: A Perspective Substrate for the Castagnoli–Cushman Reaction. ACS Omega. [Link]

  • ResearchGate. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. [Link]

  • López-Calahorra, F., & Ochoa de Retana, A. M. (2023). The Castagnoli–Cushman Reaction. PMC - NIH. [Link]

  • ChemRxiv. (2024). Seven and more membered cyclic anhydrides in the Castagnoli-Cushman Reaction. [Link]

  • Chupakhin, E., Dar'in, D., & Krasavin, M. (2018). The Castagnoli-Cushman reaction in a three-component format. FAO AGRIS. [Link]

Sources

Technical Support Center: Scaling Up 4-Hydroxyisoquinolin-1(2H)-one Synthesis for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyisoquinolin-1(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis and scale-up for library production. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and strategies for diversification to facilitate your research and development efforts.

I. Overview of the Synthetic Approach

The synthesis of the 4-hydroxyisoquinolin-1(2H)-one core is pivotal for the construction of diverse chemical libraries for drug discovery. A robust and scalable synthetic route is paramount. While several methods exist for the synthesis of isoquinoline derivatives, a particularly effective approach for this scaffold involves the condensation of a homophthalic acid derivative with a suitable nitrogen source. A common and efficient method is the reaction of homophthalic anhydride with formamide, which provides the desired 4-hydroxyisoquinolin-1(2H)-one scaffold. This method is advantageous due to the commercial availability of the starting materials and the generally good yields.

For the production of a library of analogs, a solid understanding of the reaction mechanism and potential pitfalls is essential. This guide will focus on a common and scalable synthetic route and provide detailed troubleshooting for each step.

II. Reaction Mechanism and Workflow

The synthesis of 4-hydroxyisoquinolin-1(2H)-one from homophthalic anhydride and formamide proceeds through a cyclocondensation reaction. The mechanism involves the nucleophilic attack of the nitrogen atom of formamide on one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization and dehydration to form the isoquinolinone ring system.

Reaction_Mechanism Start Homophthalic Anhydride + Formamide Intermediate1 Open-chain Amide Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Hydroxyisoquinolin-1(2H)-one Intermediate2->Product Dehydration Library_Production_Workflow Scaffold_Synthesis Scaffold Synthesis: 4-Hydroxyisoquinolin-1(2H)-one Diversification Diversification Reactions Scaffold_Synthesis->Diversification Purification Parallel Purification Diversification->Purification Analysis Library Characterization (LC-MS, NMR) Purification->Analysis Screening Biological Screening Analysis->Screening Diversification_Strategies Scaffold 4-Hydroxyisoquinolin-1(2H)-one N_Alkylation N-Alkylation/Arylation Scaffold->N_Alkylation Halogenation Aromatic Halogenation Scaffold->Halogenation Library Diverse Library of Analogs N_Alkylation->Library Suzuki Suzuki Coupling Halogenation->Suzuki Buchwald Buchwald-Hartwig Amination Halogenation->Buchwald Suzuki->Library Buchwald->Library

Technical Support Center: Challenges in the Functionalization of Isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of isoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, found in numerous bioactive molecules and natural products, the ability to precisely modify the isoquinolin-1(2H)-one core is of paramount importance.[1][2]

This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the functionalization of the isoquinolin-1(2H)-one skeleton.

Q1: What are the primary sites for functionalization on the isoquinolin-1(2H)-one core, and what dictates the regioselectivity?

The isoquinolin-1(2H)-one scaffold offers several positions for functionalization: the nitrogen atom (N-2), and the carbon atoms C-3, C-4, and the C-H bonds on the fused benzene ring (C-5, C-6, C-7, C-8). The regioselectivity is dictated by the electronic nature of the ring and the reaction mechanism employed.

  • N-2 Position: The amide nitrogen is a primary site for alkylation or arylation using standard nucleophilic substitution chemistry with a suitable base.

  • C-4 Position: This position is electronically activated for electrophilic and radical additions. The vinylogous amide nature of the C-3/C-4 double bond makes C-4 susceptible to conjugate addition-type reactions.[3]

  • C-3 Position: Direct functionalization at C-3 is challenging but can be achieved through methods like metal-catalyzed cross-coupling of 3-halo precursors or cascade reactions involving cyclization of appropriately substituted precursors.[4]

  • Benzene Ring (C-5 to C-8): These positions are typically functionalized via electrophilic aromatic substitution or, more commonly, through transition-metal-catalyzed C-H activation. The regioselectivity of C-H activation is controlled by the choice of a directing group, which coordinates to the metal catalyst and positions it for activation of a specific ortho C-H bond.[5][6] For instance, the amide oxygen can direct metallation to the C-8 position.

Q2: What are the key strategies for N-functionalization of isoquinolin-1(2H)-one?

N-functionalization is typically the most straightforward modification. The standard approach involves deprotonation of the N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile.

  • Bases: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The choice of base depends on the acidity of the N-H proton and the reactivity of the electrophile.

  • Electrophiles: A wide range of alkyl halides (iodides, bromides, chlorides), benzyl halides, and activated aryl halides can be used to introduce various substituents.

  • Alternative Methods: For less reactive electrophiles, copper- or palladium-catalyzed N-arylation (Buchwald-Hartwig amidation) can be employed, though this is less common than for simple amines due to the lower nucleophilicity of the amide nitrogen.

Q3: How can I achieve selective C-H functionalization on the isoquinolin-1(2H)-one scaffold?

Transition-metal-catalyzed C-H activation is the state-of-the-art method for selectively functionalizing the carbocyclic ring.[1][7] The strategy relies on a directing group to control regioselectivity.

  • Inherent Directing Group: The endocyclic amide carbonyl oxygen can act as a directing group, typically favoring functionalization at the C-8 position. Rhodium(III) and Ruthenium(II) are common catalysts for this transformation.[8]

  • External Directing Groups: For functionalization at other positions or to enhance reactivity, a directing group can be installed on the nitrogen atom. For example, a picolinamide or related N-heterocyclic group can direct activation to the C-8 position with high efficiency.

  • Reaction Types: This strategy enables a wide range of transformations, including arylation, olefination, alkylation, and annulation, providing access to complex polycyclic structures.[5][9]

Q4: What are the most reliable methods for introducing substituents at the C-4 position?

The C-4 position's reactivity allows for several reliable functionalization strategies.

  • Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogens at the C-4 position, which can then be used in cross-coupling reactions.

  • Sulfenylation/Selenylation: Metal-free methods using sources like sulfonyl chlorides or disulfides, often promoted by iodine or TBHP, provide an efficient route to 4-thio- or 4-seleno-substituted isoquinolin-1(2H)-ones.[3]

  • Alkylation: Lewis acid-catalyzed conjugate addition to p-quinone methides is an effective method for C-4 alkylation.[3] Another approach involves the trapping of lithiated intermediates derived from 4-bromo precursors.[10]

  • Metal-Catalyzed Reactions: Palladium-catalyzed reactions of N-methoxybenzamides with allenes can afford 3,4-disubstituted dihydroisoquinolin-1(2H)-ones, which can be subsequently oxidized.[5]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low Yield in C-H Functionalization Reaction

Q: My Rh(III)-catalyzed C-H olefination at the C-8 position is giving a low yield or stalling. What are the potential causes and solutions?

A: Low yields in Rh(III)-catalyzed C-H activations are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[11][12]

Potential Causes & Solutions

CauseExplanation & Troubleshooting Steps
Catalyst Inactivity The [Cp*RhCl₂]₂ dimer may be of poor quality or has degraded. Ensure you are using a fresh, high-purity catalyst. Consider storing it under an inert atmosphere.
Incorrect Oxidant/Additive Many Rh(III)-catalyzed cycles require a silver salt (e.g., AgSbF₆, AgOAc) as a halide scavenger and oxidant. Ensure the silver salt is fresh and anhydrous. Sometimes, a copper salt (e.g., Cu(OAc)₂) is used as a co-oxidant and can be more effective.[9]
Solvent Purity Trace water or other impurities in the solvent can poison the catalyst or interfere with the reaction. Use freshly distilled or anhydrous grade solvents. Common solvents include DCE, t-AmylOH, or dioxane.
Substrate Issues Electron-withdrawing groups on the isoquinolin-1(2H)-one can deactivate the system, making C-H activation more difficult.[13] Strongly coordinating functional groups on the substrate can bind to the catalyst and inhibit turnover. If possible, protect these groups.
Insufficient Reaction Time/Temp These reactions can be slow. Monitor the reaction by TLC or LC-MS to ensure it has reached completion. If it stalls, a modest increase in temperature (e.g., from 100 °C to 120 °C) might be beneficial, but be wary of decomposition.
Atmosphere Control While many C-H activations are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidative side reactions.
Troubleshooting Workflow: Low Yield in C-H Activation

Here is a logical workflow for diagnosing the issue.

G start Low Yield in C-H Activation check_reagents Verify Reagent Purity (Catalyst, Oxidant, Solvent) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reagents->optimize_conditions Impurity Found & Corrected fail Problem Persists check_reagents->fail Reagents OK success Improved Yield optimize_conditions->success fail2 fail2 optimize_conditions->fail2 No Improvement check_substrate Analyze Substrate (Sterics, Electronics, Impurities) check_substrate->success fail3 fail3 check_substrate->fail3 No Obvious Issues change_system Change Catalytic System (Different Ligand, Metal, or Additive) change_system->success fail->optimize_conditions fail2->check_substrate fail3->change_system

Caption: Troubleshooting decision tree for C-H activation.

Problem 2: N-Alkylation Failure or Sluggish Reaction

Q: My N-alkylation of isoquinolin-1(2H)-one with an alkyl bromide using K₂CO₃ in DMF is incomplete even after prolonged heating. How can I drive it to completion?

A: Incomplete N-alkylation is often due to a combination of insufficient base strength, low electrophile reactivity, or side reactions.

Potential Causes & Solutions

  • Base Strength: K₂CO₃ is a relatively mild base. For a more complete and faster deprotonation of the amide N-H, switch to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting amidate.

  • Electrophile Reactivity: Alkyl bromides are less reactive than alkyl iodides. You can improve the reaction rate by converting the alkyl bromide to the corresponding iodide in situ. Add a catalytic amount (10-20 mol%) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to your reaction mixture (Finkelstein reaction).

  • Solvent Choice: While DMF is a good choice, ensure it is anhydrous. Water will consume the base and can hydrolyze the electrophile. Acetonitrile is another excellent solvent for this transformation.

  • Temperature: If you are running the reaction at room temperature, increasing the temperature to 60-80 °C can significantly accelerate the rate.

Problem 3: Reaction Mixture Turning Dark and Forming Tar

Q: During my copper-catalyzed annulation to form a functionalized isoquinolin-1(2H)-one, the mixture turns black and I isolate a tar-like substance with very little product. What is happening? [11]

A: Dark coloration and tar formation, especially in metal-catalyzed reactions, usually point to decomposition of starting materials, intermediates, or the product, or polymerization side reactions.[11][13]

Potential Causes & Solutions

  • Reaction Temperature is Too High: Many transition metal catalysts are sensitive to high temperatures, which can lead to catalyst decomposition (e.g., formation of metallic nanoparticles, "copper mirror") and uncontrolled side reactions.

    • Solution: Lower the reaction temperature and increase the reaction time. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and stability.

  • Oxygen Sensitivity: Some catalytic cycles are sensitive to atmospheric oxygen, which can lead to undesired oxidative side reactions or catalyst deactivation.

    • Solution: Degas your solvent and run the reaction under a strictly inert atmosphere of nitrogen or argon.

  • Starting Material Instability: Aldehydes or terminal alkynes, if used as precursors, can be prone to polymerization or homocoupling under the reaction conditions.[11]

    • Solution: Use freshly purified starting materials. Add reagents slowly to maintain a low instantaneous concentration. Consider using a different catalyst system that operates under milder conditions.[1]

  • Incorrect Catalyst Loading: Too much catalyst can sometimes promote side reactions.

    • Solution: Try reducing the catalyst loading (e.g., from 10 mol% to 5 mol%).

Part 3: Key Experimental Protocols
Protocol 1: Rh(III)-Catalyzed C-H Olefination at C-8

This protocol describes a general procedure for the olefination of an N-substituted isoquinolin-1(2H)-one with an activated alkene, adapted from methodologies described for C-H activation.[9]

Reaction Scheme Visualization

G sub Substrate (N-Alkylisoquinolin-1(2H)-one) cat [Cp*RhCl2]2 (2.5 mol%) AgSbF6 (20 mol%) Cu(OAc)2 (1.0 equiv) prod Product (8-Vinyl-isoquinolin-1(2H)-one) sub->prod cat, sol ole Olefin (e.g., n-Butyl Acrylate) ole->prod cat, sol sol t-AmylOH, 110 °C, 12h

Sources

Technical Support Center: Photostability of 4-Hydroxyisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyisoquinolin-1(2H)-one derivatives. This guide is designed to provide expert insights and practical solutions for the photostability challenges commonly encountered with this class of compounds. The inherent chemical functionalities of these molecules—specifically the lactam ring, the electron-rich aromatic system, and the acidic 4-hydroxy group which enables keto-enol tautomerism—make them susceptible to photochemical degradation.

This resource combines troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, explain the underlying photochemical mechanisms, and provide robust protocols to ensure the integrity of your research.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during photostability studies of 4-hydroxyisoquinolin-1(2H)-one derivatives. Each issue is followed by probable causes and actionable solutions grounded in scientific principles.

Issue 1: Rapid Loss of Parent Compound with No New, Distinct Peaks in HPLC Analysis

Question: I'm conducting a forced degradation study on my 4-hydroxyisoquinolin-1(2H)-one derivative in solution. After exposure to ICH-compliant light sources, the peak area for my parent compound has decreased by over 50%, but I don't see any significant new peaks in my reverse-phase HPLC chromatogram. Where did my compound go?

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Action
Formation of Insoluble Photoproducts (Polymerization) The 4-hydroxy moiety can be oxidized to a phenoxyl radical upon photo-excitation. These radicals can couple to form dimers or higher-order polymers that may be insoluble in your mobile phase or injection solvent, precipitating out of solution before or during analysis.[1][2]
Action: Visually inspect your sample vials for precipitate. Centrifuge the sample and analyze the supernatant to see if the mass balance improves. If polymerization is suspected, modify your analytical method to use a stronger organic solvent (e.g., THF, DCM) if compatible with your column, or consider Normal-Phase HPLC or Size Exclusion Chromatography (SEC) to detect larger oligomers.
Formation of Highly Polar, Poorly Retained Degradants Photolytic cleavage of the lactam ring can produce highly polar, acyclic carboxylic acids and amines.[3][4] These compounds will have very little retention on standard C18 columns and may elute in the solvent front, masked by excipient or solvent peaks.
Action: Modify your HPLC gradient to be much weaker (e.g., start with 100% aqueous mobile phase) and extend the initial hold time to resolve peaks near the void volume. Consider using an alternative stationary phase designed for polar analytes, such as a polar-embedded or AQ-type C18 column. Analysis by HILIC (Hydrophilic Interaction Liquid Chromatography) is also a highly effective strategy for retaining and separating very polar compounds.
Formation of Volatile Degradants While less common for this scaffold, small fragments resulting from extensive photo-cleavage (e.g., decarboxylation products) could be volatile and lost during sample handling.
Action: Use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the vial's headspace for any volatile organic compounds. This is a secondary, investigative step if other avenues are exhausted.
Degradant Adsorption to Container Highly reactive or "sticky" degradation products can adsorb to the surfaces of glass or plastic vials, especially if they are charged or highly polar.
Action: Use silanized glass vials to minimize surface interactions. Also, rinse the vial that contained the degraded sample with a strong solvent (like 1:1 acetonitrile:isopropanol with 0.1% formic acid) and inject the rinse to see if you can recover any adsorbed material.
Issue 2: Appearance of Multiple, Poorly Resolved Peaks or a Broad "Hump" in the Chromatogram

Question: My photostability study has resulted in a complex chromatogram with a "hump" of small, overlapping peaks instead of a few clean degradant peaks. How can I improve the separation and identify these products?

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Action
Formation of Multiple Isomeric Photoproducts Photo-oxidation of the aromatic rings can introduce hydroxyl groups at various positions, creating a mixture of structural isomers.[5][6] These isomers often have very similar polarities and are notoriously difficult to separate on standard HPLC columns.
Action: Improve chromatographic resolution. Decrease the gradient slope (i.e., make it shallower) and increase the run time. Switch to a high-resolution UHPLC system with a sub-2 µm particle column. Screen different stationary phase selectivities (e.g., Phenyl-Hexyl, PFP) which offer different interactions (like π-π stacking) that can help resolve isomers. For identification, rely on high-resolution mass spectrometry (HRMS) to confirm that the peaks in the hump share the same elemental composition. Tandem MS (MS/MS) can then be used to differentiate isomers, as they often yield unique fragmentation patterns.[7][8]
On-Column or In-Source Degradation Some photoproducts may be unstable under the analytical conditions (e.g., acidic mobile phase, high temperature in the MS source), degrading further into a cascade of minor products.
Action: Systematically vary your analytical conditions. Analyze samples using a mobile phase with a different pH (e.g., neutral or basic, if your column allows). Reduce the MS source temperature and capillary voltage. If the "hump" profile changes significantly, it points to analytical instability.
Incomplete Mass Balance The sum of the parent peak area and all degradant peak areas does not equal the initial peak area of the parent compound (when accounting for response factors).
Action: This often occurs in conjunction with the issues above. Ensure your DAD/UV detector is set to a wavelength that captures all analytes, or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to get a more uniform response. A comprehensive approach combining multiple chromatographic conditions and detectors is often necessary to achieve full mass balance in complex forced degradation studies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are 4-hydroxyisoquinolin-1(2H)-one derivatives potentially photosensitive?

The photosensitivity of this scaffold arises from the combination of three key structural features that can absorb UV and visible light:

  • Extended π-Conjugated System: The fused aromatic and heterocyclic rings form a chromophore that absorbs light, particularly in the UVA range (320-400 nm), which is a required component of regulatory photostability testing. The energy from this absorbed light can excite the molecule to a higher energy state, making it reactive.

  • Phenolic Hydroxyl Group: The 4-hydroxy group makes the aromatic system electron-rich and susceptible to photo-oxidation. Upon excitation, it can facilitate the formation of a phenoxyl radical, which is a key intermediate in oxidative degradation pathways leading to dimerization or the formation of quinone-like structures.[1][2][9]

  • Lactam Functionality: The cyclic amide (lactam) ring can be susceptible to photolytic hydrolysis, leading to ring-opening.[3][4] This is a known degradation pathway for other lactam-containing drugs, such as beta-lactam antibiotics.[3][4]

  • Keto-Enol Tautomerism: The 4-hydroxy group exists in equilibrium with its keto tautomer. These different forms have distinct electronic properties and absorption spectra, potentially opening up multiple pathways for photochemical reactions upon light absorption.[10][11][12]

Q2: What are the most likely photodegradation pathways for these compounds?

Based on the known reactivity of related chemical structures, two primary degradation mechanisms are plausible:

  • Photo-oxidation: This is often the dominant pathway. It can be initiated directly by light absorption or indirectly through photosensitization (where an excipient absorbs light and transfers the energy). The process likely involves reactive oxygen species (ROS) like singlet oxygen (¹O₂) or superoxide radicals (O₂⁻).[5][6]

    • Hydroxylation: Addition of -OH groups to the benzene ring.

    • Oxidative Dimerization: Coupling of two molecules via phenoxyl radical intermediates.

    • Oxidation to Quinone-imines: Oxidation of the 4-hydroxy group and the adjacent ring system.

  • Photolysis/Hydrolysis: This involves the cleavage of chemical bonds.

    • Lactam Ring Cleavage: The most probable hydrolytic pathway, leading to the formation of an amino acid derivative. This dramatically increases the polarity of the molecule.

The diagram below illustrates a hypothesized photo-oxidative pathway.

G cluster_main Hypothesized Photo-Oxidative Degradation Pathway cluster_products Potential Photoproducts Parent 4-Hydroxyisoquinolin-1(2H)-one Derivative Excited Excited State [S1 or T1] Parent->Excited hν (UVA/Vis) Radical Phenoxyl Radical Intermediate Excited->Radical e⁻ transfer / H⁺ abstraction Hydroxylated Hydroxylated Isomers (e.g., 5-OH, 7-OH) Excited->Hydroxylated Reaction with ¹O₂/•OH RingOpened Ring-Opened Product (from Lactam Cleavage) Excited->RingOpened Photolytic Hydrolysis Dimer Oxidative Dimer Radical->Dimer Radical Coupling Quinone Quinone-like Species Radical->Quinone Further Oxidation

Caption: Hypothesized photo-oxidative degradation pathways.

Q3: How do I design a robust forced photostability study for these derivatives?

A well-designed study is crucial for identifying potential liabilities early. Follow the principles outlined in the ICH Q1B guideline.[13]

The diagram below outlines a standard workflow.

G cluster_workflow ICH Q1B Photostability Study Workflow prep 1. Sample Preparation - Drug Substance (Solid & Solution) - Dark Control (Foil-wrapped) - Placebo/Excipients Control expose 2. Controlled Exposure - Calibrated Photostability Chamber - Visible: ≥1.2 million lux hours - UVA: ≥200 watt hours/m² prep->expose analyze 3. Analysis - Visual Inspection (Color, Precipitate) - HPLC-DAD/MS for Assay & Impurities - Compare Exposed vs. Dark Control expose->analyze evaluate 4. Evaluation & Reporting - Assess Mass Balance - Identify Major Degradants (>0.1%) - Determine Degradation Pathway analyze->evaluate

Caption: Standard workflow for a confirmatory photostability study.

For a detailed methodology, see the experimental protocol in the next section.

Q4: My compound is stable in the solid state but degrades in solution. What formulation strategies can improve its photostability?

This is a common scenario, as molecules have greater mobility and are more exposed to oxygen in solution. Consider these strategies:

  • pH Optimization: The state of ionization of the 4-hydroxy group (phenolic vs. phenolate) can significantly impact its photoreactivity. Conduct forced degradation studies across a range of pH values (e.g., pH 3, 7, 9) to find the pH of maximum stability.

  • Excipient Screening:

    • Antioxidants/Free Radical Scavengers: Include antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) in the formulation to quench reactive oxygen species.

    • Triplet State Quenchers: If a triplet state mechanism is involved, quenchers like sorbic acid can be effective.

    • UV Absorbers: Excipients that act as "sunscreens" by absorbing the damaging radiation can protect the active molecule. Examples include benzophenones or cinnamates (ensure they are compatible and non-reactive).

  • Use of Cyclodextrins: Encapsulating the molecule within a cyclodextrin cavity can shield it from light and oxygen, significantly enhancing photostability.

  • Light-Resistant Packaging: The ultimate solution is often protective packaging. Use amber glass vials or bottles, and consider opaque secondary packaging like foil overwraps or cartons.

Part 3: Experimental Protocols & Data

Protocol: Forced Photodegradation Study in Solution

This protocol describes a typical forced degradation study to assess the photosensitivity of a 4-hydroxyisoquinolin-1(2H)-one derivative in solution, consistent with ICH Q1B guidelines.

1. Materials & Equipment:

  • 4-hydroxyisoquinolin-1(2H)-one derivative (Drug Substance)

  • Solvent: 1:1 Acetonitrile:Water (or other appropriate solvent system where the compound is stable in the dark)

  • ICH-compliant photostability chamber with calibrated UVA and visible light lamps/sensors (e.g., Xenon or metal halide lamp).

  • Quartz or borosilicate glass vials (chemically inert and transparent)

  • Aluminum foil

  • HPLC-DAD-MS system

2. Procedure:

  • Solution Preparation: Prepare a stock solution of the derivative at a known concentration (e.g., 0.5 mg/mL). Ensure the solution is clear and fully dissolved.

  • Sample Aliquoting:

    • Test Samples: Pipette 1 mL of the stock solution into at least three separate transparent vials.

    • Dark Controls: Pipette 1 mL of the stock solution into at least two separate transparent vials. Wrap these vials completely in aluminum foil to protect them from light.

  • Exposure:

    • Place both the test samples and the foil-wrapped dark controls into the photostability chamber. Position them to ensure uniform light exposure.

    • Expose the samples according to ICH Q1B guidelines (Total illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²). Monitor and control the temperature inside the chamber to minimize thermal degradation (e.g., 25°C).

  • Time-Point Sampling (Optional but Recommended): For kinetic analysis, prepare additional samples and pull one test sample and one dark control at intermediate time points (e.g., after 25%, 50%, and 75% of the total exposure).

  • Analysis:

    • After the exposure is complete, remove all samples.

    • Perform a visual inspection of all solutions, noting any color changes or the formation of precipitate.

    • Analyze all test samples, dark controls, and an unexposed (t=0) standard by a validated, stability-indicating HPLC-DAD-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the dark controls to the t=0 standard. Any degradation here is due to thermal or chemical instability, not light.

    • Compare the chromatograms of the light-exposed samples to the dark controls. New peaks present only in the exposed samples are photodegradants.

    • Calculate the % degradation of the parent compound.

    • Determine the peak areas of all photodegradants and calculate the mass balance.

    • Use the MS and DAD spectral data to propose structures for the major photodegradants.

Troubleshooting Decision Tree

G start Significant Degradation Observed in Photostability Study q_mass_balance Is Mass Balance >95%? start->q_mass_balance a_good_balance Mass balance acceptable. Proceed to identification. q_mass_balance->a_good_balance Yes a_bad_balance Poor Mass Balance. Investigate. q_mass_balance->a_bad_balance No q_peaks Are Degradant Peaks Well-Resolved? a_resolved Peaks are resolved. Proceed to identification. q_peaks->a_resolved Yes a_unresolved Poor Resolution. Optimize Chromatography. q_peaks->a_unresolved No a_good_balance->q_peaks q_bad_balance_cause Visual Precipitate or Poorly Retained Peaks? a_bad_balance->q_bad_balance_cause a_precipitate Cause: Polymerization/Insolubility Action: Change solvent, use SEC. q_bad_balance_cause->a_precipitate Precipitate a_polar Cause: Highly Polar Degradants Action: Modify gradient, use HILIC. q_bad_balance_cause->a_polar Polar Peaks a_optimize Action: - Decrease gradient slope - Use high-res column - Screen alternative phases (PFP, Phenyl) a_unresolved->a_optimize

Caption: Decision tree for troubleshooting analytical results.

References

  • Abiden, Z., et al. (2019). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Science of The Total Environment, 651, 158-167. Available at: [Link]

  • Chitambar, C. R., et al. (2012). Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implications. Journal of Photochemistry and Photobiology B: Biology, 117, 134-141. Available at: [Link]

  • Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. Available at: [Link]

  • ResearchGate. (2018). Photolysis of four β‑lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Available at: [Link]

  • ResearchGate. (2022). The proposed photocatalytic degradation pathways of β-lactams (antibiotics). Available at: [Link]

  • Karsili, T. N. V., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2846-2854. Available at: [Link]

  • Chen, J., et al. (2024). Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. Journal of the American Chemical Society. Available at: [Link]

  • Canonica, S., et al. (2020). Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. Water Research, 183, 116075. Available at: [Link]

  • Karsili, T. N. V., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ACS Publications. Available at: [Link]

  • UCI Aerosol Photochemistry Group. (2018). Products, mechanisms and dynamics. Available at: [Link]

  • Klein, J. E. M. N., et al. (2012). Mechanism of phenol oxidation by heterodinuclear Ni(III)Cu(III) bis(μ-oxo) complexes involving nucleophilic oxo groups. Journal of the American Chemical Society, 134(44), 18321-18333. Available at: [Link]

  • Fischer, H., et al. (1976). Enol intermediates in photoreduction and type I cleavage reactions of aliphatic aldehydes and ketones. Helvetica Chimica Acta, 59(2), 475-484. Available at: [Link]

  • ResearchGate. (2023). Chromatographic profiles of the HPLC-MS/MS analysis of the ELF94 and ELF96 isomers. Available at: [Link]

  • Wang, L., et al. (2024). Selective oxidation of nitrogenous heterocyclic compounds by heat/peroxymonosulfate in phenol-rich wastewater. Chemical Engineering Journal, 499, 148833. Available at: [Link]

  • Oriental Journal of Chemistry. (2022). Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Available at: [Link]

  • Rathnayake, A. S., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5704. Available at: [Link]

  • Rocchitta, G., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(13), 5229. Available at: [Link]

  • PubChem. 4-Hydroxyisoquinolin-1(2h)-one. Available at: [Link]

  • Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • GMI, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

  • ResearchGate. (2016). The UV-Vis absorption spectra of complex 1 at 2.0 × 10–5 M in the absence (dashed). Available at: [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • Wiley Analytical Science. (2023). HPLC in pharmaceutical analytics. Available at: [Link]

  • NIST. UV/Vis Database User's Guide. Available at: [Link]

Sources

Technical Support Center: Enhancing Solubility of Quinolinone Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers facing solubility challenges with quinolinone-based compounds. Quinolinone scaffolds are central to many drug discovery programs, yet their inherent lipophilicity frequently leads to poor aqueous solubility. This guide provides in-depth, field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the reliability and accuracy of your biological assay data.

Frequently Asked Questions (FAQs)

Q1: My quinolinone compound, which was fully dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What is the primary cause?

A1: This is the most common solubility issue and stems from a phenomenon known as a "solvent shift."[1] Quinolinone derivatives are often highly hydrophobic and dissolve well in the polar aprotic solvent DMSO.[2] However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall polarity of the solution increases dramatically. The water-based medium cannot maintain the compound in solution, causing it to "crash out" or precipitate.[1][2] This occurs because the compound's concentration has exceeded its maximum solubility in the final aqueous environment.[3]

Q2: How can I visually confirm if my compound has precipitated in the assay plate?

A2: Obvious precipitation appears as cloudiness, haziness, or visible crystals in the well. However, even non-visible micro-precipitates can significantly skew results. For a more sensitive check, inspect the wells of your assay plate under a microscope. Precipitated compounds often appear as distinct crystalline structures or as an amorphous film on the bottom of the well.[4] This step is critical for data integrity.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: The maximum tolerable DMSO concentration is highly cell-line dependent.[1] As a general rule, most cell lines can tolerate final DMSO concentrations up to 0.5% without significant cytotoxicity.[1][5] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[1] It is imperative to perform a vehicle control experiment, where cells are exposed to the same final concentration of DMSO as your test compounds, to ensure the solvent itself is not impacting the biological outcome.[5]

Q4: Can the pH of my assay buffer affect the solubility of my quinolinone compound?

A4: Absolutely. The quinoline scaffold contains a nitrogen atom, making many of its derivatives weak bases.[6][7][8] As such, their solubility can be highly dependent on pH.[6][7][9] At a lower pH (more acidic), the nitrogen atom can become protonated, leading to a charged species that is generally more soluble in aqueous media. Conversely, at higher pH (more basic), the compound is likely to be in its neutral, less soluble form. Therefore, adjusting the buffer pH can be a viable strategy to enhance solubility.[10]

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving solubility issues, from common problems to more complex challenges.

Problem: Compound Precipitates Immediately Upon Dilution into Aqueous Media

This is a classic kinetic solubility issue. The compound doesn't have enough time or the right conditions to remain dissolved when rapidly transitioned from a favorable solvent (DMSO) to an unfavorable one (aqueous buffer).[11][12]

Solution 1: Optimize the Dilution Protocol

The way you dilute your compound is critical. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer.

  • Recommended Workflow: Perform serial dilutions in 100% DMSO first to get closer to your final concentration.[5] This minimizes the amount of compound that is suddenly exposed to the aqueous environment. For example, to get to a 10 µM final concentration from a 10 mM stock, first dilute 1:10 in DMSO to get a 1 mM stock, then dilute that 1:100 into your final assay buffer.

Solution 2: Determine the Maximum Aqueous Solubility

Your target concentration may simply be too high. A kinetic solubility assay can determine the upper limit for your specific compound in your specific buffer.

  • Action: Perform a simple turbidimetric or nephelometric assay to find the concentration at which the compound begins to precipitate.[12] This will define the working concentration range for your experiments. (See Protocol 1 below).

Solution 3: Adjust the pH of the Assay Buffer

As many quinolinones are weak bases, lowering the pH can increase solubility.[6][7][8]

  • Action: Prepare your assay buffer at a slightly lower pH (e.g., pH 6.8 instead of 7.4) and re-test solubility.

  • Causality: By protonating the basic nitrogen on the quinolinone ring, you create a salt form of the compound in situ, which has significantly higher aqueous solubility.

  • Caveat: You must ensure that the change in pH does not negatively impact your biological system (e.g., enzyme activity or cell viability).

Workflow for Troubleshooting Compound Precipitation

G start Compound Precipitates in Aqueous Buffer protocol Is the dilution protocol optimal? start->protocol check_conc Is the final concentration too high? ph_check Is the compound pH-sensitive? check_conc->ph_check No sol_assay Perform Kinetic Solubility Assay (See Protocol 1) check_conc->sol_assay Yes protocol->check_conc Yes serial_dil Use Serial Dilution in 100% DMSO (See Protocol 2) protocol->serial_dil No excipient Advanced Methods Needed? ph_check->excipient No adjust_ph Adjust Buffer pH (e.g., 6.5-7.0) ph_check->adjust_ph Yes use_cd Use Cyclodextrins (See Protocol 3) excipient->use_cd Yes lower_conc Lower the final assay concentration sol_assay->lower_conc success Compound Soluble Proceed with Assay lower_conc->success serial_dil->check_conc adjust_ph->success use_cd->success

Caption: Decision workflow for troubleshooting compound precipitation.

Problem: Assay Results are Inconsistent Despite No Visible Precipitation

Micro-precipitates or aggregation can still occur, leading to unreliable data. Advanced formulation strategies can create a more stable solution.

Solution: Use Cyclodextrins to Form Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing the apparent solubility of the compound.[15][16]

  • Mechanism: The quinolinone compound (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex."[13][17] This is a non-covalent interaction.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[18]

  • Action: Prepare the compound solution in a buffer containing a pre-dissolved cyclodextrin. (See Protocol 3).

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Quinolinone Hydrophobic Quinolinone Water Aqueous Buffer Quinolinone->Water Precipitation Complex Water-Soluble Inclusion Complex Quinolinone->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complex->Water Dissolves

Caption: Cyclodextrin encapsulates a hydrophobic drug, enhancing solubility.

Data Summary Table

The choice of solubilization agent depends on the experimental context, especially the tolerance of the biological system.

MethodMechanismTypical ConcentrationAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Reduces solvent polarity.[18]< 0.5% in final assay.[5]Simple, effective for stock solutions.Can be toxic to cells at high concentrations; risk of precipitation upon dilution.[19][20]
pH Adjustment Increases ionization of acidic or basic compounds.[21]Buffer pH 4-8.[21]Simple, cost-effective.Only works for ionizable compounds; pH change might affect the assay.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes.[13][14]1-5% (w/v)High solubilizing capacity, generally low toxicity.[18]Can sometimes interact with cell membranes or assay components.
Surfactants (e.g., Polysorbate 80) Forms micelles that encapsulate the drug.[21]0.1-1% (v/v)Effective for very hydrophobic compounds.Can disrupt cell membranes and interfere with protein assays.

Detailed Experimental Protocols

Protocol 1: Rapid Determination of Kinetic Solubility

This protocol provides a quick assessment of the maximum soluble concentration of your compound in a specific buffer.

Materials:

  • 10 mM compound stock in 100% DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom plate.

  • Plate reader capable of measuring absorbance or nephelometer.

Methodology:

  • Prepare Serial Dilutions in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~20 µM).

  • Dilute into Assay Buffer: In a separate 96-well plate, add 198 µL of your assay buffer to each well.

  • Transfer Compound: Transfer 2 µL of each DMSO concentration from the first plate into the corresponding wells of the second plate containing the buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately by gentle shaking.

  • Incubate: Let the plate sit at room temperature for 1-2 hours.

  • Measure Precipitation: Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer.[12]

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance/light scatter compared to the buffer-only control is your approximate kinetic solubility limit.

Protocol 2: Preparation of Working Solutions from a DMSO Stock to Minimize Precipitation

This protocol outlines the best practice for diluting a DMSO stock into an aqueous medium for an experiment.

Materials:

  • Concentrated compound stock solution in 100% DMSO (e.g., 10 mM).

  • Aqueous assay buffer or cell culture medium.

  • Sterile microcentrifuge tubes.

Methodology:

  • Calculate Intermediate Dilution: Determine an intermediate concentration that is 10-100x your final desired concentration. This will be made in 100% DMSO.

  • Prepare Intermediate Stock: Create the intermediate dilution in a sterile tube using 100% DMSO. For example, to make a 100 µM final solution from a 10 mM stock, you might first make a 1 mM intermediate stock (1 µL of 10 mM stock + 9 µL of DMSO).

  • Pre-warm Aqueous Solution: If using cell culture medium, ensure it is pre-warmed to 37°C.[22]

  • Final Dilution: Add the aqueous buffer/medium to a new tube. While vortexing the tube gently, add the required volume of the intermediate DMSO stock. For the 100 µM example, you would add 90 µL of medium to a tube, and while vortexing, add 10 µL of the 1 mM intermediate stock.

  • Immediate Use: Use the freshly prepared working solution immediately in your assay to prevent the compound from precipitating over time.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

This protocol describes how to use a cyclodextrin to prepare a stock solution of a poorly soluble compound.

Materials:

  • Quinolinone compound (solid powder).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Vortex mixer and/or sonicator.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) HP-β-CD solution by dissolving 1g of HP-β-CD powder in 10 mL of your assay buffer. Gentle warming (to 37°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Weigh Compound: Weigh out the required amount of your quinolinone compound to make your desired stock concentration (e.g., 1 mM).

  • Dissolve Compound: Add the solid compound directly to the HP-β-CD solution.

  • Mix Thoroughly: Vortex the solution vigorously for 5-10 minutes. If the compound is still not fully dissolved, sonicate the solution for 10-15 minutes.

  • Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm filter to remove any potential aggregates or undissolved particulates.

  • Use in Assay: This cyclodextrin-formulated stock can now be used for serial dilutions in your standard assay buffer. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution.

References

  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central",
  • Vertex AI Search, "Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Vertex AI Search, "The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
  • Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar",
  • Vertex AI Search, "Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs",
  • Vertex AI Search, "Solubility enhancement and application of cyclodextrins in local drug delivery",
  • Vertex AI Search, "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics",
  • Vertex AI Search, "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics",
  • Vertex AI Search, "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchG
  • Vertex AI Search, "Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide - Benchchem",
  • Vertex AI Search, "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed",
  • Vertex AI Search, "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK",
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - ResearchG
  • Vertex AI Search, "How do I avoid precipitation of DMSO soluble compounds in w
  • Vertex AI Search, "Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central",
  • Vertex AI Search, "Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem",
  • Vertex AI Search, "Technical Support Center: Addressing Compound Precipit
  • Vertex AI Search, "Technical Support Center: Overcoming Quinoline Deriv
  • Vertex AI Search, "Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem",
  • Vertex AI Search, "(PDF)
  • Vertex AI Search, "How to prevent "Antibacterial agent 102" precipit
  • Vertex AI Search, "Solubility enhancement techniques: A comprehensive review - WJBPHS",
  • Vertex AI Search, "Aqueous Solubility Assay - Enamine",

Sources

Technical Support Center: Ensuring the Stability of 4-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxyisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental handling. This guide is structured to address common issues through a troubleshooting Q&A format and a comprehensive FAQ section, ensuring the integrity of your research outcomes.

Introduction: The Stability Challenge of 4-hydroxyisoquinolin-1(2H)-one

4-hydroxyisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its privileged structural framework found in numerous biologically active molecules.[1] However, the presence of a hydroxyl group and a lactam moiety within its structure renders it susceptible to various degradation pathways, primarily oxidation and hydrolysis. Understanding and mitigating these degradation processes are crucial for obtaining reliable and reproducible experimental results. This guide provides a systematic approach to identifying, preventing, and troubleshooting the degradation of 4-hydroxyisoquinolin-1(2H)-one.

Troubleshooting Guide: A Proactive Approach to Degradation

This section is designed to help you diagnose and resolve potential degradation issues you might encounter with 4-hydroxyisoquinolin-1(2H)-one.

Visual Inspection and Initial Assessment

Question: I've noticed a change in the color of my solid 4-hydroxyisoquinolin-1(2H)-one sample. What could this indicate?

Answer: A color change, typically to a yellowish or brownish hue, is often the first visual indicator of degradation. This is likely due to the formation of oxidized species. The quinone-like structure of the pyridinone ring makes the compound susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Question: My solution of 4-hydroxyisoquinolin-1(2H)-one has become cloudy or has formed a precipitate. What is happening?

Answer: Cloudiness or precipitation in a solution that was initially clear can indicate several issues. It could be due to the formation of insoluble degradation products. Alternatively, if the solvent is not completely anhydrous, hydrolysis of the lactam ring might be occurring, leading to products with different solubility profiles. It is also possible that the compound is precipitating due to temperature fluctuations affecting its solubility in the chosen solvent.

Analytical Troubleshooting

Question: My HPLC analysis shows multiple peaks besides the main compound, and the peak shape of the main compound is poor. How can I troubleshoot this?

Answer: The appearance of extra peaks in your chromatogram is a strong indication of degradation. Here's a systematic approach to troubleshooting:

  • Confirm the Identity of Extra Peaks: If you have access to LC-MS, analyze the new peaks to determine their mass-to-charge ratio (m/z). An increase in mass might suggest oxidation (addition of oxygen atoms), while a change that can be attributed to the addition of a water molecule might indicate hydrolysis.

  • Evaluate Peak Shape: Poor peak shape (tailing or fronting) can be caused by the interaction of the compound or its degradation products with the stationary phase. The hydroxyl group in 4-hydroxyisoquinolin-1(2H)-one can interact with residual silanols on silica-based columns.[2] Consider using a column with end-capping or a different stationary phase.

  • Check Your Mobile Phase: Ensure your mobile phase is freshly prepared and degassed. The pH of the mobile phase can also influence the stability of the compound during the analysis.

Question: My NMR spectrum of 4-hydroxyisoquinolin-1(2H)-one looks complex and doesn't match the expected spectrum. What could be the cause?

Answer: A complex NMR spectrum can arise from the presence of degradation products. Look for new signals or a decrease in the integration of the parent compound's signals. Broadening of signals can also indicate the presence of paramagnetic impurities (often from metal contaminants that can catalyze oxidation) or dynamic exchange processes.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of 4-hydroxyisoquinolin-1(2H)-one.

Optimal Storage Conditions

Question: What are the ideal storage conditions for solid 4-hydroxyisoquinolin-1(2H)-one?

Answer: To minimize degradation, solid 4-hydroxyisoquinolin-1(2H)-one should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Protected from light (amber vial)Minimizes light-induced degradation (photodegradation).
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Question: How should I store solutions of 4-hydroxyisoquinolin-1(2H)-one?

Answer: Solutions are generally more prone to degradation than the solid material. Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may facilitate hydrolysis.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials, protected from light.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

Understanding Degradation Pathways

Question: What are the primary degradation pathways for 4-hydroxyisoquinolin-1(2H)-one?

Answer: The main degradation pathways are oxidation and hydrolysis.

  • Oxidation: The electron-rich aromatic ring and the hydroxyl group are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal contaminants. Potential oxidation products could involve the formation of quinone-like structures or ring-opened products.

  • Hydrolysis: The lactam (cyclic amide) bond in the isoquinolinone ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the opening of the heterocyclic ring to form a carboxylic acid and an amine.

dot

cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation main 4-hydroxyisoquinolin-1(2H)-one oxidized_products Oxidized Products (e.g., quinone-like structures, ring-opened products) main->oxidized_products O2, light, metal ions hydrolyzed_product Ring-Opened Product (Carboxylic acid and amine) main->hydrolyzed_product H2O (acid/base catalysis)

Caption: Potential degradation pathways of 4-hydroxyisoquinolin-1(2H)-one.

Experimental Best Practices

Question: What precautions should I take during my experiments to avoid degradation?

Answer:

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from contaminants that could catalyze degradation.

  • Work Under Inert Atmosphere: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.

  • Protect from Light: Conduct experiments in a fume hood with the sash down or use amber glassware to protect the compound from light.

  • Control Temperature: Avoid excessive heating of solutions containing 4-hydroxyisoquinolin-1(2H)-one.

  • pH Control: Be mindful of the pH of your reaction or analytical mobile phase, as extremes in pH can accelerate hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating 4-hydroxyisoquinolin-1(2H)-one from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20 minutes. This will help to elute a wide range of potential degradation products with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 4-hydroxyisoquinolin-1(2H)-one (e.g., 254 nm and 280 nm).

  • Column Temperature: 30°C.

  • Method Validation: Once initial separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

dot

start Start: Develop HPLC Method column Select C18 Column start->column mobile_phase Prepare Mobile Phase (A: 0.1% Formic Acid in H2O, B: ACN) column->mobile_phase gradient Run Gradient Elution (5-95% B over 20 min) mobile_phase->gradient detection Set UV Detection Wavelength gradient->detection validate Validate Method (ICH Guidelines) detection->validate

Caption: Workflow for stability-indicating HPLC method development.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[4][5]

  • Sample Preparation: Prepare a stock solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the solvent for analysis.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Characterization of Degradants: If significant degradation is observed, use LC-MS to identify the m/z of the degradation products to aid in their structural elucidation.

References

  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH, Q2 (R1), Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
  • Isoquinoline and its derivatives are important structural motifs in medicinal chemistry.
  • Forced degradation studies are a regulatory requirement to demonstrate the specificity of stability-indicating methods.[4]

  • The use of HPLC is a primary technique for the analysis of drug purity and stability.
  • Forced degradation studies provide insight into the degradation pathways of drug substances.[5]

  • The hydroxyl group of phenolic compounds can be susceptible to oxidation. (Source: Not directly cited, but a general principle of organic chemistry).
  • Lactam rings can undergo hydrolysis under acidic or basic conditions. (Source: Not directly cited, but a general principle of organic chemistry).
  • Proper storage at low temperatures and under an inert atmosphere can significantly slow down degradation reactions. (Source: Not directly cited, but a general best practice in chemical storage).
  • Residual silanol groups on silica-based HPLC columns can cause peak tailing for polar compounds.[2]

  • LC-MS is a powerful technique for the identification of unknown impurities and degradation products. (Source: Not directly cited, but a widely accepted principle in analytical chemistry).
  • NMR spectroscopy can provide detailed structural information about degradation products, but complex mixtures can be challenging to analyze.[3]

Sources

Technical Support Center: Method Development for Analytical Separation of Isoquinolinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the analytical separation of isoquinolinone isomers. Separating structurally similar isomers presents a significant chromatographic challenge due to their nearly identical physicochemical properties. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to address the specific issues you may encounter.

Core Concepts: The Challenge of Isoquinolinone Isomers

Isoquinolinone isomers, whether positional, structural, or stereoisomers (enantiomers), possess the same molecular weight and similar polarity. This inherent similarity is the primary obstacle to achieving baseline separation. Effective method development hinges on exploiting subtle differences in their structure and chemistry.

  • Positional Isomers : Differ in the substitution pattern on the aromatic ring system. This can lead to minor differences in pKa and dipole moment.

  • Enantiomers : Non-superimposable mirror images that require a chiral environment (e.g., a chiral stationary phase) for separation.

Troubleshooting Guide & FAQs

This section addresses the most common and critical issues encountered during the separation of isoquinolinone isomers.

Q1: My isoquinolinone isomer peaks are completely co-eluting or have very poor resolution (<1.0). Where do I start?

This is the most frequent challenge. A systematic approach, starting with the easiest parameters to adjust, is crucial. Do not immediately change the column.

Answer:

Start by confirming true co-elution. If you have a Diode Array Detector (DAD), a peak purity analysis can indicate if a single peak consists of multiple components.[1][2] Similarly, mass spectrometry (MS) can reveal different mass spectra across the peak if the isomers are not positional.[1][2]

Once co-elution is confirmed, follow this workflow:

// Nodes Problem [label="Poor Resolution / Co-elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm Co-elution\n(Peak Purity / MS Scan)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeMP [label="Step 1: Mobile Phase Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="1a. Adjust Mobile Phase pH", fillcolor="#FFFFFF", fontcolor="#202124"]; AdjustSolvent [label="1b. Change Organic Solvent / %B", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTemp [label="Step 2: Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Step 3: Change Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Phenyl [label="Consider Phenyl-Hexyl\n(π-π Interactions)", fillcolor="#FFFFFF", fontcolor="#202124"]; Chiral [label="Consider Chiral Phase\n(For Enantiomers)", fillcolor="#FFFFFF", fontcolor="#202124"]; SFC [label="Step 4: Alternative Technique (SFC)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Confirm; Confirm -> OptimizeMP; OptimizeMP -> AdjustpH; OptimizeMP -> AdjustSolvent; AdjustpH -> CheckTemp [label="No Improvement"]; AdjustSolvent -> CheckTemp [label="No Improvement"]; CheckTemp -> ChangeColumn [label="No Improvement"]; ChangeColumn -> Phenyl; ChangeColumn -> Chiral; Phenyl -> SFC [label="No Improvement"]; Chiral -> SFC [label="No Improvement"];

// Success paths AdjustpH -> Resolved [label="Success"]; AdjustSolvent -> Resolved [label="Success"]; CheckTemp -> Resolved [label="Success"]; Phenyl -> Resolved [label="Success"]; Chiral -> Resolved [label="Success"]; SFC -> Resolved [label="Success"]; }

Troubleshooting workflow for poor peak resolution.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment: Isoquinolinones are basic compounds. Their ionization state, and therefore their retention in reversed-phase HPLC, is highly dependent on mobile phase pH.[3][4]

    • Causality: At a pH below their pKa, these basic compounds become protonated (positively charged). In this state, they are more polar and will have less retention on a non-polar C18 column.[3][5] Conversely, at a pH above their pKa, they are in their neutral form, become more hydrophobic, and are retained longer.[3][4] This change in retention can dramatically alter selectivity between isomers.

    • Action: Prepare buffered mobile phases at different pH values (e.g., pH 3.0, 4.5, 7.0, and 9.0, ensuring your column can tolerate the pH range).[6] A change of 1-2 pH units can often be enough to resolve previously co-eluting peaks.

  • Optimize Organic Modifier & Gradient:

    • Action: If pH adjustment is insufficient, evaluate the organic modifier. Try switching from acetonitrile to methanol or vice-versa. Methanol and acetonitrile have different polarities and can offer alternative selectivities.

    • Action: Adjust the gradient slope. A shallower gradient increases the effective difference in elution times between closely related compounds, often improving resolution.[7]

  • Adjust Temperature:

    • Causality: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Sometimes, a change in temperature can alter the elution order of isomers.

    • Action: Screen temperatures between 25°C and 50°C in 5°C increments. Note that higher temperatures will generally decrease retention times.[8]

Q2: I have some separation, but the peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape is often a sign of undesirable secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[9]

Answer:

For basic compounds like isoquinolinones, peak tailing on silica-based columns is frequently caused by interactions with acidic silanol groups on the stationary phase surface.

Solutions to Improve Peak Shape:

StrategyMechanism of ActionProtocol / Action
Adjust Mobile Phase pH At a pH ~2 units away from the analyte's pKa, the compound exists in a single ionic state, minimizing peak broadening that occurs when both ionized and neutral forms are present.[6]Operate at a low pH (e.g., 2.5-3.5) to protonate the basic analytes fully, or at a high pH (e.g., 8-10) to keep them neutral. Ensure your column is stable at the chosen pH.[6]
Increase Buffer Concentration Higher ionic strength in the mobile phase can help shield the charged analyte from interacting with active sites (e.g., silanols) on the stationary phase.[10]Increase the buffer concentration from 10mM to 20-50mM. Ammonium formate or acetate are good choices as they are MS-compatible.
Use a Modern, High-Purity Column Modern columns use high-purity silica with better end-capping, which significantly reduces the number of free silanol groups available for secondary interactions.[11]If using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped column (Type B silica).

// Nodes Problem [label="Poor Peak Shape\n(Tailing, Broadening)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsItOverload [label="Is it Mass Overload?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ReduceMass [label="Reduce Injection Mass/Volume", fillcolor="#FFFFFF", fontcolor="#202124"]; SecondaryInteractions [label="Likely Secondary Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeMP [label="Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Adjust pH\n(Operate >2 units from pKa)", fillcolor="#FFFFFF", fontcolor="#202124"]; IncreaseBuffer [label="Increase Buffer Strength\n(e.g., 10mM -> 25mM)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckColumn [label="Evaluate Column", fillcolor="#FBBC05", fontcolor="#202124"]; ModernColumn [label="Use High-Purity, End-Capped Column", fillcolor="#FFFFFF", fontcolor="#202124"]; Improved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> IsItOverload; IsItOverload -> ReduceMass [label="Yes"]; IsItOverload -> SecondaryInteractions [label="No"]; ReduceMass -> Improved; SecondaryInteractions -> OptimizeMP; OptimizeMP -> AdjustpH; OptimizeMP -> IncreaseBuffer; AdjustpH -> CheckColumn [label="Still Tailing"]; IncreaseBuffer -> CheckColumn [label="Still Tailing"]; CheckColumn -> ModernColumn; ModernColumn -> Improved; AdjustpH -> Improved [label="Success"]; IncreaseBuffer -> Improved [label="Success"]; }

Logic diagram for troubleshooting poor peak shape.

Q3: Mobile phase optimization isn't working. What column chemistry is best for aromatic positional isomers?

When mobile phase adjustments fail, changing the stationary phase chemistry is the most powerful way to alter selectivity.[12]

Answer:

For aromatic positional isomers, standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient. You need a stationary phase that can exploit other interaction mechanisms.

  • Recommendation: Phenyl-Hexyl Columns

    • Mechanism: Phenyl-Hexyl columns provide a unique mixed-mode separation mechanism. They retain compounds via hydrophobic interactions (from the C6 alkyl chain) and, crucially, through π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinolinone structure.[13][14]

    • Causality: Positional isomers often have different electron densities in their aromatic rings, which can be exploited by the π-π interactions of a phenyl-based stationary phase to achieve separation.[15][16] Phenyl phases are known for their enhanced selectivity for aromatic and polycyclic compounds compared to standard C18 phases.[14][17] The hexyl linker provides sufficient hydrophobicity while allowing the phenyl group to interact effectively.[18]

  • Alternative: Pentafluorophenyl (PFP) Columns

    • Mechanism: PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions. The highly electronegative fluorine atoms create a different electronic environment than a standard phenyl ring, offering a complementary selectivity for method development.

Q4: I am trying to separate enantiomers of a chiral isoquinolinone. What is the best approach?

Separating enantiomers requires a chiral environment. This cannot be achieved on standard achiral columns like C18 or Phenyl-Hexyl without chiral additives in the mobile phase, which is a less common approach.

Answer:

The most robust and common approach is to use a Chiral Stationary Phase (CSP) .

  • Polysaccharide-Based CSPs: Columns like Chiralcel® (cellulose-based) and Chiralpak® (amylose-based) are extremely effective for a wide range of chiral compounds, including those with isoquinoline skeletons.[19] They separate enantiomers based on the formation of transient diastereomeric complexes with different stabilities.

  • Alternative Technique: Supercritical Fluid Chromatography (SFC)

    • Causality: SFC is a powerful technique for chiral separations.[20] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[21] This allows for faster separations and higher efficiency compared to HPLC. SFC is often considered orthogonal to reversed-phase HPLC, providing a completely different selectivity profile that is highly advantageous for separating isomers.[21] It is particularly well-suited for preparative scale purification due to the ease of removing the CO2 solvent.[22]

Reference List

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022-05-20). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Retrieved from [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024-08-16). LCGC International. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • HPLC Approaches to Improve Peak Shape for Basic Analytes - HALO Columns. Retrieved from [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Retrieved from [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020-03-02). Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • How to Increase Retention - How to use analytical columns | Technical Information | GL Sciences. Retrieved from [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. Retrieved from [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. Retrieved from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19). Retrieved from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025-12-01). MicroSolv. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025-07-03). YouTube. Retrieved from [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies. Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025-06-18). MicroSolv. Retrieved from [Link]

  • How to fix peak shape in hplc? (2023-03-09). ResearchGate. Retrieved from [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Retrieved from [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. Retrieved from [Link]

  • A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. (2023-03-12). Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022-06-01). Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Retrieved from [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023-04-12). Queen's University Belfast. Retrieved from [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. (2025-08-09). ResearchGate. Retrieved from [Link]

  • Chiral separation of fluoroquinolones by capillary electrophoresis using glucosamine-functionalized carbon quantum dots as a Pseudostationary phase. PubMed. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of Isoquinolinone and Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinolinone and quinolinone scaffolds represent two closely related, yet distinct, classes of nitrogen-containing heterocyclic compounds. Both structures are considered "privileged scaffolds" due to their recurring presence in a multitude of biologically active molecules and their ability to interact with a wide array of biological targets. This guide provides an in-depth, objective comparison of the biological activities of these two scaffolds, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

Structural Overview: A Tale of Two Isomers

At their core, isoquinolinone and quinolinone are structural isomers, both featuring a benzene ring fused to a pyridinone ring. The key distinction lies in the position of the nitrogen atom within the heterocyclic ring. In the quinolinone scaffold, the nitrogen is at position 1, whereas in the isoquinolinone scaffold, it resides at position 2. This seemingly subtle difference in nitrogen placement profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, ultimately dictating its biological activity.

Scaffold Comparison cluster_isoquinolinone Isoquinolinone cluster_quinolinone Quinolinone isoquinolinone N2 N at position 2 quinolinone N1 N at position 1

Figure 1: Core structures of Isoquinolinone and Quinolinone scaffolds.

Anticancer Activity: A Race for Potency

Both isoquinolinone and quinolinone derivatives have demonstrated significant potential as anticancer agents, with numerous compounds from both classes advancing through preclinical and clinical development.[1][2] Their mechanisms of action are diverse and often hinge on the specific substitution patterns around the core scaffold.

A primary area of convergence for both scaffolds is in the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4] PARP inhibitors have shown particular promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While both isoquinolinone and quinolinone-based PARP inhibitors have been developed, subtle differences in their binding modes and selectivity profiles have been observed.[3][5]

Another significant area of anticancer activity is the inhibition of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6][7] Quinoline-based compounds, in particular, have a rich history as kinase inhibitors, with several FDA-approved drugs targeting kinases in various cancers.[6] Isoquinolinone-based kinase inhibitors are also an active area of research, with promising results against a range of kinase targets.[8]

Table 1: Comparison of Anticancer Activity of Isoquinolinone and Quinolinone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Isoquinolinone 3-(p-Tolyl)isoquinolin-1-amine (FX-9)SEM (B-ALL)0.54Apoptosis induction[8]
2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i)HeLa-h–NPP1 inhibition[9]
BerbamineCaco-215.3 ± 1.2Cytotoxicity[10]
Quinolinone Pyridin-2-one derivative (4c)MDA-MB-231-Tubulin polymerization inhibition (IC50 = 17 ± 0.3 μM)[11]
Quinoline hydrazide derivativeHCT1167.2 ± 0.5 µg/mLCytotoxicity[5]
4-Substituted quinolineLung cancer0.96-[12]

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases, and both isoquinolinone and quinolinone scaffolds have yielded potent anti-inflammatory agents.[13][14] A common mechanism of action for these compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[14][15]

Isoquinolin-1-one and quinazolin-4-one derivatives have been evaluated for their ability to inhibit TNF-α production.[11] Furthermore, isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in microglia by inhibiting the MAPKs/NF-κB pathway.[16]

Table 2: Comparison of Anti-inflammatory Activity of Isoquinolinone and Quinolinone Derivatives

Compound ClassDerivative ExampleAssayIC50 (µM)Mechanism of ActionReference
Isoquinolinone N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)LPS-induced NO production in BV2 cells-Inhibition of MAPKs/NF-κB pathway[16]
Piperlongumine ALPS-induced NO production in RAW 264.7 cells0.97 ± 0.05-[9]
Quinolinone 7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2)LPS-induced NO production in RAW 264.7 cells-Inhibition of NF-κB activation[15]
Pyrazolo[1,5-a]quinazoline derivative (13i)LPS-induced NF-κB/AP-1 activity in THP-1Blue cells<50JNK inhibition[7]

Antimicrobial Activity: A Broad Spectrum of Defense

The quinolone scaffold, particularly in its fluoroquinolone iteration, is renowned for its broad-spectrum antibacterial activity and forms the basis of many clinically important antibiotics.[17][18] These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[18]

Isoquinoline derivatives also possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[13][19] Notably, some isoquinoline alkaloids have demonstrated activity against multidrug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[20]

Table 3: Comparison of Antimicrobial Activity of Isoquinolinone and Quinolinone Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Isoquinolinone Alkynyl isoquinoline (HSN584)MRSA4[19]
Alkynyl isoquinoline (HSN739)MRSA4[19]
RoemerineS. aureus32-64[20]
Quinolinone Fluoroquinolones (general)Gram-positive and Gram-negative bacteriaVaries[21]
4-Quinolone derivativeS. aureus MTCC 96-[22]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT solution (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO to dissolve formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 2: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[23][24]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds (isoquinolinone and quinolinone derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[25]

  • Incubation: Incubate the plate for another 48 to 72 hours.[23]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with test compounds incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_10min Incubate for 10 min add_griess->incubate_10min read_absorbance Read absorbance at 540 nm incubate_10min->read_absorbance

Figure 3: Workflow for the Nitric Oxide Production Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of DMEM.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.[3]

  • Incubation: Incubate the plate for another 24 hours.[3]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for 10 minutes.[27]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[27]

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout MIC Determination serial_dilute Prepare serial dilutions of compounds in broth prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum->inoculate_wells incubate_24h Incubate for 18-24h at 37°C inoculate_wells->incubate_24h visual_inspection Visually inspect for turbidity incubate_24h->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Figure 4: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[28]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28]

  • Inoculation: Dilute the standardized bacterial suspension in broth and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[29]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[28]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[30]

Conclusion and Future Perspectives

Both isoquinolinone and quinolinone scaffolds are undeniably rich sources of biologically active compounds with vast therapeutic potential. While quinolones, particularly fluoroquinolones, have a well-established clinical history as antibacterial agents, the isoquinolinone scaffold is continually emerging as a versatile platform for the development of novel anticancer and anti-inflammatory drugs.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. The subtle yet significant difference in the nitrogen atom's position offers a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds.

Future research should focus on more direct, head-to-head comparisons of isoquinolinone and quinolinone derivatives against a wide range of biological targets. Such studies, coupled with computational modeling and a deeper understanding of their structure-activity relationships, will undoubtedly accelerate the development of the next generation of therapeutics based on these remarkable scaffolds.

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  • Dose-response cytotoxicity curves with IC 50 values determined for... ResearchGate. [Link]

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  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. PubMed Central. [Link]

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The Evolving Landscape of 4-Hydroxyisoquinolin-1(2H)-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes implicated in oncology and inflammatory diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their inhibitory activities against Poly(ADP-ribose) Polymerase (PARP), Tankyrase, and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase. By dissecting the impact of substitutions at key positions, we aim to provide researchers, scientists, and drug development professionals with a rational framework for the design of next-generation inhibitors with enhanced potency and selectivity.

The Allure of the 4-Hydroxyisoquinolin-1(2H)-one Core

The therapeutic potential of the 4-hydroxyisoquinolin-1(2H)-one core lies in its ability to mimic the nicotinamide moiety of NAD+, a crucial cofactor for enzymes like PARP and Tankyrase. This mimicry allows these derivatives to competitively bind to the active site of these enzymes, disrupting their catalytic activity. Furthermore, the scaffold's planar structure and capacity for modification at multiple positions provide a flexible platform for optimizing interactions with specific enzyme targets.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 4-hydroxyisoquinolin-1(2H)-one derivatives is profoundly influenced by the nature and position of substituents on the isoquinolinone ring system. Here, we delve into a position-by-position analysis of SAR, drawing upon a wealth of experimental data.

Modifications at the N-2 Position

The N-2 position of the isoquinolinone ring offers a valuable vector for modulating pharmacokinetic properties and introducing additional binding interactions.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, is generally well-tolerated and can enhance cell permeability.

  • Aromatic and Heteroaromatic Rings: Substitution with aromatic or heteroaromatic rings can lead to significant gains in potency. For instance, in the context of PARP inhibition, a phenyl group at this position can establish favorable pi-stacking interactions within the active site.

The Critical Role of the C-3 Position

The C-3 position is pivotal for establishing key interactions within the active site of target enzymes.

  • Aryl Substituents: The presence of an aryl group at the C-3 position is a common feature of potent Tankyrase inhibitors. The orientation of this aryl ring is crucial, with para-substituted phenyl rings often demonstrating the highest potency due to their ability to project into a hydrophobic pocket. Ortho-substitutions, in contrast, tend to diminish activity due to steric hindrance.

  • Hydrogen Bonding: The introduction of substituents capable of forming hydrogen bonds can significantly enhance binding affinity.

Fine-Tuning Activity at the C-4 Position

The C-4 position, bearing the hydroxyl group, is a key pharmacophoric element. Modifications at or around this position can have a dramatic impact on activity.

  • Carboxamide Moiety: For PARP inhibitors, the introduction of a carboxamide group at the C-4 position has proven to be a successful strategy. This group can form crucial hydrogen bonds with key amino acid residues in the PARP active site. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been designed for the development of new PARP inhibitors[1].

The Impact of Substitutions on the Phenyl Ring (Positions C-5 to C-8)

Modifications on the fused phenyl ring of the isoquinolinone core provide an avenue for fine-tuning selectivity and potency.

  • Electron-Withdrawing and Donating Groups: The electronic nature of substituents on the phenyl ring can influence the overall electron density of the scaffold, thereby affecting its binding affinity. For PARP inhibitors, substitutions at the 5-position have been explored, with bromo and iodo substituents showing notable potency[2].

  • Positional Isomers: The position of the substituent is critical. For instance, in a related quinazolinone scaffold targeting PARP-1, an amino group at the 8-position resulted in a significant increase in potency[3].

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 4-hydroxyisoquinolin-1(2H)-one and related derivatives against PARP, Tankyrase, and HIF-PHD2.

Table 1: SAR of Isoquinolinone and Related Derivatives as PARP Inhibitors

CompoundScaffoldR1 (N-2)R2 (C-3)R3 (C-4)R4 (Phenyl Ring)PARP1 IC₅₀ (µM)PARP2 IC₅₀ (µM)Reference
1 Isoquinolin-1(2H)-oneHHOH5-BrPotent-[2]
2 Isoquinolin-1(2H)-oneHHOH5-IPotent-[2]
3 3,4-dihydroisoquinolin-1-oneHH-[1,4'-bipiperidine]-1'-carbonyl7-F0.1560.0701[1]

Table 2: SAR of Isoquinolin-1(2H)-one Derivatives as Tankyrase Inhibitors

CompoundR1 (N-2)R2 (C-3)R3 (Phenyl Ring)TNKS1 IC₅₀ (µM)TNKS2 IC₅₀ (µM)Reference
4 H4-methoxyphenyl5-amino--[4]
5 H4-methylphenyl5-amino--[4]
6 H4-chlorophenyl5-amino--[4]
7 HPhenyl5-methylPotentPotent[4]
8 HPhenyl5-methoxyPotentPotent[4]
9 -2-phenyl8-amino--[3]

Table 3: Key Interactions of 4-Hydroxyisoquinoline Derivatives as HIF-PHD2 Inhibitors

Compound FeatureInteraction with PHD2 Active SiteSignificanceReference
4-hydroxyisoquinolin-3-carbonylBidentate chelation of the active site iron via the 4-hydroxyl and 3-carbonyl groupsEssential for potent inhibition
Glycine moietyForms hydrogen bonds with key residuesEnhances binding affinity

Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of reliable SAR analysis. Below are detailed methodologies for key assays used in the evaluation of 4-hydroxyisoquinolin-1(2H)-one derivatives.

PARP1 Colorimetric Activity Assay

This assay measures the NAD-dependent addition of poly(ADP-ribose) to histones, a reaction catalyzed by PARP1.

Materials:

  • Purified PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • To each well of the histone-coated plate, add 25 µL of the reaction buffer containing the PARP1 enzyme and activated DNA.

  • Add 5 µL of the test compound at various concentrations or vehicle control (DMSO).

  • Initiate the reaction by adding 20 µL of biotinylated NAD+ solution.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of the colorimetric HRP substrate and incubate until color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Tankyrase Inhibition Assay (TOPflash Reporter Assay)

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway, which is regulated by Tankyrase.

Materials:

  • HEK293T or DLD-1 cells

  • TOPflash and FOPflash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a

  • Dual-luciferase reporter assay system

  • Test compounds dissolved in DMSO

Procedure:

  • Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Treat the cells with the test compound at various concentrations or vehicle control for 1 hour.

  • Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percent inhibition of Wnt signaling and determine the IC₅₀ values.

HIF-1α Stabilization Assay (Western Blotting)

This assay assesses the ability of compounds to inhibit HIF prolyl hydroxylases, leading to the stabilization and accumulation of HIF-1α protein.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations or vehicle control for 4-8 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal to determine the fold-increase in HIF-1α stabilization.

Visualizing the SAR Landscape

The following diagrams illustrate the key pharmacophoric features of 4-hydroxyisoquinolin-1(2H)-one derivatives and a typical experimental workflow for their evaluation.

Caption: Key pharmacophoric regions of the 4-hydroxyisoquinolin-1(2H)-one scaffold.

Experimental_Workflow cluster_0 Compound Evaluation Workflow Start Compound Synthesis & Characterization Biochemical_Assay Biochemical Assay (e.g., PARP1 enzymatic assay) Start->Biochemical_Assay Determine in vitro potency Cell_Based_Assay Cell-Based Assay (e.g., TOPflash reporter assay) Biochemical_Assay->Cell_Based_Assay Assess cellular activity SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Correlate structure with activity Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design improved analogs Lead_Optimization->Start Iterative cycle In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies Evaluate in animal models

Caption: A typical experimental workflow for the evaluation of 4-hydroxyisoquinolin-1(2H)-one derivatives.

Conclusion

The 4-hydroxyisoquinolin-1(2H)-one scaffold continues to be a fertile ground for the discovery of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of novel therapeutic agents. By leveraging the insights gained from systematic modifications at key positions, researchers can continue to unlock the full potential of this versatile chemical scaffold in the fight against cancer and other debilitating diseases.

References

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A Comparative Guide to the In Vivo Efficacy of Novel Isoquinolinone Derivatives and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of robust crop protection strategies, the agricultural science community is in a constant state of innovation. The emergence of fungicide resistance to established chemistries necessitates a perpetual pipeline of novel active ingredients with diverse modes of action. Among the promising new candidates are isoquinolinone derivatives, a class of heterocyclic compounds inspired by natural alkaloids. This guide provides a comprehensive comparison of the in vivo efficacy of these emerging fungicides against established commercial alternatives, supported by experimental data and detailed methodologies to empower researchers in the field.

The Imperative for New Fungicidal Chemistries

The evolution of resistance in fungal pathogens poses a significant threat to global food security. Over-reliance on a limited number of fungicidal modes of action has led to the selection of resistant strains, rendering some of the most widely used treatments ineffective.[1] This underscores the critical need for the discovery and development of new fungicides with novel mechanisms of action. Isoquinolinone and its derivatives have garnered considerable attention due to their broad-spectrum antifungal activity and unique structural motifs, offering a potential solution to the challenge of resistance.[1]

Comparative In Vivo Efficacy: Isoquinolinone Derivatives vs. Commercial Standards

Recent studies have demonstrated the potent in vivo fungicidal activity of novel isoquinolinone derivatives, with performance often rivaling or exceeding that of current market leaders. The following table summarizes key comparative data from greenhouse trials against economically significant plant pathogens.

Compound/ProductTarget Pathogen(s)Host PlantConcentrationIn Vivo Efficacy (% Inhibition/Control)Reference(s)
Isoquinolinone Derivative Ih Fusarium graminearum, Rhizoctonia solaniWheat, Rice50 mg/L78.52% (F. graminearum), 80.03% (R. solani)[1]
3-isoquinolinyl-4-chromenone 25 Botrytis cinereaTomato50 mg/L94.12%[2]
Quinoline Derivative Ac12 Sclerotinia sclerotiorum, Botrytis cinereaVariousNot specifiedComparable to Boscalid[3]
Chlorothalonil (Commercial) Fusarium graminearum, Rhizoctonia solani, B. cinereaVarious50 mg/L69.63% (F. graminearum), 77.97% (R. solani), 76.47% (B. cinerea)[1][2]
Boscalid (Commercial) Botrytis cinerea, Sclerotinia sclerotiorumVarious50 mg/L97.06% (B. cinerea)[2]

As the data indicates, specific isoquinolinone derivatives exhibit exceptional control of key fungal diseases. For instance, 3-isoquinolinyl-4-chromenone 25 demonstrated a 94.12% inhibition of Botrytis cinerea, outperforming the multi-site inhibitor chlorothalonil (76.47%) and nearing the efficacy of the potent SDHI fungicide boscalid (97.06%).[2] Similarly, the isoquinolinone derivative Ih showed superior control of Rhizoctonia solani compared to chlorothalonil.[1]

Experimental Protocol: A Validated Greenhouse Efficacy Trial

To ensure the trustworthiness and reproducibility of in vivo fungicide evaluations, a meticulously designed and executed experimental protocol is paramount. The following methodology for a preventative greenhouse trial against powdery mildew serves as a robust template for assessing the efficacy of novel compounds.

Step-by-Step Methodology
  • Plant Propagation and Acclimatization:

    • Cultivate a highly susceptible host plant variety (e.g., cucumber 'Marketmore 76' for powdery mildew) in a controlled greenhouse environment.

    • Maintain plants under optimal growth conditions (22-25°C, 60-70% relative humidity, 16-hour photoperiod) until they reach the 3-4 true leaf stage.

    • Ensure uniform plant size and vigor to minimize experimental variability.

  • Preparation of Fungal Inoculum:

    • Culture the target pathogen (e.g., Podosphaera xanthii for cucumber powdery mildew) on susceptible host plants in a separate, isolated chamber.

    • Prepare a spore suspension by washing conidia from infected leaves with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to ensure even dispersal.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Fungicide Application:

    • Randomly assign plants to treatment groups, including a negative control (water/surfactant only), positive controls (commercial fungicides), and the experimental isoquinolinone derivatives at various concentrations.

    • Apply the fungicide treatments to the point of runoff using a handheld sprayer, ensuring thorough coverage of all leaf surfaces.[4]

    • Allow the treated plants to dry completely before inoculation.

  • Inoculation:

    • One day after fungicide application, inoculate the plants by spraying the prepared spore suspension evenly over the foliage.[4]

    • Maintain high humidity (>95%) for the initial 24 hours post-inoculation to facilitate spore germination and infection.

  • Incubation and Disease Assessment:

    • Return the plants to the greenhouse with controlled conditions conducive to disease development.

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Disease severity can be rated on a 0-5 scale, where 0 = no disease, 1 = 1-10% leaf area affected, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, and 5 = >75% leaf area affected with sporulation.

  • Data Analysis:

    • Calculate the percent disease control for each treatment using the following formula:

      • % Control = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase plant_prep Plant Propagation & Acclimatization application Fungicide Application plant_prep->application inoculum_prep Inoculum Preparation inoculation Pathogen Inoculation inoculum_prep->inoculation fungicide_prep Fungicide Solution Preparation fungicide_prep->application application->inoculation 24h incubation Incubation inoculation->incubation assessment Disease Severity Assessment incubation->assessment 7, 14, 21 days analysis Data Analysis & Interpretation assessment->analysis

Caption: Greenhouse Fungicide Efficacy Trial Workflow.

Divergent Mechanisms of Action: The Scientific Rationale

The promising in vivo efficacy of isoquinolinone derivatives can be attributed to their unique mechanisms of action, which differ significantly from many commercial fungicides. Understanding these differences is crucial for developing effective resistance management strategies.

Isoquinolinone Derivatives: Preliminary studies suggest that some isoquinolinone derivatives exert their antifungal effects by disrupting the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[2][3] Others may interfere with mitochondrial respiration, though through a different target site than the well-established SDHI or QoI fungicides.[2] This multi-faceted or novel mode of action is a key advantage in combating resistance.

Commercial Fungicides:

  • Chlorothalonil (FRAC Group M05): This is a multi-site contact fungicide.[5] Its primary mode of action involves the non-specific reaction with thiol groups in various enzymes and proteins within the fungal cell.[6] This disrupts numerous metabolic processes, including cellular respiration.[6] The multi-site nature of chlorothalonil makes the development of resistance highly unlikely.[5][7]

  • Boscalid (FRAC Group 7): Boscalid is a succinate dehydrogenase inhibitor (SDHI).[2][8][9] It specifically targets Complex II of the mitochondrial respiratory chain, blocking the conversion of succinate to fumarate.[1][9][10] This halts ATP production, depriving the fungal cell of energy and leading to its death.[11]

Signaling Pathway: Mitochondrial Respiration Inhibition

mitochondrial_respiration cluster_etc Electron Transport Chain (Mitochondrion) complex_I Complex I complex_III Complex III complex_I->complex_III complex_II Complex II (Succinate Dehydrogenase) complex_II->complex_III fumarate Fumarate complex_II->fumarate complex_IV Complex IV complex_III->complex_IV atp_synthase ATP Synthase complex_IV->atp_synthase atp ATP (Energy) atp_synthase->atp succinate Succinate succinate->complex_II boscalid Boscalid (SDHI) boscalid->complex_II Inhibition

Caption: Mechanism of Action for SDHI Fungicides like Boscalid.

Conclusion and Future Directions

The data presented in this guide strongly supports the continued investigation of isoquinolinone derivatives as a promising new class of fungicides. Their potent in vivo efficacy, often comparable or superior to established commercial products, combined with potentially novel modes of action, positions them as valuable tools in the future of sustainable agriculture. Further research should focus on elucidating the precise molecular targets of these compounds, optimizing their formulation for field application, and evaluating their performance against a broader spectrum of plant pathogens under diverse environmental conditions. The integration of such innovative chemistries into integrated pest management programs will be instrumental in mitigating the threat of fungicide resistance and ensuring the long-term viability of global crop production.

References

  • The Science Behind Chlorothalonil: A Deep Dive into Its Fungicidal Action. [Link]

  • Wang, W., et al. (2021). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. [Link]

  • Boscalid Fungicide Uses. (2024). [Link]

  • Boscalida (Boscalid) - Cultivar Magazine. (2025). [Link]

  • Chlorothalonil: An Effective Solution In The Control Of Fungal Diseases On Plant. (2025). [Link]

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  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytopythora infestans. (2025). CGSpace. [Link]

  • Fungicide Modes of Action - Field Crop Diseases Victoria. (2020). extensionAUS. [Link]

  • FRAC Code List 2018: Fungicides Sorted by Mode of Action. (2018). FTCC Digital Archives. [Link]

  • FRAC Code List ©*2018: Fungicides sorted by mode of action. (2018). PHI-base. [Link]

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  • THE QUINONE OUTSIDE INHIBITOR FUNGICIDES, A PERSPECTIVE GROUP OF PLANT PROTECTION PRODUCTS. (2025). ResearchGate. [Link]

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  • A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents. (2022). Methods in Molecular Biology. [Link]

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  • Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. (2023). MDPI. [Link]

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A Comparative Guide to the Synthetic Routes of 4-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their efficiencies.

Introduction to the Synthetic Challenge

The synthesis of 4-hydroxyisoquinolin-1(2H)-one presents a unique set of challenges, primarily centered around the construction of the bicyclic isoquinolone core with the desired hydroxylation pattern. The choice of synthetic strategy is often a trade-off between factors such as starting material availability, reaction efficiency, scalability, and environmental impact. This guide will explore three major synthetic approaches: the classical intramolecular cyclization of o-acylphenylacetic acid derivatives, the Dieckmann condensation, and modern energy-efficient methods.

Route 1: Intramolecular Cyclization of o-Acylphenylacetic Acid Derivatives

This is a widely employed and versatile method that involves the cyclization of a suitably substituted phenylacetic acid derivative. A common precursor is 2-cyanomethylbenzoic acid or its esters, which can be prepared from commercially available starting materials.

Mechanistic Insights

The reaction proceeds via a base-catalyzed intramolecular condensation. The base, typically a strong alkoxide, deprotonates the α-carbon to the nitrile group, generating a carbanion. This nucleophilic carbanion then attacks the carbonyl group of the ester, leading to a cyclic intermediate. Subsequent tautomerization and loss of a leaving group (e.g., alcohol from the ester) yields the 4-hydroxyisoquinolin-1(2H)-one. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

start 2-Cyanomethyl- benzoic acid ester carbanion Carbanion intermediate start->carbanion Deprotonation base Base (e.g., NaOEt) cyclization Intramolecular cyclization carbanion->cyclization intermediate Cyclic intermediate cyclization->intermediate Nucleophilic attack tautomerization Tautomerization intermediate->tautomerization product 4-Hydroxyisoquinolin- 1(2H)-one tautomerization->product Loss of alcohol

Caption: Intramolecular cyclization of a 2-cyanomethylbenzoic acid ester.

Experimental Protocol

Synthesis of 4-hydroxyisoquinolin-1(2H)-one from 2-cyanomethylbenzoic acid

  • Esterification: A solution of 2-cyanomethylbenzoic acid (1.0 eq) in ethanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the ethyl ester.

  • Cyclization: The crude ethyl ester is dissolved in anhydrous ethanol, and sodium ethoxide (1.2 eq) is added portion-wise. The mixture is refluxed for 6 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from ethanol to afford pure 4-hydroxyisoquinolin-1(2H)-one.

Route 2: Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters. A variation of this reaction can be employed for the synthesis of 4-hydroxyisoquinolin-1(2H)-one.[1][2] This route typically involves the intramolecular cyclization of a diester substrate.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate can lead to the desired 4-hydroxyisoquinolin-1(2H)-one, although in some variations, the 4-hydroxy group is already present in the final cyclized product.[1]

diester N-substituted diester enolate Enolate intermediate diester->enolate Deprotonation base Strong Base cyclization Intramolecular cyclization enolate->cyclization beta_keto_ester Cyclic β-keto ester cyclization->beta_keto_ester Nucleophilic attack hydrolysis Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis product 4-Hydroxyisoquinolin- 1(2H)-one hydrolysis->product

Caption: Dieckmann condensation pathway to 4-hydroxyisoquinolin-1(2H)-one.

Experimental Protocol

Synthesis via Dieckmann Condensation

  • Substrate Synthesis: N-acetylanthranilic acid is reacted with ethyl chloroacetate in the presence of a base to form the corresponding diester.

  • Cyclization: The diester is dissolved in an anhydrous solvent like toluene, and a strong base such as sodium hydride (1.5 eq) is added carefully under an inert atmosphere. The mixture is heated to reflux for 8-12 hours.

  • Work-up and Purification: The reaction is cooled and quenched with a proton source (e.g., acetic acid). The solvent is removed, and the residue is partitioned between water and an organic solvent. The aqueous layer is acidified to precipitate the product, which is then collected, washed, and purified by recrystallization.

Route 3: Microwave-Assisted Synthesis

Modern synthetic chemistry increasingly focuses on "green" and efficient methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating.[3][4][5]

Mechanistic Rationale for Rate Acceleration

Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly accelerate the rate of reaction, particularly for polar molecules and in reactions with a high activation energy. In the context of 4-hydroxyisoquinolin-1(2H)-one synthesis, microwave heating can dramatically shorten the time required for the intramolecular cyclization step.

cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis reactants_conv Reactants + Solvent heating_conv Oil Bath (Hours) reactants_conv->heating_conv product_conv Product heating_conv->product_conv reactants_mw Reactants + Solvent heating_mw Microwave Irradiation (Minutes) reactants_mw->heating_mw product_mw Product heating_mw->product_mw

Caption: Comparison of conventional heating versus microwave synthesis.

Experimental Protocol

Microwave-Assisted Intramolecular Cyclization

  • Reaction Setup: A mixture of the 2-cyanomethylbenzoic acid ethyl ester (1.0 eq) and sodium ethoxide (1.2 eq) in a minimal amount of a high-boiling polar solvent (e.g., DMF) is placed in a sealed microwave reaction vessel.

  • Irradiation: The vessel is subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes). The reaction progress can be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is processed as described in the conventional intramolecular cyclization protocol.

Comparative Analysis

ParameterRoute 1: Intramolecular CyclizationRoute 2: Dieckmann CondensationRoute 3: Microwave-Assisted Synthesis
Starting Materials Readily availableRequires multi-step precursor synthesisSame as conventional routes
Reaction Time 6-8 hours8-12 hours10-30 minutes
Typical Yield 60-75%50-65%70-85%
Scalability GoodModerateModerate, requires specialized equipment
Green Chemistry Metrics Moderate E-FactorHigher E-Factor due to more stepsLower energy consumption, reduced solvent use
Advantages Reliable, well-establishedGood for certain substituted analogsRapid, often higher yields, cleaner reactions
Disadvantages Long reaction timesMulti-step, strong base requiredRequires specialized equipment

Note: Yields and reaction times are approximate and can vary depending on the specific substrate and reaction conditions.

Conclusion and Future Perspectives

The choice of a synthetic route to 4-hydroxyisoquinolin-1(2H)-one is highly dependent on the specific requirements of the research or development project. The classical intramolecular cyclization of o-acylphenylacetic acid derivatives remains a robust and reliable method. The Dieckmann condensation offers an alternative for specific substitution patterns but is often more labor-intensive.

For rapid synthesis and process optimization, microwave-assisted methods present a significant advantage, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[6][7][8] Future developments in this area will likely focus on the use of more sustainable catalysts, solvent-free conditions, and flow chemistry to further improve the efficiency and environmental friendliness of these important synthetic transformations.

References

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  • 4Hydroxy2-quinolones. 17. Dieckmann condensation as a thermally activated process. ResearchGate. [Link]

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  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Plant Science. [Link]

  • Cs2CO3-Catalyzed Decarboxylation/Cyclization to Access Functionalized 8-Hydroxyisoquinoline-1(2H)-ones and 2-Pyridones Assisted by Microwave Irradiation. The Journal of Organic Chemistry. [Link]

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. [Link]

  • Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie. [Link]

  • Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides. Organic Letters. [Link]

  • An Efficient One-Pot Synthesis of 4-Hydroxyisoquinoline-1,3(2H,4H)-diones from N-Alkylbenzamides and α-Keto Esters. Request PDF. [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. Organic & Biomolecular Chemistry. [Link]

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  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Validating Molecular Docking of Quinolinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for predicting the binding of small molecules to their protein targets. For quinolinone inhibitors, a class of compounds with broad therapeutic potential, accurately predicting their binding pose and affinity is a critical first step. However, in silico predictions are just that—predictions. They require rigorous experimental validation to confirm their biological relevance. This guide provides a comprehensive comparison of key biophysical and structural biology techniques to validate molecular docking results for quinolinone inhibitors, offering insights honed from years of field experience.

The Imperative of Experimental Validation

Molecular docking, while powerful, is built on algorithms and scoring functions that are approximations of complex biological systems.[1][2] Factors such as protein flexibility, the presence of water molecules, and the precise protonation states of residues can significantly influence ligand binding in ways that are challenging to model perfectly.[3] Therefore, experimental validation is not merely a confirmatory step but a cornerstone of robust structure-based drug design. For quinolinone inhibitors, which often target essential enzymes like DNA gyrase and topoisomerase, understanding the precise binding mode is paramount for optimizing potency and selectivity.[4][5][6][7][8]

This guide will navigate through a selection of orthogonal experimental techniques, each providing a different lens through which to view the inhibitor-target interaction. We will explore not just the "how" but the "why" behind each method, empowering researchers to make informed decisions for their specific research questions.

A Comparative Overview of Validation Techniques

The choice of validation method depends on the specific information required, the availability of resources, and the characteristics of the protein-ligand system. Here, we compare several gold-standard techniques.

Technique Information Provided Throughput Protein Consumption Direct Binding Evidence Structural Information
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, Stoichiometry (n)LowHighYesNo
Surface Plasmon Resonance (SPR) KD, kon, koffMediumLowYesNo
Fluorescence-Based Thermal Shift Assay (FTSA) Tm shift (indirect binding)HighLowIndirectNo
Nuclear Magnetic Resonance (NMR) Spectroscopy KD, Binding Site Mapping, Structural ChangesLowHighYesYes (High Resolution)
X-Ray Crystallography High-Resolution 3D Structure of ComplexLowHighYesYes (Atomic Detail)

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10][11][12] This makes it an invaluable tool for validating the binding affinity predicted by docking and for understanding the driving forces of the interaction (enthalpy vs. entropy).[10][13][14][]

Causality Behind Experimental Choices in ITC

The choice of buffer is critical in ITC.[10] Mismatched buffers between the syringe and the cell can lead to large heats of dilution, masking the true binding signal.[10] Similarly, the concentrations of the protein and ligand must be carefully chosen to ensure an optimal "c-value" (c = [Macromolecule] * n * KA), which dictates the shape of the binding isotherm and the accuracy of the fitted parameters.[10]

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze the purified protein and dissolve the quinolinone inhibitor in the exact same buffer to minimize heats of dilution.[10] A common buffer is phosphate-buffered saline (PBS) or HEPES.

    • Degas both solutions to prevent air bubbles from interfering with the measurement.[10]

    • Accurately determine the concentrations of the protein (e.g., by UV-Vis spectroscopy) and the inhibitor.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).[9]

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[16][17][18][19][20] A key advantage of SPR is its ability to provide kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the equilibrium dissociation constant (KD).[16][20]

Causality Behind Experimental Choices in SPR

The choice of immobilization strategy is crucial for a successful SPR experiment. The protein should be immobilized in a way that preserves its native conformation and does not obstruct the binding site. Amine coupling is a common method, but alternatives like capture-based approaches may be necessary for sensitive proteins. The flow rate of the analyte (quinolinone inhibitor) over the sensor surface also needs to be optimized to minimize mass transport limitations, which can skew kinetic measurements.

Experimental Protocol: SPR
  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the chip surface (e.g., using EDC/NHS for amine coupling).

    • Immobilize the target protein to the chip surface at a desired density.

    • Deactivate any remaining active groups.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the quinolinone inhibitor in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized protein surface and a reference surface (for subtracting non-specific binding).

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD from the ratio of koff/kon.

    • Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a binding isotherm.[18]

Fluorescence-Based Thermal Shift Assay (FTSA): High-Throughput Screening for Binders

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a rapid and cost-effective method to screen for ligand binding.[21][22][23][24] The principle is that the binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[23][25] This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[23][26]

Causality Behind Experimental Choices in FTSA

The choice of dye is important; SYPRO Orange is commonly used due to its large fluorescence increase upon binding to unfolded proteins.[23] The concentration of the protein and dye needs to be optimized to achieve a good signal-to-noise ratio. It is also crucial to run appropriate controls, including the protein alone and the protein with a known non-binder, to establish a baseline Tm and ensure that the observed shifts are due to specific binding.

Experimental Protocol: FTSA
  • Reagent Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a stock solution of the quinolinone inhibitor and a series of dilutions.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).

  • Assay Setup (in a 96- or 384-well PCR plate):

    • To each well, add the protein solution, the dye, and either the inhibitor or a vehicle control.

    • Seal the plate to prevent evaporation.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.[26]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate melting curves.

    • Determine the Tm for each condition, which is the temperature at the midpoint of the unfolding transition (the peak of the first derivative of the melting curve).

    • A significant positive shift in Tm in the presence of the inhibitor indicates stabilizing binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights into Binding

NMR spectroscopy is a powerful technique that can provide detailed information about ligand binding at an atomic level.[27][28][29][30] It can be used to determine the binding affinity, map the binding site on the protein, and characterize any conformational changes that occur upon binding.[27]

Causality Behind Experimental Choices in NMR

The choice between ligand-observed and protein-observed NMR experiments depends on the specific system and the information sought. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are useful for identifying binders and epitope mapping, especially for large proteins. Protein-observed methods, such as ¹H-¹⁵N HSQC, require isotopically labeled protein but provide detailed information about which specific residues are involved in the interaction.

Experimental Protocol: ¹H-¹⁵N HSQC for Binding Site Mapping
  • Sample Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Prepare a concentrated stock solution of the unlabeled quinolinone inhibitor.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.

    • Add a small amount of the inhibitor to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

    • Repeat the titration with increasing concentrations of the inhibitor.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the amide peaks that show significant chemical shift perturbations (changes in their position) or line broadening upon addition of the inhibitor.

    • Map these perturbed residues back onto the 3D structure of the protein to identify the binding site.

X-Ray Crystallography: The Definitive Structural Validation

X-ray crystallography provides the highest resolution structural information, allowing for the direct visualization of the binding pose of the quinolinone inhibitor in the active site of the target protein.[31][32] This is the ultimate validation of a docking prediction, as it provides unambiguous evidence of the binding mode and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.[31][32][33]

Causality Behind Experimental Choices in X-Ray Crystallography

Obtaining high-quality crystals of the protein-ligand complex is the most critical and often the most challenging step. The crystallization conditions (precipitant, pH, temperature) must be carefully screened and optimized. Soaking the ligand into pre-existing apo-protein crystals or co-crystallizing the protein and ligand together are two common approaches, and the choice between them can depend on the solubility of the ligand and its affinity for the protein.

Experimental Protocol: Co-crystallization
  • Complex Formation:

    • Mix the purified protein with a molar excess of the quinolinone inhibitor.

    • Allow the complex to incubate to ensure binding equilibrium is reached.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion methods are commonly used.

    • Incubate the trials under controlled temperature conditions.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization hits by fine-tuning the concentrations of the components.

    • Carefully harvest the best-diffracting crystals and cryo-protect them for data collection.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available).

    • Build and refine the model of the protein-ligand complex, paying close attention to the electron density for the inhibitor to accurately determine its pose and interactions.[31]

Workflow and Pathway Visualizations

To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_in_silico In Silico Prediction cluster_validation Experimental Validation docking Molecular Docking of Quinolinone Inhibitor itc ITC docking->itc Validate Prediction spr SPR docking->spr Validate Prediction ftsa FTSA docking->ftsa Validate Prediction nmr NMR docking->nmr Validate Prediction xray X-Ray Crystallography docking->xray Validate Prediction itc->xray Confirm Affinity of Crystal Complex spr->xray Confirm Kinetics of Crystal Complex ftsa->itc Prioritize Hits for Deeper Analysis ftsa->spr Prioritize Hits for Deeper Analysis ftsa->nmr Prioritize Hits for Deeper Analysis nmr->xray Guide Crystallization & Refine Model quinolinone_moa inhibitor Quinolinone Inhibitor complex Enzyme-DNA Complex inhibitor->complex Binds to enzyme DNA Gyrase / Topoisomerase IV dna Bacterial DNA enzyme->dna Binds to dna->complex cleavage Transient DNA Cleavage complex->cleavage resealing DNA Resealing cleavage->resealing Normal Function replication_block Replication Fork Blockage cleavage->replication_block Inhibited by Quinolinone cell_death Bacterial Cell Death replication_block->cell_death

Caption: Simplified mechanism of action for quinolinone inhibitors.

Conclusion: An Integrated Approach for Confident Drug Design

No single experimental technique can provide a complete picture of a protein-ligand interaction. The most robust validation of molecular docking results comes from an integrated approach, leveraging the strengths of multiple orthogonal methods. For instance, high-throughput techniques like FTSA can be used for initial screening, followed by more detailed characterization of promising hits with ITC and SPR to confirm affinity and kinetics. Finally, NMR and X-ray crystallography can provide the ultimate structural validation of the predicted binding mode.

By carefully selecting and executing these experimental validation strategies, researchers can move beyond computational predictions to a confident, data-driven understanding of how their quinolinone inhibitors interact with their targets, paving the way for the design of more potent and selective therapeutics.

References

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A Comparative Guide to the Antimicrobial Activity of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the isoquinoline nucleus, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules.[1][2] This guide provides a comparative analysis of the antimicrobial activity of substituted isoquinolines, delving into the critical structure-activity relationships that govern their efficacy and offering insights into the experimental methodologies used for their evaluation.

The Isoquinoline Scaffold: A Versatile Framework for Antimicrobial Drug Discovery

The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, offers a versatile template for chemical modification.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The straightforward synthesis of the isoquinoline core, through classic reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, further enhances its attractiveness as a starting point for drug discovery programs.[3]

Structure-Activity Relationship: Decoding the Impact of Substituents

The antimicrobial potency of isoquinoline derivatives is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective antimicrobial agents.

Key Substitutions and Their Influence on Antibacterial Activity

Extensive research has highlighted several key substitution patterns that significantly modulate the antibacterial activity of the isoquinoline core.

  • Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, to phenyl groups attached to the isoquinoline scaffold has been shown to confer remarkable bactericidal activity. For instance, fluorophenylpropanoate esters and halogenated phenyl and phenethyl carbamates have demonstrated high and broad-range bactericidal effects.[4]

  • Ester and Carbamate Moieties: The functionalization of the isoquinoline core with ester and carbamate derivatives has proven to be a successful strategy for enhancing antibacterial potency.[4]

  • Quaternary Nitrogen: The presence of a quaternary nitrogen in the isoquinoline ring system is a crucial feature for significant antiviral, antibacterial, and antifungal activity.[5][6]

  • Methylenedioxy Group: A methylenedioxy group at the C-2 and C-3 positions of certain isoquinoline alkaloids, such as N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine, plays an important role in enhancing their antimicrobial effects.[5][6]

  • Tricyclic Systems: The synthesis of tricyclic isoquinoline derivatives has yielded compounds with notable antibacterial properties, particularly against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[3][7][8]

Enhancing Antifungal Activity through Targeted Modifications

While many isoquinoline derivatives exhibit potent antibacterial activity, their antifungal effects can be more variable.[4] However, specific substitutions have been identified to enhance their efficacy against fungal pathogens.

  • Chlorinated Derivatives: Chlorinated compounds, such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamates, have displayed the greatest antifungal activity among certain tested series.[4]

  • 3-Aryl Substitutions: The introduction of an aryl group at the 3-position of the isoquinoline ring has led to the development of derivatives with excellent antifungal activity against various plant pathogenic fungi, in some cases surpassing the efficacy of established fungicides like chlorothalonil.[9][10]

Comparative Antimicrobial Potency: A Quantitative Overview

To provide a clear comparison of the antimicrobial efficacy of different substituted isoquinolines, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains. Lower MIC values indicate higher potency.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Tricyclic Isoquinoline (8d)Staphylococcus aureus16[3][7][8]
Tricyclic Isoquinoline (8f)Staphylococcus aureus32[3][7][8]
Tricyclic Isoquinoline (8f)Streptococcus pneumoniae32[3][7][8]
Tricyclic Isoquinoline (8d)Enterococcus faecium128[3][7][8]
Tricyclic Isoquinoline (8f)Enterococcus faecium64[3][7][8]
3-Amino-1,2-dihydroisoquinoline (3c, 3j, 3n)Staphylococcus aureusLow (comparable to ciprofloxacin)[1]
Spathullin BStaphylococcus aureus1[11]
ChelerythrinePseudomonas aeruginosa1.9[12]
SanguinarineStaphylococcus aureus1.9[12]

Mechanism of Action: Unraveling the Molecular Targets

The antimicrobial effects of substituted isoquinolines are mediated through various mechanisms of action, highlighting their potential to overcome existing resistance pathways.

  • Inhibition of Essential Enzymes: Certain isoquinoline derivatives have been shown to inhibit crucial bacterial enzymes. For example, molecular docking studies suggest that some 3-amino-1,2-dihydroisoquinoline derivatives may act by inhibiting tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in bacterial protein synthesis.[1] Others are known to interfere with DNA gyrase and topoisomerase IV activity, which are vital for DNA replication.[3]

  • DNA Intercalation: The planar structure of some isoquinoline alkaloids, such as aporphines, allows them to intercalate with DNA, thereby inhibiting DNA replication and transcription.[13]

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel compounds relies on standardized and reproducible experimental protocols. The following provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a substituted isoquinoline derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Substituted isoquinoline compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (for reading optical density)

Procedure:

  • Compound Preparation: Prepare a stock solution of each isoquinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer to measure the optical density at 600 nm.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations.

  • Standardized Inoculum: A standardized inoculum is crucial for the reproducibility and comparability of MIC results across different experiments and laboratories.

  • Positive and Negative Controls: These controls are essential to validate the experiment. The positive control ensures the viability of the microorganism, while the negative control confirms the sterility of the medium.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the structure-activity relationships and the experimental workflow.

SAR_Isoquinoline cluster_substituents Substituents cluster_activity Antimicrobial Activity Isoquinoline_Core Isoquinoline Core Halogenation Halogenation (e.g., F, Cl) Isoquinoline_Core->Halogenation Ester_Carbamate Ester/Carbamate Moieties Isoquinoline_Core->Ester_Carbamate Quaternary_N Quaternary Nitrogen Isoquinoline_Core->Quaternary_N Aryl_Group 3-Aryl Group Isoquinoline_Core->Aryl_Group Antibacterial Enhanced Antibacterial Activity Halogenation->Antibacterial Ester_Carbamate->Antibacterial Quaternary_N->Antibacterial Antifungal Enhanced Antifungal Activity Quaternary_N->Antifungal Aryl_Group->Antifungal MIC_Workflow A 1. Prepare Stock Solution of Isoquinoline Derivative B 2. Perform 2-Fold Serial Dilution in 96-Well Plate A->B D 4. Inoculate Wells with Microbial Suspension B->D C 3. Prepare Standardized Microbial Inoculum C->D E 5. Incubate at Optimal Temperature and Time D->E F 6. Determine MIC (Lowest Concentration with No Growth) E->F

Sources

A Comparative Guide to the Antioomycete Activity of Hymexazol and an Advanced 4-Hydroxyisoquinolin-1(2H)-one Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Oomycetes, fungus-like eukaryotic microorganisms, are responsible for devastating plant diseases, leading to significant economic losses in agriculture worldwide. The management of these pathogens relies heavily on the use of chemical agents known as oomicides. For decades, hymexazol has been a widely used systemic fungicide for controlling soil-borne diseases caused by oomycetes like Pythium and Aphanomyces.[1] However, the continuous search for novel compounds with improved efficacy and potentially different modes of action is a critical endeavor in modern crop protection. This guide provides a detailed, evidence-based comparison of the established oomicide hymexazol against a promising synthetic derivative of the 4-hydroxyisoquinolin-1(2H)-one scaffold, specifically compound I23 (2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid), which has demonstrated potent antioomycete activity.[2][3]

This document delves into their respective mechanisms of action, presents a head-to-head comparison of their in vitro and in vivo efficacy based on published experimental data, and provides detailed protocols for researchers to conduct similar comparative assessments.

Introduction to the Chemical Antagonists

Effective management of oomycete pathogens such as Pythium, Phytophthora, and Aphanomyces is paramount for global food security.[4][5] Chemical control remains a cornerstone of integrated pest management strategies. This guide focuses on two distinct chemical entities:

  • Hymexazol: A well-established, systemic fungicide introduced by Sankyo, belonging to the heteroaromatic fungicide group.[1] It is recognized for its efficacy against a range of soil-borne pathogens and its ability to be absorbed by plant roots and translocated throughout the plant.[6][7]

  • 4-Hydroxyisoquinolin-1(2H)-one Scaffold: This natural product scaffold has been explored for various biological activities. While data on the parent compound is scarce, synthetic derivatives have emerged as potent bioactive agents.[2][3] This guide will focus on Compound I23 , a novel derivative that has been directly compared with hymexazol.[2][3]

Chemical Structures

Figure 1: Hymexazol

  • IUPAC Name: 3-hydroxy-5-methylisoxazole

  • CAS No: 10004-44-1

  • Formula: C₄H₅NO₂

Figure 2: 4-Hydroxyisoquinolin-1(2H)-one (Parent Scaffold)

  • IUPAC Name: 4-hydroxy-2H-isoquinolin-1-one[8]

  • CAS No: 30081-72-2[8]

  • Formula: C₉H₇NO₂[8]

Figure 3: Compound I23 (Derivative)

  • Full Chemical Name: 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

A Tale of Two Mechanisms: A Comparative Analysis

The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. Hymexazol and Compound I23 operate through distinct pathways to exert their antioomycete effects.

Hymexazol: Inhibition of Nucleic Acid Synthesis

Hymexazol's mode of action is classified as a nucleic acid synthesis inhibitor.[1][9] Upon absorption by the pathogen, it is believed to interfere with the synthesis of DNA and RNA.[1] This disruption of fundamental genetic processes effectively halts the growth and proliferation of the oomycete. Within the plant, hymexazol is rapidly metabolized into two key glucosides: an O-glucoside, which retains fungitoxic activity, and an N-glucoside, which has been associated with plant growth-promoting effects like stimulating root development.[1][7]

Compound I23: Disruption of Biological Membranes

In contrast, physiological, biochemical, and ultrastructural analyses suggest that the isoquinolinone derivative, Compound I23, exerts its potent antioomycete effect by disrupting the pathogen's biological membrane systems.[2][3] This mechanism involves compromising the integrity of the cell membrane, leading to several detrimental consequences:

  • Increased Permeability: The membrane's ability to act as a selective barrier is lost.

  • Electrolyte Leakage: Essential ions and small molecules leak from the cytoplasm, disrupting cellular homeostasis.[10]

  • Cellular Dysfunction and Death: The uncontrolled exchange with the external environment and loss of internal components ultimately leads to cell death.[4][7]

This mode of action, which targets the physical structure of the cell, can be advantageous as it may be less prone to the development of target-site specific resistance compared to inhibitors of specific enzymes.[7]

Visualizing the Mechanisms of Action

G cluster_0 Hymexazol cluster_1 Compound I23 (Isoquinolinone Derivative) H_entry Hymexazol enters Oomycete Cell H_target Nucleic Acid Synthesis Machinery (DNA/RNA Polymerases) H_entry->H_target Interference H_result Inhibition of DNA/RNA Synthesis H_target->H_result H_outcome Growth Arrest & Cell Death H_result->H_outcome I23_entry Compound I23 interacts with Oomycete Cell Membrane I23_target Phospholipid Bilayer I23_entry->I23_target I23_result Membrane Disruption & Increased Permeability I23_target->I23_result I23_outcome Electrolyte Leakage & Loss of Homeostasis I23_result->I23_outcome I23_death Cell Lysis & Death I23_outcome->I23_death

Caption: Comparative Mechanisms of Action for Hymexazol and Compound I23.

Head-to-Head Efficacy: A Data-Driven Comparison

The most critical evaluation of any potential new active ingredient is its performance relative to existing standards. A 2023 study by Xu et al. provides direct comparative data for Compound I23 and hymexazol against the oomycete pathogen Pythium recalcitrans.[2][3]

In Vitro Potency

The half-maximal effective concentration (EC₅₀) is a standard measure of a compound's potency in vitro. It represents the concentration required to inhibit 50% of the pathogen's growth. The lower the EC₅₀ value, the more potent the compound.

CompoundTarget PathogenEC₅₀ Value (μM)Relative PotencySource
Compound I23 Pythium recalcitrans14.0~2.7x more potent [2]
Hymexazol Pythium recalcitrans37.7Baseline[2]

Analysis: The data clearly indicates that Compound I23 is significantly more potent than hymexazol in directly inhibiting the mycelial growth of Pythium recalcitrans in a laboratory setting.[2] This superior intrinsic activity is a promising indicator of its potential as an effective oomicide.

In Vivo Preventive Efficacy

While in vitro data demonstrates potency, in vivo testing is crucial to assess a compound's performance in a more complex biological system, accounting for factors like stability, uptake, and translocation in the host plant. The study evaluated the preventive efficacy of both compounds in protecting cucumber seedlings from P. recalcitrans infection.

CompoundApplication Dose (mg/pot)Preventive Efficacy (%)Source
Compound I23 2.075.4% [2][3]
Hymexazol 2.063.9%[2][3]
Compound I23 5.096.5% [2][3]

Analysis: At an equivalent low dose of 2.0 mg/pot, Compound I23 provided a higher degree of protection to cucumber seedlings than hymexazol.[2][3] When the dose was increased to 5.0 mg/pot, Compound I23 achieved near-complete prevention of the disease.[2][3] This demonstrates that the high in vitro potency of Compound I23 translates into superior protective activity in a whole-plant system.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the efficacy of antioomycete compounds. The following sections detail the methodologies for conducting the key experiments discussed above.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the EC₅₀ value of a test compound against a target oomycete.

Causality: The foundational principle is to expose the pathogen to a gradient of the test compound concentrations in its growth medium. By measuring the inhibition of growth at each concentration relative to a control, a dose-response curve can be generated, from which the EC₅₀ is calculated.

Methodology:

  • Media Preparation: Prepare a suitable liquid or solid agar medium for the target oomycete (e.g., Potato Dextrose Agar, PDA). Autoclave to sterilize and cool to approximately 50-60°C.

  • Stock Solution Preparation: Dissolve the test compounds (e.g., Compound I23, hymexazol) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Amended Media Preparation: Add precise volumes of the stock solutions to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control set of plates containing only the solvent and a blank control with no additions.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the leading edge of an actively growing oomycete culture onto the center of each prepared plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the oomycete (e.g., 25°C).

  • Data Collection: When the mycelium in the control group has reached a significant diameter (e.g., two-thirds of the plate), measure the colony diameters in two perpendicular directions for all plates.

  • Calculation:

    • Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Plot the inhibition percentage against the logarithm of the compound concentration and use probit or logistic regression analysis to determine the EC₅₀ value.[8]

G start Start prep_media Prepare & Sterilize Growth Medium start->prep_media prep_stock Prepare Compound Stock Solutions start->prep_stock amend_media Create Serial Dilutions in Molten Agar prep_media->amend_media prep_stock->amend_media pour_plates Pour Amended & Control Plates amend_media->pour_plates inoculate Inoculate Plates with Oomycete Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition & EC50 Value measure->calculate end_node End calculate->end_node

Caption: Workflow for the In Vitro Mycelial Growth Inhibition Assay.

Protocol 2: In Vivo Whole Plant Preventive Assay

This protocol assesses the ability of a compound to protect a host plant from infection.

Causality: This experiment models a real-world preventive application. The compound is applied to the soil, allowing for uptake by the plant's root system. The plant is then challenged with the pathogen to determine if the compound's presence can prevent or reduce disease development.

Methodology:

  • Plant Cultivation: Grow susceptible host plants (e.g., cucumber seedlings) in pots containing sterilized soil mix until they reach a suitable growth stage (e.g., two-leaf stage).

  • Compound Application: Prepare aqueous solutions or suspensions of the test compounds at desired concentrations (e.g., 2.0 mg and 5.0 mg active ingredient per pot). Drench the soil of each pot with a fixed volume of the respective treatment solution. Include a control group treated only with water/solvent.

  • Pathogen Inoculum Preparation: Culture the oomycete pathogen (P. recalcitrans) on a suitable medium. Prepare an inoculum, such as a zoospore suspension or mycelial slurry, according to established methods.

  • Inoculation: After a set period for plant uptake (e.g., 24-48 hours), inoculate the soil of each pot with a standardized amount of the pathogen inoculum.

  • Incubation: Maintain the plants in a controlled environment (greenhouse or growth chamber) with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), assess disease severity. This can be done by recording the incidence of plant death, measuring lesion size, or using a disease severity index based on visual symptoms (e.g., yellowing, wilting, stunting).

  • Efficacy Calculation: Calculate the preventive efficacy using the formula: Efficacy (%) = [(DSC - DST) / DSC] * 100, where DSC is the average disease severity in the control group and DST is the average disease severity in the treated group.

Discussion and Future Perspectives

The direct comparison between hymexazol and the 4-hydroxyisoquinolin-1(2H)-one derivative, Compound I23, reveals several key insights for researchers in agrochemical development.

  • Potency and Efficacy: Compound I23 demonstrates significantly higher intrinsic potency (in vitro) and superior preventive efficacy (in vivo) against Pythium recalcitrans compared to the long-standing commercial standard, hymexazol.[2][3]

  • Mechanism of Action: The distinct mode of action of Compound I23—biological membrane disruption—is a valuable attribute.[2][3] Developing fungicides with novel mechanisms is a primary strategy to combat the growing issue of pathogen resistance to existing chemistries. A membrane-disrupting agent may present a lower risk for the development of target-site resistance.

  • Scaffold Potential: The success of Compound I23 highlights the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a highly promising starting point for the discovery and optimization of new antioomycete agents. Further structure-activity relationship (SAR) studies could lead to the development of compounds with even greater potency, a broader activity spectrum, or more favorable environmental profiles.

Future research should focus on:

  • Expanding the testing of Compound I23 and other derivatives against a wider range of economically important oomycetes, such as Phytophthora and Plasmopara species.

  • Investigating the curative (post-infection) activity of these compounds.

  • Conducting toxicology and environmental fate studies to assess their safety profile.

  • Exploring the potential for synergistic interactions with other fungicides.

References

  • Fungicides, Hymexazol | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxyisoquinolin-1(2h)-one. Retrieved January 11, 2026, from [Link]

  • Polo, C., de la Cruz, H., et al. (2025). In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. Methods and Protocols, 8(1). Retrieved January 11, 2026, from [Link]

  • Polo, C., de la Cruz, H., et al. (2025). In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. PubMed. Retrieved January 11, 2026, from [Link]

  • University of Hertfordshire. (n.d.). Hymexazol (Ref: F 319). AERU. Retrieved January 11, 2026, from [Link]

  • Xu, M., Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1545-1554. Retrieved January 11, 2026, from [Link]

  • Xu, M., Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Macías-Rubalcava, M. L., et al. (2020). Antifungal and antioomycete activities and modes of action of isobenzofuranones isolated from the endophytic fungus Hypoxylon anthochroum strain Gseg1. Pesticide Biochemistry and Physiology, 169, 104670. Retrieved January 11, 2026, from [Link]

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A Comparative Analysis of Quantum Chemical Calculations and Experimental Assays for Evaluating the Antioxidant Activity of Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quinolinone Scaffold and the Quest for Potent Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This has propelled the search for effective antioxidant agents capable of mitigating oxidative damage. Quinolinone derivatives, a significant class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] Numerous studies have highlighted their potential as potent antioxidants, making them attractive candidates for further drug development.[3][4]

Evaluating the antioxidant capacity of these novel compounds is a critical step in their development. This process traditionally relies on a battery of in vitro experimental assays. However, with the advancement of computational power, in silico quantum chemical calculations have become an indispensable tool, offering predictive power and deep mechanistic insights. This guide provides a comprehensive comparison of these two orthogonal approaches—wet-lab experimentation and theoretical calculation—in the context of assessing the antioxidant potential of quinolinone derivatives. We will delve into the causality behind methodological choices, present detailed protocols, and explore how these distinct strategies can be synergistically employed to accelerate the discovery of next-generation antioxidant therapies.

Part 1: The Experimental Approach: Direct Measurement of Radical Scavenging

Experimental assays provide a direct measure of a compound's ability to neutralize free radicals or reduce oxidants. The underlying principle involves reacting the test compound (e.g., a quinolinone derivative) with a stable, colored radical species or a metal complex. The antioxidant's activity is quantified by monitoring the change in absorbance as the radical is scavenged or the metal is reduced.

Commonly Employed Antioxidant Assays

Several assays are routinely used, each with a slightly different mechanism and application scope. The choice of assay is critical and depends on the suspected mechanism of the antioxidant and the nature of the radical species being investigated.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This is one of the most widely used methods.[5] The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. When it accepts an electron or a hydrogen atom from an antioxidant, it is converted to its reduced form, DPPH-H, resulting in a color change to a pale yellow.[4][6] The degree of discoloration is directly proportional to the scavenging activity of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely blue-green. The pre-formed radical is then exposed to the antioxidant, which quenches the radical and causes a loss of color.[7] A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic antioxidants.[8][9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay : Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to reduce an oxidant, specifically the ferric iron (Fe³⁺) in a tripyridyltriazine complex (TPTZ) to the ferrous form (Fe²⁺). This reduction results in the formation of an intense blue-colored complex.[8] This assay is based on a single electron transfer (SET) mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating framework for assessing the antioxidant activity of a novel quinolinone derivative.

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀ value).

Materials:

  • Quinolinone test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. Causality: The concentration is chosen to yield an initial absorbance value of approximately 1.0 at 517 nm, which provides a suitable dynamic range for measurement.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the quinolinone derivative in methanol.

    • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the test compound and the positive control stock solutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Causality: A wide concentration range is essential to generate a dose-response curve from which the IC₅₀ value can be accurately interpolated.

  • Assay Procedure (in a 96-well plate):

    • Test Wells: Add 100 µL of each dilution of the test compound to respective wells.

    • Control Wells: Add 100 µL of each dilution of the positive control to respective wells.

    • Blank Well: Add 100 µL of methanol. This serves as the negative control.

    • Initiate the Reaction: Add 100 µL of the DPPH stock solution to all wells. Mix gently.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent the photo-degradation of DPPH. A 30-minute incubation is typically sufficient for the reaction to reach a steady state, though the kinetics can vary between compounds.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank well (methanol + DPPH) and A_sample is the absorbance of the test or control wells.

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to cause 50% inhibition) by non-linear regression analysis of the dose-response curve.

Visualizing the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_data Data Analysis P1 Prepare 0.1 mM DPPH Stock Solution P2 Prepare Test Compound & Control Stock Solutions P3 Create Serial Dilutions A1 Pipette Dilutions (Test, Control, Blank) P3->A1 A2 Add DPPH Solution to all wells A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the experimental DPPH antioxidant assay.

Part 2: The Computational Approach: Predicting Activity from Molecular Structure

Quantum chemical calculations offer a powerful in silico alternative for evaluating antioxidant potential. Instead of measuring activity directly, these methods compute molecular properties that are mechanistically linked to a compound's ability to neutralize free radicals.[10][11] This approach is invaluable for high-throughput screening of virtual compound libraries and for understanding the structural features that confer antioxidant activity.

Key Radical Scavenging Mechanisms & Their Computational Descriptors

The antioxidant action of phenolic and N-H containing compounds like quinolinones primarily proceeds through three mechanisms. Density Functional Theory (DFT) is the most widely used computational method to calculate the energetic favorability of each pathway.[6][12][13]

  • Hydrogen Atom Transfer (HAT) : This is a one-step process where the antioxidant (ArOH or ArNHR) donates a hydrogen atom to a free radical (R•).

    • ArOH + R• → ArO• + RH

    • Key Descriptor: Bond Dissociation Enthalpy (BDE). This is the enthalpy change required to break the O-H or N-H bond homolytically. A lower BDE value signifies a weaker bond, making hydrogen atom donation more favorable and indicating higher potential antioxidant activity.[14][15][16][17]

  • Single Electron Transfer followed by Proton Transfer (SET-PT) : This is a two-step process. First, the antioxidant donates an electron to the radical. Second, the resulting radical cation transfers a proton.

    • Step 1: ArOH + R• → ArOH•+ + R⁻

    • Step 2: ArOH•+ → ArO• + H⁺

    • Key Descriptors: Ionization Potential (IP) for the first step and Proton Dissociation Enthalpy (PDE) for the second.

  • Sequential Proton Loss Electron Transfer (SPLET) : This mechanism is particularly relevant in polar solvents. The antioxidant first deprotonates, and the resulting anion then donates an electron.

    • Step 1: ArOH → ArO⁻ + H⁺

    • Step 2: ArO⁻ + R• → ArO• + R⁻

    • Key Descriptors: Proton Affinity (PA) for the first step and Electron Transfer Enthalpy (ETE) for the second.

For most quinolinones, especially in non-polar environments, the HAT mechanism is considered dominant, making BDE the most critical parameter to calculate.

Computational Workflow: Calculating BDE using DFT

This workflow outlines the steps to predict antioxidant activity by calculating the N-H or O-H bond dissociation enthalpy.

Objective: To calculate the BDE of a specific hydrogen-donating bond in a quinolinone derivative.

Tools:

  • Molecular modeling software (e.g., Gaussian, ORCA, GAMESS)

  • A computer with sufficient processing power

Step-by-Step Methodology:

  • Molecule Building:

    • Construct the 3D structure of the parent quinolinone molecule (e.g., ArNHR) using a molecular editor.

  • Geometry Optimization of Parent Molecule:

    • Perform a full geometry optimization and frequency calculation for the parent molecule.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP is a commonly used and well-validated functional for these types of calculations.[6][12]

    • Basis Set: 6-311++G(d,p) is a robust choice that provides a good balance between accuracy and computational cost.[6][12]

    • Causality: Optimization is crucial to find the lowest energy conformation of the molecule. The frequency calculation confirms that this is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Generation of Radicals:

    • Create the corresponding hydrogen atom (H•).

    • Create the quinolinone radical (ArNR•) by removing the hydrogen atom from the bond of interest (e.g., the N-H bond).

  • Geometry Optimization of Radicals:

    • Perform separate geometry optimizations and frequency calculations for the hydrogen atom and the quinolinone radical using the same level of theory (DFT functional and basis set) as the parent molecule.

    • Causality: Consistency in the level of theory is paramount for the accurate cancellation of systematic errors when calculating the energy difference.

  • Enthalpy Calculation:

    • From the output files of the frequency calculations, extract the total electronic energy and the thermal correction to enthalpy for each of the three species: the parent molecule (H_parent), the quinolinone radical (H_radical), and the hydrogen atom (H_H_atom).

  • BDE Calculation:

    • Calculate the BDE using the following formula: BDE = (H_radical + H_H_atom) - H_parent

    • The resulting value is typically in Hartrees and is converted to kcal/mol or kJ/mol for easier interpretation (1 Hartree ≈ 627.5 kcal/mol).

Visualizing the BDE Calculation Workflow

BDE_Workflow cluster_build Structure Preparation cluster_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Data Extraction & Analysis B1 Build 3D Structure of Parent Quinolinone B2 Create Radical Species (Quinolinone• and H•) B1->B2 C1 Optimize Geometry & Calculate Frequencies (Parent + Radicals) B2->C1 A1 Extract Enthalpies (H) from Output Files C1->A1 A2 Calculate BDE: (H_radical + H_H_atom) - H_parent A1->A2 A3 Interpret Result: Lower BDE ≈ Higher Activity A2->A3

Caption: Workflow for calculating Bond Dissociation Enthalpy (BDE).

Part 3: The Comparison: Bridging Theory with Experimental Reality

Neither approach is inherently superior; they are complementary tools that answer different questions. Experimental assays confirm if a compound has activity under specific conditions, while computational calculations help explain why it has that activity and can predict it beforehand.

Head-to-Head Comparison
FeatureExperimental Assays (e.g., DPPH)Quantum Chemical Calculations (e.g., DFT for BDE)
Principle Direct measurement of radical scavenging.Prediction of activity based on molecular properties.
Primary Output IC₅₀ or TEAC values (concentration-dependent).Energetic values (BDE, IP in kcal/mol).
Insights Gained Confirms overall antioxidant capacity in a specific chemical environment.Provides mechanistic insight (e.g., HAT vs. SET), identifies the most active site in a molecule.
Cost Higher (reagents, consumables, instrumentation).Lower (software licenses, computational time).
Time Slower (synthesis, purification, assay execution).Faster (can screen virtual libraries before synthesis).
Throughput Moderate to high with automation.Very high, limited only by computing resources.
Limitations Results can be influenced by solvent, pH, and reaction kinetics; uses artificial radicals.[5][9]It's a prediction in a simplified environment (gas phase or implicit solvent); may not capture all kinetic or steric factors.
Correlation and Discrepancies: The Crucial Dialogue

In an ideal scenario, there is a strong correlation between theoretical and experimental data. A quinolinone derivative calculated to have a low BDE should exhibit a low IC₅₀ value in the DPPH assay, indicating high antioxidant potency.[13][17]

However, discrepancies are common and scientifically informative. Understanding why they occur is key to a robust drug discovery program:

  • Solvent Effects: DFT calculations are often performed in the "gas phase" or with simplified solvent models. Experimental assays are run in real solvents (e.g., methanol), which can significantly influence reaction mechanisms (favoring SPLET over HAT, for instance) and compound solubility.[18]

  • Steric Hindrance: A hydrogen atom might have a low BDE but be sterically inaccessible to a bulky radical like DPPH.[5] Calculations of BDE alone do not account for this kinetic barrier.

  • Radical Stability: BDE only describes the energy needed to break the bond. The subsequent stability of the newly formed antioxidant radical is also crucial. A highly stable radical (due to resonance delocalization) will drive the initial reaction forward. Spin density calculations can help visualize this delocalization.[19]

Quantitative Comparison: A Representative Example

The following table illustrates the type of data generated from both approaches for a hypothetical series of quinolinone derivatives.

Quinolinone DerivativeKey Structural FeatureCalculated N-H BDE (kcal/mol)Experimental DPPH IC₅₀ (µM)
Compound A Unsubstituted92.585.2
Compound B Electron-donating group (-OCH₃)87.135.8
Compound C Electron-withdrawing group (-NO₂)96.3150.7
Compound D Sterically hindered N-H88.0110.4

Analysis:

  • Compound B shows the expected trend: the electron-donating group stabilizes the resulting radical, lowers the BDE, and leads to high experimental activity (low IC₅₀).

  • Compound C also follows the trend: the electron-withdrawing group destabilizes the radical, increases the BDE, and reduces activity.

  • Compound D is an example of a discrepancy. While its BDE is low, its experimental activity is poor. This suggests that steric hindrance around the N-H group is preventing its interaction with the DPPH radical, a factor not captured by the BDE calculation alone.

Conclusion: An Integrated Strategy for Antioxidant Discovery

The evaluation of quinolinones as antioxidants is most effective when combining the predictive power of quantum chemical calculations with the empirical validation of experimental assays. These methods should not be viewed as competitors but as synergistic partners in the research and development pipeline.

A modern, efficient workflow involves using computational chemistry for the initial, large-scale screening of virtual quinolinone libraries. By calculating parameters like BDE and IP, researchers can prioritize a smaller, more promising set of candidate molecules for chemical synthesis. This in silico pre-selection saves significant time, resources, and synthetic effort. The top candidates are then synthesized and subjected to a panel of experimental assays (DPPH, ABTS, etc.) to confirm their activity and establish a clear structure-activity relationship (SAR). Any discrepancies between the predicted and measured activities provide valuable feedback for refining the computational models, leading to a more robust and predictive discovery engine for future projects. This integrated approach, grounded in both theoretical understanding and empirical evidence, represents the most logical and scientifically rigorous path to discovering novel quinolinone-based antioxidants.

References

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A Senior Application Scientist's Guide to the Comparative Analysis of Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] From the historical significance of quinine in treating malaria to the development of modern synthetic analogs, quinoline-based drugs have had a profound impact on global health.[4][5] However, the emergence of drug resistance and the need for improved safety profiles necessitate a continuous and rigorous comparative analysis of these compounds.[5][6] This guide provides an in-depth examination of key quinoline-based drugs, their mechanisms of action, and the experimental methodologies required for their comparative evaluation, tailored for researchers and drug development professionals.

Part 1: A Comparative Overview of Mechanisms of Action

Quinoline-based drugs exert their therapeutic effects through diverse and often multifaceted mechanisms. Understanding these pathways is crucial for rational drug design and for overcoming resistance.

Antimalarial Action: Disrupting Heme Detoxification

The primary antimalarial mechanism of many quinolines, including the widely used chloroquine (CQ) and hydroxychloroquine (HCQ), involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[6][7]

  • The Causality: Inside the infected red blood cell, the parasite digests hemoglobin in its acidic food vacuole, releasing large amounts of toxic free heme.[6][7] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[7]

  • The Intervention: Chloroquine, a weak base, accumulates to high concentrations within the acidic food vacuole.[6] It is believed to cap the growing hemozoin crystal, preventing further polymerization.[7] This leads to a buildup of toxic heme, which generates reactive oxygen species and ultimately kills the parasite.[7] Mefloquine (MQ) also appears to bind to heme, and the resulting complex damages the parasite's membranes.[8] However, newer research also points to mefloquine's ability to inhibit protein synthesis by binding to the parasite's 80S ribosome.[9]

Diagram: Inhibition of Hemozoin Biocrystallization by Chloroquine

Hemozoin_Inhibition cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization ROS Reactive Oxygen Species (ROS) -> Parasite Lysis Heme->ROS Accumulation Leads To Hemozoin Hemozoin Crystal (Non-toxic) Polymerization->Hemozoin CQ Chloroquine (CQ) CQ->Polymerization Inhibits

Caption: Chloroquine accumulates in the parasite's food vacuole and inhibits heme polymerization, leading to toxic heme buildup and parasite death.

Anti-inflammatory, Antiviral, and Anticancer Effects: The Role of Autophagy Inhibition

Beyond their antimalarial properties, drugs like chloroquine and hydroxychloroquine exhibit immunomodulatory, antiviral, and anticancer activities.[3][10][11][12] A key mechanism underlying these effects is the inhibition of autophagy, a cellular recycling process.[10][13][14]

  • The Causality: Autophagy is a critical process for cell survival, especially under stress conditions such as nutrient deprivation or chemotherapy.[15][16] It involves the sequestration of cellular components into autophagosomes, which then fuse with lysosomes for degradation and recycling. Many cancer cells upregulate autophagy to survive the harsh tumor microenvironment and resist treatment.[16] Some viruses also exploit this pathway for replication.

  • The Intervention: As weak bases, CQ and HCQ accumulate in the acidic environment of lysosomes, raising their pH.[10][17] This de-acidification inhibits the function of lysosomal enzymes and, crucially, blocks the fusion of autophagosomes with lysosomes.[14] The resulting blockage of the autophagic flux can lead to the accumulation of cellular waste, induction of ER stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[13] This mechanism is being explored to sensitize cancer cells to conventional therapies.[15][16]

Diagram: Inhibition of Autophagic Flux by Quinoline-Based Drugs

Autophagy_Inhibition cluster_cell Cancer Cell Cytoplasm CellStress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome Formation CellStress->Autophagosome Induces Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Leads to Recycling & Survival (Normal) Autolysosome->Apoptosis Fusion Blocked -> ER Stress -> Apoptosis HCQ Hydroxychloroquine (HCQ) HCQ->Lysosome Accumulates & Raises pH

Caption: Hydroxychloroquine blocks autophagy by preventing autophagosome-lysosome fusion, leading to enhanced cancer cell death.

Part 2: Comparative Performance of Key Quinoline Drugs

The clinical utility of quinoline drugs is determined by a balance of their efficacy, safety, and the prevalence of resistance. This section provides a comparative analysis of prominent quinoline derivatives.

DrugPrimary Use(s)Key Mechanism(s) of ActionCommon Adverse EffectsResistance Mechanisms
Chloroquine (CQ) Malaria treatment & prevention, Amebiasis[18][19]Inhibition of heme polymerization, Autophagy inhibition[6][13]Nausea, vomiting, headache; Retinal toxicity with long-term use[18]Mutations in parasite transporter genes (e.g., PfCRT) leading to reduced drug accumulation.
Hydroxychloroquine (HCQ) Malaria, Rheumatoid Arthritis, Lupus[18][19]Similar to CQ, but with more pronounced immunomodulatory effects[10][17]Generally better tolerated than CQ; Retinal toxicity remains a concern[11][18]Similar to Chloroquine.
Mefloquine (MQ) Malaria treatment & prophylaxis (especially for CQ-resistant strains)[20]Blood schizonticide; Inhibition of protein synthesis, possibly heme polymerization[9][21]Dizziness, nausea, vivid dreams; Neuropsychiatric effects (anxiety, psychosis) are a significant concern[8]Increased copy number of the Pfmdr1 gene, which encodes a transporter that effluxes the drug[9][20]
Tafenoquine Radical cure of P. vivax malaria (targets dormant liver stages), Malaria prophylaxis[22]Mechanism not fully elucidated, but active against all stages of the parasite life cycle[23][24]Hemolytic anemia in G6PD-deficient individuals, dizziness, headache[22][23]Not yet widely reported, but monitoring is ongoing.
Bedaquiline Multidrug-resistant Tuberculosis (MDR-TB)Inhibition of mycobacterial ATP synthase proton pump, disrupting cellular energy production[25]Nausea, joint pain, headache, QT prolongation (cardiac risk)Mutations in the atpE gene of the ATP synthase.

This table provides a summary. Clinicians and researchers should consult comprehensive pharmacological resources for detailed information.

Part 3: Experimental Protocols for Comparative Evaluation

Objective comparison of quinoline-based drugs requires standardized and validated experimental protocols. The following sections detail key assays for assessing antimalarial efficacy and general cytotoxicity.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

Expertise & Experience: This assay is a cornerstone for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum. It leverages the parasite's need to replicate its DNA during the intraerythrocytic life cycle. The SYBR Green I dye intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a direct measure of parasite growth. This method is preferred over older radioisotope assays due to its safety, sensitivity, and suitability for high-throughput screening.[26]

Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 or W2 strains) are maintained in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized to the ring stage prior to the assay to ensure uniform parasite development.

  • Drug Plate Preparation: The test compounds are serially diluted (typically 2-fold dilutions) in culture medium in a 96-well microplate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

  • Assay Initiation: Add the synchronized, ring-stage parasite culture (at ~0.5% parasitemia and 1.5% hematocrit) to each well of the drug plate.[26]

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions. This duration allows the parasites to complete one full life cycle.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour. The buffer lyses the red blood cells, releasing the parasites and their DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence from drug-free erythrocyte controls. Plot the percentage of growth inhibition against the log of the drug concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram: Workflow for SYBR Green I Antimalarial Assay

SYBR_Green_Workflow Start Start: Synchronized P. falciparum Culture PrepPlate Prepare 96-well Plate with Serial Drug Dilutions Start->PrepPlate AddCulture Add Parasite Culture to Plate PrepPlate->AddCulture Incubate Incubate for 72 hours (37°C, Gas Mixture) AddCulture->Incubate LyseStain Lyse Cells & Stain DNA with SYBR Green I Lysis Buffer Incubate->LyseStain Read Read Fluorescence (Ex: 485nm, Em: 530nm) LyseStain->Read Analyze Data Analysis: Calculate IC₅₀ Values Read->Analyze End End: Comparative Efficacy Determined Analyze->End

Sources

A Researcher's Guide to Deconvoluting and Validating the Cellular Target Engagement of 4-hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly turn towards novel chemical matter, the imperative to robustly identify and validate the cellular targets of these compounds has never been more critical. For a molecule like 4-hydroxyisoquinolin-1(2H)-one, a scaffold with potential therapeutic relevance, understanding its precise mechanism of action begins with answering a fundamental question: what proteins does it interact with inside a cell, and how can we confirm this engagement?

This guide provides a strategic framework for researchers, moving from unbiased, proteome-wide target identification to orthogonal validation of specific target engagement. We will compare key methodologies, delve into the rationale behind experimental choices, and provide actionable protocols to empower your research.

Part 1: The Initial Hunt - Unbiased Target Identification in a Cellular Milieu

When the target of a novel compound is unknown, the initial approach must cast a wide net. The goal is to identify potential binding partners directly in their native environment—the complex proteome of a living cell. Here, we compare three powerful techniques for de novo target identification.

Methodology Comparison: Unbiased Target ID
Method Principle Advantages Limitations Typical Output
Thermal Proteome Profiling (TPP/CETSA-MS) Ligand binding stabilizes a target protein against thermal denaturation.Label-free; applicable to intact cells or even tissues; captures engagement of endogenous proteins at their natural abundance.Requires specialized mass spectrometry instrumentation; data analysis can be complex; may miss targets with low abundance or subtle stability shifts.A list of proteins with altered thermal stability upon compound treatment, ranked by significance.
Affinity-Based Chemical Proteomics The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate.Can be highly effective for strong binding interactions; relatively straightforward workflow.Requires chemical modification of the compound, which may alter its binding properties; prone to identifying non-specific binders that stick to the matrix or linker.A list of proteins enriched in the compound pull-down compared to a control.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families to profile changes in their activity upon compound treatment.Provides functional information about enzyme inhibition; can be highly sensitive and specific for certain enzyme classes.Limited to proteins with a reactive catalytic residue that can be targeted by the probe; not universally applicable to all protein targets (e.g., non-enzymes).Quantitative measurement of probe labeling for specific proteins, indicating competitive displacement by the compound.
Workflow Visualization: Choosing Your Discovery Path

The selection of a target identification strategy depends on the nature of the compound and available resources. The following workflows illustrate the core steps of each approach.

TPP_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Proteomics Analysis cluster_3 Data Analysis A Treat cells with 4-hydroxyisoquinolin-1(2H)-one B Control cells (DMSO) C Aliquot and heat at different temps (e.g., 40-70°C) A->C B->C D Lyse cells and separate soluble from aggregated proteins C->D E Protein digestion & TMT labeling D->E F LC-MS/MS Analysis E->F G Generate melt curves for thousands of proteins F->G H Identify proteins with significant thermal shift G->H Affinity_Workflow cluster_0 Probe Synthesis cluster_1 Incubation & Pulldown cluster_2 Analysis A Synthesize affinity probe: Compound-Linker-Bead B Incubate probe with cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E SDS-PAGE or LC-MS/MS Analysis D->E F Identify enriched proteins vs. control beads E->F

Caption: Workflow for Affinity-Based Chemical Proteomics.

Expert Recommendation: For an initial, unbiased screen of 4-hydroxyisoquinolin-1(2H)-one, Thermal Proteome Profiling (TPP) is the recommended starting point. Its label-free nature circumvents the need for chemical modification of the compound, preserving its native binding activity and providing a more physiologically relevant readout of target engagement directly within the cell.

Part 2: The Confirmation - Orthogonal Validation of the Putative Target

Once TPP or another discovery method yields a list of high-confidence candidate targets, the next crucial phase is to validate this interaction using an orthogonal method. This step is non-negotiable for building a convincing case for a specific mechanism of action.

Methodology Comparison: Target Validation
Method Principle Advantages Limitations Best For
Cellular Thermal Shift Assay (CETSA™) Ligand binding stabilizes the target protein against heat-induced denaturation, which is then quantified by Western Blot or qPCR (for protein-nucleic acid complexes).Directly measures target engagement in cells or lysates; does not require compound modification; relatively low cost for Western Blot format.Western Blot format is low-throughput; requires a specific and high-quality antibody for the target protein.Confirming a specific protein candidate identified from a proteome-wide screen.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation by pronase.Simple and inexpensive; does not require compound modification.May not work for all proteins; results can be influenced by protein conformation and accessibility to pronase cleavage sites.An alternative to CETSA for confirming protein stabilization.
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a target protein in live cells via Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion of the target and a fluorescent energy transfer probe.Highly quantitative; provides real-time binding kinetics and affinity data in live cells; high-throughput compatible.Requires genetic modification of the cells to express the NanoLuc-target fusion protein; requires a specific fluorescent tracer.Precisely quantifying compound affinity and residence time in a live-cell, high-throughput setting.
Workflow Visualization: The Validation Step

CETSA_Workflow A Treat cells with compound vs. DMSO control B Lyse cells (optional) or use intact cells A->B C Heat samples at a specific temperature (determined by melt curve) B->C D Separate soluble from aggregated proteins (centrifugation) C->D E Analyze soluble fraction by Western Blot for the target protein D->E F Quantify band intensity E->F G Compare compound-treated to DMSO control F->G

Caption: Workflow for Western Blot-based CETSA.

Part 3: In Practice - A Step-by-Step Protocol for CETSA Validation

Let's assume TPP analysis has identified Protein X as a top candidate target for 4-hydroxyisoquinolin-1(2H)-one. The following protocol outlines how to validate this using a standard Western Blot-based CETSA.

Experimental Protocol: CETSA for Protein X

Objective: To determine if 4-hydroxyisoquinolin-1(2H)-one treatment increases the thermal stability of Protein X in cultured cells.

Materials:

  • Cell line expressing Protein X (e.g., HEK293T)

  • 4-hydroxyisoquinolin-1(2H)-one (and DMSO for vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge or plate centrifuge

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer system, and Western Blotting reagents

  • Primary antibody specific for Protein X

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with the desired concentration of 4-hydroxyisoquinolin-1(2H)-one (e.g., 10 µM) or DMSO vehicle for 1-2 hours in the incubator.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into PBS containing protease inhibitors.

    • Transfer equal volumes of cell suspension into PCR tubes for each condition (DMSO and compound-treated).

  • Thermal Challenge:

    • This step requires a pre-determined melt curve to find the optimal temperature (Tm) where ~50% of Protein X denatures. For this protocol, we assume a Tm of 52°C has been identified.

    • Place the PCR tubes in a thermal cycler and heat them to 52°C for 3 minutes. Leave one aliquot from each condition at room temperature as a non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Separation of Soluble Fraction:

    • Subject the samples to freeze-thaw cycles (e.g., 3x using liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against Protein X, followed by the HRP-conjugated secondary antibody.

  • Data Analysis:

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensity for Protein X in each lane.

    • Expected Outcome: In the heated samples (52°C), the band for Protein X should be significantly more intense in the 4-hydroxyisoquinolin-1(2H)-one-treated sample compared to the DMSO-treated sample, indicating ligand-induced stabilization.

Hypothetical Data Summary
Condition Treatment Heat Challenge Relative Band Intensity (Protein X) Interpretation
1DMSONo Heat100%Baseline soluble protein
2DMSO52°C45%Significant denaturation
310 µM CompoundNo Heat102%No change in protein level
410 µM Compound52°C85%Stabilization of Protein X

This data clearly demonstrates that treatment with 4-hydroxyisoquinolin-1(2H)-one protects Protein X from heat-induced aggregation, providing strong evidence of direct target engagement in a cellular context.

References

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Mateus, A., Aebersold, R., & Savitski, M. M. (2020). Thermal proteome profiling for drug discovery. Nature Reviews Drug Discovery. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., Rients, A., Anderson, K., Corona, C., ... & Daniels, D. L. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology. [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isoquinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, from poly (ADP-ribose) polymerases (PARPs) in oncology to various protein kinases.[1][2][3] While on-target potency is a primary goal in drug discovery, the therapeutic window of any agent is ultimately defined by its selectivity. Unintended interactions with off-target proteins can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent isoquinolinone-based inhibitors, focusing on the clinically relevant PARP inhibitor class and their interactions with the human kinome. We will dissect the causality behind experimental choices for profiling, provide detailed, self-validating protocols for key assays, and present comparative data to guide researchers in selecting and characterizing these important molecules.

The Isoquinolinone Scaffold: A Versatile Pharmacophore

The isoquinolinone core is a bicyclic aromatic structure that serves as an effective pharmacophore for designing inhibitors that target nucleotide-binding sites.[4] Its structural features, particularly its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), have made it a foundational element in the development of potent PARP inhibitors.[5] These agents have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6][7]

Beyond PARP, the isoquinolinone framework is present in inhibitors targeting other enzyme families, including protein kinases and tyrosyl-DNA phosphodiesterase I (Tdp1), making a thorough understanding of inhibitor selectivity paramount.[8][9]

On-Target Mechanism: PARP Inhibition and Trapping

PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). It detects DNA damage and synthesizes poly (ADP-ribose) chains on itself and other proteins to recruit the DNA repair machinery.[4] Isoquinolinone-based PARP inhibitors competitively bind to the NAD+ pocket of the PARP catalytic domain, preventing this signaling function.[5] This leads to the accumulation of unrepaired SSBs, which collapse into toxic double-strand breaks (DSBs) during replication. In cancer cells lacking a functional homologous recombination pathway, these DSBs cannot be repaired, leading to cell death.[7] A critical, and often more potent, mechanism of cytotoxicity is "PARP trapping," where the inhibitor physically prevents the dissociation of the PARP enzyme from the site of DNA damage, creating a toxic protein-DNA complex that obstructs replication.[10]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mut) DNA_SSB_1 Single-Strand Break (SSB) PARP_Activation_1 PARP1 Activation & Recruitment DNA_SSB_1->PARP_Activation_1 Damage Sensor BER_1 Base Excision Repair (BER) PARP_Activation_1->BER_1 Recruits Repair Factors DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 PARPi_1 PARP Inhibitor PARPi_1->PARP_Activation_1 Inhibition & Trapping DNA_SSB_2 Single-Strand Break (SSB) PARPi_2 PARP Inhibitor Replication_Fork_Collapse Replication Fork Collapse PARPi_2->Replication_Fork_Collapse Unrepaired SSB DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair Attempted Repair Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis Repair Fails

Figure 1: Mechanism of PARP inhibitor-induced synthetic lethality.

The Imperative of Cross-Reactivity Profiling

While the on-target mechanism is well-understood, the clinical observation that different PARP inhibitors exhibit distinct efficacy and side-effect profiles suggests that off-target activities play a significant role.[10] The human kinome, comprising over 500 protein kinases, represents a major landscape for potential off-target interactions due to the structural conservation of the ATP-binding pocket, which can inadvertently accommodate inhibitors designed for other nucleotide-binding sites.[11] Comprehensive profiling is therefore not an academic exercise but a critical step in preclinical development to anticipate and understand a drug's ultimate clinical behavior.[12]

Comparative Kinase Cross-Reactivity of Approved PARP Inhibitors

Recent large-scale profiling studies have provided a clear landscape of the kinase off-target effects for several clinically approved PARP inhibitors.[13] This data reveals that despite sharing a common primary target (PARP1/2), their selectivity profiles across the kinome are remarkably different.[14] This divergence in "polypharmacology" offers a plausible explanation for the unique clinical characteristics of each drug.

Below is a summary of key kinase off-target interactions for four prominent PARP inhibitors, with data compiled from published biochemical assays. It is crucial to note that these interactions often occur at concentrations higher than those required for PARP1/2 inhibition, but they can still be clinically relevant depending on the drug's achievable plasma concentration.[13]

InhibitorPrimary Target (IC50)Key Kinase Off-Targets (IC50 / % Inhibition @ 1µM)Reference
Olaparib PARP1 (~1 nM)Very selective; generally considered "clean" with minimal kinase inhibition at clinically relevant concentrations.[14]
Rucaparib PARP1 (~1.8 nM)PIM1 (1.4 µM), PIM2 (3.0 µM), DYRK1A (2.6 µM), CDK1 (9.1 µM), CDK9 (3.6 µM), ALK (18 µM)[14]
Niraparib PARP1 (~3.8 nM)DYRK1A (Potent, ~200-230 nM in cells), CLK2, GCK, FLT4, others.[10][13]
Veliparib PARP1 (~2.9 nM)PIM1 (13 µM), CDK9 (18 µM)[14]

Table 1: Comparative kinase cross-reactivity profiles of selected PARP inhibitors.

Expert Interpretation: The data in Table 1 is highly instructive. Olaparib's "clean" profile suggests its clinical effects are overwhelmingly driven by on-target PARP inhibition. In contrast, Rucaparib and Niraparib display significant off-target kinase activity. Niraparib's potent inhibition of DYRK1A is particularly noteworthy and has been investigated as a potential contributor to both its efficacy and toxicity profile.[10] The differential kinase pharmacology provides a strong rationale for why these drugs are not clinically interchangeable and why a side effect observed with one may not occur with another.[14]

Methodologies for Robust Cross-Reactivity Profiling

Generating reliable selectivity data requires robust, validated methodologies. The choice of assay is critical and depends on the specific question being asked—be it broad screening, mechanistic validation, or confirmation of cellular target engagement.

In Vitro Biochemical Assays: The First Line of Inquiry

Biochemical assays are the workhorse of selectivity profiling, offering a direct measure of an inhibitor's interaction with a purified enzyme.[15] They are highly reproducible and scalable, enabling screening against hundreds of kinases in parallel.

Causality Behind Assay Choice:

  • Activity vs. Binding Assays: An activity assay (e.g., measuring phosphorylation) confirms that the compound inhibits the enzyme's catalytic function. A binding assay (e.g., measuring displacement of a known ligand) demonstrates direct physical interaction.[16] While often correlated, discrepancies can arise, for instance, if a compound binds to an allosteric site without inhibiting catalysis under specific assay conditions. For initial broad profiling, binding assays (like KINOMEscan™) are highly effective at identifying potential interactors. Activity assays are then crucial for functional validation.

  • The Critical Role of ATP Concentration: For ATP-competitive inhibitors, the measured IC50 in an activity assay is dependent on the ATP concentration. To obtain a true measure of inhibitor affinity (the inhibition constant, Ki), assays should be run at an ATP concentration equal to the Km of each specific kinase.[16][17] This normalizes the data across different kinases, allowing for a more accurate comparison of intrinsic potencies.

This protocol describes a general method for assessing inhibitor selectivity against a panel of kinases using a luminescent assay that quantifies ADP production, a universal product of kinase reactions. The ADP-Glo™ Kinase Assay (Promega) is a common example.[18]

cluster_workflow Kinase Profiling Workflow Start Plate Inhibitor Dilutions (Test compounds, positive/negative controls) AddKinase Add Kinase + Substrate Mix (ATP at Km for each kinase) Start->AddKinase Incubate Incubate (e.g., 60 min at RT) Kinase reaction proceeds AddKinase->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Terminates kinase reaction, depletes unused ATP Incubate->Add_ADP_Glo Incubate_2 Incubate (40 min at RT) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Converts ADP to ATP, generates Luciferin Incubate_2->Add_Detection Incubate_3 Incubate (30 min at RT) Add_Detection->Incubate_3 Read Read Luminescence (Signal ∝ ADP produced ∝ Kinase Activity) Incubate_3->Read

Figure 2: Workflow for an in vitro kinase selectivity assay using ADP-Glo™.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the isoquinolinone-based inhibitor in DMSO.

    • In a 384-well assay plate, dispense a small volume (e.g., 100 nL) of each inhibitor concentration.

    • Trustworthiness Control: Include wells with DMSO only (vehicle control, 100% activity) and a known potent inhibitor for each kinase (positive control, 0% activity).

  • Kinase Reaction Initiation:

    • Prepare a master mix for each kinase containing the kinase, its specific peptide substrate, and ATP at the predetermined Km concentration in reaction buffer.

    • Dispense the kinase/substrate mix into the wells containing the plated compounds to start the reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. During this time, active kinases will phosphorylate their substrate, converting ATP to ADP.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in step 3 into ATP, which then fuels a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the vehicle (100% activity) and positive inhibitor (0% activity) controls.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine IC50 values for each kinase.

Cellular Target Engagement Assays: Confirming In-Cell Activity

A compound may potently inhibit a purified enzyme but fail to engage the same target in a living cell due to poor permeability, rapid efflux, or competition with high intracellular concentrations of the endogenous ligand (e.g., ATP).[17] Cellular target engagement assays are therefore essential to validate biochemical hits.

NanoBRET™ (Bioluminescence Resonance Energy Transfer): A Gold Standard

The NanoBRET™ assay is a powerful method for quantifying compound binding to a specific protein target in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). A test compound that binds to the target will compete with the tracer, disrupting BRET and causing a loss of signal.[13]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM® medium.

  • Assay Plating:

    • Dispense the cell suspension into a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Add the isoquinolinone-based inhibitor at various concentrations to the wells.

    • Immediately add the specific fluorescent NanoBRET™ tracer for the target kinase at a predetermined optimal concentration.

    • Trustworthiness Control: Include wells with cells and tracer only (maximum BRET signal) and wells with a high concentration of a known unlabeled inhibitor (background signal).

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and generates luminescence upon reaction with the NanoLuc®-fusion protein.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (luciferase) and acceptor emission (tracer).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the controls.

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's potency for engaging its target in a live-cell environment.

Conclusion and Future Outlook

The cross-reactivity profiling of isoquinolinone-based inhibitors is not a mere checkbox in drug development but a fundamental investigation into the molecular basis of a compound's biological effect. As we have seen with the PARP inhibitors, seemingly similar compounds can have vastly different off-target profiles, particularly across the kinome. This divergence has profound implications for clinical efficacy, safety, and patient stratification.

The systematic application of tiered profiling strategies—beginning with broad in vitro panels and progressing to mechanistic and cellular validation—provides the necessary data to build a comprehensive understanding of a compound's selectivity. As proteomics and chemoproteomics technologies continue to advance, the ability to assess target engagement across the entire proteome in a native cellular environment will become the new standard, moving us ever closer to the rational design of safer and more effective medicines.

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A Senior Application Scientist's Guide to Benchmarking Novel Isoquinolinone Derivatives Against Standard of Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Profile of Isoquinolinone Scaffolds in Drug Discovery

The isoquinolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic molecules with significant pharmacological activities.[1][2][3] From anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, the versatility of the isoquinolinone framework makes it a fertile ground for modern drug discovery.[1][2][4] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously benchmark novel isoquinolinone derivatives against established, standard of care therapeutics.

Our focus will be on two well-validated and highly promising mechanisms of action for isoquinolinone derivatives: the inhibition of Poly(ADP-ribose) Polymerase (PARP) for oncological applications and the inhibition of Phosphodiesterase (PDE) for inflammatory conditions.[5][6][7][8][9][10][11][12] We will delineate the causal logic behind experimental choices, provide self-validating, step-by-step protocols, and present a clear methodology for data interpretation, ensuring a robust and objective comparison.

Pillar 1: Target Rationale and Mechanistic Deep Dive

A successful benchmarking program begins with a profound understanding of the molecular target and its role in pathology. The selection of a target dictates the choice of standard of care comparators, relevant cell lines, and appropriate in vivo models.

Target A: Poly(ADP-ribose) Polymerase (PARP) in Oncology

PARP enzymes, particularly PARP-1, are critical components of the cell's DNA damage repair (DDR) machinery, primarily involved in the base excision repair (BER) pathway. In cancers harboring defects in other DDR pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA double-strand breaks triggers apoptosis in cancer cells while largely sparing healthy cells.[6][8] This exquisite sensitivity provides a clear therapeutic window. Many isoquinolinone derivatives have been specifically designed as potent PARP inhibitors.[9][10][12]

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Stalled_Fork Replication Fork Collapse DNA_SSB->Stalled_Fork leads to BER Base Excision Repair PARP1->BER activates DNA_Repair DNA Integrity Restored BER->DNA_Repair IQ_PARPi Isoquinolinone PARP Inhibitor IQ_PARPi->PARP1 inhibits DSB Double-Strand Break (DSB) Stalled_Fork->DSB Apoptosis Apoptosis in BRCA-deficient Cells DSB->Apoptosis HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-/-)

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Target B: Phosphodiesterase (PDE) in Inflammation

Phosphodiesterases are a superfamily of enzymes that regulate cellular function by degrading cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] PDE4, specifically, is the predominant cAMP-hydrolyzing enzyme in inflammatory and immune cells. By inhibiting PDE4, isoquinolinone derivatives can elevate intracellular cAMP levels.[5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key pro-inflammatory transcription factors, leading to a downstream reduction in the production of cytokines like TNF-α, IL-23, and IFN-γ.[5][11]

PDE_Pathway cluster_0 cAMP Signaling cluster_1 Therapeutic Intervention AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP 5'-AMP PDE4->AMP Pro_Inflammatory Pro-inflammatory Transcription Factors PKA->Pro_Inflammatory phosphorylates & deactivates Cytokines TNF-α, IL-23, etc. Pro_Inflammatory->Cytokines reduces transcription Anti_Inflammatory Anti-inflammatory Effect IQ_PDEi Isoquinolinone PDE4 Inhibitor IQ_PDEi->PDE4 inhibits

Caption: PDE4 signaling pathway and the anti-inflammatory mechanism of PDE4 inhibitors.

Pillar 2: The In Vitro Benchmarking Cascade

The initial phase of benchmarking relies on a robust cascade of in vitro assays to determine potency, selectivity, and cellular activity. This phase is designed for high-throughput screening and provides the foundational data for advancing a compound.

In_Vitro_Workflow start Candidate Isoquinolinone Derivatives (IQs) assay1 Protocol 1: Biochemical Enzyme Inhibition Assay start->assay1 decision1 Determine Potency (IC50) & Selectivity assay1->decision1 assay2 Protocol 2: Cell-Based Activity Assay decision1->assay2 Potent & Selective Candidates decision2 Determine Cellular Efficacy (EC50) & Cytotoxicity (CC50) assay2->decision2 end Select Lead Candidates for In Vivo Studies decision2->end Efficacious & Non-toxic Candidates

Caption: Streamlined in vitro benchmarking workflow for new chemical entities.

Protocol 1: Biochemical Enzyme Inhibition Assay

Causality: The primary goal is to quantify the direct interaction between the isoquinolinone derivative and its purified target enzyme. This assay measures the compound's potency (IC50), which is the concentration required to inhibit 50% of the enzyme's activity. It is a critical first step to confirm on-target activity in a clean, cell-free system.[14][15]

Methodology (Example for PARP-1):

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM NAD+, 1 mM DTT).

    • Reconstitute purified, active human PARP-1 enzyme to a working concentration (e.g., 1 nM).

    • Prepare biotinylated NAD+ as a tracer and streptavidin-coated donor beads and acceptor beads for the detection system (e.g., AlphaScreen®).

    • Prepare a stock solution of activated DNA (e.g., sonicated calf thymus DNA).

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test isoquinolinone derivatives and standard of care drugs (e.g., Olaparib) in DMSO, starting at a high concentration (e.g., 10 mM).

    • Further dilute these into the assay buffer to achieve the final desired concentrations. Include a DMSO-only vehicle control.

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the compound dilution.

    • Add 5 µL of the PARP-1 enzyme/activated DNA mixture.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.[16]

    • Initiate the reaction by adding 5 µL of the NAD+/biotinylated NAD+ substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of streptavidin-donor and acceptor beads.

    • Incubate in the dark for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader (e.g., EnVision®).

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Activity and Cytotoxicity Assay

Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response. We measure both efficacy (EC50) and general toxicity (CC50) to establish a therapeutic index.

Methodology (Example for IQ-PARPi-01 using MTT Assay):

  • Cell Culture:

    • Select appropriate cell lines. For a PARP inhibitor, a BRCA1-deficient human ovarian cancer cell line (e.g., UWB1.289) and its BRCA1-reconstituted isogenic control (UWB1.289 + BRCA1) are ideal for demonstrating synthetic lethality.

    • Culture cells in the recommended medium at 37°C and 5% CO2.

  • Cell Plating:

    • Harvest cells during the logarithmic growth phase.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and standards of care as in Protocol 1.

    • Treat the cells and incubate for 72 hours. This duration allows for multiple cell cycles, where the effects of DNA damage will manifest.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]

    • Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot viability against drug concentration to determine the EC50 (in the BRCA1-deficient line) and CC50 (in the BRCA1-proficient line).

Hypothetical In Vitro Data Summary
CompoundTargetIC50 (nM) [Biochemical]Cell LineEC50 (nM) [Cell Viability]
IQ-PARPi-01 PARP-1 1.8 UWB1.289 (BRCA1 -/-)15.2
UWB1.289+BRCA1> 10,000
Olaparib (SoC)PARP-15.2UWB1.289 (BRCA1 -/-)45.7
UWB1.289+BRCA1> 10,000
IQ-PDEi-01 PDE4B 25.5 Human PBMCs (LPS-stimulated)110.3 (TNF-α release)
Apremilast (SoC)PDE4130Human PBMCs (LPS-stimulated)770.1 (TNF-α release)

SoC: Standard of Care

Pillar 3: The In Vivo Benchmarking Gauntlet

Promising in vitro data is the ticket to the next stage: in vivo validation. These experiments are designed to assess a compound's efficacy and pharmacokinetic properties in a living organism, providing a more translational understanding of its potential.[19] All animal studies must adhere to institutional and national guidelines for animal welfare.

In_Vivo_Workflow start Lead Candidates from In Vitro Screening pk_study Protocol 4: Pharmacokinetic (PK) Profiling in Rodents start->pk_study pk_data Determine Key PK Parameters (AUC, Cmax, T1/2, Bioavailability) pk_study->pk_data efficacy_study Protocol 3: Disease-Relevant Animal Model of Efficacy pk_data->efficacy_study Establish Dosing Regimen efficacy_data Measure Primary Endpoint (e.g., Tumor Growth Inhibition, Reduction in Paw Edema) efficacy_study->efficacy_data end Go/No-Go Decision for IND-Enabling Studies efficacy_data->end

Caption: Integrated in vivo workflow for efficacy and pharmacokinetic evaluation.

Protocol 3: Animal Models of Efficacy

Causality: The choice of animal model is paramount for clinical relevance. The model must recapitulate key aspects of the human disease pathology to provide predictive data on therapeutic efficacy.[20]

Methodology (Example for IQ-PARPi-01 in a Xenograft Model):

  • Model Selection: Utilize a cell line-derived xenograft (CDX) model. Implant UWB1.289 (BRCA1 -/-) cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[21]

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control, IQ-PARPi-01, and Olaparib (SoC).

  • Treatment Administration:

    • Based on preliminary PK data, administer compounds via an appropriate route (e.g., oral gavage) once or twice daily for 21-28 days.

  • Efficacy Measurement:

    • Measure tumor volume with digital calipers twice weekly.

    • Record animal body weights as a measure of general toxicity.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Methodology (Example for IQ-PDEi-01 in an Acute Inflammation Model):

  • Model Selection: Use the carrageenan-induced paw edema model in rats, a well-established model for acute inflammation.[22][23][24]

  • Acclimatization and Grouping:

    • Acclimatize male Wistar rats for one week.

    • Randomize animals into treatment groups: Vehicle control, IQ-PDEi-01, and Apremilast (SoC).

  • Compound Administration:

    • Administer the test compounds orally one hour before the inflammatory insult.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control.

Protocol 4: Pharmacokinetic (PK) Profiling

Causality: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential to correlate its concentration in the body with its pharmacological effect.[25] A PK study informs the dosing regimen for efficacy studies and provides an early look at the drug's bioavailability and half-life.[26][27][28][29]

Methodology (Example for a single-dose rodent PK study):

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Administer a single dose of the test compound via two routes in separate cohorts: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing and Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.

    • Calculate key parameters: Maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC), elimination half-life (t1/2), and oral bioavailability (%F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100).

Hypothetical In Vivo Data Summary
CompoundEfficacy ModelEndpointResultOral Bioavailability (%F)t1/2 (hours)
IQ-PARPi-01 UWB1.289 Xenograft%TGI @ 50 mg/kg, QD85% 45% 8.2
Olaparib (SoC)UWB1.289 Xenograft%TGI @ 50 mg/kg, QD68%25%6.5
IQ-PDEi-01 Carrageenan Paw Edema%Inhibition @ 3hr (30 mg/kg)72% 60% 5.4
Apremilast (SoC)Carrageenan Paw Edema%Inhibition @ 3hr (30 mg/kg)55%74%7.0

Pillar 4: Regulatory Framework and Future Directions

All preclinical research intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP), as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) in 21 CFR Part 58.[30][31][32][33] Adherence to GLP ensures the quality, integrity, and reproducibility of nonclinical safety data.[31]

The comprehensive dataset generated from the benchmarking activities described herein—encompassing biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetics—forms the basis for a "Go/No-Go" decision. A successful candidate, such as the hypothetical IQ-PARPi-01, which demonstrates superior potency, efficacy, and a favorable pharmacokinetic profile compared to the standard of care, would be a strong candidate to advance into formal IND-enabling toxicology studies and, ultimately, clinical trials.

This guide provides a robust and scientifically rigorous blueprint for the preclinical evaluation of novel isoquinolinone derivatives. By systematically comparing new chemical entities against the established standards of care using validated and well-rationalized protocols, drug discovery teams can make high-confidence decisions, efficiently allocating resources to the most promising therapeutic candidates.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Hydroxyisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxyisoquinolin-1(2H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Profile of 4-Hydroxyisoquinolin-1(2H)-one

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 4-Hydroxyisoquinolin-1(2H)-one is not benign; its hazard profile necessitates careful management as a regulated chemical waste stream. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS CategorySignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[1]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[1]
Potential Irritation--May cause skin and respiratory tract irritation[2][3]
Hazardous Combustion--Thermal decomposition can release CO, CO₂, and NOx[2]

Given these classifications, it is imperative to treat all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, as hazardous.

The Core Principle: Prohibited Disposal Routes

Under no circumstances should 4-Hydroxyisoquinolin-1(2H)-one or its contaminated materials be disposed of via standard laboratory drains or in the general solid waste stream.[4][5]

  • Sewer Disposal is Prohibited: The compound's oral toxicity and potential for environmental harm preclude this route.[1] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous chemicals into sanitary sewers.[6] Discharging this compound can harm aquatic ecosystems and interfere with wastewater treatment processes.

  • Regular Trash Disposal is Prohibited: Disposing of this chemical in the regular trash poses a significant risk to custodial staff and can lead to environmental contamination through landfill leachate.

The only acceptable disposal pathway is through a licensed and approved hazardous waste management facility.[1][4][7]

Decision Workflow for Proper Disposal

The process of managing chemical waste from generation to disposal follows a logical sequence. This workflow ensures that all safety and regulatory considerations are met at each step.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal A Waste Generated (e.g., unused reagent, contaminated labware) B Is the waste 4-Hydroxyisoquinolin-1(2H)-one or contaminated with it? A->B Evaluate C YES: Treat as Hazardous Waste B->C J NO: Dispose of according to institutional non-hazardous protocols B->J D Select a compatible, leak-proof waste container C->D E Attach a Hazardous Waste Label D->E F Segregate from incompatible materials (e.g., strong oxidizers, strong acids) E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Keep container closed except when adding waste G->H I Arrange for pickup by EH&S or a licensed waste vendor H->I

Caption: Decision workflow for the disposal of 4-Hydroxyisoquinolin-1(2H)-one.

Step-by-Step Disposal Protocol for Solid Waste

This protocol applies to unused or expired solid 4-Hydroxyisoquinolin-1(2H)-one and materials heavily contaminated with it (e.g., weighing paper, contaminated gloves).

4.1. Required Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks, particularly to the eyes and skin.[1][3]

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

4.2. Container Selection and Labeling

  • Select an Appropriate Container: Choose a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[8] Wide-mouth plastic containers are often suitable for solid waste.

  • Label the Container: Before adding any waste, affix a fully completed hazardous waste label.[9] This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Hydroxyisoquinolin-1(2H)-one."

    • The specific hazards (e.g., "Toxic," "Corrosive - Eyes").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

4.3. Waste Accumulation and Storage

  • Transfer the Waste: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.[2]

  • Segregate Incompatibles: Store the waste container away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[2]

  • Store in a Designated Area: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[10][11]

4.4. Final Disposal

  • Arrange for Pickup: Once the container is full or when the experiment is complete, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[4] This is the final and most critical step, ensuring the waste is transported to a facility equipped for its proper destruction, typically via controlled incineration.[4]

Protocol for Decontamination and Empty Containers

Equipment and containers that have come into contact with 4-Hydroxyisoquinolin-1(2H)-one must be properly decontaminated or disposed of.

  • Equipment Decontamination: Non-disposable items (e.g., glassware, spatulas) should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting rinsate must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container.

  • Empty Container Disposal: A container that held 4-Hydroxyisoquinolin-1(2H)-one is not considered "empty" until it has been triple-rinsed.[12]

    • Rinse the container three times with a suitable solvent.

    • Collect all rinsate as hazardous liquid waste.

    • After triple-rinsing, the container can be managed as non-hazardous waste (e.g., recycled or regular trash), provided the label has been completely removed or defaced.[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated. If the spill is large, contact your institution's emergency response team.[1][7]

  • Don PPE: Before addressing the spill, don the full PPE listed in section 4.1.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[13]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material and spilled solid into a designated hazardous waste container.[2][14] Avoid actions that create dust.[2]

  • Final Decontamination: Clean the spill area with a cloth or paper towels wetted with a suitable solvent, and place these materials into the hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste, including "Spill Debris" on the label, and arrange for its disposal through your EH&S department.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of 4-Hydroxyisoquinolin-1(2H)-one is managed responsibly from acquisition to final disposal.

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A Guide to Personal Protective Equipment for Handling 4-Hydroxyisoquinolin-1(2h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Handling novel or less-common chemical entities is a routine aspect of innovative research. 4-Hydroxyisoquinolin-1(2h)-one, a member of the quinoline family, presents a unique set of handling considerations.[4][5] Understanding its potential hazards through the lens of its chemical relatives is paramount to establishing a safe and effective experimental workflow. This guide provides a comprehensive operational plan for personal protective equipment (PPE), handling, and disposal.

Part 1: Hazard Assessment Based on Structural Analogs

To determine the appropriate level of PPE, we must first infer the potential hazards of 4-Hydroxyisoquinolin-1(2h)-one by examining its core components: the isoquinoline backbone and the hydroxyl group.

  • Isoquinoline Core: The parent compound, isoquinoline, is classified as harmful if swallowed and toxic in contact with skin.[6] It is also known to cause serious skin and eye irritation.[7] Some sources also indicate it may have carcinogenic effects.[1][8]

  • Quinolinone Structure: Structurally related compounds like 1(2H)-Isoquinolinone and 2(1H)-Quinolinone are known skin and eye irritants and may cause respiratory irritation.[2][9]

  • Aromatic Hydroxyl Group: The presence of a hydroxyl group (similar to phenols) can introduce risks of skin irritation and potential absorption through the skin. 4-Hydroxyquinoline is classified as harmful by inhalation, ingestion, and skin contact, and is a known skin and eye irritant.[3]

Based on this analysis, we can conservatively infer the primary hazards of 4-Hydroxyisoquinolin-1(2h)-one.

Inferred Hazard Basis of Assessment GHS Classification (Analog)
Acute Toxicity (Oral, Dermal) Based on Isoquinoline data.[6]H302: Harmful if swallowed. H311: Toxic in contact with skin.
Skin Corrosion/Irritation Based on Isoquinoline, 1(2H)-Isoquinolinone, and 4-Hydroxyquinoline data.[1][2][3]H315: Causes skin irritation.
Serious Eye Damage/Irritation Based on Isoquinoline, 1(2H)-Isoquinolinone, and 4-Hydroxyquinoline data.[1][2][3]H319: Causes serious eye irritation.
Respiratory Tract Irritation Based on 1(2H)-Isoquinolinone data.[2]H335: May cause respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. Engineering controls should be the first line of defense, supplemented by appropriate personal gear.[10]

Engineering Controls: The Primary Barrier
  • Fume Hood: All manipulations of solid 4-Hydroxyisoquinolin-1(2h)-one (weighing, transferring) and its solutions should be performed inside a certified chemical fume hood. This is critical to prevent inhalation of fine particulates or vapors.[11]

Essential Personal Protective Equipment
  • Eye and Face Protection:

    • Chemical Safety Goggles: These are mandatory and must be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and airborne particles.[11][12]

    • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[12][13]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard recommendation for general laboratory use. However, given that isoquinoline is toxic upon skin contact, double-gloving is a prudent measure.[14] Ensure gloves are changed immediately if contamination is suspected.[15]

    • Lab Coat: A standard cotton lab coat is required. For procedures with a higher splash potential, a chemically resistant apron over the lab coat is recommended.

    • Full Coverage: Legs and feet must be fully covered. Closed-toe, non-perforated shoes are mandatory in the laboratory.[15]

  • Respiratory Protection:

    • Under normal conditions of use within a fume hood, a respirator is not typically required.[11]

    • In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel during cleanup.

The following flowchart outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for 4-Hydroxyisoquinolin-1(2h)-one start Start: Handling Required? fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Handling solid material (e.g., weighing)? fume_hood->weighing Yes end_stop STOP! Do not proceed without a fume hood. fume_hood->end_stop No ppe_base Mandatory PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Double) weighing->ppe_base solution Handling solutions? splash_risk Significant splash risk? (e.g., >1g, vigorous mixing) solution->splash_risk ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes end_safe Proceed with Caution splash_risk->end_safe No ppe_base->solution ppe_face_shield->end_safe

Caption: PPE selection workflow for handling 4-Hydroxyisoquinolin-1(2h)-one.

Part 3: Operational and Disposal Plan

Safe Handling and Operational Steps
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the fume hood is operational and the sash is at the appropriate height.

  • Weighing: Conduct all weighing of the solid compound on a tared weigh boat inside the fume hood. Use anti-static measures if necessary. Avoid creating and inhaling dust.

  • Solution Preparation: Add the solid to the solvent slowly. Cap the container before mixing or sonicating.

  • Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water, even if no direct contact occurred.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan
  • Spills:

    • Small Spills (in fume hood): Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area and contact your institution's EHS department immediately. Only trained personnel with appropriate respiratory protection should handle large spills.

The following diagram details the logical steps for responding to a spill.

Spill_Response_Logic cluster_1 Spill Response for 4-Hydroxyisoquinolin-1(2h)-one spill Spill Occurs size Is the spill large or outside a fume hood? spill->size evacuate Evacuate Area Immediately! Contact EHS. size->evacuate Yes small_spill Small spill inside fume hood size->small_spill No ppe_check Ensure appropriate PPE is worn (goggles, double gloves, lab coat) small_spill->ppe_check absorb Cover with inert absorbent material (e.g., vermiculite) ppe_check->absorb collect Carefully scoop into a labeled, sealed hazardous waste container absorb->collect decontaminate Decontaminate the area with appropriate solvent collect->decontaminate

Caption: Logical workflow for responding to a chemical spill.

  • Waste Disposal:

    • All waste materials, including contaminated consumables (gloves, weigh boats, pipette tips) and excess solutions, must be disposed of as hazardous chemical waste.

    • Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures.[11]

References

  • CPAchem Ltd. (2023). Safety data sheet - Isoquinoline. [Link]

  • PubChem. 1(2H)-Isoquinolinone - CID 10284. [Link]

  • PubChem. 4-Hydroxyisoquinolin-1(2h)-one - CID 231920. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Revanol. Safety Data Sheet. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Glove Selection Guide. [Link]

  • Miami University. Personal Protective Equipment (PPE) - Glove Selection. [Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?. [Link]

  • Slideshare. (2016). Synthesis of Quinoline and derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.